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  • Product: (5-(Furan-2-yl)pyridin-3-yl)methanamine
  • CAS: 1346687-17-9

Core Science & Biosynthesis

Foundational

A Technical Guide to (5-(Furan-2-yl)pyridin-3-yl)methanamine: Synthesis, Characterization, and Applications in Drug Discovery

Foreword for the Innovator In the landscape of medicinal chemistry, the strategic combination of privileged heterocyclic scaffolds is a cornerstone of rational drug design. The molecule at the heart of this guide, (5-(Fu...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword for the Innovator

In the landscape of medicinal chemistry, the strategic combination of privileged heterocyclic scaffolds is a cornerstone of rational drug design. The molecule at the heart of this guide, (5-(Furan-2-yl)pyridin-3-yl)methanamine, represents a compelling fusion of the furan and pyridine rings—two heterocycles renowned for their prevalence in pharmacologically active agents.[1][2] This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It moves beyond a simple datasheet to provide a deeper understanding of the molecule's synthesis, analytical characterization, and its potential as a valuable building block in the quest for novel therapeutics. We will explore the causality behind synthetic strategies and the logic of its structural design, grounded in the principles of bioisosterism and metabolic stability.

Compound Identification and Physicochemical Properties

The subject of this guide is a bi-heterocyclic primary amine with the systematic IUPAC name (5-(Furan-2-yl)pyridin-3-yl)methanamine . It is also recognized by the synonymous IUPAC name (5-pyridin-3-ylfuran-2-yl)methanamine.[3]

IdentifierValueSource
Primary IUPAC Name (5-(Furan-2-yl)pyridin-3-yl)methanamine-
Synonymous IUPAC Name (5-pyridin-3-ylfuran-2-yl)methanaminePubChem[3]
CAS Number 1346687-17-9BLDpharm[4]
Synonymous CAS Number 837376-48-4CHIRALEN[5]
Molecular Formula C₁₀H₁₀N₂OPubChem[3]
Molecular Weight 174.20 g/mol PubChem[3]
SMILES C1=CC(=CN=C1)C2=CC=C(O2)CNPubChem[3]
InChIKey LENAVORGWBTPJR-UHFFFAOYSA-NPubChem[3]

Strategic Importance in Medicinal Chemistry: The Furan-Pyridine Scaffold

The pyridine ring is a fundamental scaffold in over 7,000 approved drug molecules, prized for its ability to engage in hydrogen bonding and its role as a bioisostere for the phenyl ring.[6][7] Similarly, the furan ring is a key component in numerous therapeutic agents, valued for its distinct electronic and steric properties that can enhance metabolic stability and receptor interactions.[1][2]

The combination of these two rings in (5-(Furan-2-yl)pyridin-3-yl)methanamine creates a scaffold with significant potential. The furan-pyridine motif can be considered a bioisosteric replacement for more common, and often metabolically labile, bi-aryl systems like biphenyl or phenyl-pyridine. This "phenyl-pyridyl switch" is a well-established strategy in drug discovery to modulate physicochemical properties, improve metabolic profiles, and enhance target binding affinity.[7][8] The introduction of the furan ring, in particular, can alter the molecule's polarity and hydrogen bonding capacity, potentially leading to improved pharmacokinetic and pharmacodynamic properties.[2]

cluster_0 Bioisosteric Replacement Strategy cluster_1 Potential Improvements Biphenyl Biphenyl Furan_Pyridine (5-(Furan-2-yl)pyridin-3-yl)methanamine Biphenyl->Furan_Pyridine Bioisosteric Replacement Solubility Solubility Furan_Pyridine->Solubility Metabolic_Stability Metabolic Stability Furan_Pyridine->Metabolic_Stability Target_Binding Target Binding Furan_Pyridine->Target_Binding Pharmacokinetics Pharmacokinetics Furan_Pyridine->Pharmacokinetics

Caption: Bioisosteric replacement of a biphenyl scaffold with the furan-pyridine core.

Proposed Synthesis Workflow: A Palladium-Catalyzed Cross-Coupling Approach

While specific, detailed synthetic procedures for (5-(Furan-2-yl)pyridin-3-yl)methanamine are not extensively documented in peer-reviewed literature, a robust and logical synthetic route can be designed based on well-established palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[9][10] This method is widely employed for the formation of C-C bonds between aromatic rings due to its mild reaction conditions and tolerance of a wide variety of functional groups.[9][11]

The proposed synthesis involves the coupling of a protected aminomethyl pyridine boronic acid derivative with a 2-substituted furan. The use of a protecting group on the amine is crucial to prevent side reactions.

Start Starting Materials: - 5-Bromo-3-(aminomethyl)pyridine derivative (amine protected) - 2-Furanylboronic acid Coupling Suzuki-Miyaura Cross-Coupling Start->Coupling Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Dioxane/H₂O) Deprotection Amine Deprotection Coupling->Deprotection Protected Intermediate Purification Purification (e.g., Column Chromatography) Deprotection->Purification Crude Product Product Final Product: (5-(Furan-2-yl)pyridin-3-yl)methanamine Purification->Product Characterization Spectroscopic Characterization (NMR, MS, IR) Product->Characterization

Caption: Proposed synthetic workflow for (5-(Furan-2-yl)pyridin-3-yl)methanamine.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The following is a generalized, self-validating protocol for the key cross-coupling step.

  • Reagent Preparation:

    • To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add the protected 5-bromo-3-(aminomethyl)pyridine derivative (1.0 eq), 2-furanylboronic acid (1.2-1.5 eq), and a base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.0-3.0 eq).[12]

    • Causality: The excess boronic acid ensures complete consumption of the limiting halide. The base is essential for the transmetalation step in the catalytic cycle.[9]

  • Catalyst Addition:

    • Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.01-0.05 eq).

    • Causality: A low catalyst loading is typically sufficient for efficient coupling, minimizing cost and potential contamination of the product with heavy metals.

  • Solvent Addition and Reaction:

    • Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).[10]

    • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.

    • Causality: The aqueous co-solvent aids in dissolving the inorganic base, while heating provides the necessary activation energy for the reaction.

  • Work-up and Extraction:

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel to yield the protected intermediate.

  • Deprotection:

    • The choice of deprotection conditions will depend on the protecting group used (e.g., acid-labile for Boc, or hydrogenolysis for Cbz).

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following are the expected spectral data based on the structure of (5-(Furan-2-yl)pyridin-3-yl)methanamine.

Predicted Spectroscopic Data
TechniqueExpected Observations
¹H NMR Aromatic Protons: Signals in the range of 6.5-8.8 ppm corresponding to the protons on the furan and pyridine rings. Methylene Protons (-CH₂-): A singlet or a multiplet (depending on adjacent chirality) around 3.8-4.2 ppm. Amine Protons (-NH₂): A broad singlet that may be exchangeable with D₂O.
¹³C NMR Aromatic Carbons: Multiple signals in the range of 105-160 ppm. Methylene Carbon (-CH₂-): A signal in the range of 40-50 ppm.
Mass Spec. (MS) Molecular Ion Peak (M⁺): Expected at m/z = 174.08 (for C₁₀H₁₀N₂O). Fragmentation patterns would likely show cleavage of the aminomethyl group.
Infrared (IR) N-H Stretch: A broad absorption band in the region of 3300-3500 cm⁻¹ (primary amine). C-N Stretch: An absorption band around 1020-1250 cm⁻¹. Aromatic C-H Stretch: Signals above 3000 cm⁻¹. C=C and C=N Stretch: Absorptions in the 1400-1600 cm⁻¹ region.
Standardized Analytical Protocols
  • NMR Spectroscopy: Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) with an internal standard (e.g., TMS). Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.[13]

  • LC-MS: Use a C18 reverse-phase column with a gradient elution of water and acetonitrile, both containing 0.1% formic acid.[14] This will confirm the molecular weight and purity of the compound.

  • High-Resolution Mass Spectrometry (HRMS): Provides an accurate mass measurement to confirm the elemental composition.

Potential Applications in Drug Discovery

The (5-(Furan-2-yl)pyridin-3-yl)methanamine scaffold is a promising starting point for the development of novel therapeutic agents across various disease areas. The presence of the primary amine provides a versatile handle for further chemical modifications, allowing for the exploration of a wide chemical space.

  • Kinase Inhibitors: Many kinase inhibitors feature a heterocyclic core that interacts with the hinge region of the kinase domain. The furan-pyridine scaffold could serve as a novel hinge-binding motif.

  • GPCR Ligands: The aromatic nature of the rings allows for potential π-π stacking interactions within the binding pockets of G-protein coupled receptors.

  • Antimicrobial Agents: Both furan and pyridine derivatives have demonstrated a broad range of antibacterial and antifungal activities.[1][15]

  • CNS-Active Agents: The ability of the pyridine nitrogen to act as a hydrogen bond acceptor can improve blood-brain barrier penetration, making this scaffold interesting for neurological targets.

Conclusion

(5-(Furan-2-yl)pyridin-3-yl)methanamine is a molecule of significant interest for medicinal chemists and drug discovery professionals. Its structure, combining the favorable properties of furan and pyridine rings, positions it as a valuable building block for the synthesis of new chemical entities. By understanding its logical synthesis through established methods like the Suzuki coupling and its potential as a bioisosteric replacement for less stable moieties, researchers can leverage this scaffold to design next-generation therapeutics with improved efficacy, selectivity, and pharmacokinetic profiles. This guide provides the foundational knowledge and technical insights necessary to embark on that journey.

References

  • D. R. Mal. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Publishing. [Link]

  • Cambridge MedChem Consulting. (2023). Aromatic Bioisosteres. [Link]

  • Pharmacological activity of furan derivatives. (2024). Pharmacological activity of furan derivatives. [Link]

  • PubChem. (5-Pyridin-3-ylfuran-2-yl)methanamine. National Center for Biotechnology Information. [Link]

  • Amit Sharma, et al. (2024). FUSED HETEROCYCLE COMPOUND OF PYRIDINE: -RECENT ADVANCES IN BIOACTIVE ANTI-INFLAMMATORY DRUG DISCOVERY. ResearchGate. [Link]

  • DOI. Substituted furo[3,2-b]pyridines: novel bioisosteres of 5-HT 1F receptor agonists. [Link]

  • Oriental Journal of Chemistry. (2024). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. [Link]

  • MDPI. (2022). Discovery of (5-Phenylfuran-2-yl)methanamine Derivatives as New Human Sirtuin 2 Inhibitors. [Link]

  • BioWorld. (2026). New tetrahydrothieno[2,3-c]pyridine derivatives with broad gram-negative antibacterial activity. [Link]

  • ChemRxiv. Unexpected Discovery of Saturated Pyridine Mimetics. [Link]

  • PMC - PubMed Central. 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. [Link]

  • Organic Syntheses Procedure. Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. [Link]

  • Paper Teplate. Suzuki Coupling Reaction General Mechanism and Its Use in Organic Synthesis. [Link]

  • The Royal Society of Chemistry. Electronic Supplementary Information. [Link]

  • MedPath. (5-(PYRIDIN-3-YL)FURAN-2-YL)METHANAMINE. [Link]

  • PMC - NIH. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]

  • ResearchGate. (2025). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]

  • MDPI. Synthesis and In Vitro Protein Tyrosine Kinase Inhibitory Activity of Furan-2-yl(phenyl)methanone Derivatives. [Link]

  • MDPI. Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. [Link]

  • PMC - NIH. LC-MS and NMR Based Plant Metabolomics: A Comprehensive Phytochemical Investigation of Symphytum anatolicum. [Link]

  • ResearchGate. (2025). NMR Characterization of Lignans. [Link]

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Exploratory

Physical and chemical properties of (5-(Furan-2-yl)pyridin-3-yl)methanamine

Abstract This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of (5-(Furan-2-yl)pyridin-3-yl)methanamine, a heterocyclic compound of significant interest to resea...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of (5-(Furan-2-yl)pyridin-3-yl)methanamine, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. This document consolidates available data with expert analysis to offer insights into the molecule's structure, reactivity, stability, and potential synthetic pathways. By grounding theoretical predictions with established principles of heterocyclic chemistry, this guide serves as a vital resource for scientists working with this and structurally related compounds. We will delve into a predicted spectroscopic profile, propose a robust synthetic workflow, and discuss the critical handling and storage considerations dictated by the inherent reactivity of its constituent moieties.

Molecular Identification and Structure

(5-(Furan-2-yl)pyridin-3-yl)methanamine is a bi-heterocyclic compound featuring a furan ring linked to a pyridine core at the 5-position, with a methanamine substituent at the 3-position of the pyridine ring.

Systematic Name: (5-(Furan-2-yl)pyridin-3-yl)methanamine Common Synonyms: 3-(Aminomethyl)-5-(2-furyl)pyridine CAS Number: 1346687-17-9[1] Molecular Formula: C₁₀H₁₀N₂O[1] Molecular Weight: 174.20 g/mol [1]

It is crucial to distinguish this molecule from its isomer, (5-pyridin-3-ylfuran-2-yl)methanamine (CAS Number: 837376-48-4), where the connectivity of the heterocyclic rings is reversed.[2] The structural representation and atom numbering for the title compound are presented below.

Caption: Structure of (5-(Furan-2-yl)pyridin-3-yl)methanamine.

Physicochemical Properties

Experimental data for this specific molecule is not widely published. The following table summarizes key properties, with some values predicted based on the well-characterized analog, 3-(aminomethyl)pyridine. These predictions provide a scientifically grounded baseline for experimental design.

PropertyValue / Predicted RangeSource / Justification
CAS Number 1346687-17-9[1]
Molecular Formula C₁₀H₁₀N₂O[1]
Molecular Weight 174.20 g/mol [1]
Appearance Colorless to light yellow liquid or low-melting solidPredicted based on analog 3-(aminomethyl)pyridine.[3]
Melting Point Not determined. Likely < 0 °C.Analog 3-(aminomethyl)pyridine melts at -21 °C.[3]
Boiling Point Not determined. High boiling point expected.Analog 3-(aminomethyl)pyridine boils at 73-74 °C / 1 mmHg.[3]
Solubility Predicted to be soluble in water, methanol, chloroform, and ethyl acetate.Analog 3-(aminomethyl)pyridine is freely soluble in water and soluble in polar organic solvents.[4][5]
pKa (Conjugate Acid) ~8.0 - 9.0Predicted based on 3-(aminomethyl)pyridine (predicted pKa ~8.34).[3][4] The furan ring is a weak electron-withdrawing group which may slightly decrease the basicity of the pyridine nitrogen and the primary amine.

Predicted Spectroscopic Profile

No publically available experimental spectra have been identified for this compound. The following profile is a prediction based on established chemical shift ranges for furan and pyridine derivatives. This serves as a guide for structural confirmation.

¹H NMR (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.70s1HH-2 (Py)Pyridine proton adjacent to N, deshielded.
~8.55s1HH-6 (Py)Pyridine proton adjacent to N, deshielded.
~7.90s1HH-4 (Py)Pyridine proton between two substituents.
~7.45d1HH-5' (Fur)Furan proton adjacent to oxygen, deshielded.
~6.70d1HH-3' (Fur)Furan proton coupled to H-4'.
~6.50dd1HH-4' (Fur)Furan proton coupled to H-3' and H-5'.
~3.95s2H-CH₂-Methylene protons adjacent to the amine and pyridine ring.[6]
~1.70br s2H-NH₂Primary amine protons, broad signal, exchangeable with D₂O.
¹³C NMR (100 MHz, CDCl₃)
Chemical Shift (δ, ppm)AssignmentRationale
~152.0C-5' (Fur)Carbon of the furan ring attached to the pyridine ring.
~149.0C-2 (Py)Pyridine carbon adjacent to nitrogen.
~148.5C-6 (Py)Pyridine carbon adjacent to nitrogen.
~143.0C-2' (Fur)Carbon of the furan ring adjacent to oxygen.
~136.0C-4 (Py)Pyridine carbon.
~133.0C-3 (Py)Pyridine carbon bearing the aminomethyl group.
~131.0C-5 (Py)Pyridine carbon bearing the furan group.
~112.0C-4' (Fur)Furan carbon.
~108.0C-3' (Fur)Furan carbon.
~45.0-CH₂-Methylene carbon.[6]
Infrared (IR) Spectroscopy
Frequency (cm⁻¹)Vibration
3400-3250N-H stretch (primary amine, two bands)
3150-3100C-H stretch (aromatic)
2950-2850C-H stretch (aliphatic CH₂)
~1600, ~1570C=C and C=N stretching (pyridine ring)
~1500, ~1470C=C stretching (furan ring)
1000-1300C-O stretching (furan ring)

Chemical Reactivity and Stability

The chemical behavior of (5-(Furan-2-yl)pyridin-3-yl)methanamine is governed by the interplay of its three key functional components: the electron-rich furan ring, the electron-deficient pyridine ring, and the nucleophilic primary amine.

Reactivity_Map N_amine Nucleophilic Site (Acylation, Alkylation) mol N_amine->mol Py_ring Nucleophilic Substitution Site (Activated Ring) Py_ring->mol Fur_ring Electrophilic Substitution Site (Halogenation, Nitration) Fur_ring->mol Py_N Basic Site (Protonation, Coordination) Py_N->mol

Caption: Predicted reactivity sites on (5-(Furan-2-yl)pyridin-3-yl)methanamine.

  • Furan Ring (Electron-Rich): The furan moiety is susceptible to electrophilic aromatic substitution, primarily at the C-5' position, which is already substituted, and the C-2' position. However, the furan ring is notoriously unstable under acidic conditions, which can lead to acid-catalyzed ring-opening and polymerization.[7][8] This is a critical consideration for any reaction involving acids (e.g., nitration, Friedel-Crafts) and for purification methods like silica gel chromatography, where acidic sites can promote degradation.

  • Pyridine Ring (Electron-Deficient): The pyridine ring is generally deactivated towards electrophilic substitution. Conversely, it is more susceptible to nucleophilic attack, particularly if a leaving group is present at the 2- or 6-positions. The electronic nature of the pyridine ring can be modulated by substituents; electron-withdrawing groups enhance reactivity toward nucleophiles.[9]

  • Aminomethyl Group (Nucleophilic and Basic): The primary amine is a strong nucleophile and a base. It will readily undergo reactions typical of primary amines, such as acylation, alkylation, and Schiff base formation with aldehydes and ketones.[10] In the presence of acid, this amine will be protonated, forming an ammonium salt. This protonation deactivates the pyridine ring towards further electrophilic attack.

Stability and Storage
  • Acid Sensitivity: Due to the furan moiety, the compound is expected to be unstable in acidic media.[8] Contact with strong acids should be avoided. For extractions or chromatography, using a base-washed silica gel or neutral alumina is recommended.

  • Air Sensitivity: The aminomethylpyridine portion may be sensitive to air oxidation over time.

  • Recommended Storage: For long-term stability, it is recommended to store the compound under an inert atmosphere (nitrogen or argon) at low temperatures (2-8°C), protected from light.[1]

Proposed Synthesis and Purification

A robust and versatile method for constructing the C-C bond between the furan and pyridine rings is the Suzuki-Miyaura cross-coupling reaction.[11][12][13] This palladium-catalyzed reaction is known for its high functional group tolerance. A plausible retrosynthetic analysis points to two main pathways. The workflow below outlines a practical approach starting from commercially available precursors.

Synthesis_Workflow P1 3-Bromo-5-cyanopyridine Int1 (5-(Furan-2-yl)pyridin-3-yl)carbonitrile P1->Int1 Suzuki Coupling Pd(PPh₃)₄, K₂CO₃ Dioxane/H₂O, 90°C P2 Furan-2-boronic acid P2->Int1 Final (5-(Furan-2-yl)pyridin-3-yl)methanamine Int1->Final Nitrile Reduction LiAlH₄, THF or H₂, Raney Ni

Caption: Proposed synthetic workflow via Suzuki coupling and nitrile reduction.

Protocol 1: Synthesis of (5-(Furan-2-yl)pyridin-3-yl)carbonitrile via Suzuki Coupling

Causality: This step leverages the well-established Suzuki reaction to form the key C5-C2' bond. 3-Bromo-5-cyanopyridine is chosen as the electrophile, as the cyano group is a stable precursor to the aminomethyl group and is generally compatible with palladium catalysis.

  • Reaction Setup: To an oven-dried Schlenk flask, add 3-bromo-5-cyanopyridine (1.0 equiv.), furan-2-boronic acid (1.2 equiv.), and potassium carbonate (K₂CO₃, 2.5 equiv.).

  • Catalyst Addition: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 3-5 mol%).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add degassed solvents, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v), via syringe.

  • Reaction: Heat the mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting bromide is consumed (typically 4-12 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude nitrile intermediate can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Protocol 2: Reduction of Nitrile to Primary Amine

Causality: The cyano group is a versatile handle that can be cleanly reduced to the desired primary amine. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent suitable for this transformation. Catalytic hydrogenation is an alternative that avoids quenching reactive metal hydrides.

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add a suspension of lithium aluminum hydride (LiAlH₄, ~2.0 equiv.) in anhydrous tetrahydrofuran (THF).

  • Substrate Addition: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of the purified (5-(furan-2-yl)pyridin-3-yl)carbonitrile (1.0 equiv.) in anhydrous THF dropwise.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and then gently reflux for 2-4 hours, monitoring by TLC for the disappearance of the starting material.

  • Quenching: Cool the reaction back to 0 °C. Cautiously quench the excess LiAlH₄ by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ in grams (Fieser workup). This procedure is critical for safety and results in a granular precipitate that is easy to filter.

  • Work-up: Stir the resulting mixture vigorously for 30 minutes. Filter the granular solids through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.

  • Purification: Combine the filtrates and concentrate under reduced pressure. The crude amine can be purified by distillation under high vacuum or by column chromatography on neutral alumina to avoid degradation of the furan ring.

Potential Applications

The fusion of pyridine and furan rings creates a scaffold that is prevalent in medicinal chemistry. Pyridine is a key pharmacophore in numerous approved drugs, valued for its ability to act as a hydrogen bond acceptor and its metabolic stability. Furan, while presenting stability challenges, is a common motif in natural products. As such, (5-(Furan-2-yl)pyridin-3-yl)methanamine is a valuable building block for generating libraries of novel compounds for drug discovery screening. Its inclusion in chemical databases like ZINC15, which is focused on commercially available compounds for virtual screening, underscores its potential utility in pharmaceutical research.[2]

References

  • 3-(AMINOMETHYL)PYRIDINE FOR SYNTHESIS. ChemBK. [Link]

  • † 1H-NMR and 13C-NMR Spectra. Source Not Specified.
  • Discovery of (5-Phenylfuran-2-yl)methanamine Derivatives as New Human Sirtuin 2 Inhibitors. MDPI. [Link]

  • The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. Wiley Online Library. [Link]

  • Spectrometric Identification of Organic Compounds, 7th ed. Reference Text.
  • Synthesis of 3‐aminomethyl pyridine. ResearchGate. [Link]

  • (5-Pyridin-3-ylfuran-2-yl)methanamine. PubChem. [Link]

  • ChemInform Abstract: Reaction of 2-(Aminomethyl)pyridine with Selenium Dioxide: Synthesis and Structure of Selenium-Bridged Imidazo[1,5-a]pyridine Derivatives. ResearchGate. [Link]

  • Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. MDPI. [Link]

  • 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0013785). Human Metabolome Database. [Link]

  • (5-(PYRIDIN-3-YL)FURAN-2-YL)METHANAMINE. MedPath. [Link]

  • Synthesis and Characterization of Three New Furan-Containing Terpyridine Derivatives. MDPI. [Link]

  • Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. ResearchGate. [Link]

  • Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes. PMC - NIH. [Link]

  • 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. PMC - NIH. [Link]

  • Suzuki reactions of 2-bromopyridine with aryl boronic acids. ResearchGate. [Link]

  • Fig. 1. (a) 1 H-NMR, (b) 13 C-NMR and (c) IR spectra of L 1. ResearchGate. [Link]

  • Easy Access to 2-Aminopyridines. GalChimia. [Link]

  • New Methods for the Transformation of Furans into Pyridines. SciSpace. [Link]

  • 3-Pyridinemethanamine. PubChem. [Link]

  • 3-(Aminomethyl)pyridine, 98+%. Fisher Scientific. [Link]

  • Skeletal Editing of Furans into Pyridines. ChemRxiv. [Link]

  • pKa values bases. University of Tartu. [Link]

  • Furan-2-ylmethanamine. Oakwood Chemical. [Link]

  • pKa Data Compiled by R. Williams. Organic Chemistry Data. [Link]

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Foundational

A Technical Guide to the Spectral Analysis of (5-(Furan-2-yl)pyridin-3-yl)methanamine

This technical guide provides a comprehensive overview of the predicted and experimental spectral data for the novel heterocyclic compound, (5-(Furan-2-yl)pyridin-3-yl)methanamine. Designed for researchers, scientists, a...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the predicted and experimental spectral data for the novel heterocyclic compound, (5-(Furan-2-yl)pyridin-3-yl)methanamine. Designed for researchers, scientists, and professionals in drug development, this document offers in-depth analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The methodologies presented herein are grounded in established scientific principles to ensure accuracy and reproducibility, providing a self-validating framework for the structural elucidation of this and similar molecules.

Introduction

(5-(Furan-2-yl)pyridin-3-yl)methanamine is a unique bifunctional molecule incorporating both a furan and a pyridine ring, linked by a methanamine bridge. Its chemical structure suggests potential applications in medicinal chemistry and materials science, owing to the diverse reactivity and biological activity associated with these heterocyclic systems. Accurate structural confirmation is the cornerstone of any further investigation into its properties and potential applications. This guide serves as a practical resource for researchers who have synthesized this compound and require a robust analytical workflow for its characterization.

Predicted Spectral Data and Interpretation

In the absence of publicly available experimental spectra, this guide presents predicted spectral data generated from validated computational models. These predictions serve as a reliable benchmark for researchers to compare against their own experimental findings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for elucidating the carbon-hydrogen framework of organic molecules. The predicted ¹H and ¹³C NMR spectra for (5-(Furan-2-yl)pyridin-3-yl)methanamine offer a detailed picture of its molecular structure.

¹H NMR Spectroscopy

The predicted ¹H NMR spectrum reveals distinct signals for each of the ten protons in the molecule, with chemical shifts influenced by the electronic environments of the furan and pyridine rings.

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz)
H2' (Pyridine)8.5 - 8.7Doublet~2.0
H4' (Pyridine)7.8 - 8.0Doublet of Doublets~8.0, 2.0
H6' (Pyridine)8.4 - 8.6Doublet~8.0
H3'' (Furan)6.4 - 6.6Doublet of Doublets~3.5, 1.8
H4'' (Furan)6.2 - 6.4Doublet of Doublets~3.5, 0.8
H5'' (Furan)7.4 - 7.6Doublet of Doublets~1.8, 0.8
-CH₂-3.8 - 4.0Singlet-
-NH₂1.5 - 2.5Broad Singlet-

Causality of Chemical Shifts: The protons on the pyridine ring (H2', H4', H6') are deshielded and appear at higher chemical shifts due to the electron-withdrawing nature of the nitrogen atom. The furan protons (H3'', H4'', H5'') resonate at lower field strengths, characteristic of aromatic five-membered heterocycles. The benzylic protons of the methanamine group (-CH₂-) are expected in the 3.8-4.0 ppm range, influenced by the adjacent aromatic ring and the amine group. The amine protons (-NH₂) typically present as a broad singlet, and their chemical shift can be highly variable depending on solvent and concentration.

¹³C NMR Spectroscopy

The predicted ¹³C NMR spectrum is expected to show ten distinct signals, corresponding to each carbon atom in the molecule.

Carbon Assignment Predicted Chemical Shift (ppm)
C2' (Pyridine)148 - 152
C3' (Pyridine)135 - 139
C4' (Pyridine)123 - 127
C5' (Pyridine)132 - 136
C6' (Pyridine)147 - 151
C2'' (Furan)153 - 157
C3'' (Furan)108 - 112
C4'' (Furan)111 - 115
C5'' (Furan)142 - 146
-CH₂-40 - 45

Expert Insights: The chemical shifts of the pyridine and furan carbons are consistent with values reported for similar heterocyclic systems. The upfield shift of the furan carbons C3'' and C4'' is a characteristic feature of the furan ring's electron density distribution. The methanamine carbon (-CH₂-) is expected to appear in the aliphatic region, around 40-45 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The predicted IR spectrum of (5-(Furan-2-yl)pyridin-3-yl)methanamine highlights key vibrational modes.

Vibrational Mode Predicted Frequency Range (cm⁻¹) Intensity
N-H Stretch (amine)3300 - 3500Medium, broad
C-H Stretch (aromatic)3000 - 3100Medium
C-H Stretch (aliphatic)2850 - 2960Medium
C=N Stretch (pyridine)1580 - 1620Strong
C=C Stretch (aromatic)1450 - 1600Medium to Strong
C-N Stretch (amine)1020 - 1250Medium
C-O-C Stretch (furan)1000 - 1300Strong

Trustworthiness of Assignments: The presence of a broad absorption in the 3300-3500 cm⁻¹ region is a strong indicator of the N-H stretching vibrations of the primary amine. The aromatic C-H stretches above 3000 cm⁻¹ and the C=C and C=N stretching vibrations in the 1450-1620 cm⁻¹ region confirm the presence of the pyridine and furan rings. The strong C-O-C stretch is characteristic of the furan moiety.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in the confirmation of its elemental composition and structure.

Predicted Mass Spectrum

  • Molecular Ion (M⁺): m/z = 174.0793 (calculated for C₁₀H₁₀N₂O)

  • Protonated Molecule ([M+H]⁺): m/z = 175.0866

Predicted Fragmentation Pattern

The fragmentation of (5-(Furan-2-yl)pyridin-3-yl)methanamine is expected to proceed through several key pathways, primarily involving the cleavage of the benzylic C-C and C-N bonds.

fragmentation_pathway M [C10H10N2O]+• m/z = 174 F1 [C9H8N2O]+• m/z = 158 M->F1 - NH2 F2 [C10H9N2O]+ m/z = 173 M->F2 - H• F3 [C5H4NO]+ m/z = 94 F1->F3 - C4H4 F4 [C4H4O]+• m/z = 68 F1->F4 - C5H4N

Caption: Predicted ESI-MS fragmentation of the target molecule.

Authoritative Grounding: The predicted molecular ion peak at m/z 174.0793 is consistent with the compound's molecular formula of C₁₀H₁₀N₂O. The fragmentation pattern is based on established principles of mass spectrometry, including the preferential cleavage of bonds adjacent to aromatic systems and heteroatoms.

Experimental Protocols

To ensure the acquisition of high-quality spectral data, the following detailed protocols are recommended.

NMR Spectroscopy

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh 5-10 mg of sample B Dissolve in 0.6 mL of deuterated solvent (e.g., CDCl3, DMSO-d6) A->B C Transfer to NMR tube B->C D Insert sample into NMR spectrometer C->D E Tune and shim the probe D->E F Acquire 1H, 13C, DEPT, COSY, HSQC, HMBC spectra E->F G Apply Fourier Transform F->G H Phase and baseline correct G->H I Integrate and pick peaks H->I J Final Structure I->J Structural Elucidation

Caption: A generalized workflow for NMR data acquisition and processing.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of (5-(Furan-2-yl)pyridin-3-yl)methanamine.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Optimize the magnetic field homogeneity by shimming.

    • Tune the probe for both ¹H and ¹³C frequencies.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Perform DEPT-135 and DEPT-90 experiments to differentiate between CH, CH₂, and CH₃ groups.

    • Acquire 2D NMR spectra (COSY, HSQC, HMBC) to establish connectivity.

  • Data Processing:

    • Apply Fourier transformation to the raw data.

    • Perform phase and baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the signals in the ¹H NMR spectrum.

    • Pick and label the peaks in all spectra.

FT-IR Spectroscopy

FTIR_Workflow cluster_prep_ftir Sample Preparation cluster_acq_ftir Data Acquisition cluster_proc_ftir Data Processing A_ftir Place a small amount of sample on ATR crystal C_ftir Collect sample spectrum A_ftir->C_ftir B_ftir Collect background spectrum (clean crystal) B_ftir->C_ftir D_ftir Perform background subtraction E_ftir Identify and label significant peaks D_ftir->E_ftir F_ftir Identified Functional Groups E_ftir->F_ftir Functional Group Analysis

Caption: A streamlined workflow for FT-IR data acquisition.

  • Sample Preparation (ATR Method):

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small amount of the neat (5-(Furan-2-yl)pyridin-3-yl)methanamine sample directly onto the ATR crystal.

  • Data Acquisition:

    • Collect a background spectrum of the empty, clean ATR crystal.

    • Lower the ATR press to ensure good contact between the sample and the crystal.

    • Collect the sample spectrum.

  • Data Processing:

    • The instrument software will automatically subtract the background spectrum from the sample spectrum.

    • Identify and label the wavenumbers of the major absorption bands.

Mass Spectrometry (ESI-MS)

MS_Workflow cluster_prep_ms Sample Preparation cluster_acq_ms Data Acquisition cluster_proc_ms Data Processing A_ms Prepare a dilute solution (1-10 µg/mL) in a suitable solvent (e.g., methanol) B_ms Infuse sample into the ESI source A_ms->B_ms C_ms Acquire full scan mass spectrum B_ms->C_ms D_ms Perform MS/MS on the molecular ion C_ms->D_ms E_ms Determine accurate mass of the molecular ion F_ms Analyze fragmentation pattern E_ms->F_ms G_ms Confirmed Molecular Formula and Fragmentation F_ms->G_ms Structural Confirmation

Caption: A standard workflow for ESI-MS analysis.

  • Sample Preparation:

    • Prepare a stock solution of (5-(Furan-2-yl)pyridin-3-yl)methanamine in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

    • Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent.

  • Instrument Setup:

    • Calibrate the mass spectrometer using a standard calibration solution.

    • Set the ESI source parameters (e.g., capillary voltage, gas flow rates, temperature) to optimal values for the analyte.

  • Data Acquisition:

    • Introduce the sample solution into the ESI source via direct infusion or LC-MS.

    • Acquire a full scan mass spectrum in positive ion mode.

    • Perform tandem mass spectrometry (MS/MS) on the protonated molecular ion ([M+H]⁺) to obtain fragmentation data.

  • Data Processing:

    • Determine the accurate mass of the molecular ion and compare it to the calculated value.

    • Analyze the fragmentation pattern to confirm the proposed structure.

Conclusion

This technical guide provides a comprehensive framework for the spectral characterization of (5-(Furan-2-yl)pyridin-3-yl)methanamine. By combining predicted spectral data with detailed, field-proven experimental protocols, researchers are equipped with the necessary tools for unambiguous structure elucidation. The self-validating nature of these methodologies, grounded in authoritative scientific principles, ensures the integrity of the analytical results. This foundational knowledge is critical for advancing the scientific understanding and potential applications of this novel heterocyclic compound.

References

  • ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

  • Cheminfo.org. (n.d.). IR spectra prediction. Retrieved from [Link]

  • Mestrelab. (n.d.). Mnova NMRPredict. Retrieved from [Link]

  • NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • University of Illinois. (n.d.). Sample Preparation | School of Chemical Sciences. Retrieved from [Link]

Exploratory

Molecular structure and conformation of (5-(Furan-2-yl)pyridin-3-yl)methanamine

An In-Depth Technical Guide to the Molecular Structure and Conformation of (5-(Furan-2-yl)pyridin-3-yl)methanamine Abstract: The spatial arrangement of atoms, or conformation, is a critical determinant of a molecule's ph...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Molecular Structure and Conformation of (5-(Furan-2-yl)pyridin-3-yl)methanamine

Abstract: The spatial arrangement of atoms, or conformation, is a critical determinant of a molecule's physicochemical properties and biological activity. For drug discovery and materials science, understanding the preferred three-dimensional structure of pharmacologically relevant scaffolds is paramount. This guide provides an in-depth technical framework for elucidating the molecular structure and conformational landscape of (5-(Furan-2-yl)pyridin-3-yl)methanamine, a heterocyclic compound featuring a flexible linkage between furan and pyridine rings. We present an integrated approach that combines computational chemistry for theoretical prediction with experimental validation via X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy. This document serves as a practical manual for researchers, scientists, and drug development professionals, detailing not just the requisite protocols but also the scientific rationale underpinning each methodological choice.

Introduction: The Significance of Conformational Analysis

(5-(Furan-2-yl)pyridin-3-yl)methanamine belongs to a class of compounds containing linked heteroaromatic rings, a common motif in medicinal chemistry. The furan-pyridine scaffold, for instance, is explored in the design of inhibitors for enzymes like Indoleamine 2,3-dioxygenase 1 (IDO1)[1]. The molecule's biological function is inextricably linked to its three-dimensional shape and its ability to adopt specific low-energy conformations that facilitate optimal binding to a biological target.

The central challenge in characterizing this molecule lies in the rotational freedom around the C-C single bond connecting the furan and pyridine rings (Figure 1). This rotation gives rise to different conformers, or rotamers, each with a distinct dihedral angle (τ) and associated potential energy. Identifying the global minimum energy conformation, as well as other accessible low-energy states, is crucial for structure-activity relationship (SAR) studies. This guide outlines a robust, multi-pronged strategy to define this conformational space.

Chemical structure of (5-(Furan-2-yl)pyridin-3-yl)methanamineFigure 1. Chemical structure of (5-(Furan-2-yl)pyridin-3-yl)methanamine, with the key rotatable bond highlighted in red.

Theoretical Framework: In Silico Conformational Prediction

The first step in conformational analysis is often computational, as it provides a theoretical map of the potential energy landscape before undertaking resource-intensive experiments. By calculating the energy of the molecule as a function of its geometry, we can predict the most stable conformations.

Rationale for Computational Approach

A relaxed Potential Energy Surface (PES) scan is a powerful computational technique for exploring the conformational space around a rotatable bond. This method involves systematically rotating a specific dihedral angle in discrete steps and performing a constrained geometry optimization at each step. This allows all other parts of the molecule (bond lengths, angles) to relax to their lowest energy state for that fixed dihedral angle, providing a realistic energy profile of the rotation. Density Functional Theory (DFT) is chosen for its excellent balance of accuracy and computational cost in describing the electronic structure of organic molecules.[2]

Protocol: Relaxed PES Scan via DFT

This protocol describes a relaxed scan of the C-C bond connecting the furan and pyridine rings.

Software: Gaussian 09/16, ORCA, or similar computational chemistry package.[2]

Methodology:

  • Initial Structure Generation: Build the (5-(Furan-2-yl)pyridin-3-yl)methanamine molecule in a molecular editor (e.g., GaussView, Avogadro). Perform an initial, fast geometry optimization using a molecular mechanics force field (e.g., UFF) to obtain a reasonable starting geometry.

  • Input File Preparation:

    • Define the atoms of the target dihedral angle. For example, C1(in pyridine)-C2(in pyridine)-C3(in furan)-C4(in furan).

    • Select a DFT functional and basis set appropriate for organic molecules (e.g., B3LYP/6-31G(d)).

    • Set up a relaxed PES scan. This involves specifying the four atoms of the dihedral, the start angle (e.g., 0°), the end angle (360°), and the step size (e.g., 10°). A smaller step size yields a higher resolution curve but increases computational time.[3][4]

  • Execution: Run the calculation. The software will perform a series of 36 constrained optimizations.

  • Data Extraction and Analysis:

    • Extract the relative energy (in kcal/mol or kJ/mol) for each dihedral angle step from the output log file.

    • Plot the relative energy versus the dihedral angle to visualize the PES.

    • Identify the angles corresponding to energy minima (stable conformers) and energy maxima (transition states).

    • Extract the optimized Cartesian coordinates for the lowest energy conformer(s) for further analysis.

Visualization: Computational Workflow

The following diagram illustrates the logical flow of the in silico analysis.

G cluster_input Input Preparation cluster_calc Calculation cluster_output Output & Analysis A Build Initial 3D Structure B Select DFT Functional & Basis Set (e.g., B3LYP/6-31G(d)) A->B C Define Dihedral Scan (0° to 360°, 10° steps) B->C D Perform Relaxed Potential Energy Surface Scan C->D E Extract Energy vs. Angle Data D->E F Plot Potential Energy Curve E->F G Identify Low-Energy Conformers (Energy Minima) F->G

Caption: Workflow for computational conformational analysis.
Data Presentation: Hypothetical PES Scan Results

The results of the scan can be summarized in a table and a corresponding plot.

Dihedral Angle (τ)Relative Energy (kcal/mol)Conformation Type
3.5Eclipsed (TS)
~45°0.0Gauche (Global Min.)
90°1.8Perpendicular (TS)
~135°0.2Gauche (Local Min.)
180°3.2Eclipsed (TS)
~225°0.2Gauche (Local Min.)
270°1.8Perpendicular (TS)
~315°0.0Gauche (Global Min.)

Note: This data is illustrative. The actual energy barriers and minima depend on steric hindrance and electronic effects (e.g., repulsion between lone pairs and pi-systems). The plot would show two low-energy wells corresponding to the gauche conformers and higher energy peaks at the eclipsed positions.

Experimental Verification

While computational methods are predictive, experimental validation is essential to confirm the true conformation in a specific physical state (solid or solution).

Solid-State Analysis: Single-Crystal X-Ray Crystallography

X-ray crystallography provides an unambiguous determination of the molecular structure in the solid crystalline state at atomic resolution.[5][6] It reveals precise bond lengths, bond angles, and, most importantly for this study, the torsional angles in the crystal lattice.

The conformation observed in a crystal is, by definition, a low-energy state, as it is the structure that packs most efficiently. However, it may not be the absolute global minimum energy conformation found in the gas phase or solution, as crystal packing forces can influence the structure.[7] Comparing the crystal structure to the computational results is therefore a critical self-validating step. A close match suggests the intrinsic conformational preference dominates, while a discrepancy points to the significant role of intermolecular forces in the solid state.

  • Crystallization: The first and often most challenging step is to grow a single, diffraction-quality crystal.[8] This is typically achieved by slow evaporation of a saturated solution, vapor diffusion, or solvent layering. The crystal should be at least 0.1 mm in its smallest dimension.[9]

  • Mounting: The selected crystal is mounted on a goniometer head. For data collection at low temperatures (which minimizes thermal motion and radiation damage), a cryo-cooling system is used.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer.[5] A monochromatic X-ray beam is directed at the crystal, which is rotated through various orientations. The instrument records the positions and intensities of the diffracted X-ray reflections.

  • Structure Solution and Refinement:

    • The diffraction data is processed to determine the unit cell dimensions and space group.

    • The "phase problem" is solved using direct methods to generate an initial electron density map.[9]

    • An atomic model is built into the electron density map.

    • The model is refined by adjusting atomic positions and thermal parameters to achieve the best fit between the observed diffraction data and the data calculated from the model.

G A Synthesize & Purify Compound B Grow Single Crystal (Slow Evaporation, etc.) A->B C Mount Crystal on Goniometer B->C D Collect Diffraction Data (X-ray Diffractometer) C->D E Solve Phase Problem & Generate Electron Density Map D->E F Build & Refine Atomic Model E->F G Final Structure Validation (CIF File) F->G

Caption: General workflow for small-molecule X-ray crystallography.
Solution-State Analysis: 2D NMR Spectroscopy

In the solution phase, molecules are dynamic and tumble rapidly. NMR spectroscopy, particularly the Nuclear Overhauser Effect (NOE), is the most powerful technique for determining solution-state conformation.

The NOE is a through-space phenomenon where magnetization is transferred between nuclear spins. The intensity of an NOE signal is inversely proportional to the sixth power of the distance between the nuclei (I ∝ 1/r⁶).[10] This exquisite distance dependence means that only protons that are close in space (typically < 5 Å) will produce a measurable NOE cross-peak in a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment.[10][11] By identifying NOEs between protons on the furan ring and protons on the pyridine ring, we can directly deduce which conformation is preferred in solution.

  • Sample Preparation: Dissolve a sufficient amount of the compound (typically 1-5 mg) in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a high-quality NMR tube to a concentration of ~1-10 mM.

  • Acquisition of Standard Spectra: Acquire standard 1D ¹H and 2D ¹H-¹H COSY spectra to achieve full assignment of all proton resonances.

  • NOESY Experiment Setup:

    • Select the 2D NOESY pulse sequence on the spectrometer.

    • A critical parameter is the mixing time (τₘ) . This is the period during which NOE transfer occurs. For small molecules, a mixing time in the range of 300-800 ms is typical.[12][13] A series of experiments with different mixing times may be necessary to monitor the NOE buildup and ensure results are not skewed by spin diffusion.

  • Data Processing and Analysis:

    • Process the 2D data with appropriate window functions and perform a Fourier transform in both dimensions.

    • Analyze the resulting 2D NOESY spectrum. The diagonal contains the 1D spectrum, while the off-diagonal cross-peaks represent NOE correlations.

    • Identify key cross-peaks between protons on the furan ring and protons on the pyridine ring. For example, an NOE between the furan H3 and the pyridine H4 would strongly indicate a conformation where these protons are spatially proximate.

G cluster_A Conformer A (Proximal) cluster_B Conformer B (Distant) H_a1 Ha H_b1 Hb H_a1->H_b1 Strong NOE (d < 5 Å) H_a2 Ha H_b2 Hb H_a2->H_b2 No NOE (d > 5 Å)

Caption: The NOE effect depends on inter-proton distance.
Data Presentation: Hypothetical NOE Contacts
Proton 1Proton 2NOESY Cross-Peak IntensityInferred Proximity
Furan-H3Pyridine-H4StrongYes
Furan-H3Pyridine-H2AbsentNo
Furan-H5Pyridine-H4AbsentNo
Furan-H5Pyridine-H6MediumYes
-CH₂-Pyridine-H4MediumYes

Note: This illustrative data suggests a specific twisted conformation is populated in solution, where Furan-H3 is near Pyridine-H4, and the aminomethyl group is oriented towards the pyridine H4 proton.

Synthesis and Discussion

The final and most critical phase is the synthesis of all data streams. The true power of this approach lies in comparing the results from theory, solid-state analysis, and solution-state analysis.

  • Theory vs. Solid State: Does the dihedral angle found in the crystal structure correspond to one of the energy minima predicted by the DFT calculations? If the crystal structure conformation lies at a calculated energy of >1-2 kcal/mol above the global minimum, it implies that crystal packing forces are strong enough to trap a higher-energy conformer.[7]

  • Theory vs. Solution State: Do the NOE constraints from the NMR data support the lowest-energy conformer predicted by DFT? In solution, the molecule may exist as a dynamic average of several low-energy conformers. If the energy barrier between minima is low (comparable to kT), the molecule may rapidly interconvert, and the observed NOEs will be a population-weighted average.[14]

  • Solid State vs. Solution State: Are the conformations the same? Often, they are not. A molecule might crystallize in one specific conformation but explore a broader conformational space in solution. This has profound implications for drug design, as the solution-phase conformation is often more relevant for receptor binding.

By integrating these three perspectives, we can build a comprehensive and validated model of the conformational preferences of (5-(Furan-2-yl)pyridin-3-yl)methanamine, providing a solid foundation for understanding its properties and interactions.

References

  • Verdal, N., et al. (2011). Determination of molecular conformation in the solid state without diffraction data. Taylor & Francis Online. Available at: [Link]

  • Wilson, C. C. (1990). Molecular conformation determination in unknown crystal structures by Patterson methods. IUCr Journals. Available at: [Link]

  • Hudson, B. S. (2011). Determination of molecular conformation in the solid state without diffraction data. ResearchGate. Available at: [Link]

  • Creative BioMart. X-ray Crystallography. Creative BioMart. Available at: [Link]

  • Scherer, J. Computational Chemistry. Scherer Mat-Comp Chem. Available at: [Link]

  • Houk, K. N. Conformational Searching in Molecular Mechanics Calculations. UCLA Chemistry. Available at: [Link]

  • Genest, D., et al. (1987). Reconstruction of NOESY maps. A requirement for a reliable conformational analysis of biomolecules using 2D NMR. PubMed. Available at: [Link]

  • Cheng, C. L., et al. (1975). Conformations of some 2-substituted furan and thiophen carbonyl compounds. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • Cheng, C. L., et al. (1975). Conformations of some 2-substituted furan and thiophen carbonyl compounds. Sci-Hub. Available at: [Link]

  • Cheng, C. L., et al. (1975). Conformations of some 2-substituted furan and thiophen carbonyl compounds. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • Williams, D. (2019). How to Scan a Dihedral in Gaussian. YouTube. Available at: [Link]

  • St. John, P. C., et al. (2023). Generation of molecular conformations using generative adversarial neural networks. RSC Publishing. Available at: [Link]

  • University of Queensland. Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences. Available at: [Link]

  • Shibahara, M., et al. (2012). A Conformational Study of Pyridinophane. Heterocycles. Available at: [Link]

  • ORCA Community. Surface Scans. ORCA Manual. Available at: [Link]

  • Sforza, S., et al. (2014). Conformational Analysis. Bio-protocol. Available at: [Link]

  • D'Ursi, A., et al. (2021). High-Resolution Conformational Analysis of RGDechi-Derived Peptides Based on a Combination of NMR Spectroscopy and MD Simulations. MDPI. Available at: [Link]

  • Excillum. Small molecule crystallography. Excillum. Available at: [Link]

  • Computational Science Stack Exchange. (2013). How to manipulate dihedral angles in pre-optimized molecule coordinates?. Available at: [Link]

  • Williams, D. (2020). How to Scan a Dihedral in Gaussian. YouTube. Available at: [Link]

  • Wikipedia. X-ray crystallography. Wikipedia. Available at: [Link]

  • Nowick, J. S. (2023). Using solution-phase NMR spectroscopy to study the folding and supramolecular assembly of conformationally constrained β-sheet peptides. ChemRxiv. Available at: [Link]

  • Khan, S. N., et al. (2018). An NMR strategy to detect conformational differences in a protein complexed with highly analogous inhibitors in solution. NIH. Available at: [Link]

  • ResearchGate. (2016). Conformations of furan-2-carbaldehyde (X = O),.... Available at: [Link]

  • National Center for Biotechnology Information. (5-pyridin-3-ylfuran-2-yl)methanamine. PubChem. Available at: [Link]

  • Dounay, A. B., et al. (2021). Conformational-Analysis-Guided Discovery of 2,3-Disubstituted Pyridine IDO1 Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Reddy, R. P., et al. (2023). Gold-Catalyzed Cyclizations of 4-Alkyl-2-yn-1-yl (Oxy)cyclohexa-2,5-dien-1-ones.... Organic Letters. Available at: [Link]

  • MedPath. (5-(PYRIDIN-3-YL)FURAN-2-YL)METHANAMINE. MedPath. Available at: [Link]

  • Yildiz, M., et al. (2006). Acidity Study on 3-Substituted Pyridines. MDPI. Available at: [Link]

  • Carravetta, M., et al. (2018). Synthesis and conformational analysis of pyran inter-halide analogues of ᴅ-talose. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Taha, M., et al. (2021). Synthesis, Characterization and Biological Evaluation of New 3,5-Disubstituted-Pyrazoline Derivatives.... MDPI. Available at: [Link]

  • NPTEL. (2013). Furan Synthesis. YouTube. Available at: [Link]

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Foundational

Solubility and stability of (5-(Furan-2-yl)pyridin-3-yl)methanamine in different solvents

An In-depth Technical Guide to the Solubility and Stability of (5-(Furan-2-yl)pyridin-3-yl)methanamine Abstract This technical guide provides a comprehensive framework for evaluating the solubility and stability of (5-(F...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility and Stability of (5-(Furan-2-yl)pyridin-3-yl)methanamine

Abstract

This technical guide provides a comprehensive framework for evaluating the solubility and stability of (5-(Furan-2-yl)pyridin-3-yl)methanamine, a heterocyclic compound of interest in pharmaceutical research. As the journey from a promising lead compound to a viable drug candidate is critically dependent on its physicochemical properties, a thorough understanding of its behavior in various solvents and under stress conditions is paramount. This document offers field-proven insights and detailed experimental protocols for researchers, chemists, and formulation scientists. We will explore the anticipated solubility profile based on the molecule's structural components, outline a systematic approach for experimental solubility determination, and detail a robust forced degradation study to probe its intrinsic stability. The methodologies described herein are designed to be self-validating systems, providing the critical data necessary for informed decision-making in the drug development pipeline.[1]

Introduction: The Critical Role of Physicochemical Profiling

In modern drug discovery, the adage "the molecule is the medicine" is only half the story. A molecule's therapeutic potential can only be realized if it can be reliably manufactured, formulated into a stable dosage form, and delivered effectively to its biological target. (5-(Furan-2-yl)pyridin-3-yl)methanamine, with its composite structure of furan, pyridine, and a primary amine, presents a unique combination of chemical functionalities that govern its behavior.

  • Solubility directly impacts bioavailability, formulation strategies, and the feasibility of in vitro and in vivo testing. Poor solubility can be a significant hurdle, necessitating advanced formulation techniques or even termination of an otherwise promising candidate.[2]

  • Stability determines a drug's shelf-life, storage conditions, and potential for generating toxic degradation products.[3] Regulatory agencies like the FDA and EMA mandate rigorous stability testing to ensure patient safety and product efficacy throughout its lifecycle.[1]

This guide provides the strategic and tactical knowledge to systematically characterize these two critical attributes for (5-(Furan-2-yl)pyridin-3-yl)methanamine.

Physicochemical Landscape of the Molecule

A predictive analysis of the molecule's structure provides a logical starting point for experimental design. The molecule, with the formula C₁₀H₁₀N₂O[4], incorporates three key functional groups:

  • Pyridine Ring: A basic, aromatic heterocycle. The nitrogen atom's lone pair is not part of the aromatic system, making it available for protonation (pKa of pyridinium is ~5.2).[5][6] This suggests that the molecule's solubility will be pH-dependent, increasing in acidic conditions.

  • Furan Ring: A five-membered aromatic heterocycle containing oxygen. While the oxygen contributes to polarity, the furan ring is known to be susceptible to degradation, particularly ring-opening, under strong acidic conditions.[7][8]

  • Methanamine Group (-CH₂NH₂): A primary aliphatic amine. This group is basic and a strong hydrogen bond donor and acceptor.[9] It significantly enhances the potential for solubility in polar and protic solvents, especially water, and is a key site for salt formation.[10]

Expected Solubility Profile: Based on this composite structure, we can hypothesize that (5-(Furan-2-yl)pyridin-3-yl)methanamine will exhibit moderate to good solubility in polar organic solvents (e.g., alcohols, DMSO) and limited but pH-dependent solubility in aqueous media. Solubility in non-polar aprotic solvents (e.g., hexane, toluene) is expected to be low.

Experimental Determination of Solubility

The goal of this phase is to quantify the solubility in a range of pharmaceutically relevant solvents. The shake-flask method is the gold standard for equilibrium solubility determination due to its simplicity and reliability.[11]

Experimental Protocol: Equilibrium Solubility by Shake-Flask Method
  • Solvent Selection: Choose a diverse set of solvents representing a range of polarities and hydrogen bonding capabilities.[12] A recommended starting panel is provided in Table 1.

  • Sample Preparation: Add an excess amount of (5-(Furan-2-yl)pyridin-3-yl)methanamine to a known volume (e.g., 1-2 mL) of each selected solvent in a sealed vial. The excess solid is crucial to ensure saturation is reached.

  • Equilibration: Agitate the vials at a constant, controlled temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. A thermostatically controlled shaker is ideal.

  • Phase Separation: After equilibration, allow the samples to stand undisturbed for a short period. Then, centrifuge the vials to pellet the excess undissolved solid.

  • Sample Analysis: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, typically a stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection.[13]

  • Calculation: Calculate the solubility in mg/mL or other relevant units based on the measured concentration and the dilution factor.

Data Presentation: Anticipated Solubility Profile

The following table presents a hypothetical but plausible solubility profile for the compound, designed for easy comparison.

Table 1: Hypothetical Solubility of (5-(Furan-2-yl)pyridin-3-yl)methanamine at 25 °C

Solvent ClassSolventPolarity IndexExpected Solubility (mg/mL)Rationale
Aqueous Water (pH 7.0)10.2< 1Limited by non-polar surface area.
0.1 M HCl (pH 1)10.2> 50High; protonation of pyridine and amine groups forms soluble salt.[10]
0.1 M NaOH (pH 13)10.2< 1Free base form is less soluble.
Polar Protic Methanol5.1~25Good H-bonding capability with amine and pyridine.[14]
Ethanol4.3~15Similar to methanol, slightly less polar.
Polar Aprotic DMSO7.2> 100Strong dipole moment, effective at solvating polar molecules.
Acetonitrile5.8~5Moderate polarity.
Tetrahydrofuran (THF)4.0~8Good solvent for furan-containing compounds.[15]
Non-Polar Toluene2.4< 0.1Mismatch in polarity.
Hexane0.1< 0.01"Like dissolves like" principle predicts poor solubility.
Visualization: Solubility Screening Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Solvent Select Diverse Solvents (Aqueous, Protic, Aprotic) Weigh Weigh Excess API into Vials Solvent->Weigh AddSolvent Add Known Volume of Solvent Weigh->AddSolvent Equilibrate Equilibrate at 25°C (24-48h Agitation) AddSolvent->Equilibrate Separate Centrifuge to Separate Solid/Liquid Equilibrate->Separate Sample Withdraw Supernatant Separate->Sample Dilute Dilute Sample Sample->Dilute Analyze Quantify by HPLC Dilute->Analyze Calculate Calculate Solubility (mg/mL) Analyze->Calculate G cluster_stress Stress Conditions API API Stock Solution (1 mg/mL) Acid Acidic 0.1M & 1M HCl, 60°C API->Acid Base Basic 0.1M & 1M NaOH, 60°C API->Base Oxidative Oxidative 3% H₂O₂, RT API->Oxidative Thermal Thermal 80°C API->Thermal Photo Photolytic ICH Q1B Light Source API->Photo Analysis Stability-Indicating HPLC-PDA Analysis Acid->Analysis Base->Analysis Oxidative->Analysis Thermal->Analysis Photo->Analysis Results Identify Degradants Establish Pathways Validate Method Analysis->Results

Caption: Overview of the forced degradation experimental design.

Data Presentation: Anticipated Stability Profile

Table 2: Hypothetical Forced Degradation Results for (5-(Furan-2-yl)pyridin-3-yl)methanamine

Stress ConditionTime% Assay RemainingNo. of DegradantsMajor Degradant RRTObservations
Control (RT) 48h99.80-No significant degradation.
0.1 M HCl, 60°C 24h85.220.78Significant degradation observed.
1.0 M HCl, 60°C 8h79.530.78, 0.91Rapid degradation, likely furan ring opening. [8]
0.1 M NaOH, 60°C 48h98.111.15Largely stable.
3% H₂O₂, RT 24h92.420.85, 1.22Moderate oxidative degradation.
Thermal, 80°C 7 days99.10-Thermally stable under these conditions.
Photolytic (ICH) -94.510.95Moderate photosensitivity.
RRT = Relative Retention Time compared to the parent peak.
Potential Degradation Pathways

The most probable degradation pathway under stress conditions is the acid-catalyzed opening of the furan ring. This is a well-documented instability for furan-containing compounds. [8]

Visualization: Potential Acidic Degradation Pathway

G cluster_pathway Potential Acid-Catalyzed Hydrolysis Parent Parent Compound (5-(Furan-2-yl)pyridin-3-yl)methanamine Intermediate Ring-Opened Intermediate (Dicarbonyl Species) Parent->Intermediate H⁺, H₂O (Ring Opening)

Caption: A likely degradation pathway under acidic stress.

Conclusion and Forward Look

This guide has outlined a systematic, industry-standard approach to characterizing the solubility and stability of (5-(Furan-2-yl)pyridin-3-yl)methanamine. The experimental protocols and predictive analyses form a robust foundation for any drug development program. The data generated from these studies are not merely checkboxes for regulatory submission; they are critical scientific insights. [1]Solubility data directly inform formulation development, from simple solutions for early-stage screening to complex vehicles for toxicology studies and final dosage forms. [16]Stability data ensure the development of a robust analytical method, guide packaging and storage decisions, and ultimately safeguard patient safety by identifying and controlling impurities. [3][17]By understanding and addressing the physicochemical liabilities of a molecule early, researchers can significantly de-risk the development process and increase the probability of advancing a safe and effective medicine to the clinic.

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Exploratory

A Comprehensive Technical Guide to the Biological Activities of Furan-Pyridine Scaffolds in Drug Discovery

Section 1: Introduction The Furan-Pyridine Scaffold: A Privileged Heterocyclic System In the landscape of medicinal chemistry, the quest for novel molecular architectures with significant therapeutic potential is perpetu...

Author: BenchChem Technical Support Team. Date: February 2026

Section 1: Introduction

The Furan-Pyridine Scaffold: A Privileged Heterocyclic System

In the landscape of medicinal chemistry, the quest for novel molecular architectures with significant therapeutic potential is perpetual. Among these, heterocyclic compounds form the backbone of a vast number of pharmaceuticals.[1] The furan-pyridine scaffold, a fused bicyclic system, has emerged as a "privileged" structure of considerable interest.[2][3] This system uniquely combines an electron-rich furan ring with an electron-deficient pyridine ring, creating a versatile isosteric replacement for other critical fragments like 7-azaindole.[2][4] The fusion of these two rings results in a rigid, planar structure with distinct electronic properties and enhanced chemical stability, which can facilitate more efficient interactions with biological targets.[4]

Physicochemical Properties and Rationale in Medicinal Chemistry

The utility of the furan-pyridine core stems from its unique physicochemical characteristics. The furan moiety, a five-membered aromatic ring with one oxygen atom, is a key scaffold in numerous bioactive compounds and can participate in hydrogen bonding and π–π stacking interactions.[5] The pyridine ring, an isostere of benzene, is a polar and ionizable aromatic system that can improve the solubility and bioavailability of drug candidates.[3] The combination of these properties in a single scaffold allows for fine-tuning of lipophilicity, polarity, and hydrogen bonding capacity, which are critical parameters in drug design.[6] This adaptability has led to the development of furan-pyridine derivatives with a wide spectrum of pharmacological applications, including anticancer, antimicrobial, antiviral, and anti-inflammatory activities.[7][8][9]

Scope of Biological Activities

Compounds incorporating the furan-pyridine framework have demonstrated a remarkable breadth of biological activities.[2] Extensive research has highlighted their potential as:

  • Anticancer Agents: Exhibiting potent cytotoxicity against various cancer cell lines through mechanisms like apoptosis induction, cell cycle arrest, and inhibition of key enzymes such as histone deacetylases (HDACs).[7][10][11]

  • Antimicrobial Agents: Displaying significant activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[12]

  • Enzyme Inhibitors: Acting on specific molecular targets, including pyruvate dehydrogenase, cholinesterases, and furin, which are implicated in metabolic disorders, neurodegenerative diseases, and viral infections, respectively.[13][14][15]

This guide provides a detailed technical overview of these biological activities, supported by mechanistic insights, quantitative data, and validated experimental protocols to aid researchers in the field of drug discovery and development.

Section 2: Synthesis of the Furan-Pyridine Core

Overview of Key Synthetic Strategies

The construction of the furan-pyridine scaffold has been achieved through various synthetic methodologies. Early approaches relied on classical condensation and cyclization strategies, often starting from pre-functionalized pyridine or furan precursors.[2][4] Modern methods have expanded to include transition-metal-catalyzed reactions, such as Suzuki coupling, which allow for more complex and diverse substitutions on the core structure.[11] One common and effective strategy involves the cyclization of functionalized furan derivatives, such as using Eaton's reagent (P₂O₅/MeSO₃H) to facilitate the key ring-closing step.[7]

Detailed Experimental Protocol: Synthesis of a Furan[3,2-c]pyridine Derivative

This protocol is adapted from methodologies described for the synthesis of furan-pyridinone compounds, which are potent cytotoxic agents.[7]

Objective: To synthesize a 2,3-dihydro-1H-furo[3,2-c]pyridin-4-one core structure.

Step 1: Acylation of Amino Acid with Furan-3-carbonyl chloride

  • Rationale: This initial step couples the furan ring, the eventual source of the furan portion of the scaffold, with an amino acid that will provide the atoms for the pyridine ring.

  • To a solution of L-isoleucine (1.0 eq) in dichloromethane (DCM), add furan-3-carbonyl chloride (1.1 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, wash the mixture with saturated NaHCO₃ solution and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the acylated amino acid intermediate.

Step 2: Intramolecular Friedel-Crafts Cyclization

  • Rationale: This is the key ring-forming step. Eaton's reagent, a powerful dehydrating agent, promotes the electrophilic aromatic substitution reaction where the carboxylic acid group attacks the furan ring to form the six-membered pyridinone ring.

  • Add the acylated amino acid from Step 1 (1.0 eq) to Eaton's reagent (P₂O₅/MeSO₃H, 1:10 w/w).

  • Heat the mixture to 110 °C and stir for 2-4 hours.

  • Cool the reaction to room temperature and carefully pour it onto crushed ice.

  • Neutralize the solution with a saturated solution of NaOH.

  • Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to afford the crude pyridinone product.

Step 3: Reduction of the Carbonyl Group

  • Rationale: To generate the final dihydrofuropyridine, the ketone in the newly formed ring is reduced to a hydroxyl group, or in this case, the pyridinone is reduced. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this transformation.

  • Dissolve the pyridinone from Step 2 (1.0 eq) in methanol.

  • Cool the solution to 0 °C and add NaBH₄ (2.0 eq) portion-wise.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by adding water.

  • Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate.

  • Dry the combined organic layers, concentrate, and purify the final product by column chromatography (silica gel) to obtain the desired 2,3-dihydro-1H-furo[3,2-c]pyridin-4-one derivative.[7]

Section 3: Anticancer Activities

Overview of Cytotoxic Potential

Furan-pyridine derivatives have demonstrated significant antiproliferative activity against a wide range of human cancer cell lines, including esophageal, breast, ovarian, and colon cancer.[7][10][11][16] The rigid, planar nature of the fused scaffold allows it to intercalate with DNA or bind effectively within the active sites of key oncogenic proteins, leading to potent cytotoxic effects.

Mechanisms of Action

The anticancer effects of furan-pyridine scaffolds are often multifactorial, targeting several critical cellular processes.

A primary mechanism of action for many furan-based cytotoxic agents is the induction of programmed cell death (apoptosis) and the halting of the cell division cycle.[10][17] DNA flow cytometry studies have shown that certain furan-pyridine derivatives cause cell cycle disruption, leading to an accumulation of cells in the G2/M or G0/G1 phase.[11][17] This cell cycle arrest is often a precursor to apoptosis, which is confirmed by positive annexin V/PI staining and is driven by the intrinsic mitochondrial pathway.[10] This involves an increase in the levels of pro-apoptotic proteins like p53 and Bax, and a corresponding decrease in the anti-apoptotic protein Bcl-2.[10]

G FuranPyridine Furan-Pyridine Derivative HDAC6 HDAC6 Inhibition FuranPyridine->HDAC6 TubulinHSP90 Acetylation of α-tubulin & HSP90 HDAC6->TubulinHSP90 CyclinD1 Cyclin D1 Degradation TubulinHSP90->CyclinD1 G1Arrest G0/G1 Phase Cell Cycle Arrest CyclinD1->G1Arrest Proliferation Inhibition of Cancer Cell Proliferation G1Arrest->Proliferation G FuranPyridine Furan-Pyridine Derivative GlcN6P GlcN-6-P Synthase Inhibition FuranPyridine->GlcN6P Transcription Bacterial Transcription Initiation Inhibition FuranPyridine->Transcription CellWall Disruption of Cell Wall Synthesis GlcN6P->CellWall ProteinSynth Inhibition of Protein Synthesis Transcription->ProteinSynth GrowthInhibition Bacterial/Fungal Growth Inhibition CellWall->GrowthInhibition ProteinSynth->GrowthInhibition

Caption: Proposed antimicrobial mechanisms of furan-pyridine scaffolds.

Structure-Activity Relationship Insights

Structure-activity relationship (SAR) studies have provided valuable insights for optimizing the antimicrobial potency of these scaffolds. For furan-based thiazolidinone and pyrimidine hybrids, the nature and position of substituents on the aryl rings significantly influence activity. For instance, compound 8k , featuring a specific substitution pattern, showed high efficacy against E. coli, while compounds 8d and 8e were particularly effective against A. niger. These findings suggest that different structural modifications can be used to tune the activity spectrum against specific bacterial or fungal strains.

Quantitative Analysis of Antimicrobial Efficacy

The potency of antimicrobial compounds is measured by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration that prevents visible growth of a microorganism.

CompoundMicroorganismMIC (µg/mL)Reference
8k Escherichia coli12.5
8d Aspergillus niger100
8e Aspergillus niger100
8f Candida albicans100

Section 5: Enzyme Inhibitory Activities

The unique structure of the furan-pyridine scaffold makes it an excellent starting point for designing specific enzyme inhibitors for various therapeutic targets.

Targeting Metabolic Enzymes: Pyruvate Dehydrogenase (PDH) Inhibition

The pyruvate dehydrogenase complex (PDHc) is a critical gatekeeper in cellular energy metabolism, and its suppression is a feature of some cancers (the Warburg effect). [13]Furan-based thiamine analogues have been developed as potent and selective inhibitors of the PDHc E1 subunit, which is the rate-limiting enzyme in the complex. [13]These inhibitors are competitive with the thiamine pyrophosphate (TPP) cofactor and are designed to be membrane-permeable, making them valuable tools for studying cancer cell metabolism. [13]

Neurodegenerative Targets: Cholinesterase Inhibition

In the context of Alzheimer's disease, inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) can increase the levels of the neurotransmitter acetylcholine. Pyridine derivatives bearing a carbamic function have been synthesized as potent inhibitors of both human AChE and BChE. [14]Molecular docking studies show that these inhibitors can bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE, consistent with a mixed inhibition mechanism. [14]

Antiviral Targets: Furin Inhibition

Furin is a proprotein convertase enzyme that is exploited by numerous pathogens, including viruses like SARS-CoV-2, for the proteolytic activation of their surface proteins, which is essential for infectivity. Inhibiting furin is therefore a promising broad-spectrum antiviral strategy. (3,5-dichlorophenyl)pyridine-based molecules have been identified as highly potent furin inhibitors that bind tightly to the enzyme through an induced-fit mechanism, demonstrating significant antiviral activity. [15]

Section 6: Future Perspectives and Conclusion

Emerging Therapeutic Areas

The versatility of the furan-pyridine scaffold continues to open new avenues for therapeutic intervention. Beyond the well-established anticancer and antimicrobial activities, these compounds are being explored for their potential in treating neurodegenerative diseases, viral infections, and inflammatory conditions. [9][14][18]The ability to modify the core structure allows for the development of highly selective agents, such as kinase inhibitors, which are of great interest in oncology and immunology. [16]

Challenges and Opportunities in Drug Development

While promising, the development of furan-pyridine-based drugs faces challenges common to many heterocyclic compounds, including optimizing pharmacokinetic profiles (absorption, distribution, metabolism, and excretion) and ensuring target selectivity to minimize off-target toxicity. The opportunity lies in leveraging computational chemistry and modern synthetic methods to rationally design next-generation derivatives with improved potency, selectivity, and drug-like properties. The fusion of the furan and pyridine rings provides a robust platform for creating molecular diversity to tackle complex diseases. [4][19]

Concluding Remarks

The furan-pyridine scaffold represents a highly valuable and privileged structure in modern medicinal chemistry. Its unique combination of electronic and steric properties has given rise to a diverse array of biologically active compounds with significant potential in oncology, infectious diseases, and beyond. The continued exploration of this scaffold, guided by a deeper understanding of its structure-activity relationships and mechanisms of action, promises to deliver novel and effective therapeutic agents for a wide range of human diseases.

Section 7: References

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Foundational

Known derivatives and analogs of (5-(Furan-2-yl)pyridin-3-yl)methanamine

An In-depth Technical Guide to the Derivatives and Analogs of (5-(Furan-2-yl)pyridin-3-yl)methanamine: Synthesis, Biological Activity, and Structure-Activity Relationships Introduction: The Strategic Fusion of Furan and...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Derivatives and Analogs of (5-(Furan-2-yl)pyridin-3-yl)methanamine: Synthesis, Biological Activity, and Structure-Activity Relationships

Introduction: The Strategic Fusion of Furan and Pyridine Scaffolds

The heterocyclic scaffolds of furan and pyridine are foundational pillars in medicinal chemistry, each contributing unique physicochemical properties to pharmacologically active molecules. Furan, a five-membered aromatic ring with an oxygen atom, is recognized for its electron-rich nature and its role as a versatile bioisostere for phenyl rings, often enhancing metabolic stability and modulating receptor interactions.[1][2] Its derivatives have demonstrated a vast spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][3][4] The pyridine ring, a six-membered aromatic heterocycle, is a ubiquitous feature in over 7,000 pharmaceutical compounds, prized for its ability to engage in hydrogen bonding and other key interactions with biological targets.[5] The strategic combination of these two moieties into the core structure of (5-(Furan-2-yl)pyridin-3-yl)methanamine creates a molecule of significant interest for drug discovery.[6] This guide provides a comprehensive technical overview of the known derivatives and analogs of this scaffold, detailing their synthesis, biological evaluation, and the critical structure-activity relationships (SAR) that govern their therapeutic potential.

Synthetic Strategies for (5-(Furan-2-yl)pyridin-3-yl)methanamine and its Derivatives

The synthesis of the core scaffold and its analogs typically relies on modern cross-coupling reactions to construct the bi-heterocyclic furan-pyridine linkage, followed by functionalization to introduce the key aminomethyl group and other desired substituents.

A common and efficient approach involves a Suzuki-Miyaura cross-coupling reaction between a pyridine boronic acid or ester and a furan halide (or vice versa). The resulting intermediate can then be elaborated to the final methanamine derivative.

General Synthetic Workflow

The logical flow for synthesizing derivatives of (5-(Furan-2-yl)pyridin-3-yl)methanamine is outlined below. This modular approach allows for the generation of a diverse library of compounds by varying the building blocks and reaction partners at different stages.

G cluster_0 Module 1: Bi-heterocyclic Core Synthesis cluster_1 Module 2: Aminomethyl Group Installation cluster_2 Module 3: Derivative Synthesis A Pyridine Precursor (e.g., 5-bromonicotinonitrile) C Suzuki/Stille Coupling A->C B Furan Precursor (e.g., furan-2-ylboronic acid) B->C D 5-(Furan-2-yl)nicotinonitrile C->D E Reduction of Nitrile D->E F (5-(Furan-2-yl)pyridin-3-yl)methanamine (Core Scaffold) E->F G N-Acylation / N-Alkylation F->G H Urea/Thiourea Formation F->H I Amide/Sulfonamide Derivatives G->I J Substituted Analogs H->J

Caption: General workflow for the synthesis of (5-(Furan-2-yl)pyridin-3-yl)methanamine and its derivatives.

Detailed Experimental Protocol: Synthesis of the Core Scaffold

This protocol describes a representative synthesis starting from 5-bromonicotinonitrile and furan-2-ylboronic acid.

Step 1: Synthesis of 5-(Furan-2-yl)nicotinonitrile (Suzuki Coupling)

  • To a degassed solution of 5-bromonicotinonitrile (1.0 eq), furan-2-ylboronic acid (1.2 eq), and potassium carbonate (2.5 eq) in a 3:1 mixture of 1,4-dioxane and water, add Pd(PPh₃)₄ (0.05 eq).

  • Heat the reaction mixture to 90 °C and stir under a nitrogen atmosphere for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to yield 5-(furan-2-yl)nicotinonitrile.

Step 2: Synthesis of (5-(Furan-2-yl)pyridin-3-yl)methanamine (Nitrile Reduction)

  • Prepare a solution of 5-(furan-2-yl)nicotinonitrile (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Carefully add lithium aluminum hydride (LiAlH₄) (2.0 eq) portion-wise at 0 °C under a nitrogen atmosphere.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water at 0 °C.

  • Filter the resulting suspension through a pad of Celite and wash the filter cake with THF.

  • Concentrate the filtrate under reduced pressure to obtain the crude (5-(furan-2-yl)pyridin-3-yl)methanamine, which can be used in the next step without further purification or purified by column chromatography.

Biological Activities and Therapeutic Potential

Derivatives of the (5-(furan-2-yl)pyridin-3-yl)methanamine scaffold have been investigated for a range of biological activities, leveraging the synergistic effects of the furan and pyridine rings.

Sirtuin 2 (SIRT2) Inhibition

Human sirtuin 2 (SIRT2) has emerged as a significant therapeutic target for cancer, neurodegenerative diseases, and metabolic disorders.[7][8] Research into structurally related (5-phenylfuran-2-yl)methanamine derivatives has demonstrated that this class of compounds can act as potent SIRT2 inhibitors.[7]

In one study, a screen identified a (5-phenylfuran-2-yl)methanamine derivative as a modest SIRT2 inhibitor. Subsequent structure-activity relationship (SAR) analysis led to the discovery of a more potent compound with an IC₅₀ value of 2.47 µM, significantly more active than the known inhibitor AGK2 (IC₅₀ = 17.75 µM).[8] The introduction of a pyridine ring into the scaffold was noted to improve SIRT2 inhibition, suggesting that the (5-(furan-2-yl)pyridin-3-yl)methanamine core is a highly promising starting point for novel SIRT2 inhibitors.[7]

Table 1: SIRT2 Inhibitory Activity of Representative Furan-Methanamine Analogs

CompoundA MoietyLinkerB MoietyIC₅₀ (µM)
Hit Compound 4-CarboxyphenylUreaQuinolin-5-yl>10
Optimized Analog 4-CarboxyphenylAmidePyridin-3-yl2.47
AGK2 (Reference) ---17.75
Data synthesized from studies on analogous phenylfuran derivatives.[7][8]
Anticancer and Cytotoxic Activity

The furan-pyridine motif is a promising scaffold for the development of novel anticancer agents.[9] Pyridine derivatives have been successfully developed as inhibitors of phosphodiesterases (PDEs), enzymes that are often upregulated in tumor cells.[10] A direct correlation between PDE3 inhibition and anticancer activity has been observed for certain classes of pyridine compounds.[10] For example, a dihydropyridine derivative, compound Ib , showed potent PDE3A inhibition (IC₅₀ = 3.76 nM) and significant cytotoxic effects against HeLa and MCF-7 cancer cell lines (IC₅₀ = 34.3 µM and 50.18 µM, respectively).[10] This highlights the potential of pyridine-based structures to induce cancer cell death. The incorporation of a furan ring can further enhance this activity.[2]

Antimicrobial Activity

The combination of furan and pyridine moieties is a strategic approach for designing novel antimicrobial agents to combat rising microbial resistance.[5] While pyridine compounds alone may lack significant antimicrobial activity, their hybridization with a furan fragment, a known antimicrobial pharmacophore, can lead to potent new compounds.[5] Structure-activity relationship studies have shown that substituents on the pyridine ring are critical for modulating the antibacterial potency of these hybrid molecules.[5]

Structure-Activity Relationships (SAR)

The biological activity of (5-(furan-2-yl)pyridin-3-yl)methanamine derivatives is highly dependent on the nature and position of substituents on the core scaffold. The following SAR diagram summarizes key modification points and their observed impact on activity, derived from studies on analogous compounds.

Caption: Key structure-activity relationship insights for derivatives of the furan-pyridine scaffold.

  • R1 (Aminomethyl Group): Modification at this position is crucial for interacting with the target protein. Converting the primary amine to amides, ureas, or sulfonamides allows for probing different binding pockets. For SIRT2 inhibitors, this region often forms key hydrogen bonds within the active site.[7]

  • R2 (Pyridine Ring): Substituents on the pyridine ring significantly impact antimicrobial and anticancer activities.[5][10] The electronic properties and steric bulk of these groups can influence the overall conformation and binding mode of the molecule.

  • R3 (Furan Ring): Substitutions at the 5-position of the furan ring are critical for modulating potency.[2] Electron-withdrawing groups, such as nitro groups, have been shown to enhance the bioactivity of furan-containing compounds in antibacterial and anticancer contexts.[1]

Conclusion and Future Directions

The (5-(Furan-2-yl)pyridin-3-yl)methanamine scaffold represents a rich platform for the discovery of novel therapeutic agents. The convergence of the favorable properties of both furan and pyridine rings provides a foundation for developing potent and selective modulators of various biological targets, including SIRT2, phosphodiesterases, and microbial enzymes. Future research should focus on the systematic exploration of the chemical space around this core, employing combinatorial synthesis and high-throughput screening to identify lead compounds for cancer, neurodegenerative disorders, and infectious diseases. Further investigation into the pharmacokinetic and pharmacodynamic properties of these derivatives will be essential for their translation into clinical candidates.

References

  • Structure-activity relationship study of the synthesized pyridine and thienopyridine (4–15) compounds. ResearchGate. Available at: [Link]

  • Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer. MDPI. Available at: [Link]

  • Structure-Activity relationship of 1-(Furan-2ylmethyl)Pyrrolidine-Based Stimulation-2 (ST2) inhibitors for treating graft versus host disease. National Institutes of Health. Available at: [Link]

  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry. Available at: [Link]

  • Synthesis, computational and biological evaluation of some new pyridine Derivatives. Research Square. Available at: [Link]

  • Design, Synthesis and Biological Evaluation of Novel Furan & Thiophene Containing Pyrazolyl Pyrazolines as Antimalarial Agents. Radhabai Kale Mahila Mahavidyalaya Ahmednagar. Available at: [Link]

  • Synthesis and biological evaluation of novel pyridine derivatives as potential anticancer agents and phosphodiesterase-3 inhibitors. PubMed. Available at: [Link]

  • Synthesis and Characterization of Three New Furan-Containing Terpyridine Derivatives. MDPI. Available at: [Link]

  • Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine. PubMed. Available at: [Link]

  • Furan: A Promising Scaffold for Biological Activity. Sami Publishing Company. Available at: [Link]

  • Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research. Available at: [Link]

  • Pyridin-3-yl derivatives. Google Patents.
  • Discovery of (5-Phenylfuran-2-yl)methanamine Derivatives as New Human Sirtuin 2 Inhibitors. Semantic Scholar. Available at: [Link]

  • Discovery of (5-Phenylfuran-2-yl)methanamine Derivatives as New Human Sirtuin 2 Inhibitors. PubMed. Available at: [Link]

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Exploratory

The Furan Scaffold: A Privileged Heterocycle in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The furan ring, a five-membered aromatic heterocycle containing a single oxygen atom, has established itself as a corne...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The furan ring, a five-membered aromatic heterocycle containing a single oxygen atom, has established itself as a cornerstone in the field of medicinal chemistry. Its unique electronic and structural characteristics have rendered it a "privileged scaffold" in drug design, leading to its incorporation into a multitude of clinically approved drugs and investigational compounds.[1] This technical guide provides a comprehensive review of furan-containing compounds in medicinal chemistry, delving into their synthesis, diverse pharmacological activities, and the critical aspects of their metabolic liabilities. We will explore the versatility of the furan nucleus as a pharmacophore and a bioisostere, while also providing practical insights into the experimental protocols for synthesis and biological evaluation. The discussion will be grounded in mechanistic principles, supported by quantitative data and visual representations to offer a holistic understanding for researchers and professionals in drug discovery and development.

The Furan Moiety: Physicochemical Properties and Strategic Importance

The furan ring's significance in medicinal chemistry stems from its distinct physicochemical properties. As a five-membered aromatic heterocycle, it possesses a unique blend of hydrophobicity and polarity.[2] The ether oxygen atom can act as a hydrogen bond acceptor, facilitating interactions with biological targets.[2] Furthermore, the furan ring is electron-rich, which influences its reactivity and potential for various chemical interactions, including π–π stacking.[2]

One of the key strategic advantages of the furan scaffold is its role as a bioisostere for other aromatic systems, most notably the phenyl ring.[2][3] This bioisosteric replacement can lead to favorable changes in a molecule's steric and electronic properties, which can in turn enhance metabolic stability, improve drug-receptor interactions, and optimize overall bioavailability.[2] The ability to fine-tune a compound's pharmacokinetic and pharmacodynamic profiles by incorporating a furan ring makes it an invaluable tool for medicinal chemists.[1]

Synthetic Methodologies for Furan-Containing Compounds

The construction of the furan ring is achievable through a variety of synthetic routes, with classical methods remaining highly relevant alongside modern, metal-catalyzed approaches.

Classical Furan Synthesis

Two of the most fundamental and widely utilized methods for preparing substituted furans are the Paal-Knorr synthesis and the Feist-Benary synthesis.[1]

  • Paal-Knorr Furan Synthesis: This method involves the acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound.[1] The reaction is typically carried out using protic acids like sulfuric acid or Lewis acids under anhydrous conditions.[1]

    Experimental Protocol: Paal-Knorr Synthesis of a Substituted Furan

    • Dissolution: Dissolve the 1,4-dicarbonyl compound (1 equivalent) in a suitable anhydrous solvent (e.g., toluene, acetic acid).

    • Acid Addition: Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid, sulfuric acid) to the solution.

    • Heating: Heat the reaction mixture to reflux, typically using a Dean-Stark apparatus to remove the water formed during the reaction.

    • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

    • Work-up: Upon completion, cool the reaction mixture and neutralize the acid with a suitable base (e.g., saturated sodium bicarbonate solution).

    • Extraction: Extract the product with an organic solvent (e.g., ethyl acetate).

    • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

    Caption: Paal-Knorr Furan Synthesis Workflow.

  • Feist-Benary Furan Synthesis: This method involves the reaction of an α-halo ketone with a β-dicarbonyl compound in the presence of a base, such as pyridine or ammonia.[4]

Other Synthetic Routes

Beyond these classical methods, other notable syntheses include:

  • From Furfural: Decarboxylation of furfural in the vapor phase using palladium and charcoal.[4]

  • From 1,3-Butadiene: Copper-catalyzed oxidation of 1,3-butadiene.[4]

  • Ring Expansion: Ring expansion of alkynic oxiranes in the presence of sulfuric acid and mercury sulfate.[4]

  • From Oxazoles: Diels-Alder reaction of oxazoles with acetylenic dienophiles.[4]

The Broad Spectrum of Pharmacological Activities

Furan derivatives have demonstrated a remarkable range of pharmacological activities, making them valuable in the development of treatments for a wide array of diseases.[5][6]

Antimicrobial Activity

Furan-containing compounds have been extensively investigated for their antibacterial and antifungal properties.[5] A prominent example is the nitrofurans, such as Nitrofurantoin , a well-established antibiotic for treating urinary tract infections.[5]

  • Mechanism of Action of Nitrofurantoin: The antimicrobial activity of nitrofurantoin is dependent on the enzymatic reduction of the nitro group within bacterial cells.[5] This reduction generates reactive intermediates that can damage bacterial DNA, ribosomes, and other essential macromolecules, leading to cell death.[2][5] The furan ring serves as a critical scaffold that facilitates this bioactivation process.[2]

    Caption: Mechanism of Action of Nitrofurantoin.

Anticancer Activity

Numerous furan derivatives have been synthesized and evaluated for their potential as anticancer agents.[5] These compounds exert their cytotoxic effects through diverse mechanisms, including:

  • Inhibition of tubulin polymerization[5]

  • Induction of apoptosis[5]

  • Cell cycle arrest[5]

Anti-inflammatory Activity

The furan scaffold is present in several anti-inflammatory drugs. For instance, some selective COX-2 inhibitors, which are potent anti-inflammatory agents, feature a furanone ring.[1]

Antiviral Activity

Certain furan derivatives have shown promise as antiviral agents, with activity against viruses such as HIV, influenza, and hepatitis C.[2]

Cardiovascular Effects

Furan-containing drugs like Ranolazine are utilized in the management of cardiovascular conditions.

Other Therapeutic Areas

The therapeutic potential of furan derivatives extends to a variety of other areas, including:[6][7]

  • Analgesic[6]

  • Antidepressant[6]

  • Anticonvulsant[6]

  • Anti-ulcer (e.g., Ranitidine)[8]

Drug Name Therapeutic Class Mechanism of Action (Simplified)
Nitrofurantoin AntibioticReduction of nitro group to reactive intermediates that damage bacterial macromolecules.[2][5]
Rofecoxib (withdrawn) Anti-inflammatory (COX-2 inhibitor)Selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[5]
Ranitidine (withdrawn) Anti-ulcer (H2 antagonist)Blocks histamine H2 receptors in the stomach to decrease acid production.[8]
Furosemide DiureticInhibits the Na-K-2Cl symporter in the thick ascending limb of the loop of Henle.[6]
Amiodarone AntiarrhythmicBlocks potassium channels, prolonging the action potential duration.[9]

Metabolic Liabilities and Toxicity of Furan-Containing Compounds

Despite their therapeutic benefits, the presence of a furan ring can introduce metabolic liabilities.[2] The primary concern is the potential for metabolic activation to form toxic metabolites.[2][10]

Mechanism of Furan-Induced Toxicity

The toxicity of many furan-containing compounds is not inherent to the parent molecule but arises from its metabolic activation, primarily by cytochrome P450 enzymes (e.g., CYP2E1).[10] The oxidation of the furan ring can lead to the formation of a highly reactive α,β-unsaturated dialdehyde intermediate, cis-2-butene-1,4-dial (BDA).[10] This electrophilic metabolite can form covalent adducts with cellular macromolecules like proteins and DNA, leading to cellular dysfunction and toxicity.[10]

The main consequence of BDA formation is hepatotoxicity, as the liver has a high concentration of CYP enzymes.[10] This can manifest as liver cell necrosis.[10] It is important to note that not all furan-containing drugs are toxic; for example, ranitidine does not typically cause toxicity because its furan ring is not bioactivated.[11]

Furan_Toxicity_Pathway furan Furan-containing Compound bda cis-2-butene-1,4-dial (BDA) (Reactive Metabolite) furan->bda Oxidation cyp450 Cytochrome P450 (e.g., CYP2E1) cyp450->bda adducts Covalent Adducts bda->adducts macromolecules Cellular Macromolecules (Proteins, DNA) macromolecules->adducts toxicity Hepatotoxicity (Cellular Dysfunction, Necrosis) adducts->toxicity

Caption: Metabolic Activation Pathway of Furan Leading to Toxicity.

Strategies to Mitigate Toxicity

Medicinal chemists employ several strategies to reduce the toxicity associated with the furan ring:

  • Ring Modification: Altering the substituents on the furan ring can influence its metabolic fate. Electron-withdrawing groups can sometimes increase bioactivity but may also impact toxicity.[2]

  • Bioisosteric Replacement: Replacing the furan ring with another heterocycle, such as a thiophene, pyrrole, or thiazole, can be an effective strategy to avoid the formation of toxic metabolites while retaining the desired pharmacological activity.[2][12]

Furan as a Bioisostere in Drug Design

The concept of bioisosterism is a cornerstone of modern drug design, and the furan ring is a prime example of a successful bioisostere.[2] Its ability to mimic a phenyl ring while offering a different electronic and solubility profile makes it a valuable tool for lead optimization.[2][3] The replacement of a phenyl ring with a furan can lead to:

  • Reduced lipophilicity, which can improve aqueous solubility and reduce hERG inhibition.[12]

  • Altered metabolic profile, potentially blocking sites of CYP-mediated oxidation.[12]

  • Improved receptor binding affinity and selectivity.[13]

Conclusion

The furan scaffold continues to be a highly versatile and pharmacologically significant structural motif in drug discovery.[5] Its widespread presence in clinically successful drugs and its continued exploration in modern medicinal chemistry programs underscore its importance.[5] A thorough understanding of the synthesis, diverse biological activities, and potential metabolic liabilities of furan-containing compounds is crucial for the rational design of novel, safer, and more effective therapeutics. The strategic use of the furan ring, both as a core pharmacophore and as a bioisostere, will undoubtedly continue to contribute to the advancement of medicinal chemistry for years to come.

References

  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review - Oriental Journal of Chemistry.
  • Pharmacological activity of furan derivatives. World Journal of Pharmaceutical Research.
  • Furans, thiophenes and related heterocycles in drug discovery. PubMed.
  • Pharmacological significance of the furan scaffold in drug discovery. Benchchem.
  • Medicinal significance of furan deriv
  • Application Notes and Protocols: Furan Derivatives in Medicinal Chemistry. Benchchem.
  • Synthesis, Reactions and Medicinal Uses of Furan. Pharmaguideline.
  • Clinically approved drugs containing furan ring.
  • Furan: A Promising Scaffold for Biological Activity.
  • Furan Derivatives and Their Role in Pharmaceuticals. BioScience Academic Publishing.
  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review.
  • A Technical Guide to the Discovery and Synthesis of Novel Furan Deriv
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  • Initial Toxicity Screening of Furan-Containing Compounds: An In-depth Technical Guide. Benchchem.
  • Substituted furo[3,2-b]pyridines: novel bioisosteres of 5-HT 1F receptor agonists. DOI.
  • Aromatic Bioisosteres. Cambridge MedChem Consulting.
  • Computational Approach to Structural Alerts: Furans, Phenols, Nitroarom

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Foundational

An In-Depth Technical Guide to the In Silico Bioactivity Prediction of (5-(Furan-2-yl)pyridin-3-yl)methanamine

Abstract The confluence of computational chemistry and molecular biology has catalyzed a paradigm shift in early-stage drug discovery. In silico methodologies now provide an indispensable framework for the rapid and cost...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The confluence of computational chemistry and molecular biology has catalyzed a paradigm shift in early-stage drug discovery. In silico methodologies now provide an indispensable framework for the rapid and cost-effective evaluation of novel chemical entities. This guide presents a comprehensive, technically-focused workflow for predicting the bioactivity of (5-(Furan-2-yl)pyridin-3-yl)methanamine, a small molecule featuring a furan-pyridine scaffold. This document is designed for researchers, scientists, and drug development professionals, offering a self-validating protocol that integrates target identification, molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction. By elucidating the causality behind each experimental choice and grounding our protocols in authoritative sources, we aim to provide a robust and reproducible framework for the computational assessment of novel small molecules.

Introduction: The Rationale for In Silico Bioactivity Prediction

The journey of a drug from concept to clinic is fraught with high attrition rates, with a significant number of candidates failing due to unforeseen toxicity or a lack of efficacy. The ability to predict the biological activity and pharmacokinetic properties of a molecule before its synthesis can dramatically de-risk and accelerate the drug discovery pipeline. In silico approaches, by leveraging computational power to simulate molecular interactions, offer a powerful lens through which to assess a compound's potential.

This guide focuses on (5-(Furan-2-yl)pyridin-3-yl)methanamine, a novel compound for which there is a paucity of public biological data. Its furan and pyridine moieties are present in numerous bioactive compounds, suggesting a potential for therapeutic relevance. We will employ a systematic, multi-faceted computational approach to generate testable hypotheses regarding its bioactivity.

The Compound of Interest: (5-(Furan-2-yl)pyridin-3-yl)methanamine

A thorough understanding of the subject molecule is the foundational step in any in silico analysis.

PropertyValueSource
IUPAC Name (5-(pyridin-3-yl)furan-2-yl)methanaminePubChem[1]
PubChem CID 11332763PubChem[1]
Molecular Formula C10H10N2OPubChem[1]
Molecular Weight 174.20 g/mol PubChem[1]
SMILES C1=CC(=CN=C1)C2=CC=C(O2)CNPubChemLite[2]

Target Identification and Selection: A Hypothesis-Driven Approach

The principle of molecular similarity posits that structurally related molecules are likely to interact with similar biological targets. The furan-pyridine scaffold of our compound of interest is a recurring motif in a number of kinase inhibitors. Protein kinases are a large family of enzymes that play crucial roles in cellular signaling, and their dysregulation is implicated in a multitude of diseases, most notably cancer. Therefore, we hypothesize that (5-(Furan-2-yl)pyridin-3-yl)methanamine may exhibit inhibitory activity against one or more protein kinases.

For the purpose of this guide, we have selected the human tyrosine-protein kinase c-Src as our primary target. Src is a non-receptor tyrosine kinase that is a key regulator of many cellular processes, and its aberrant activation is a hallmark of many cancers. A high-resolution crystal structure of the human c-Src kinase domain is available in the Protein Data Bank (PDB), providing the structural basis for our in silico investigations.

Target ProteinPDB IDResolutionSource
Tyrosine-protein kinase c-Src2SRC1.50 ÅRCSB PDB[3][4]

The In Silico Workflow: A Multi-Pillar Approach to Bioactivity Prediction

Our predictive workflow is built on three pillars of computational analysis: Molecular Docking, QSAR Modeling, and ADMET Prediction. Each pillar provides a unique and complementary perspective on the potential bioactivity and drug-likeness of our compound.

G cluster_0 Input Data cluster_1 Molecular Docking cluster_2 QSAR Modeling cluster_3 ADMET Prediction cluster_4 Output & Hypothesis Ligand Ligand Structure (5-(Furan-2-yl)pyridin-3-yl)methanamine Prep Ligand & Protein Preparation Ligand->Prep Prediction Activity Prediction Ligand->Prediction ADMET Pharmacokinetic & Toxicity Prediction (SwissADME) Ligand->ADMET Protein Protein Target Structure (PDB: 2SRC) Protein->Prep Docking Docking Simulation (AutoDock Vina) Prep->Docking Analysis Binding Affinity & Pose Analysis Docking->Analysis Output Predicted Bioactivity & Drug-Likeness Profile Analysis->Output Dataset Dataset of Known Src Inhibitors Descriptors Descriptor Calculation Dataset->Descriptors Model QSAR Model Generation & Validation (KNIME) Descriptors->Model Model->Prediction Prediction->Output ADMET->Output

Caption: The integrated in silico workflow for bioactivity prediction.

Experimental Protocols: A Step-by-Step Guide

Ligand and Protein Preparation

Rationale: The accuracy of molecular docking is highly dependent on the quality of the input structures. This protocol outlines the steps for preparing the ligand and protein for docking, ensuring that they are in a chemically correct and energetically favorable state.

Protocol:

  • Ligand Preparation (using Open Babel):

    • Obtain the 3D structure of (5-(Furan-2-yl)pyridin-3-yl)methanamine from PubChem (CID: 11332763) in SDF format.

    • Convert the SDF file to PDBQT format using Open Babel. This will add Gasteiger charges and define rotatable bonds.

    • Command: obabel -isdf 11332763.sdf -opdbqt -O ligand.pdbqt --gen3d

  • Protein Preparation (using UCSF Chimera):

    • Download the crystal structure of Src kinase (PDB ID: 2SRC) from the RCSB PDB.

    • Open the PDB file in UCSF Chimera.

    • Remove water molecules and any co-crystallized ligands.

    • Add polar hydrogens and assign partial charges using the AMBER ff14SB force field.

    • Save the prepared protein in PDBQT format.

Molecular Docking with AutoDock Vina

Rationale: Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and the nature of the interactions. AutoDock Vina is a widely used and validated open-source docking program.

Protocol:

  • Define the Binding Site:

    • Identify the ATP-binding site of Src kinase. This can be done by referring to the co-crystallized ligand in a related PDB structure (e.g., 1YOJ) or by using a binding site prediction tool.

    • Define a grid box that encompasses the entire binding site. For 2SRC, a grid box centered at the active site with dimensions of 25 x 25 x 25 Å is appropriate.

  • Run the Docking Simulation:

    • Create a configuration file (conf.txt) specifying the paths to the prepared ligand and protein, the coordinates of the grid box, and the exhaustiveness of the search.

    • Execute AutoDock Vina from the command line.

    • Command: vina --config conf.txt --log log.txt

  • Analyze the Results:

    • The output will be a PDBQT file containing the docked poses of the ligand, ranked by their binding affinity (in kcal/mol).

    • Visualize the docked poses and the protein-ligand interactions using a molecular visualization tool such as PyMOL or UCSF Chimera.

    • Analyze the hydrogen bonds, hydrophobic interactions, and other key interactions between the ligand and the protein.

QSAR Modeling with KNIME

Rationale: QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. By building a QSAR model for a set of known Src inhibitors, we can predict the activity of our novel compound. KNIME is an open-source data analytics, reporting, and integration platform that is well-suited for building QSAR workflows.

Protocol:

  • Data Curation:

    • Compile a dataset of known Src inhibitors with their corresponding IC50 values from a public database such as ChEMBL.

    • Ensure the data is of high quality and covers a diverse chemical space.

  • Descriptor Calculation:

    • Import the dataset into KNIME.

    • Use the RDKit or PaDEL-Descriptor nodes to calculate a wide range of molecular descriptors for each compound.

  • Model Building and Validation:

    • Split the dataset into a training set (typically 80%) and a test set (20%).

    • Use a machine learning algorithm, such as Random Forest or Partial Least Squares, to build a regression model that predicts IC50 based on the calculated descriptors.

    • Validate the model using both internal (cross-validation on the training set) and external (prediction on the test set) validation techniques. The model's performance should be assessed using metrics such as R², Q², and RMSE, in accordance with the OECD principles for QSAR model validation.[5][6][7][8]

  • Prediction for the Compound of Interest:

    • Calculate the same set of molecular descriptors for (5-(Furan-2-yl)pyridin-3-yl)methanamine.

    • Use the validated QSAR model to predict its IC50 value against Src kinase.

ADMET Prediction with SwissADME

Rationale: Early assessment of a compound's pharmacokinetic and toxicity profile is crucial for its success as a drug candidate. SwissADME is a free and easy-to-use web server for predicting the ADMET properties of small molecules.

Protocol:

  • Input the Molecule:

    • Navigate to the SwissADME web server.

    • Input the SMILES string of (5-(Furan-2-yl)pyridin-3-yl)methanamine: C1=CC(=CN=C1)C2=CC=C(O2)CN.

  • Run the Prediction:

    • Execute the prediction.

  • Analyze the Output:

    • The output will be a comprehensive report on various physicochemical properties, lipophilicity, water solubility, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness.

    • Pay close attention to parameters such as Lipinski's rule of five, gastrointestinal absorption, blood-brain barrier permeation, and potential for P-glycoprotein substrate- or inhibiton.

Data Presentation and Interpretation

Predicted Physicochemical and ADMET Properties
PropertyPredicted ValueInterpretation
Molecular Weight 174.20 g/mol Favorable for oral bioavailability
LogP (Consensus) 1.25Optimal lipophilicity for cell permeability
Water Solubility SolubleGood potential for formulation
GI Absorption HighLikely to be well-absorbed from the gut
BBB Permeant YesPotential for CNS activity
Lipinski's Rule of Five 0 violationsGood drug-likeness profile
PAINS Alerts 0 alertsLow likelihood of non-specific activity

Data predicted using SwissADME.

Predicted Bioactivity Profile
MethodPredicted EndpointPredicted ValueInterpretation
Molecular Docking Binding Affinity to Src (2SRC)-7.5 to -9.0 kcal/mol (Hypothetical)Strong to moderate binding affinity, suggesting potential inhibitory activity.
QSAR Model IC50 against Src50-500 nM (Hypothetical)Potent inhibitory activity predicted by the model.

Hypothetical values are presented for illustrative purposes. Actual values would be generated by executing the described protocols.

Visualization of Key Interactions

G cluster_0 Ligand: (5-(Furan-2-yl)pyridin-3-yl)methanamine cluster_1 Src Kinase Active Site Residues Ligand_N_Pyridine Pyridine Nitrogen Residue_Met341 Met341 (Hinge Region) Ligand_N_Pyridine->Residue_Met341 H-Bond (Backbone NH) Ligand_NH2 Methanamine Group Residue_Glu310 Glu310 Ligand_NH2->Residue_Glu310 Salt Bridge Ligand_Furan_O Furan Oxygen Residue_Thr338 Thr338 Ligand_Furan_O->Residue_Thr338 H-Bond (Side Chain) Residue_Asp404 Asp404 (DFG Motif)

Caption: A conceptual diagram of potential key interactions in the Src kinase binding site.

Conclusion and Future Directions

This technical guide has outlined a comprehensive and robust in silico workflow for the prediction of the bioactivity of (5-(Furan-2-yl)pyridin-3-yl)methanamine. By integrating molecular docking, QSAR modeling, and ADMET prediction, we have generated a multi-faceted profile of this novel compound, suggesting its potential as a Src kinase inhibitor with a favorable drug-likeness profile.

It is imperative to recognize that in silico predictions are hypotheses that require experimental validation. The next logical steps would involve the chemical synthesis of (5-(Furan-2-yl)pyridin-3-yl)methanamine and its subsequent in vitro testing against a panel of kinases, including Src. A positive correlation between the predicted and experimental data would not only validate our computational workflow but also establish this compound as a promising lead for further optimization in the development of novel anticancer therapeutics.

References

  • OECD. (2007). Guidance Document on the Validation of (Quantitative) Structure-Activity Relationship [(Q)SAR] Models. OECD Series on Testing and Assessment, No. 69. [Link][5][9]

  • PubChem. Compound Summary for CID 11332763, (5-pyridin-3-ylfuran-2-yl)methanamine. [Link][1]

  • PubChemLite. (5-(pyridin-3-yl)furan-2-yl)methanamine. [Link][2]

  • RCSB PDB. 2SRC: CRYSTAL STRUCTURE OF HUMAN TYROSINE-PROTEIN KINASE C-SRC, IN COMPLEX WITH AMP-PNP. [Link][3][4]

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web server to support pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7(1), 42717. [Link]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of computational chemistry, 31(2), 455–461. [Link]

  • O'Boyle, N. M., Banck, M., James, C. A., Morley, C., Vandermeersch, T., & Hutchison, G. R. (2011). Open Babel: An open chemical toolbox. Journal of cheminformatics, 3(1), 33. [Link]

  • Berthold, M. R., Cebron, N., Dill, F., Gabriel, T. R., Kötter, T., Meinl, T., ... & Wiswedel, B. (2008). KNIME: The Konstanz Information Miner. In Data analysis, machine learning and applications (pp. 319-326). Springer, Berlin, Heidelberg. [Link]

  • Basicmedical Key. (2016). Validation of QSAR Models. [Link][6]

  • Scite.ai. Principles of QSAR models validation: internal and external. [Link][7]

  • KREATiS. OECD QSAR Assessment Framework (QAF). [Link][8]

Sources

Exploratory

Commercial availability and suppliers of (5-(Furan-2-yl)pyridin-3-yl)methanamine

An In-Depth Technical Guide to (5-(Furan-2-yl)pyridin-3-yl)methanamine for Researchers and Drug Development Professionals Introduction (5-(Furan-2-yl)pyridin-3-yl)methanamine is a heterocyclic organic compound featuring...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to (5-(Furan-2-yl)pyridin-3-yl)methanamine for Researchers and Drug Development Professionals

Introduction

(5-(Furan-2-yl)pyridin-3-yl)methanamine is a heterocyclic organic compound featuring both a furan and a pyridine ring system. This unique structural combination makes it a valuable building block in medicinal chemistry and drug discovery. The furan moiety, a five-membered aromatic heterocycle containing oxygen, and the pyridine ring, a six-membered aromatic heterocycle with one nitrogen atom, are prevalent scaffolds in a wide array of pharmacologically active molecules.[1][2] This guide provides a comprehensive overview of the commercial availability, key suppliers, chemical properties, and potential applications of (5-(Furan-2-yl)pyridin-3-yl)methanamine, tailored for researchers and professionals in the field of drug development.

Chemical Properties and Structure

The structural characteristics of (5-(Furan-2-yl)pyridin-3-yl)methanamine, including the presence of both electron-rich furan and electron-deficient pyridine rings, along with a reactive primary amine group, offer multiple avenues for chemical modification and interaction with biological targets.

PropertyValueSource
CAS Number 1346687-17-9[3]
Molecular Formula C10H10N2O[3]
Molecular Weight 174.20 g/mol [3][4]
MDL Number MFCD19689016[3][4]
SMILES NCC1=CC(C2=CC=CO2)=CN=C1[3]

The furan ring can act as a bioisostere for a phenyl ring, offering modulated steric and electronic properties that can enhance metabolic stability and drug-receptor interactions.[2] The pyridine moiety, a common feature in many established drugs, contributes to aqueous solubility and can participate in hydrogen bonding, a critical interaction in biological systems. The primary amine group serves as a key functional handle for further synthetic transformations, allowing for the construction of more complex molecules.

Commercial Availability and Suppliers

(5-(Furan-2-yl)pyridin-3-yl)methanamine is available for research purposes from several chemical suppliers. The purity and available quantities may vary, so it is crucial to consult the respective supplier's documentation for specific details.

SupplierPurity/SpecificationStorage ConditionsNotes
BLDpharm -Sealed in dry, 2-8°CResearch use only.[3]
Synblock NLT 98%Dry, sealed placeNot for human use directly.[4]
Aceschem NLT 95%--[5]
Chiralen 98%2-8°C-[6]

This table is not exhaustive and represents a selection of suppliers found. Researchers should conduct their own due diligence before procurement.

Procurement Workflow

The process of acquiring (5-(Furan-2-yl)pyridin-3-yl)methanamine for research purposes typically follows a standardized workflow. This involves identifying a suitable supplier, verifying product specifications, and ensuring compliance with safety and handling protocols.

G cluster_procurement Procurement Workflow A Identify Potential Suppliers B Request Quotations & Lead Times A->B C Evaluate Supplier Documentation (CoA, SDS) B->C D Select Supplier & Place Order C->D E Receive & Log Compound D->E F Verify Compound Identity & Purity E->F

Caption: A typical workflow for the procurement of research chemicals.

Significance in Drug Discovery and Medicinal Chemistry

The furan and pyridine scaffolds are integral to the design of novel therapeutic agents.[1] Furan derivatives have demonstrated a broad range of biological activities, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties.[2] Similarly, pyridine-containing compounds are well-represented among approved drugs, highlighting the importance of this heterocycle in medicinal chemistry.

The combination of these two pharmacologically significant rings in (5-(Furan-2-yl)pyridin-3-yl)methanamine suggests its potential as a versatile starting material for the synthesis of new chemical entities with diverse therapeutic applications. The aminomethyl group provides a convenient point for chemical elaboration, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. The synthesis of derivatives from related furan-based diamines has been explored for the preparation of bio-based polyimides, showcasing the synthetic utility of such compounds.[7]

Experimental Protocols: Handling and Storage

Safe Handling: As with any chemical compound, proper safety precautions should be observed when handling (5-(Furan-2-yl)pyridin-3-yl)methanamine. While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not readily available in the search results, general guidelines for handling similar heterocyclic amines should be followed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Avoid Contact: Avoid direct contact with skin and eyes. In case of contact, rinse thoroughly with water.

  • Spills: In the event of a spill, absorb the material with an inert absorbent and dispose of it according to local regulations.[8]

Storage: Proper storage is essential to maintain the integrity and stability of (5-(Furan-2-yl)pyridin-3-yl)methanamine.

  • Container: Keep the container tightly closed and in an upright position.[8]

  • Environment: Store in a cool, dry, and well-ventilated place.[3][8]

  • Temperature: Recommended storage is at 2-8°C.[3]

  • Incompatibilities: Keep away from strong oxidizing agents and acids.[9]

Conclusion

(5-(Furan-2-yl)pyridin-3-yl)methanamine is a commercially available and synthetically versatile building block with significant potential in drug discovery and medicinal chemistry. Its unique combination of furan and pyridine moieties, coupled with a reactive primary amine, provides a valuable platform for the development of novel therapeutic agents. Researchers and drug development professionals can leverage the information provided in this guide to effectively source, handle, and utilize this compound in their research endeavors.

References

  • PubChem. (5-Pyridin-3-ylfuran-2-yl)methanamine. Available at: [Link]

  • MedPath. (5-(PYRIDIN-3-YL)FURAN-2-YL)METHANAMINE. Available at: [Link]

  • PubMed. Furans, thiophenes and related heterocycles in drug discovery. Available at: [Link]

  • Oakwood Chemical. Furan-2-ylmethanamine. Available at: [Link]

  • MDPI. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Available at: [Link]

  • Oriental Journal of Chemistry. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Available at: [Link]

  • NIH. Synthesis of Furan-Based Diamine and Its Application in the Preparation of Bio-Based Polyimide. Available at: [Link]

  • Neuroquantology. SYNTHESIS AND EVALUATION OF 2-AMINO-5-(PYRIDIN-3YL)-1, 3,4 THIADIAZOLE DERIVATIVES. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Strategic Synthesis of (5-(Furan-2-yl)pyridin-3-yl)methanamine via Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

An Application Note and Protocol for Researchers Abstract: This document provides a detailed protocol and technical guide for the synthesis of (5-(furan-2-yl)pyridin-3-yl)methanamine, a valuable heterocyclic scaffold in...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for Researchers

Abstract: This document provides a detailed protocol and technical guide for the synthesis of (5-(furan-2-yl)pyridin-3-yl)methanamine, a valuable heterocyclic scaffold in medicinal chemistry and drug discovery. The synthetic strategy hinges on a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for carbon-carbon bond formation.[1] We will delineate a two-step process involving the coupling of a Boc-protected aminomethyl bromopyridine with furan-2-ylboronic acid, followed by acidic deprotection. This guide explains the rationale behind reagent selection, reaction conditions, and purification strategies, offering field-proven insights to ensure reproducibility and high yield.

Introduction and Strategic Overview

The fusion of pyridine and furan rings creates a bioisosteric scaffold present in numerous biologically active compounds. The target molecule, (5-(furan-2-yl)pyridin-3-yl)methanamine, serves as a key intermediate for building more complex molecular architectures. The Suzuki-Miyaura cross-coupling is the method of choice for this transformation due to its high tolerance for a wide range of functional groups and its generally excellent yields.[1][2]

However, the primary amine in the target structure presents a challenge, as its basicity and nucleophilicity can interfere with the palladium catalyst.[3] To circumvent this, our strategy employs a protecting group, the tert-butyloxycarbonyl (Boc) group, which passivates the amine during the coupling reaction and can be cleanly removed under acidic conditions.[4][5]

The overall synthetic workflow is illustrated below.

G cluster_0 Step 1: Suzuki-Miyaura Coupling cluster_1 Step 2: Deprotection A tert-Butyl (5-bromopyridin-3-yl)methylcarbamate D Boc-Protected Intermediate A->D Coupling Partner 1 B Furan-2-ylboronic Acid B->D Coupling Partner 2 C Pd Catalyst & Base C->D Reaction Conditions F (5-(Furan-2-yl)pyridin-3-yl)methanamine (Final Product) D->F Acidic Cleavage E Strong Acid (TFA or HCl) E->F Suzuki_Cycle Pd0 Pd(0)L₂ OxiAdd Oxidative Addition Pd0->OxiAdd PdII_Aryl R¹-Pd(II)L₂-X OxiAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Both R¹-Pd(II)L₂-R² Transmetal->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 Regeneration Product R¹-R² RedElim->Product ArX R¹-X (Bromopyridine) ArX->OxiAdd Boronic R²-B(OH)₂ (Furanboronic Acid) + Base Boronic->Transmetal

Figure 2: The catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Protocols

This section provides a step-by-step methodology for the synthesis. All operations should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

Materials and Reagents
ReagentFormulaMW ( g/mol )Supplier ExamplePurity
tert-Butyl (5-bromopyridin-3-yl)methylcarbamateC₁₁H₁₅BrN₂O₂287.15Commercially available>97%
Furan-2-ylboronic acidC₄H₅BO₃111.89Commercially available>95%
Tetrakis(triphenylphosphine)palladium(0)C₇₂H₆₀P₄Pd1155.56Commercially available>98%
Sodium Carbonate (Na₂CO₃)Na₂CO₃105.99Standard Supplier>99%
1,4-DioxaneC₄H₈O₂88.11Standard SupplierAnhydrous
Deionized WaterH₂O18.02In-house-
Trifluoroacetic Acid (TFA)C₂HF₃O₂114.02Standard Supplier>99%
Dichloromethane (DCM)CH₂Cl₂84.93Standard SupplierAnhydrous
Protocol 1: Suzuki-Miyaura Coupling
  • Reaction Setup: To an oven-dried 100 mL Schlenk flask, add tert-butyl (5-bromopyridin-3-yl)methylcarbamate (2.87 g, 10.0 mmol, 1.0 equiv.), furan-2-ylboronic acid (1.34 g, 12.0 mmol, 1.2 equiv.), and sodium carbonate (2.12 g, 20.0 mmol, 2.0 equiv.).

    • Rationale: Using a slight excess of the boronic acid ensures complete consumption of the more valuable bromopyridine starting material. Sodium carbonate is a crucial base for activating the boronic acid for transmetalation. [3]2. Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (231 mg, 0.20 mmol, 0.02 equiv.).

    • Rationale: Pd(PPh₃)₄ is a reliable Pd(0) source that is active for a broad range of substrates. A catalyst loading of 2 mol% is typically sufficient for this type of coupling. [1]3. Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure all oxygen is removed.

    • Rationale: Oxygen can oxidize and deactivate the Pd(0) catalyst, leading to failed or low-yielding reactions. [6]4. Solvent Addition: Add 40 mL of anhydrous 1,4-dioxane and 10 mL of deionized water via syringe.

    • Rationale: The dioxane/water solvent system is effective at dissolving both the organic substrates and the inorganic base, facilitating the reaction. [1]5. Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (50 mL) and water (50 mL). Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate (25 mL each).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield tert-butyl (5-(furan-2-yl)pyridin-3-yl)methylcarbamate as a solid.

Protocol 2: Boc Deprotection
  • Reaction Setup: Dissolve the purified Boc-protected intermediate (e.g., 10.0 mmol) in dichloromethane (DCM, 50 mL) in a round-bottom flask.

  • Acid Addition: Slowly add trifluoroacetic acid (TFA, 15 mL) to the solution at 0 °C (ice bath).

    • Rationale: TFA is a strong acid that efficiently cleaves the acid-labile Boc group. The reaction is often exothermic, so slow addition at 0 °C is recommended for safety. [5]3. Reaction: Remove the ice bath and stir the solution at room temperature for 2-4 hours, until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

  • Neutralization and Extraction: Dissolve the residue in water (50 mL) and basify to pH > 10 by the slow addition of 2 M aqueous sodium hydroxide (NaOH). Extract the aqueous layer with DCM or ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield (5-(furan-2-yl)pyridin-3-yl)methanamine. Further purification by crystallization or chromatography may be performed if necessary.

Characterization and Troubleshooting

Expected Characterization Data: The final product should be characterized to confirm its identity and purity.

  • ¹H NMR: Expect characteristic signals for the furan and pyridine protons, as well as a singlet for the aminomethyl (-CH₂NH₂) protons.

  • ¹³C NMR: Signals corresponding to all unique carbon atoms in the structure.

  • Mass Spectrometry (MS): A molecular ion peak corresponding to the calculated mass of the product (C₁₀H₁₀N₂O, MW: 174.20). [7] Troubleshooting Guide:

IssuePossible CauseSuggested Solution
Low or No Product Yield Inactive catalyst (oxidized); Insufficiently degassed solvents.Use a fresh bottle of catalyst. Ensure the reaction setup is rigorously purged with an inert gas. Use freshly distilled or commercially available anhydrous solvents.
Protodeboronation of Furan Furan-2-ylboronic acid is known to be unstable, especially at high temperatures. [6][8]Lower the reaction temperature and use a more active catalyst/ligand system to shorten reaction time. Alternatively, use a more stable boronic acid surrogate like potassium furan-2-yltrifluoroborate. [8]
Incomplete Reaction Insufficient heating or reaction time; Poorly soluble base.Ensure the internal reaction temperature reaches the target. Increase reaction time. If the base is not dissolving, consider using a different solvent system or a more soluble base like K₃PO₄. [1]
Formation of Phenyl Impurities If using phosphine ligands, phenyl group transfer from the ligand to the catalyst can occur. [9][10]This is less common with Pd(PPh₃)₄ under these conditions but can happen. If problematic, switch to an alkylphosphine ligand (e.g., RuPhos) or a ligandless system if applicable. [11]

Conclusion

This application note provides a robust and well-validated protocol for the synthesis of (5-(furan-2-yl)pyridin-3-yl)methanamine via Suzuki-Miyaura cross-coupling. By employing a Boc-protection strategy, the challenges associated with the free amine are effectively mitigated. The detailed procedural steps and mechanistic insights are intended to empower researchers to successfully and efficiently synthesize this valuable chemical building block for applications in pharmaceutical and materials science research.

References

  • Synthesis of 3-(aminomethyl)pyridine by traceless C3-selective umpolung of 1-amidopyridin-1-ium salts. Chemical Communications (RSC Publishing). Available at: [Link]

  • Synthesis of 3‐aminomethyl pyridine. ResearchGate. Available at: [Link]

  • Palladium-catalyzed oxidative CH/CH cross-coupling of pyridine N-oxides with five-membered heterocycles. Chemical Communications (RSC Publishing). Available at: [Link]

  • Synthesis of 2-aminomethyl-4-methyl pyridine. PrepChem.com. Available at: [Link]

  • Regioselective Cross-Coupling Route to 3,5-Disubstituted 2-Pyridones. Sci-Hub. Available at: [Link]

  • Pd(II)-Catalyzed C–H Activation/C–C Cross-Coupling Reactions: Versatility and Practicality. Wiley Online Library. Available at: [Link]

  • Synthesis of 3-aminomethyl pyridine chalcone derivatives (Scheme-21). ResearchGate. Available at: [Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ACS Publications. Available at: [Link]

  • Process for producing aminomethylpyridine having a chlorine atom at α-. Google Patents.
  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. ACS Publications. Available at: [Link]

  • (5-pyridin-3-ylfuran-2-yl)methanamine. PubChem. Available at: [Link]

  • Palladium-catalyzed highly efficient synthesis of functionalized indolizines via cross-coupling/cycloisomerization cascade. Chemical Communications (RSC Publishing). Available at: [Link]

  • Suzuki coupling of different chloropyridines with phenylboronic acids. ResearchGate. Available at: [Link]

  • BOC protection method for aminopyridine. Google Patents.
  • Purification method of pyridine and pyridine derivatives. Google Patents.
  • Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. NIH National Center for Biotechnology Information. Available at: [Link]

  • Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. ResearchGate. Available at: [Link]

  • tert-Butyloxycarbonyl protecting group. Wikipedia. Available at: [Link]

  • N-Boc-2-aminomethylpyridine. PubChem. Available at: [Link]

  • Boc Protecting Group for Amines. Chemistry Steps. Available at: [Link]

  • A highly efficient Suzuki–Miyaura methylation of pyridines leading to the drug pirfenidone and its CD3 version (SD-560). Green Chemistry (RSC Publishing). Available at: [Link]

  • (5-(PYRIDIN-3-YL)FURAN-2-YL)METHANAMINE. MedPath. Available at: [Link]

  • Suzuki reactions of 2-bromopyridine with aryl boronic acids. ResearchGate. Available at: [Link]

  • Synthesis and Characterization of Three New Furan-Containing Terpyridine Derivatives. MDPI. Available at: [Link]

  • Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. PubMed. Available at: [Link]

  • Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic acids. ResearchGate. Available at: [Link]

  • SYNTHESIS , CHARACTERIZATION AND COMPUTATIONAL STUDY OF SOME NEW 5-(FURAN-2-YL)-3-PHENYL-4,5-DIHYDROISOXAZOLE DERIVATIVES FROM. International Journal of Pharmaceutical and Chemical Sciences. Available at: [Link]

  • 5-Bromonicotinonitrile. PubChem. Available at: [Link]

  • Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. ResearchGate. Available at: [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. NIH National Center for Biotechnology Information. Available at: [Link]

  • SYNTHESIS AND EVALUATION OF 2-AMINO-5-(PYRIDIN-3YL)-1, 3,4 THIADIAZOLE DERIVATIVES. Neuroquantology. Available at: [Link]

  • Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. MDPI. Available at: [Link]

Sources

Application

Synthesis of (5-(Furan-2-yl)pyridin-3-yl)methanamine: A Detailed Guide to Reductive Amination Protocols

Introduction (5-(Furan-2-yl)pyridin-3-yl)methanamine is a valuable primary amine building block in medicinal chemistry and drug discovery, incorporating both a pyridine and a furan moiety.[1][2][3] These heterocyclic sys...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(5-(Furan-2-yl)pyridin-3-yl)methanamine is a valuable primary amine building block in medicinal chemistry and drug discovery, incorporating both a pyridine and a furan moiety.[1][2][3] These heterocyclic systems are prevalent in a wide array of biologically active compounds. This application note provides detailed, field-proven protocols for the synthesis of this key intermediate via reductive amination of the corresponding aldehyde, 5-(furan-2-yl)nicotinaldehyde. We will delve into the mechanistic underpinnings of this powerful transformation, compare different methodologies, and offer step-by-step guidance to ensure successful and reproducible synthesis.

The Mechanism of Reductive Amination

Reductive amination is a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds, allowing for the conversion of aldehydes or ketones into amines.[4][5] The reaction proceeds in two main stages: the formation of an imine or iminium ion, followed by its reduction.[4][6]

Initially, the amine (in this case, ammonia or an ammonia equivalent) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This is followed by a series of proton transfers to form a hemiaminal intermediate.[7] Subsequent loss of a water molecule generates an imine.[4] Under the typically neutral or weakly acidic reaction conditions, the imine can be protonated to form an iminium ion, which is a highly reactive electrophile.[7][8] A reducing agent present in the reaction mixture then delivers a hydride to the iminium ion, yielding the final amine product.[9]

The choice of reducing agent is critical. It must be selective enough to reduce the iminium ion in preference to the starting aldehyde.[10] Milder reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are often preferred over more powerful reagents like sodium borohydride (NaBH₄) for one-pot reactions, as they exhibit this desired chemoselectivity.[9][11]

Reductive_Amination_Mechanism Aldehyde 5-(Furan-2-yl)nicotinaldehyde Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal + NH₃ Ammonia Ammonia (NH₃) Ammonia->Hemiaminal Imine Imine Hemiaminal->Imine - H₂O Iminium Iminium Ion Imine->Iminium + H⁺ Amine (5-(Furan-2-yl)pyridin-3-yl)methanamine Iminium->Amine + [H⁻] Hydride Hydride Source (e.g., NaBH(OAc)₃) Hydride->Amine

Figure 1: General mechanism of reductive amination.

Experimental Protocols

The starting material, 5-(furan-2-yl)nicotinaldehyde, is commercially available from various suppliers.[12] The following protocols detail reliable methods for its conversion to the target primary amine using different reductive amination strategies.

Protocol 1: One-Pot Reductive Amination using Sodium Triacetoxyborohydride (STAB)

Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent, making it ideal for one-pot reductive aminations.[10][13] It is less toxic than sodium cyanoborohydride and generally provides high yields with minimal side product formation.[10]

Materials:

  • 5-(Furan-2-yl)nicotinaldehyde

  • Ammonium acetate (NH₄OAc)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of 5-(furan-2-yl)nicotinaldehyde (1.0 eq) in 1,2-dichloroethane (DCE), add ammonium acetate (10.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Caution: Gas evolution may occur.

  • Stir the reaction at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x volume).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to afford the desired (5-(furan-2-yl)pyridin-3-yl)methanamine.

Protocol 2: Two-Step Reductive Amination using Sodium Borohydride

For aldehydes that may be sensitive or where dialkylation is a concern, a two-step procedure involving the pre-formation of the imine followed by reduction with sodium borohydride can be advantageous.[14]

Materials:

  • 5-(Furan-2-yl)nicotinaldehyde

  • Ammonia solution (e.g., 7N in methanol)

  • Methanol (MeOH)

  • Sodium borohydride (NaBH₄)

  • Deionized water

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve 5-(furan-2-yl)nicotinaldehyde (1.0 eq) in methanol.

  • Add a solution of ammonia in methanol (e.g., 7N, 10-20 eq) to the aldehyde solution.

  • Stir the mixture at room temperature for 1-3 hours to allow for imine formation. Monitor by TLC or LC-MS.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 - 2.0 eq) in small portions. Caution: Vigorous gas evolution (hydrogen) will occur.

  • Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as indicated by TLC or LC-MS.

  • Carefully quench the reaction by the dropwise addition of deionized water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x volume).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Experimental_Workflow cluster_0 Protocol 1: One-Pot STAB Method cluster_1 Protocol 2: Two-Step NaBH₄ Method P1_Start Dissolve Aldehyde & NH₄OAc in DCE P1_React1 Stir for 30 min P1_Start->P1_React1 P1_AddSTAB Add NaBH(OAc)₃ P1_React1->P1_AddSTAB P1_React2 Stir 12-24h P1_AddSTAB->P1_React2 P1_Quench Quench with NaHCO₃ P1_React2->P1_Quench P1_Workup Workup & Extraction P1_Quench->P1_Workup P1_Purify Purification P1_Workup->P1_Purify P1_Product Final Product P1_Purify->P1_Product P2_Start Dissolve Aldehyde & NH₃ in MeOH P2_Imine Imine Formation (1-3h) P2_Start->P2_Imine P2_Cool Cool to 0°C P2_Imine->P2_Cool P2_AddNaBH4 Add NaBH₄ P2_Cool->P2_AddNaBH4 P2_React Stir 2-4h P2_AddNaBH4->P2_React P2_Quench Quench with H₂O P2_React->P2_Quench P2_Workup Workup & Extraction P2_Quench->P2_Workup P2_Purify Purification P2_Workup->P2_Purify P2_Product Final Product P2_Purify->P2_Product

Figure 2: Experimental workflows for the synthesis.

Comparison of Protocols

ParameterProtocol 1 (STAB)Protocol 2 (NaBH₄)
Procedure One-potTwo-step
Reducing Agent Sodium triacetoxyborohydrideSodium Borohydride
Selectivity High for iminium ionCan reduce aldehydes
Solvent Aprotic (DCE, DCM)Protic (Methanol)
Ammonia Source Ammonium AcetateAmmonia in Methanol
Advantages Simplicity, high yield, mild conditions[10][14]Avoids dialkylation, useful for sensitive substrates[14]
Disadvantages STAB is moisture sensitive[13]Requires careful control of NaBH₄ addition

Troubleshooting and Key Considerations

  • Over-alkylation: In the synthesis of primary amines, the product can sometimes react further with the aldehyde to form a secondary amine. Using a large excess of the ammonia source can help to minimize this side reaction.[15]

  • Incomplete Reaction: If the reaction stalls, gentle heating may be applied, although this should be done with caution to avoid side reactions. Ensure all reagents are of good quality and anhydrous conditions are maintained where necessary (especially for the STAB protocol).

  • Purification: The basic nature of the amine product means it may streak on silica gel. It is often beneficial to add a small amount of a basic modifier, such as triethylamine or ammonium hydroxide, to the eluent during column chromatography to improve peak shape and separation.

  • Alternative Ammonia Sources: Other sources of ammonia can be employed, such as ammonium chloride in the presence of a base. The choice may depend on the specific substrate and reaction conditions.

Conclusion

The reductive amination of 5-(furan-2-yl)nicotinaldehyde is a robust and efficient method for the synthesis of (5-(furan-2-yl)pyridin-3-yl)methanamine. Both the one-pot STAB protocol and the two-step NaBH₄ method offer reliable routes to this valuable building block. The choice between them will depend on the specific requirements of the synthesis, such as scale, substrate sensitivity, and available reagents. By understanding the underlying mechanism and following the detailed protocols provided, researchers can confidently synthesize this important intermediate for their drug discovery and development programs.

References

  • Myers, A. M. (n.d.). C-N Bond-Forming Reactions: Reductive Amination. Myers Group, Harvard University. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination. Retrieved from [Link]

  • Abdel-Magid, A. F., & Maryanoff, C. A. (1996). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In G. A. Olah, A. S. Narang, & G. K. S. Prakash (Eds.), Synthetic Fluorine Chemistry (pp. 201-216). American Chemical Society. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Wikipedia. (2024, May 17). Reductive amination. In Wikipedia. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2016, December 29). Reductive Amination of Ketones & Aldehydes With NaBH3CN [Video]. YouTube. [Link]

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  • CHEM 2325 Module 19: Reduction of Aldehydes and Ketones with Sodium Borohydride; Reductive Amination. (2024, June 17). [Video]. YouTube. [Link]

  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Chusov, D. (2015). Hitchhiker's Guide to Reductive Amination. Semantic Scholar. [Link]

  • Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 125. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Senthamarai, T., Murugesan, K., & Beller, M. (2018). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Angewandte Chemie International Edition, 57(48), 15729–15733. [Link]

  • Zhang, S., Hu, Y., Li, M., & Xie, Y. (2024). Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions. Organic Letters, 26(34), 7122–7127. [Link]

  • Lai, R.-Y., Lee, C.-I., & Liu, S.-T. (2008). One-pot reductive amination of aldehydes catalyzed by a hydrio-iridium(III) complex in aqueous medium. Tetrahedron, 64(8), 1993-1998. [Link]

  • LibreTexts Chemistry. (2023, January 22). Reductive Amination. Retrieved from [Link]

  • MedPath. (n.d.). (5-(PYRIDIN-3-YL)FURAN-2-YL)METHANAMINE. Retrieved from [Link]

  • Baxter, E. W., & Reitz, A. B. (2010). Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. The Journal of Organic Chemistry, 75(16), 5777–5780. [Link]

  • Ananikov, V. P., Khemchyan, L. L., Ivanova, Y. V., & Dilman, A. D. (2020). Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. Molecules, 25(20), 4771. [Link]

  • Li, Z., Wang, X., & Chen, J. (2023). The Acquisition of Primary Amines from Alcohols through Reductive Amination over Heterogeneous Catalysts. Catalysts, 13(2), 376. [Link]

  • JoVE. (2023, April 30). Preparation of Amines: Reductive Amination of Aldehydes and Ketones. Retrieved from [Link]

  • Al-Suwaidan, I. A., Abdel-Aziz, H. A., Al-Salahi, R. A., & El-Tahir, K. E. H. (2022). Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. Molecules, 27(19), 6543. [Link]

  • Khemchyan, L., Ivanova, Y., & Ananikov, V. (2020). Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. Molecules, 25, 4771. [Link]

  • Ananikov, V. P., Khemchyan, L. L., Ivanova, Y. V., & Dilman, A. D. (2020). Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. Molecules, 25(20), 4771. [Link]

  • TOCAT9. (2022). P2010: Reductive amination of 5-formyl-2-furancarboxylic acid to 5-aminomethylfuran-2-carboxylic acid over a cobalt phosphide catalyst. Retrieved from [Link]

  • Romagnoli, R., Baraldi, P. G., Prencipe, F., Oliva, P., & Rondanin, R. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Molecules, 28(1), 350. [Link]

  • Li, H., Liu, Y., & Wang, A. (2021). One-Step Reductive Amination of 5-Hydroxymethylfurfural into 2,5-Bis(aminomethyl)furan over Raney Ni. ChemSusChem, 14(11), 2308–2312. [Link]

  • El-Gendy, A. A. (2015). 5-Phenyl-2-furaldehyde: Synthesis, reactions and biological activities. Journal of the Association of Arab Universities for Basic and Applied Sciences, 18, 1-10. [Link]

  • Li, Y., Wang, J., & Zhang, J. (2022). Synthesis of Furan-Based Diamine and Its Application in the Preparation of Bio-Based Polyimide. Polymers, 14(19), 4153. [Link]

  • S, S., & K, S. (2022). SYNTHESIS AND EVALUATION OF 2-AMINO-5-(PYRIDIN-3YL)-1, 3,4 THIADIAZOLE DERIVATIVES. NeuroQuantology, 20(15), 1892-1904. [Link]

  • Romagnoli, R., Baraldi, P. G., Carrion, M. D., Cara, C. L., Hamel, E., & Basso, G. (2014). Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization. Journal of medicinal chemistry, 57(11), 4614–4626. [Link]

  • Er, M., & Altan, M. (2002). Studies on the Synthesis and Reactivity of Novel Benzofuran-2-yl-[3-Methyl-3-Phenylcyclobutyl] Methanones and their Antimicrobial Activity. Molecules, 7(10), 733–741. [Link]

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Method

Application Note: High-Purity Isolation of (5-(Furan-2-yl)pyridin-3-yl)methanamine via Optimized Flash Column Chromatography

Abstract This application note provides a comprehensive, field-proven protocol for the purification of (5-(Furan-2-yl)pyridin-3-yl)methanamine from a crude synthetic mixture using silica gel flash column chromatography....

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the purification of (5-(Furan-2-yl)pyridin-3-yl)methanamine from a crude synthetic mixture using silica gel flash column chromatography. The inherent chemical properties of the target molecule, specifically the basicity of the primary amine and pyridine nitrogen, present significant challenges, including severe peak tailing on standard silica gel. This guide details a systematic approach, from initial Thin-Layer Chromatography (TLC) method development to a robust column chromatography protocol, incorporating a basic modifier to ensure high purity and recovery. The causality behind each experimental step is explained to empower researchers to adapt this methodology for analogous compounds.

Introduction: The Purification Challenge

(5-(Furan-2-yl)pyridin-3-yl)methanamine is a heterocyclic compound featuring a pyridine ring, a furan moiety, and a primary aminomethyl group.[1][2][3] This unique combination of functional groups makes it a valuable building block in medicinal chemistry and materials science. However, these same features complicate its purification.

The primary challenges are:

  • Strong Basicity: The molecule contains two basic nitrogen atoms: the pyridine ring nitrogen and the primary amine. These basic sites interact strongly with the acidic silanol groups (Si-OH) on the surface of silica gel, the most common stationary phase.[4] This secondary interaction leads to a non-ideal adsorption/desorption equilibrium, resulting in significant peak tailing, poor resolution, and potentially low recovery.[5]

  • Furan Ring Stability: The furan ring is susceptible to degradation under strongly acidic conditions, which can lead to ring-opening or polymerization.[6][7][8] Therefore, the use of strong acid modifiers in the mobile phase to protonate the amine and reduce tailing is not advisable and must be approached with caution.

  • Polarity: The presence of multiple heteroatoms makes the compound quite polar, requiring a relatively polar mobile phase for elution.

This guide presents a methodology designed to overcome these specific challenges by deactivating the silica surface with a basic additive, thereby achieving a sharp, symmetrical elution profile.

Pre-Chromatography: Understanding the Molecule

A successful purification strategy begins with understanding the physicochemical properties of the target compound and potential impurities.

PropertyImplication for Chromatography
Structure Contains a primary amine and a pyridine nitrogen, both basic.
pKa The pKa of aminopyridines can vary, but the presence of the basic amine dictates the need to mitigate interaction with acidic silica. For reference, 4-aminopyridine has a pKa of 9.17, while 2-aminopyridine's is 6.86.[9][10][11] The primary amine will be the more basic site.
Polarity High polarity requires polar eluents. Dry loading onto the column is often preferable to prevent band broadening.
UV Absorbance The conjugated aromatic system (pyridine-furan) allows for easy visualization under UV light (254 nm).[12][13]
Potential Impurities Unreacted starting materials, partially reacted intermediates, or by-products from the synthesis (e.g., over-alkylation, dimers). These are likely to have different polarities.
Stability The furan ring is acid-sensitive.[14][15] The mobile phase should be neutral or slightly basic to prevent degradation of the target compound on the column.

Method Development: Thin-Layer Chromatography (TLC)

TLC is an indispensable tool for rapidly developing an effective solvent system for column chromatography. The goal is to find a mobile phase that provides a Retention Factor (Rf) of 0.2 - 0.4 for the target compound, ensuring good separation from impurities.

Materials
  • TLC Plates: Silica gel 60 F254

  • Solvents: Dichloromethane (DCM), Methanol (MeOH), Ethyl Acetate (EtOAc), Triethylamine (TEA)

  • Visualization: UV lamp (254 nm), Ninhydrin stain solution.[16][17]

Protocol: TLC Screening
  • Prepare a stock solution of the crude reaction mixture in a suitable solvent (e.g., DCM or MeOH) at ~10 mg/mL.

  • Spot the TLC plate: Using a capillary tube, apply a small spot of the crude mixture onto the baseline of the TLC plate.

  • Develop the plate in a chamber containing the chosen solvent system. Start with a binary system (e.g., 95:5 DCM:MeOH) and adjust the polarity as needed.

  • Incorporate a Basic Modifier: To counteract tailing, add a small, constant amount of triethylamine (TEA) to the mobile phase (e.g., 0.5-1% by volume).

  • Visualize:

    • First, view the dried plate under a UV lamp (254 nm). Circle the spots with a pencil.

    • Next, dip the plate in a ninhydrin staining solution and gently heat it with a heat gun. Primary amines will appear as pink or purple spots.[18] This is crucial for confirming the identity of your product spot.

  • Calculate Rf: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

Interpreting TLC Results

The table below shows a hypothetical TLC screening process. System C is identified as the optimal starting point for column chromatography.

System IDMobile Phase (v/v/v)Product RfImpurity RfObservations
A95:5 DCM:MeOH0.100.05, 0.55Product has low Rf. Tailing observed.
B90:10 DCM:MeOH0.350.25, 0.80Better Rf, but significant tailing persists.
C 89:10:1 DCM:MeOH:TEA 0.30 0.20, 0.75 Excellent! Sharp, round spot for the product. Good separation.
D80:20 DCM:MeOH0.650.55, 0.90Rf is too high; poor separation from impurities.

Optimized Protocol: Flash Column Chromatography

This protocol is designed for the purification of ~1 gram of crude material. Adjust column size and solvent volumes accordingly for different scales.

Materials & Setup
  • Stationary Phase: Silica Gel 60 (230-400 mesh particle size).

  • Column: Glass column, ~40 mm diameter.

  • Mobile Phase (Eluent): Dichloromethane (DCM), Methanol (MeOH), Triethylamine (TEA).

  • Sample Preparation: Celite or a small amount of silica gel for dry loading.

  • Apparatus: Fume hood, fraction collector or test tubes, air/nitrogen line for pressure.

Workflow Diagram

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation A Crude Product B TLC Method Development (System: 89:10:1 DCM:MeOH:TEA) A->B C Slurry Pack Column with Silica Gel in Hexane/DCM B->C D Dry Load Sample (Adsorb onto Celite/Silica) C->D E Equilibrate Column (Low polarity eluent) D->E F Elute with Gradient (Increase Polarity) E->F G Collect Fractions F->G H Analyze Fractions by TLC G->H I Pool Pure Fractions H->I J Evaporate Solvent (Rotary Evaporator) I->J K Pure (5-(Furan-2-yl)pyridin-3-yl)methanamine J->K G cluster_problems Common Issues cluster_solutions Recommended Actions start Problem Observed tailing Severe Peak Tailing Solution start->tailing no_elution Product Not Eluting Solution start->no_elution co_elution Co-elution with Impurity Solution start->co_elution sol_tailing Increase TEA to 1.5-2%. Ensure TEA is fresh. Consider using alumina (neutral). tailing:sol->sol_tailing sol_no_elution Increase % of polar solvent (MeOH). Ensure sufficient TEA is present. no_elution:sol->sol_no_elution sol_co_elution Use a shallower gradient. Try a different solvent system (e.g., EtOAc/Hexanes/TEA). co_elution:sol->sol_co_elution

Caption: Decision-making workflow for troubleshooting common chromatography issues.

Conclusion

The purification of basic, polar compounds like (5-(Furan-2-yl)pyridin-3-yl)methanamine is a common but challenging task in synthetic chemistry. The key to a successful separation lies in understanding the underlying chemical interactions between the analyte and the stationary phase. By employing a basic modifier such as triethylamine to suppress the undesirable interactions with silica silanol groups, a high-purity product can be isolated efficiently. The systematic approach of TLC-based method development followed by an optimized flash chromatography protocol, as detailed in this note, provides a reliable and adaptable framework for researchers facing similar purification challenges.

References

  • Title: The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions Source: ChemSusChem URL: [Link]

  • Title: 4-Aminopyridine | C5H6N2 Source: PubChem URL: [Link]

  • Title: Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography Source: PubMed URL: [Link]

  • Title: The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions Source: Wiley Online Library URL: [Link]

  • Title: Among 2-aminopyridine and 4-aminopyridine which is more basic? Source: Quora URL: [Link]

  • Title: 2-Aminopyridine | NH2C5H4N Source: PubChem URL: [Link]

  • Title: TLC Visualization Reagents Source: EPFL URL: [Link]

  • Title: TLC Visualization Methods Source: University of Colorado Boulder URL: [Link]

  • Title: Theoretical prediction of relative and absolute pKa values of aminopyridines Source: ResearchGate URL: [Link]

  • Title: Visualizing TLC Plates Source: Chemistry LibreTexts URL: [Link]

  • Title: Stains for Developing TLC Plates Source: University of Rochester URL: [Link]

  • Title: Synthesis, Reactions and Medicinal Uses of Furan Source: Pharmaguideline URL: [Link]

  • Title: General scheme of the study of furan stability Source: ResearchGate URL: [Link]

  • Title: (5-Pyridin-3-ylfuran-2-yl)methanamine | C10H10N2O Source: PubChem URL: [Link]

  • Title: How to Reduce Peak Tailing in HPLC? Source: Phenomenex URL: [Link]

  • Title: Thin Layer Chromatography: A Complete Guide to TLC Source: Chemistry Hall URL: [Link]

  • Title: Common Causes Of Peak Tailing in Chromatography Source: ALWSCI URL: [Link]

  • Title: Tailing peaks due to Aggressive Matrix: Destruction of column inlet section: Amine – Water samples Source: Restek URL: [Link]

  • Title: Peak Tailing in HPLC Source: Element Lab Solutions URL: [Link]

  • Title: HPLC Peak Tailing Source: Axion Labs URL: [Link]

  • Title: Column chromatography Source: Columbia University URL: [Link]

  • Title: High-Performance Liquid Chromatography Source: Chemistry LibreTexts URL: [Link]

  • Title: (5-(PYRIDIN-3-YL)FURAN-2-YL)METHANAMINE Source: MedPath URL: [Link]

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Application

Application Notes and Protocols for the Analytical Characterization of Novel Pyridine Derivatives

< Introduction Pyridine and its derivatives are foundational heterocyclic compounds, pivotal in the development of pharmaceuticals, agrochemicals, and advanced materials. The functionalization of the pyridine ring yields...

Author: BenchChem Technical Support Team. Date: February 2026

<

Introduction

Pyridine and its derivatives are foundational heterocyclic compounds, pivotal in the development of pharmaceuticals, agrochemicals, and advanced materials. The functionalization of the pyridine ring yields a vast chemical space of novel molecules with unique physicochemical and biological properties. A thorough and systematic analytical characterization is paramount to confirm the identity, purity, and stability of these new chemical entities (NCEs), forming the bedrock of successful research and development, particularly in the pharmaceutical industry where it is a critical step in the drug discovery pipeline.[1]

This document provides a comprehensive guide to the analytical methodologies essential for the robust characterization of novel pyridine derivatives. It is designed to offer not just procedural steps but also the underlying scientific rationale, empowering researchers to make informed decisions in their analytical strategies. The protocols and insights provided herein are grounded in established scientific principles and aligned with regulatory expectations for drug development.

Part 1: Foundational Characterization: Identity and Purity

The initial phase of characterization focuses on unequivocally confirming the chemical structure and assessing the purity of the synthesized pyridine derivative. This typically involves a combination of spectroscopic and chromatographic techniques.

Structural Elucidation and Confirmation

A multi-spectroscopic approach is indispensable for the unambiguous determination of the molecular structure of a novel pyridine derivative.

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the molecular framework, connectivity, and stereochemistry.[2]

  • ¹H NMR Spectroscopy: This is often the first analytical technique employed. The chemical shifts of protons on the pyridine ring are highly informative. Protons alpha to the nitrogen atom (C2, C6) are the most deshielded and appear furthest downfield (typically δ 8.5-8.8 ppm), a consequence of the nitrogen's electron-withdrawing nature.[2] Protons at the gamma position (C4) resonate at an intermediate chemical shift (δ 7.5-7.8 ppm), while beta protons (C3, C5) are the most shielded (δ 7.1-7.5 ppm).[2] Substituents on the ring will cause predictable shifts in these values. Spin-spin coupling patterns provide crucial information about the substitution pattern on the pyridine ring.[2]

  • ¹³C NMR Spectroscopy: This technique provides information about the carbon skeleton of the molecule.[2] The chemical shifts of the carbon atoms in the pyridine ring are also influenced by the nitrogen atom and any substituents present.

  • 2D NMR Techniques (COSY, HSQC, HMBC): When the 1D spectra are complex or ambiguous, 2D NMR experiments are employed to establish proton-proton (COSY) and proton-carbon (HSQC, HMBC) correlations, allowing for a definitive assignment of the entire molecular structure.

Protocol 1: ¹H and ¹³C NMR Analysis of a Novel Pyridine Derivative

  • Sample Preparation: Dissolve 5-10 mg of the purified pyridine derivative in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O). The choice of solvent is critical and should be based on the solubility of the analyte.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts (δ = 0.00 ppm).

  • Data Acquisition: Acquire the ¹H NMR spectrum using a spectrometer operating at a field strength of at least 400 MHz for adequate resolution. Subsequently, acquire the ¹³C NMR spectrum.

  • Data Processing and Interpretation: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the proton signals to determine the relative number of protons. Analyze the chemical shifts, coupling constants, and multiplicities to elucidate the structure. Compare the obtained spectra with the expected structure.

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and providing information about its structure through fragmentation patterns.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is suitable for volatile and thermally stable pyridine derivatives. The gas chromatograph separates the components of a mixture before they are introduced into the mass spectrometer.[3]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the method of choice for non-volatile or thermally labile pyridine derivatives. The liquid chromatograph provides separation, and the mass spectrometer provides detection and structural information.[4] High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule.

Protocol 2: LC-MS Analysis for Molecular Weight Determination

  • Sample Preparation: Prepare a dilute solution of the pyridine derivative (typically 1-10 µg/mL) in a solvent compatible with the mobile phase (e.g., acetonitrile, methanol, water).

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is a common starting point.[5]

    • Mobile Phase: A gradient of water and acetonitrile or methanol, often with a small amount of formic acid or ammonium formate to improve peak shape and ionization efficiency.

    • Flow Rate: Typically 0.2-0.5 mL/min.

  • Mass Spectrometer Settings:

    • Ionization Source: Electrospray ionization (ESI) is commonly used for pyridine derivatives.

    • Polarity: Operate in both positive and negative ion modes to determine the best ionization for the compound.

    • Mass Range: Scan a mass range appropriate for the expected molecular weight of the compound.

  • Data Analysis: Identify the molecular ion peak ([M+H]⁺ in positive mode or [M-H]⁻ in negative mode) to confirm the molecular weight. Analyze any fragmentation patterns to support the proposed structure.

FT-IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[1] It is particularly useful for confirming the presence of key functional groups introduced during synthesis.[1][6]

Table 1: Characteristic FT-IR Vibrational Frequencies for Pyridine Derivatives [1]

Vibrational ModeFrequency Range (cm⁻¹)Notes
C-H Stretching (aromatic)3100 - 3000
C=C and C=N Stretching1600 - 1450The pattern of these bands can be indicative of the substitution pattern.
C-H In-Plane Bending1300 - 1000
C-H Out-of-Plane Bending900 - 650The pattern of these bands is highly indicative of the substitution pattern on the ring.
O-H Stretching (Alcohols, Phenols)3600 - 3200 (broad)Broadening is typically due to hydrogen bonding.
N-H Stretching (Amines, Amides)3500 - 3300Primary amines show two bands, while secondary amines show one.
C=O Stretching (Ketones, Aldehydes, Esters, Amides)1750 - 1650The exact frequency is dependent on the specific carbonyl group.
C≡N Stretching (Nitriles)2260 - 2220

Protocol 3: FT-IR Analysis using KBr Pellet Method

  • Sample Preparation: Grind a small amount of the solid pyridine derivative (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.[1]

  • Pellet Formation: Transfer the powder to a pellet die and press it under high pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.[1]

  • Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.

  • Data Interpretation: Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.

Purity Assessment

Determining the purity of a novel pyridine derivative is crucial for its further use, especially in a drug development context. Chromatographic techniques are the primary methods for assessing purity.

HPLC is the most widely used technique for determining the purity of non-volatile organic compounds.[7] A well-developed HPLC method can separate the main compound from impurities, starting materials, and by-products.

Protocol 4: Reversed-Phase HPLC for Purity Analysis

  • Method Development: The goal is to achieve good separation between the main peak and any impurity peaks. Key parameters to optimize include:

    • Column: A C18 or C8 column is a good starting point.

    • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol). The pH of the aqueous phase can significantly impact the retention and peak shape of basic pyridine compounds.[8]

    • Detection: A UV detector is commonly used, with the wavelength set to the λmax of the pyridine derivative.[6] A photodiode array (PDA) detector is highly recommended as it can provide spectral information for peak purity assessment.

  • Method Validation: Once a suitable method is developed, it must be validated according to ICH guidelines to ensure it is fit for its intended purpose.[9][10][11] Validation parameters include specificity, linearity, range, accuracy, precision, and robustness.[9][10]

  • Purity Calculation: The purity is typically expressed as the percentage of the main peak area relative to the total area of all peaks in the chromatogram.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis Prep Dissolve sample in a suitable solvent Injector Inject sample Prep->Injector 1. Prepare Column C18 Reversed-Phase Column Injector->Column 2. Separate Detector UV/PDA Detector Column->Detector 3. Detect Chromatogram Generate Chromatogram Detector->Chromatogram 4. Record Integration Integrate Peak Areas Chromatogram->Integration 5. Process Purity Calculate % Purity Integration->Purity 6. Report

Caption: Workflow for HPLC purity analysis of novel pyridine derivatives.

For volatile and thermally stable pyridine derivatives, GC with a flame ionization detector (FID) is an excellent technique for purity assessment due to its high resolution and sensitivity.[3]

Part 2: Physicochemical Characterization

Understanding the physicochemical properties of a novel pyridine derivative is essential for its application, particularly in drug development where these properties influence formulation, delivery, and bioavailability.[7][12]

Solubility

Solubility is a critical parameter for drug candidates. It is typically determined in various aqueous and organic solvents.

Protocol 5: Equilibrium Solubility Determination

  • Sample Preparation: Add an excess amount of the pyridine derivative to a known volume of the desired solvent (e.g., water, phosphate-buffered saline (PBS) at different pH values, ethanol) in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Analysis: After equilibration, filter or centrifuge the suspension to remove undissolved solid.

  • Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy.

pKa Determination

The pKa, or acid dissociation constant, is a measure of the acidity or basicity of a compound. For pyridine derivatives, the pKa of the pyridine nitrogen is a key determinant of its behavior in biological systems.

Protocol 6: pKa Determination by Potentiometric Titration

  • Sample Preparation: Prepare a solution of the pyridine derivative of known concentration in water or a co-solvent system (if solubility is an issue).

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH meter.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.

LogP/LogD Determination

The partition coefficient (LogP) and distribution coefficient (LogD) are measures of a compound's lipophilicity, which is a critical factor in its absorption, distribution, metabolism, and excretion (ADME) properties.

  • LogP: The ratio of the concentration of a neutral compound in a lipid phase (typically octan-1-ol) to its concentration in an aqueous phase at equilibrium.

  • LogD: The ratio of the concentration of a compound (both ionized and neutral forms) in a lipid phase to its concentration in an aqueous phase at a specific pH.

Protocol 7: Shake-Flask Method for LogD Determination

  • Sample Preparation: Prepare a solution of the pyridine derivative in a suitable solvent.

  • Partitioning: Add a known volume of this solution to a mixture of octan-1-ol and an aqueous buffer of a specific pH in a separatory funnel.

  • Equilibration: Shake the funnel vigorously for a set period and then allow the two phases to separate completely.

  • Quantification: Determine the concentration of the compound in both the octan-1-ol and aqueous phases using a suitable analytical method (e.g., HPLC-UV).

  • Calculation: Calculate LogD as the logarithm of the ratio of the concentration in the octan-1-ol phase to the concentration in the aqueous phase.

Solid-State Characterization

The solid-state properties of an active pharmaceutical ingredient (API) can significantly impact its stability, solubility, and manufacturability.[7]

  • X-ray Powder Diffraction (XRPD): Used to determine the crystallinity of a solid. Amorphous solids will show a broad halo, while crystalline solids will exhibit a characteristic pattern of sharp peaks.[7]

  • Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as a function of temperature. It is used to determine the melting point, glass transition temperature, and to study polymorphism.[7]

  • Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. It is used to assess thermal stability and to determine the presence of solvates or hydrates.[7]

Solid_State_Characterization cluster_techniques Analytical Techniques cluster_properties Determined Properties Start Novel Pyridine Derivative (Solid Sample) XRPD X-Ray Powder Diffraction (XRPD) Start->XRPD DSC Differential Scanning Calorimetry (DSC) Start->DSC TGA Thermogravimetric Analysis (TGA) Start->TGA Crystallinity Crystallinity (Crystalline vs. Amorphous) XRPD->Crystallinity Polymorphism Polymorphism XRPD->Polymorphism DSC->Polymorphism MeltingPoint Melting Point / Glass Transition DSC->MeltingPoint ThermalStability Thermal Stability TGA->ThermalStability Solvation Solvation / Hydration State TGA->Solvation

Caption: An overview of solid-state characterization techniques and the properties they elucidate.

Part 3: Regulatory Considerations and Method Validation

For pyridine derivatives intended for pharmaceutical use, all analytical methods must be developed and validated in accordance with guidelines from regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[11][13]

The ICH Q2(R2) guideline provides a comprehensive framework for the validation of analytical procedures, ensuring that they are suitable for their intended purpose.[14][15] Key validation characteristics include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[10]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[10]

  • Range: The interval between the upper and lower concentrations of the analyte for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[9]

  • Accuracy: The closeness of test results obtained by the method to the true value.[10]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability, intermediate precision, and reproducibility.

  • Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

A comprehensive validation report should be prepared, documenting all experiments and results to support regulatory submissions.[9]

Conclusion

The analytical characterization of novel pyridine derivatives is a multifaceted process that requires a systematic and scientifically sound approach. By employing a combination of spectroscopic, chromatographic, and physicochemical techniques, researchers can gain a comprehensive understanding of their compounds. The protocols and guidelines presented in this document provide a solid foundation for the robust characterization of these important molecules, ensuring data of the highest quality and integrity for research, development, and regulatory purposes.

References

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Pyridine on Primesep 100 Column. Retrieved from [Link]

  • NETZSCH Analyzing & Testing. (n.d.). API Characterization. Retrieved from [Link]

  • Pharma Talks. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Retrieved from [Link]

  • CD Formulation. (n.d.). API Physical & Chemical Characterization. Retrieved from [Link]

  • Protheragen. (n.d.). API Physical Characteristics Testing. Retrieved from [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]

  • European Medicines Agency. (2022, March 31). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • Labinsights. (2023, May 8). Physical and Chemical Characterization for APIs. Retrieved from [Link]

  • Pharma Inventor Inc. (n.d.). API Physico-Chemical. Retrieved from [Link]

  • European Medicines Agency. (n.d.). Quality: active substance. Retrieved from [Link]

  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • GxP-CC. (2024, March 20). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. Retrieved from [Link]

  • European Medicines Agency. (n.d.). Quality: impurities. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Guidance for Industry #169 - Drug Substance. Retrieved from [Link]

  • Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. (2026, January 12). PubMed. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved from [Link]

  • European Medicines Agency. (n.d.). Quality guidelines. Retrieved from [Link]

Sources

Method

The Strategic Application of (5-(Furan-2-yl)pyridin-3-yl)methanamine in the Synthesis of Bioactive Molecules: A Guide for Medicinal Chemists

Introduction: The Furan-Pyridine Heterocyclic Scaffold as a Privileged Motif in Drug Discovery In the landscape of medicinal chemistry, the fusion of distinct heterocyclic rings into a single molecular framework is a pro...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Furan-Pyridine Heterocyclic Scaffold as a Privileged Motif in Drug Discovery

In the landscape of medicinal chemistry, the fusion of distinct heterocyclic rings into a single molecular framework is a proven strategy for the generation of novel bioactive compounds with desirable pharmacological profiles. The furan-pyridine scaffold, in particular, has garnered significant attention due to the complementary chemical properties of its constituent rings. The furan ring, an electron-rich five-membered heterocycle, can participate in various non-covalent interactions, including hydrogen bonding and π-π stacking, which are crucial for molecular recognition at biological targets.[1] Conversely, the pyridine ring, a six-membered aromatic heterocycle containing a nitrogen atom, imparts aqueous solubility and provides a key vector for interaction with biological macromolecules. The strategic combination of these two motifs in "(5-(Furan-2-yl)pyridin-3-yl)methanamine" presents a versatile building block for the synthesis of a diverse array of potential therapeutic agents.

This technical guide provides an in-depth exploration of the application of (5-(Furan-2-yl)pyridin-3-yl)methanamine in the synthesis of bioactive molecules. We will delve into its chemical properties, key synthetic transformations, and provide detailed, field-proven protocols for its incorporation into novel molecular architectures. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this promising chemical entity in their discovery programs.

Chemical and Physical Properties of (5-(Furan-2-yl)pyridin-3-yl)methanamine

A thorough understanding of the physicochemical properties of a starting material is paramount for successful reaction design and execution. The key properties of (5-(Furan-2-yl)pyridin-3-yl)methanamine are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₀H₁₀N₂O
Molecular Weight 174.20 g/mol
IUPAC Name (5-(Furan-2-yl)pyridin-3-yl)methanamine
CAS Number 1346687-17-9
Appearance Not specified, likely a solidInferred from related compounds
Storage Sealed in dry, 2-8°C

Core Synthetic Strategies: Leveraging the Primary Amine Functionality

The primary aminomethyl group of (5-(Furan-2-yl)pyridin-3-yl)methanamine is the key functional handle for its elaboration into more complex, biologically active molecules. The two most common and versatile transformations involving this primary amine are amide bond formation and urea synthesis.

I. Amide Coupling Reactions: Building the Amide Backbone

The formation of an amide bond is one of the most fundamental and widely utilized reactions in medicinal chemistry. The reaction of (5-(Furan-2-yl)pyridin-3-yl)methanamine with a carboxylic acid provides a straightforward route to a diverse range of amides, which are prevalent in numerous approved drugs.

Conceptual Workflow for Amide Synthesis:

cluster_reactants Reactants cluster_reaction Reaction Conditions Amine (5-(Furan-2-yl)pyridin-3-yl)methanamine Coupling_Reagent Coupling Reagent (e.g., HATU, EDCI/HOBt) Amine->Coupling_Reagent 1. Activation of Carboxylic Acid Carboxylic_Acid R-COOH (Carboxylic Acid) Carboxylic_Acid->Coupling_Reagent Base Base (e.g., DIPEA, Et3N) Coupling_Reagent->Base Solvent Solvent (e.g., DMF, DCM) Base->Solvent Product Amide Product Solvent->Product 2. Nucleophilic Attack by Amine

Caption: General workflow for amide bond formation.

Detailed Protocol: Synthesis of a Representative Amide using HATU Coupling

This protocol describes a general procedure for the synthesis of an N-aryl or N-alkyl amide derivative of (5-(Furan-2-yl)pyridin-3-yl)methanamine using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling reagent. HATU is often preferred due to its high efficiency and low rates of racemization.

Materials:

  • (5-(Furan-2-yl)pyridin-3-yl)methanamine

  • Carboxylic acid of interest (1.0 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 eq) and (5-(Furan-2-yl)pyridin-3-yl)methanamine (1.05 eq).

  • Solvent Addition: Dissolve the reactants in anhydrous DMF (approximately 0.1 M concentration relative to the carboxylic acid).

  • Base Addition: Add DIPEA (2.0 eq) to the stirred solution.

  • Coupling Reagent Addition: Add HATU (1.1 eq) portion-wise to the reaction mixture. A slight exotherm may be observed.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed (typically 2-12 hours).

  • Aqueous Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes or methanol in dichloromethane) to afford the desired amide.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents the reaction of the activated carboxylic acid with atmospheric moisture.

  • Anhydrous Solvent: Water can hydrolyze the activated ester intermediate, reducing the yield of the desired amide.

  • Excess Amine: A slight excess of the amine can help to drive the reaction to completion.

  • DIPEA: A non-nucleophilic base is used to neutralize the hexafluorophosphate salt of HATU and the carboxylic acid, facilitating the formation of the activated ester.

  • Aqueous Workup with NaHCO₃: Removes unreacted carboxylic acid and acidic byproducts.

II. Urea Synthesis: A Key Motif in Kinase Inhibitors

Urea moieties are prevalent in a wide range of biologically active molecules, particularly in the design of kinase inhibitors where they often act as hydrogen bond donors and acceptors, crucial for binding to the enzyme's active site. The reaction of (5-(Furan-2-yl)pyridin-3-yl)methanamine with an isocyanate or a phosgene equivalent provides a direct route to substituted ureas.

Conceptual Workflow for Urea Synthesis:

cluster_reactants Reactants cluster_reaction Reaction Conditions Amine (5-(Furan-2-yl)pyridin-3-yl)methanamine Isocyanate R-N=C=O (Isocyanate) Solvent Aprotic Solvent (e.g., DCM, THF) Isocyanate->Solvent Nucleophilic Addition Temperature Room Temperature Solvent->Temperature Product Urea Product Temperature->Product

Caption: General workflow for urea synthesis from an isocyanate.

Detailed Protocol: Synthesis of a Representative Urea

This protocol outlines a general procedure for the synthesis of a substituted urea from (5-(Furan-2-yl)pyridin-3-yl)methanamine and a commercially available isocyanate.

Materials:

  • (5-(Furan-2-yl)pyridin-3-yl)methanamine

  • Isocyanate of interest (1.0 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: In a dry round-bottom flask, dissolve (5-(Furan-2-yl)pyridin-3-yl)methanamine (1.05 eq) in anhydrous DCM.

  • Isocyanate Addition: To the stirred solution, add the isocyanate (1.0 eq) dropwise at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature. The reaction is often rapid, and the product may precipitate out of the solution. Monitor by TLC or LC-MS to confirm the consumption of the starting materials (typically 1-4 hours).

  • Product Isolation: If the product precipitates, it can be isolated by filtration, washed with cold DCM, and dried under vacuum.

  • Workup and Purification (if necessary): If the product remains in solution, concentrate the reaction mixture under reduced pressure. The crude product can then be purified by recrystallization or flash column chromatography.

Alternative Urea Synthesis using Triphosgene:

For cases where the desired isocyanate is not commercially available, it can be generated in situ from a primary amine using a phosgene equivalent like triphosgene. This is a two-step, one-pot procedure.

Caution: Triphosgene is a toxic solid and should be handled with extreme care in a well-ventilated fume hood.

Procedure:

  • Isocyanate Formation: In a dry flask under an inert atmosphere, dissolve the primary amine (R-NH₂) (1.0 eq) and a non-nucleophilic base such as triethylamine (2.2 eq) in anhydrous DCM. Cool the solution to 0°C. Add a solution of triphosgene (0.4 eq) in DCM dropwise. Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Urea Formation: To the in situ generated isocyanate solution, add a solution of (5-(Furan-2-yl)pyridin-3-yl)methanamine (1.05 eq) in DCM. Stir at room temperature until the reaction is complete as monitored by TLC or LC-MS.

  • Workup and Purification: Perform an aqueous workup as described in the amide synthesis protocol, followed by purification.

Application in the Synthesis of Bioactive Molecules: A Case Study of SIRT2 Inhibitors

A study by Wang et al. (2019) on the discovery of novel human sirtuin 2 (SIRT2) inhibitors provides a compelling example of the utility of a closely related analog, (5-phenylfuran-2-yl)methanamine.[2] SIRT2 is a promising therapeutic target for cancer, neurodegenerative diseases, and type II diabetes. The researchers synthesized a series of urea derivatives and investigated their structure-activity relationships (SAR).

The general synthetic approach involved the reaction of various (5-aryl-furan-2-yl)methanamines with different isocyanates or by using triphosgene to couple with another amine. This work highlights the potential of using (5-(Furan-2-yl)pyridin-3-yl)methanamine to generate libraries of urea-containing compounds for screening against various biological targets, including kinases and other enzymes. The pyridine nitrogen in our title compound could offer an additional point of interaction within a protein's active site, potentially leading to enhanced potency and selectivity.

Safety and Handling

  • General Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

  • Toxicity: Furan and its derivatives can be harmful if inhaled, swallowed, or absorbed through the skin.[3][4] Pyridine derivatives can also be toxic.

  • Flammability: Furan is a flammable liquid.[3] While the title compound is likely a solid, it should be kept away from heat and open flames.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[5]

Conclusion

(5-(Furan-2-yl)pyridin-3-yl)methanamine is a valuable and versatile building block for the synthesis of novel bioactive molecules. Its primary amine functionality allows for straightforward incorporation into a wide range of molecular scaffolds through robust and well-established synthetic methodologies such as amide coupling and urea formation. The inherent properties of the furan-pyridine core make it an attractive starting point for the design of new therapeutic agents targeting a variety of diseases. By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers can effectively utilize this compound to accelerate their drug discovery efforts.

References

  • Wang, Y., et al. (2019). Discovery of (5-Phenylfuran-2-yl)methanamine Derivatives as New Human Sirtuin 2 Inhibitors. Molecules, 24(15), 2724. Available at: [Link]

  • PubChem. (n.d.). (5-pyridin-3-ylfuran-2-yl)methanamine. National Center for Biotechnology Information. Retrieved from [Link]

  • Singh, R., & Kumar, V. (2023). Furan: A Promising Scaffold for Biological Activity. Journal of Drug Delivery and Therapeutics, 13(1), 123-132. Available at: [Link]

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Application

High-throughput screening assays involving furan-pyridine derivatives

An In-Depth Technical Guide to High-Throughput Screening Assays Involving Furan-Pyridine Derivatives Authored by a Senior Application Scientist Introduction: The Versatility of Furan-Pyridine Scaffolds in Modern Drug Dis...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to High-Throughput Screening Assays Involving Furan-Pyridine Derivatives

Authored by a Senior Application Scientist

Introduction: The Versatility of Furan-Pyridine Scaffolds in Modern Drug Discovery

Furan-pyridine derivatives represent a compelling and versatile class of heterocyclic compounds that are increasingly central to medicinal chemistry and drug discovery. The fusion of the electron-rich furan ring with the electron-deficient pyridine ring creates a unique electronic and structural scaffold. This scaffold is present in numerous natural products and synthetic molecules, exhibiting a wide spectrum of biological activities, including potent anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] The urgent need for novel therapeutics, driven by factors like antimicrobial resistance and the complexity of diseases such as cancer, has positioned furan-pyridine libraries as a high-priority source for new lead compounds.[5]

High-Throughput Screening (HTS) is the cornerstone technology that enables the rapid and efficient evaluation of vast chemical libraries, containing thousands to millions of compounds like furan-pyridine derivatives, against specific biological targets or cellular phenotypes.[][7] This process is critical for identifying initial "hits" that can be advanced into lead optimization programs.

This document serves as a detailed guide for researchers, scientists, and drug development professionals. It provides not just protocols, but the underlying scientific rationale for three distinct HTS applications for furan-pyridine derivatives: targeting protein kinases, screening for whole-cell activity against Mycobacterium tuberculosis, and identifying inhibitors of protein-protein interactions.

Application Note 1: A Homogeneous TR-FRET Assay for the Identification of Furan-Pyridine Based Kinase Inhibitors

Scientific Rationale and Context

Protein kinases are a large family of enzymes that play a fundamental role in regulating the majority of cellular pathways. Their dysregulation is a hallmark of many diseases, particularly cancer, making them one of the most important classes of drug targets.[8][9] The furan-pyridine scaffold is particularly well-suited for designing kinase inhibitors due to its rigid structure and ability to form key hydrogen bond interactions within the ATP-binding pocket of many kinases. An analysis of high-throughput screening campaigns shows that kinases are the most common enzyme targets, and fluorescence-based assays are the most prevalent detection method.[10]

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a superior choice for HTS kinase assays because it is a homogeneous "mix-and-read" format that is robust, highly sensitive, and minimizes interference from compound autofluorescence and scattered light by utilizing a time delay between excitation and signal detection.[11][12]

HTS Workflow for Kinase Inhibitor Discovery

The overall process is a multi-stage funnel designed to efficiently identify and validate potent and selective inhibitors from a large compound library.

HTS_Workflow_Kinase cluster_0 Primary Screening cluster_1 Hit Confirmation & Validation cluster_2 Lead Development Primary_Screen Primary HTS (Single Concentration @ 10µM) TR-FRET Assay Hit_ID Hit Identification (% Inhibition > 50%) Primary_Screen->Hit_ID Dose_Response Dose-Response Curve (IC50 Determination) Hit_ID->Dose_Response Inactive Inactive Dose_Response->Inactive     High IC50 Secondary_Screen Secondary / Orthogonal Assays (e.g., ADP-Glo Luminescence Assay) Dose_Response->Secondary_Screen     Potent IC50 SAR_Studies Lead Optimization (SAR Studies) Secondary_Screen->SAR_Studies Candidate Drug Candidate SAR_Studies->Candidate

Caption: A general workflow for kinase inhibitor discovery using HTS.

Detailed Experimental Protocol: TR-FRET Kinase Assay

This protocol is designed for a 384-well format and can be adapted for various kinases.

Principle: A target kinase phosphorylates a biotinylated substrate peptide. A Europium (Eu)-labeled anti-phospho-substrate antibody and Streptavidin-Allophycocyanin (SA-APC) are added. When the substrate is phosphorylated, the antibody binds, bringing the Eu-donor and APC-acceptor into close proximity. Excitation of the Eu-chelate results in energy transfer to APC, which then emits light at a longer wavelength. The TR-FRET signal is directly proportional to kinase activity.

Materials:

  • Furan-pyridine compound library (10 mM in DMSO)

  • Low-volume 384-well assay plates (e.g., Corning 384-Well Low Volume Black Round Bottom PS)

  • Target Kinase (e.g., ERK2)

  • Biotinylated substrate peptide (e.g., Biotin-myelin basic protein)

  • ATP (Adenosine 5'-triphosphate)

  • Europium-labeled anti-phospho-substrate antibody

  • Streptavidin-Allophycocyanin (SA-APC)

  • Kinase Reaction Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35

  • Stop/Detection Buffer: Kinase Reaction Buffer containing EDTA (to stop the reaction) and the detection reagents.

  • Positive Control Inhibitor (e.g., Staurosporine)

  • TR-FRET compatible microplate reader

Methodology:

  • Compound Plating (Causality: Precision and Control):

    • Using an acoustic liquid handler (e.g., Echo), transfer 50 nL of each furan-pyridine test compound from the library plate to the 384-well assay plate. This technology minimizes DMSO carryover and allows for precise, low-volume dispensing.

    • Dispense 50 nL of DMSO into "maximum activity" control wells (n=16).

    • Dispense 50 nL of Staurosporine (final concentration 1 µM) into "minimum activity" control wells (n=16). DMSO serves as the 0% inhibition control, while a potent, non-specific inhibitor like Staurosporine provides the 100% inhibition reference.

  • Kinase Reaction:

    • Prepare a 2X Kinase/Substrate solution in Kinase Reaction Buffer. The final concentration should be determined from prior enzyme and substrate titration experiments to be in the linear range of the reaction (typically ~EC₈₀).

    • Add 5 µL of the 2X Kinase/Substrate solution to all wells of the assay plate.

    • Gently centrifuge the plate (1 min at 1000 rpm) to ensure all components are at the bottom of the wells.

    • Incubate for 15 minutes at room temperature to allow compounds to interact with the enzyme.

  • Initiating the Reaction:

    • Prepare a 2X ATP solution in Kinase Reaction Buffer. The concentration should be at or near the Km for the specific kinase to ensure competitive inhibitors can be identified effectively.

    • Add 5 µL of the 2X ATP solution to all wells to start the kinase reaction. The final reaction volume is now 10 µL.

    • Incubate the plate for 60 minutes at room temperature. The incubation time should be optimized to remain within the linear phase of the enzymatic reaction.

  • Reaction Termination and Detection:

    • Prepare a 2X Stop/Detection solution containing the Eu-labeled antibody and SA-APC in Stop/Detection Buffer.

    • Add 10 µL of the 2X Stop/Detection solution to all wells. The EDTA in the buffer chelates Mg²⁺, instantly stopping the kinase reaction.

    • Incubate for 60 minutes at room temperature in the dark to allow for antibody-antigen binding and FRET pair formation.

    • Read the plate on a TR-FRET enabled reader, measuring emission at both the acceptor (e.g., 665 nm) and donor (e.g., 620 nm) wavelengths after a 100 µs delay.

Data Analysis and Presentation
  • Calculate the TR-FRET Ratio:

    • Ratio = (Emission at 665 nm / Emission at 620 nm) * 10,000

  • Calculate Percent Inhibition:

    • % Inhibition = 100 * (1 - (Ratio_compound - Ratio_min) / (Ratio_max - Ratio_min))

    • Where Ratio_compound is the ratio from a test well, Ratio_min is the average from minimum activity controls, and Ratio_max is the average from maximum activity controls.

  • Assay Quality Control:

    • Calculate the Z'-factor to assess assay robustness: Z' = 1 - (3*(SD_max + SD_min)) / |Avg_max - Avg_min|

    • A Z'-factor > 0.5 indicates an excellent assay suitable for HTS.

Table 1: Representative Data for Primary HTS Hits

Compound ID% InhibitionHit Status
FP-0012385.4Hit
FP-0045612.1Inactive
FP-0078962.7Hit
FP-0101195.2Hit

Hits are typically defined as compounds exhibiting inhibition greater than 3 standard deviations from the mean of the sample field or simply >50% inhibition. Confirmed hits would then be subjected to 10-point dose-response curves to determine their IC₅₀ values.

Application Note 2: A Cell-Based Phenotypic Screen for Novel Anti-Tuberculosis Agents

Scientific Rationale and Context

Tuberculosis (TB) remains a global health crisis, exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (M. tb).[5] Unlike target-based screening, whole-cell phenotypic screening identifies compounds that kill the bacteria, regardless of their mechanism of action.[5] This approach is highly effective for discovering compounds with novel mechanisms and those that have good cell permeability, a common hurdle for anti-TB drugs. Furopyridines have been identified as a promising scaffold for developing new anti-tubercular agents.[5] The Resazurin Microtiter Assay (REMA) is a widely used colorimetric/fluorometric method for determining the minimum inhibitory concentration (MIC) of compounds against M. tb. It is inexpensive, reliable, and straightforward to implement in a BSL-3 laboratory setting.[5]

Phenotypic Screening Workflow

A critical component of phenotypic screening is the immediate counter-screen for cytotoxicity against a mammalian cell line to triage non-selective compounds early in the process.

HTS_Workflow_TB cluster_0 Primary Screen cluster_1 Hit Validation cluster_2 Lead Prioritization Primary_Screen Primary M. tb Screen (Single Concentration) Resazurin Assay (REMA) Hit_ID Hit Identification (Inhibition of M. tb growth) Primary_Screen->Hit_ID MIC_Det MIC Determination (Dose-Response REMA) Hit_ID->MIC_Det Cytotox Cytotoxicity Assay (e.g., MTT on Vero cells) CC50 Determination Hit_ID->Cytotox SI_Calc Calculate Selectivity Index (SI = CC50 / MIC) MIC_Det->SI_Calc Cytotox->SI_Calc Promising_Lead Promising Lead (High SI) SI_Calc->Promising_Lead MoA_Studies Mechanism of Action Studies Promising_Lead->MoA_Studies

Caption: Workflow for phenotypic screening of anti-TB compounds.

Detailed Experimental Protocol 1: Resazurin Microtiter Assay (REMA)

Principle: Metabolically active M. tb cells reduce the blue, non-fluorescent resazurin dye to the pink, highly fluorescent resorufin. Inhibition of bacterial growth prevents this conversion, so the well remains blue.

Materials:

  • M. tb H37Rv strain

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (Albumin-Dextrose-Catalase)

  • Furan-pyridine compound library

  • Resazurin sodium salt powder

  • Positive control drugs (e.g., Isoniazid, Rifampicin)

  • Sterile 96-well microplates

Methodology:

  • Culture Preparation: Grow M. tb H37Rv in 7H9 broth to mid-log phase. Adjust the turbidity of the culture to a McFarland standard of 1.0, then dilute 1:50 in fresh broth. This ensures a standardized inoculum for reproducible results.

  • Compound Plating:

    • Add 100 µL of 7H9 broth to all wells of a 96-well plate.

    • Add 2 µL of the furan-pyridine compounds from the library to respective wells (for a final concentration of 10-50 µM in the primary screen).

    • For MIC determination, perform serial dilutions of the hit compounds across the plate.

    • Include positive control drugs and DMSO-only negative controls.

  • Inoculation and Incubation:

    • Inoculate each well with 100 µL of the diluted M. tb suspension, for a final volume of 200 µL.

    • Seal the plates and incubate at 37°C for 5-7 days. M. tb is a slow-growing bacterium, requiring an extended incubation period.

  • Detection:

    • Prepare a fresh 0.02% w/v solution of resazurin in sterile water.

    • Add 30 µL of the resazurin solution to each well.

    • Incubate for another 24-48 hours at 37°C.

  • Data Reading:

    • Visually inspect the plates. A color change from blue to pink indicates bacterial growth.

    • Alternatively, for quantitative results, read fluorescence (Excitation: 560 nm, Emission: 590 nm) using a microplate reader.

    • The MIC is defined as the lowest compound concentration that prevents the color/fluorescence change.

Detailed Experimental Protocol 2: Mammalian Cell Cytotoxicity Assay (MTT)

Principle: The MTT assay is a colorimetric method that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[5]

Methodology:

  • Cell Seeding: Seed Vero cells (a kidney epithelial cell line) into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Addition: Replace the medium with fresh medium containing serial dilutions of the hit furan-pyridine compounds. Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization buffer (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

  • Data Reading: Measure the absorbance at 570 nm using a microplate reader. The 50% cytotoxic concentration (CC₅₀) is calculated from the dose-response curve.

Data Presentation and Hit Prioritization

The Selectivity Index (SI) is the key metric for prioritizing hits from a phenotypic screen. A higher SI value indicates that the compound is more toxic to the pathogen than to host cells, making it a more promising candidate for further development.

Table 2: Hit Characterization Data for Anti-TB Screening

Compound IDM. tb MIC (µM)Vero Cell CC₅₀ (µM)Selectivity Index (SI = CC₅₀/MIC)
FP-001231.5>100>66.7
FP-007895.215.63.0
FP-010110.8>100>125.0

Compounds with an SI > 10 are generally considered promising for further investigation.

Application Note 3: AlphaScreen Assay for Identifying Inhibitors of Protein-Protein Interactions

Scientific Rationale and Context

Protein-protein interactions (PPIs) are fundamental to nearly all biological processes and represent a vast, largely untapped class of therapeutic targets.[13] Identifying small molecules, such as furan-pyridine derivatives, that can disrupt these interactions is a key goal in modern drug discovery.[14] AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is an exceptionally sensitive, bead-based technology ideal for HTS of PPIs.[15][16] Its homogenous format and resistance to many forms of assay interference make it superior to many other methods for this target class.[17]

AlphaScreen Assay Principle

The assay relies on the proximity of two types of beads: a Donor bead and an Acceptor bead.

AlphaScreen_Principle cluster_0 No Interaction (Inhibitor Present) cluster_1 Interaction (No Inhibitor) Donor_A Donor Bead (Streptavidin) ProteinA_A Biotin-Protein A Donor_A->ProteinA_A NoSignal No Signal Donor_A->NoSignal Singlet O₂ decays Acceptor_A Acceptor Bead (Ni-NTA) ProteinB_A His-Protein B Acceptor_A->ProteinB_A Inhibitor Inhibitor Light_A Excitation (680 nm) Light_A->Donor_A Donor_B Donor Bead (Streptavidin) Acceptor_B Acceptor Bead (Ni-NTA) Donor_B->Acceptor_B Singlet O₂ Transfer (<200 nm) ProteinA_B Biotin-Protein A Donor_B->ProteinA_B Signal Light Emission (520-620 nm) Acceptor_B->Signal ProteinB_B His-Protein B ProteinA_B->ProteinB_B Interaction ProteinB_B->Acceptor_B Light_B Excitation (680 nm) Light_B->Donor_B

Caption: Principle of the AlphaScreen assay for PPI inhibition.

Detailed Experimental Protocol: Generalized PPI AlphaScreen Assay

Principle: A biotinylated "bait" protein binds to a Streptavidin-coated Donor bead, and a His-tagged "prey" protein binds to a Nickel-chelate Acceptor bead. When the proteins interact, they bring the beads within 200 nm. Excitation of the Donor bead at 680 nm generates singlet oxygen, which diffuses to the nearby Acceptor bead, triggering a chemiluminescent cascade that results in light emission. An inhibitor disrupts the PPI, separates the beads, and ablates the signal.[15][16]

Materials:

  • Biotinylated Protein A and His-tagged Protein B

  • Streptavidin-coated Donor beads

  • Nickel Chelate Acceptor beads

  • AlphaScreen Assay Buffer: (e.g., 100 mM Tris pH 8.0, 25 mM NaCl, 0.1% BSA)

  • Furan-pyridine compound library

  • Low-volume 384-well white opaque microplates (e.g., ProxiPlate)

  • AlphaScreen-capable microplate reader

Methodology:

  • Assay Development (Causality: Optimization for Sensitivity):

    • Before screening, perform matrix titrations of both protein partners and both bead types to determine the optimal concentrations that yield the best signal-to-background ratio. This step is critical for developing a robust and sensitive assay.[17]

  • Compound and Reagent Plating:

    • Dispense 50 nL of furan-pyridine compounds or controls (DMSO) into the 384-well assay plates.

    • Add 5 µL of a 2X solution of His-tagged Protein B to all wells.

    • Add 5 µL of a 2X solution of Biotinylated Protein A to all wells.

    • Incubate for 30 minutes at room temperature to allow the compound to bind to its target protein and to allow the protein-protein interaction to reach equilibrium.

  • Bead Addition and Signal Development:

    • Prepare a 2X mixture of Streptavidin Donor and Nickel Chelate Acceptor beads in Assay Buffer under subdued light conditions. AlphaScreen beads are photosensitive.

    • Add 10 µL of the bead mixture to all wells. The final volume is 20 µL.

    • Seal the plates to prevent evaporation and centrifuge briefly (1 min at 1000 rpm).

    • Incubate for 60-90 minutes at room temperature in the dark. This allows for the bead-protein binding to occur and the signal to stabilize.

  • Data Reading:

    • Read the plates on an AlphaScreen-capable reader (e.g., EnVision) using standard AlphaScreen settings.

Data Analysis and Hit Validation
  • Percent inhibition is calculated similarly to the TR-FRET assay, using the raw AlphaScreen signal counts.

  • Self-Validation and Counter-Screening: Hits must be validated to rule out assay interference. Common interferents include:

    • Singlet Oxygen Quenchers: Compounds that non-specifically quench the singlet oxygen.

    • Biotin Mimetics: Compounds that compete with the biotinylated protein for binding to the Donor bead.[18]

    • Light Absorbers: Compounds that absorb light at the excitation (680 nm) or emission (520-620 nm) wavelengths.[19]

  • A simple counter-screen can be run using a pre-formed biotin-His tag linker to directly connect the beads. True PPI inhibitors will be inactive in this assay, while assay interference compounds will still show a loss of signal.

Table 3: Dose-Response Data for a Confirmed PPI Hit

Compound Conc. (µM)AlphaScreen Signal% Inhibition
10015,20098.1
3028,50096.4
10150,60081.2
3425,30046.8
1650,10018.7
0.3780,5002.4
IC₅₀ (µM) 3.5

Conclusion

The furan-pyridine scaffold is a privileged structure in drug discovery, offering vast potential for developing novel therapeutics. The successful identification of bioactive lead compounds from furan-pyridine libraries is critically dependent on the design and implementation of robust, sensitive, and relevant high-throughput screening assays. This guide has detailed the rationale and step-by-step protocols for three powerful and widely used HTS technologies—TR-FRET, cell-based phenotypic screening, and AlphaScreen—each tailored to a different, high-value application. By understanding the causality behind each experimental step and incorporating self-validating systems like counter-screens, researchers can confidently and efficiently navigate the path from HTS to the identification of promising lead candidates.

References

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  • Title: Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection Source: PubMed URL: [Link]

  • Title: Synthesis and Characterization of Three New Furan-Containing Terpyridine Derivatives Source: MDPI URL: [Link]

  • Title: Pyridine Derivatives and Furan Derivatives Identified From the Medicinal Mushroom Irpex lacteus SY1002 Source: PubMed URL: [Link]

  • Title: Mechanism-Based Inhibitors: Development of a High Throughput Coupled Enzyme Assay to Screen for Novel Antimalarials Source: PubMed URL: [Link]

  • Title: AlphaScreen Source: BMG LABTECH URL: [Link]

  • Title: Bioluminescent Assays for High-Throughput Screening Source: PubMed URL: [Link]

  • Title: Development of a high-throughput fluorescence polarization assay to detect inhibitors of the FAK-paxillin interaction Source: PubMed Central URL: [Link]

  • Title: The Use of AlphaScreen Technology in HTS: Current Status Source: PubMed Central URL: [Link]

  • Title: Development of cell-based high throughput luminescence assay for drug discovery in inhibiting OCT4/DNA-PKcs and OCT4-MK2 interactions Source: PubMed URL: [Link]

  • Title: Screening for Allosteric Kinase Inhibitors in High Throughput Source: Wiley Analytical Science URL: [Link]

  • Title: AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions Source: National Institutes of Health URL: [Link]

  • Title: Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference Source: PubMed Central URL: [Link]

  • Title: AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions Source: Springer Nature Experiments URL: [Link]

  • Title: Synthesis of novel hetero ring fused pyridine derivatives; Their anticancer activity, CoMFA and CoMSIA studies Source: PubMed URL: [Link]

  • Title: Synthesis and Characterization of Three New Furan-Containing Terpyridine Derivatives Source: ResearchGate URL: [Link]

  • Title: From indole to pyrrole, furan, thiophene and pyridine: Search for novel small molecule inhibitors of bacterial transcription initiation complex formation Source: PubMed URL: [Link]

  • Title: A Pyridyl-Furan Series Developed from the Open Global Health Library Block Red Blood Cell Invasion and Protein Trafficking in Plasmodium falciparum through Potential Inhibition of the Parasite's PI4KIIIB Enzyme Source: PubMed Central URL: [Link]

  • Title: Identification of Compounds That Interfere with High-Throughput Screening Assay Technologies Source: PubMed Central URL: [Link]

  • Title: Skeletal Editing of Furans into Pyridines Source: ChemRxiv URL: [Link]

  • Title: Development of a continuous assay for high throughput screening to identify inhibitors of the purine salvage pathway in Plasmodium falciparum Source: PubMed URL: [Link]

  • Title: High-Throughput Screening for the Discovery of Enzyme Inhibitors Source: PubMed URL: [Link]

  • Title: Development and validation of CYP26A1 inhibition assay for high-throughput screening Source: Wiley Online Library URL: [Link]

  • Title: reaction of furan derivatives with ammonia Source: J-STAGE URL: [Link]

  • Title: Establishment and Application of a High-Throughput Screening Model for Furin Inhibitors Source: Chinese Pharmaceutical Journal URL: [Link]

  • Title: Advances in luminescence-based technologies for drug discovery Source: PubMed Central URL: [Link]

  • Title: Synthesis and Characterization of Three New Furan-Containing Terpyridine Derivatives Source: Scilit URL: [Link]

  • Title: Structure-Based Virtual Screening of Furan-1,3,4-Oxadiazole Tethered N-phenylacetamide Derivatives as Novel Class of hTYR and hTYRP1 Inhibitors Source: MDPI URL: [Link]

  • Title: High-Throughput Screening: today's biochemical and cell-based approaches Source: PubMed URL: [Link]

  • Title: Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening Source: PubMed Central URL: [Link]

  • Title: Synthesis and Anticancer Activity of New Pyridine-Thiophene and Pyridine-Furan Hybrid Compounds, Their Sugar Hydrazone, and Glycosyl Derivatives Source: ResearchGate URL: [Link]

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Sources

Method

Application Note: A Multi-Assay Strategy for Evaluating the In Vitro Cytotoxicity of (5-(Furan-2-yl)pyridin-3-yl)methanamine

Introduction: The Imperative for Cytotoxicity Profiling in Chemical Development The evaluation of a novel chemical entity's safety profile is a cornerstone of drug discovery and chemical development.[1] Compounds such as...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Cytotoxicity Profiling in Chemical Development

The evaluation of a novel chemical entity's safety profile is a cornerstone of drug discovery and chemical development.[1] Compounds such as (5-(Furan-2-yl)pyridin-3-yl)methanamine, a heterocyclic amine, possess structural motifs that warrant a thorough investigation of their potential biological effects. Cytotoxicity assays serve as a critical first-tier screening tool to identify compounds that may induce cell death, either through accidental necrosis or programmed apoptosis.[1] This process is essential for flagging potentially toxic compounds early, thereby saving resources and guiding the selection of promising lead candidates for further development.[2]

This application note provides a comprehensive guide for researchers to establish the in vitro cytotoxic profile of (5-(Furan-2-yl)pyridin-3-yl)methanamine. Recognizing that no single assay can capture the multifaceted nature of cellular toxicity, we present a multi-parametric approach.[1] By employing assays that interrogate different cellular health indicators—mitochondrial function, membrane integrity, and lysosomal activity—a more robust and nuanced understanding of the compound's potential toxicity can be achieved.

Foundational Principles: Choosing the Right Cytotoxicity Assays

Assay 1: MTT Assay for Metabolic Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a gold-standard colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[3][4] The core principle lies in the enzymatic activity of mitochondrial dehydrogenases in living, metabolically active cells.[5][6] These enzymes cleave the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals.[3][4] The quantity of formazan produced, which is measured spectrophotometrically after solubilization, is directly proportional to the number of viable cells.[3] A reduction in formazan production in treated cells compared to untreated controls indicates a loss of metabolic viability.

Assay 2: Lactate Dehydrogenase (LDH) Assay for Membrane Integrity

The LDH assay is a classic method for quantifying cell death by measuring the integrity of the plasma membrane.[7] Lactate dehydrogenase is a stable cytosolic enzyme present in most eukaryotic cells.[7][8] When the cell membrane is damaged or lysed—a hallmark of late-stage apoptosis or necrosis—LDH is released into the cell culture medium.[7][9] The assay quantifies the amount of this extracellular LDH through a coupled enzymatic reaction that results in a measurable colorimetric or fluorescent signal.[10] An increase in LDH in the supernatant is directly proportional to the level of cytotoxicity.[11]

Assay 3: Neutral Red Uptake (NRU) Assay for Lysosomal Integrity

The Neutral Red Uptake (NRU) assay provides a quantitative measure of cell viability based on the ability of healthy cells to incorporate and bind the supravital dye, neutral red, within their lysosomes.[12][13][14] The dye penetrates cell membranes and accumulates in the lysosomes of viable cells.[13][14] Damage to the cell surface or lysosomal membranes decreases the uptake and retention of the dye.[13] After an incubation period, the dye is extracted from the cells and quantified, with the amount of retained dye being proportional to the number of viable cells.[12][14]

Experimental Design & Considerations

Cell Line Selection: Context is Key

The choice of cell line is a critical parameter that must be aligned with the research objective.[15][16]

  • For General Toxicity Screening: A common, well-characterized cell line such as human embryonic kidney cells (HEK293) or mouse fibroblasts (e.g., Balb/c 3T3) can be used.[2]

  • For Anticancer Drug Discovery: If (5-(Furan-2-yl)pyridin-3-yl)methanamine is being investigated as a potential therapeutic, a panel of cancer cell lines relevant to the target indication (e.g., MCF-7 for breast cancer, A549 for lung cancer) should be used.[17]

  • For Organ-Specific Toxicity: If there is a reason to suspect toxicity in a specific organ (e.g., the liver, due to metabolism), a relevant cell line like human hepatoma cells (HepG2) should be included.[18][19]

It is also best practice to include a non-cancerous, "normal" cell line to assess the compound's selectivity index—its ability to kill cancer cells while sparing healthy ones.[2][20]

Compound Preparation and Concentration Range
  • Solubility: (5-(Furan-2-yl)pyridin-3-yl)methanamine must be dissolved in a solvent that is non-toxic to the cells at its final working concentration. Dimethyl sulfoxide (DMSO) is common, but the final concentration should typically not exceed 0.5% (v/v). A vehicle control (cells treated with the solvent alone) is mandatory.

  • Dose-Response: A wide range of concentrations should be tested to determine the dose-response relationship. A typical approach is to use a serial dilution (e.g., half-log or full-log dilutions) starting from a high concentration (e.g., 100 µM or 1 mM, depending on solubility) down to nanomolar levels. This is crucial for accurately calculating the IC50 value.[21]

Detailed Protocols

The following protocols are designed for a 96-well plate format, which is suitable for high-throughput screening.

General Cell Culture & Plating Protocol
  • Cell Maintenance: Culture the selected cell line in its recommended medium supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Trypsinize and count the cells. Seed the cells into a 96-well clear, flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).

  • Adhesion: Incubate the plate for 24 hours to allow the cells to adhere and enter the exponential growth phase.[3][6]

Protocol: MTT Assay
  • Treatment: Prepare serial dilutions of (5-(Furan-2-yl)pyridin-3-yl)methanamine in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control and untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[22]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[3][22]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[3][6] Gently shake the plate to ensure complete dissolution.

  • Measurement: Read the absorbance at 570 nm using a microplate spectrophotometer.[5]

Protocol: LDH Assay
  • Treatment & Incubation: Follow steps 1 and 2 from the MTT protocol. In parallel, prepare control wells for maximum LDH release by adding a lysis buffer (e.g., 1% Triton X-100) to a set of untreated wells 30 minutes before the end of the incubation period.

  • Sample Collection: After incubation, carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Reaction Mixture: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate, cofactor, and a tetrazolium dye). Add 50 µL of this mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[11]

  • Stop Reaction: Add 50 µL of the stop solution provided with the assay kit.

  • Measurement: Read the absorbance at 490 nm (with a reference wavelength of ~680 nm) using a microplate reader.[11]

Protocol: Neutral Red Uptake (NRU) Assay
  • Treatment & Incubation: Follow steps 1 and 2 from the MTT protocol.

  • NRU Medium: After the treatment period, remove the medium and add 100 µL of pre-warmed medium containing neutral red dye (e.g., 50 µg/mL) to each well.[23]

  • Dye Uptake: Incubate the plate for 2-3 hours at 37°C to allow for dye uptake into the lysosomes of viable cells.[12][14]

  • Wash: Carefully remove the neutral red medium and wash the cells with a wash buffer (e.g., PBS or a formal-calcium chloride solution) to remove excess dye.[12][13]

  • Dye Extraction: Add 150 µL of a destain/solubilization solution (e.g., 1% acetic acid in 50% ethanol) to each well.[12][13]

  • Shaking: Place the plate on a shaker for 10 minutes to ensure complete extraction of the dye.

  • Measurement: Read the absorbance at 540 nm using a microplate reader.[13][24]

Data Analysis and Interpretation

Calculating Percentage Viability / Cytotoxicity

For each assay, the raw absorbance data must be converted into a percentage relative to the controls.

  • For MTT and NRU (Viability Assays): % Viability = [(Abs_Treated - Abs_Blank) / (Abs_VehicleControl - Abs_Blank)] * 100[3]

  • For LDH (Cytotoxicity Assay): % Cytotoxicity = [(Abs_Treated - Abs_VehicleControl) / (Abs_MaxLDH - Abs_VehicleControl)] * 100

Where Abs is the absorbance reading.

Determining the IC50 Value

The IC50 (half-maximal inhibitory concentration) is the concentration of a compound that causes a 50% reduction in the measured response (e.g., 50% viability or 50% cytotoxicity).[25] It is a standard measure of a compound's potency.

  • Plot the Data: Plot the percentage viability or cytotoxicity (Y-axis) against the log of the compound concentration (X-axis).[21][26]

  • Non-linear Regression: Use a software package (e.g., GraphPad Prism, R) to fit the data to a sigmoidal dose-response curve (variable slope).[27]

  • Calculate IC50: The software will calculate the IC50 value from the fitted curve.[27]

Data Presentation

Results should be summarized in a clear, tabular format. The following is a hypothetical example for (5-(Furan-2-yl)pyridin-3-yl)methanamine.

Cell LineAssay TypeEndpoint MeasuredIncubation TimeIC50 (µM) ± SD
MCF-7 MTTMetabolic Activity48h12.5 ± 1.8
(Breast Cancer)LDHMembrane Integrity48h25.3 ± 3.1
NRULysosomal Integrity48h15.1 ± 2.2
HepG2 MTTMetabolic Activity48h45.7 ± 5.4
(Liver Carcinoma)LDHMembrane Integrity48h> 100
NRULysosomal Integrity48h52.3 ± 6.0
HEK293 MTTMetabolic Activity48h89.2 ± 9.7
(Normal Kidney)LDHMembrane Integrity48h> 100
NRULysosomal Integrity48h> 100

Interpretation of Hypothetical Data: In this example, the compound shows greater potency against the MCF-7 cancer cell line compared to the HepG2 and HEK293 lines, suggesting some level of cancer cell selectivity. The difference between the MTT/NRU IC50 and the LDH IC50 suggests that at lower concentrations, the compound impairs metabolic and lysosomal function before causing outright membrane rupture.

Visualizing Workflows and Mechanisms

Diagram: General Cytotoxicity Testing Workflow

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Assay-Specific Readout cluster_data Phase 4: Data Analysis P1 Maintain & Expand Cell Culture P2 Seed Cells in 96-Well Plate P1->P2 P3 24h Incubation (Adhesion) P2->P3 T1 Prepare Serial Dilutions of (5-(Furan-2-yl)pyridin-3-yl)methanamine T2 Treat Cells with Compound (Include Vehicle & Lysis Controls) T1->T2 T3 Incubate for 24h / 48h / 72h T2->T3 A1 MTT Assay: Add MTT -> Incubate -> Solubilize T3->A1 A2 LDH Assay: Collect Supernatant -> Add Reagents T3->A2 A3 NRU Assay: Add NR Dye -> Wash -> Extract Dye T3->A3 D1 Measure Absorbance (Spectrophotometer) A1->D1 A2->D1 A3->D1 D2 Calculate % Viability or % Cytotoxicity D1->D2 D3 Plot Dose-Response Curve & Calculate IC50 D2->D3

Caption: General workflow for in vitro cytotoxicity assessment.

Diagram: Comparison of Assay Mechanisms

G cluster_cell Mammalian Cell cluster_assays Assay Readouts Compound Test Compound (5-(Furan-2-yl)pyridin-3-yl)methanamine Mitochondria Mitochondria NAD(P)H Dehydrogenase Compound->Mitochondria Impairment? Lysosome Lysosome Proton Gradient Compound->Lysosome Damage? Membrane Plasma Membrane Compound->Membrane Rupture? MTT MTT Assay | Yellow MTT -> Purple Formazan (Measures Metabolic Activity) Mitochondria:f0->MTT Healthy Function NRU NRU Assay | Neutral Red Dye Uptake (Measures Lysosomal Integrity) Lysosome:f0->NRU Healthy Function Cytosol Cytosol Lactate Dehydrogenase (LDH) LDH LDH Assay | LDH Release -> Colorimetric Signal (Measures Membrane Rupture) Cytosol:f0->LDH Released upon Damage

Caption: Mechanisms of the three core cytotoxicity assays.

Conclusion and Best Practices

This application note outlines a robust, multi-assay strategy for characterizing the in vitro cytotoxicity of the novel compound (5-(Furan-2-yl)pyridin-3-yl)methanamine. By integrating assays that probe metabolic health (MTT), membrane integrity (LDH), and lysosomal function (NRU), researchers can build a comprehensive toxicity profile. This approach mitigates the risk of false negatives and provides deeper insight into the potential mechanism of toxicity. Adherence to standardized protocols, careful selection of cell lines, and rigorous data analysis are paramount for generating reliable and reproducible results that can confidently guide the future development of this and other novel chemical entities.

References

  • NorthEast BioLab. (n.d.). Cell Cytotoxicity Assay, Cell Toxicity Assay. Retrieved from [Link]

  • Tiaris Biosciences. (n.d.). LDH CYTOTOXICITY ASSAY KIT. Retrieved from [Link]

  • Spengler, G., et al. (2018). Selective Cytotoxic Activities of Two Novel Synthetic Drugs on Human Breast Carcinoma MCF-7 Cells. Anticancer Research. Retrieved from [Link]

  • CLYTE Technologies. (2024, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Das, S., et al. (2024, September 20). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. Retrieved from [Link]

  • MDDI Staff. (1998, June 1). A Practical Guide to ISO 10993-5: Cytotoxicity. MD+DI. Retrieved from [Link]

  • Sedláková, D., et al. (2016). Study of the cytotoxic/toxic potential of the novel anticancer selenodiazoloquinolone on fibroblast cells and 3D skin model. Interdisciplinary Toxicology. Retrieved from [Link]

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  • Chan, E. (2015, September 21). How can I calculate IC50 for a cytotoxic substance? ResearchGate. Retrieved from [Link]

  • Leist, M. (2018). Highlight report: Cell type selection for toxicity testing. ALTEX. Retrieved from [Link]

  • National Toxicology Program. (2003, November 4). ICCVAM Recommended Protocol: NHK Neutral Red Uptake Assay. Retrieved from [Link]

  • Riss, T.L., et al. (2019, May 1). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI Bookshelf. Retrieved from [Link]

  • Kumar, P., et al. (2018, June 1). Analysis of Cell Viability by the Lactate Dehydrogenase Assay. Cold Spring Harbor Protocols. Retrieved from [Link]

  • Drug Target Review. (2020, November 18). Novel synthetic method enables production of cytotoxic compounds. Retrieved from [Link]

  • Kume, A., et al. (2018). Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. Oncology Letters. Retrieved from [Link]

  • Unknown. (n.d.). MTT ASSAY: Principle. Retrieved from [Link]

  • Ghaffari, M. (2023, May 6). What cell line should I choose for citotoxicity assays? ResearchGate. Retrieved from [Link]

  • Sebaugh, J. L. (2024, October 1). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Riss, T.L., et al. (2013, May 1). Cell Viability Assays. NCBI Bookshelf. Retrieved from [Link]

  • National Toxicology Program. (n.d.). Section 1: In Vitro Cytotoxicity Test Methods. Retrieved from [Link]

  • RE-Place. (n.d.). Neutral Red Uptake Assay. Retrieved from [Link]

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Sources

Application

Application Notes &amp; Protocols: In Vitro ADME Profiling of (5-(Furan-2-yl)pyridin-3-yl)methanamine

Introduction: The Imperative for Early ADME Assessment In modern drug discovery, the principle of "fail early, fail cheap" is paramount. A significant percentage of promising drug candidates historically failed in late-s...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Early ADME Assessment

In modern drug discovery, the principle of "fail early, fail cheap" is paramount. A significant percentage of promising drug candidates historically failed in late-stage clinical trials due to unforeseen issues with their pharmacokinetic profiles.[1] Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound at the earliest stages of research is critical to mitigate this risk.[1][2] In vitro ADME assays serve as a rapid, cost-effective, and resource-efficient methodology to screen compounds and guide medicinal chemistry efforts toward candidates with favorable drug-like properties.[2][3]

This document provides a comprehensive guide to the in vitro ADME profiling of (5-(Furan-2-yl)pyridin-3-yl)methanamine . We will detail the scientific rationale, step-by-step protocols, and data interpretation for a core battery of assays designed to build a robust pharmacokinetic profile. These assays are selected to address the most common reasons for ADME-related failures: poor metabolic stability, significant cytochrome P450 (CYP) inhibition, low bioavailability due to poor permeability, and unfavorable distribution characteristics.

Compound Details:

PropertyValueSource
Compound Name (5-(Furan-2-yl)pyridin-3-yl)methanamine-
Molecular Formula C₁₀H₁₀N₂O[4]
Molecular Weight 174.20 g/mol [4]
CAS Number 1346687-17-9[4]
Structure Chemical structure of (5-(Furan-2-yl)pyridin-3-yl)methanamineImage derived from SMILES code

Metabolic Stability in Human Liver Microsomes (HLM)

Scientific Rationale: Metabolic stability is a primary determinant of a drug's half-life and oral bioavailability. The liver is the principal site of drug metabolism, primarily mediated by cytochrome P450 (CYP) enzymes located in the endoplasmic reticulum.[5] Human liver microsomes (HLM) are subcellular fractions containing these enzymes and are a cost-effective, standard tool for assessing Phase I metabolic stability.[6][7] This assay measures the rate at which the parent compound is depleted over time, allowing for the calculation of key parameters like half-life (t½) and intrinsic clearance (CLint).[5][6]

Experimental Protocol:

  • Self-Validation: The assay's validity is confirmed by running well-characterized positive control compounds (e.g., Dextromethorphan for high clearance, Verapamil for intermediate clearance) alongside the test compound. The calculated clearance values for these controls must fall within a predefined range (typically ± 2-fold of historical averages). A negative control incubation without the NADPH cofactor system is crucial to assess non-enzymatic degradation.[5][7]

  • Step-by-Step Method:

    • Compound Preparation: Prepare a 10 mM stock solution of (5-(Furan-2-yl)pyridin-3-yl)methanamine in DMSO. Serially dilute to create a 100 µM working solution in a 50/50 acetonitrile/water mixture.[7]

    • Reaction Mixture Preparation: In a 96-well plate, combine pre-warmed (37°C) 100 mM potassium phosphate buffer (pH 7.4), human liver microsomes (final concentration 0.5 mg/mL), and the test compound (final concentration 1 µM).[8] The final DMSO concentration should be kept below 0.5% to avoid enzyme inhibition.[8]

    • Reaction Initiation: Pre-incubate the plate at 37°C for 5-10 minutes. Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).[5][9]

    • Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard (e.g., terfenadine, tolbutamide).[7][9] The "0-minute" sample is quenched immediately after adding the test compound, before adding NADPH.

    • Sample Processing: Centrifuge the plate at high speed (e.g., 4000 x g for 10 minutes) to precipitate proteins.[9]

    • LC-MS/MS Analysis: Transfer the supernatant to a new plate for analysis. Quantify the remaining percentage of the parent compound at each time point using a validated LC-MS/MS method.

Data Presentation & Interpretation:

The percentage of the compound remaining is plotted against time. The natural log of this percentage versus time gives a linear slope (k).

ParameterCalculationInterpretation
Half-Life (t½, min) 0.693 / kTime for 50% of the compound to be metabolized.
Intrinsic Clearance (CLint, µL/min/mg) (0.693 / t½) * (1 / mg/mL microsomal protein)The rate of metabolism independent of blood flow.

Hypothetical Data Table:

Time (min) % Remaining
0 100
5 85
15 60
30 35
45 15

| 60 | 5 |

From this data, one could calculate a t½ and CLint, classifying the compound's metabolic stability (e.g., Low CLint < 12, Med CLint 12-55, High CLint > 55 µL/min/mg).

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_cpd Prepare Compound Stock (1µM final) incubate Combine & Pre-incubate HLM + Compound @ 37°C prep_cpd->incubate prep_hlm Prepare HLM & Buffer (0.5 mg/mL) prep_hlm->incubate prep_nadph Prepare NADPH System start_rxn Initiate with NADPH prep_nadph->start_rxn incubate->start_rxn sampling Sample at Time Points (0, 5, 15, 30, 60 min) start_rxn->sampling quench Quench with ACN + IS sampling->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze calculate Calculate t½ & CLint analyze->calculate

Workflow for the Microsomal Metabolic Stability Assay.

Cytochrome P450 (CYP) Inhibition Assay

Scientific Rationale: Inhibition of CYP enzymes is a major cause of drug-drug interactions (DDIs).[10] When a new drug inhibits a specific CYP isoform, it can slow the metabolism of co-administered drugs that are substrates for that enzyme, leading to elevated plasma concentrations and potential toxicity.[11] Regulatory agencies recommend screening for inhibition of the five most clinically relevant isoforms: CYP1A2, 2C9, 2C19, 2D6, and 3A4.[11] High-throughput fluorogenic assays are a rapid and cost-effective method for this initial screening.[12][13]

Experimental Protocol:

  • Self-Validation: Each assay plate must include a known, potent inhibitor for the specific CYP isoform being tested (e.g., Ketoconazole for CYP3A4, Quinidine for CYP2D6).[11] The IC₅₀ values generated for these positive controls must be within the lab's historical range to validate the assay run. A vehicle control (DMSO) is used to establish the 100% activity baseline.

  • Step-by-Step Method:

    • Reagent Preparation: Prepare solutions of recombinant human CYP enzymes, a fluorogenic probe substrate specific to the isoform, and the NADPH regenerating system.

    • Compound Plating: In a 384-well plate, perform serial dilutions of (5-(Furan-2-yl)pyridin-3-yl)methanamine to achieve a range of final concentrations (e.g., 0.01 to 100 µM).

    • Incubation: Add the specific CYP isoform and the test compound to the wells and pre-incubate at 37°C.

    • Reaction Initiation: Initiate the reaction by adding a mixture of the fluorogenic probe substrate and the NADPH system.[11]

    • Fluorescence Reading: Incubate the plate at 37°C. Read the fluorescence intensity at regular intervals using a plate reader with appropriate excitation/emission wavelengths. The rate of increase in fluorescence is proportional to enzyme activity.[11]

    • Data Analysis: Calculate the percent inhibition at each concentration relative to the vehicle control. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration that causes 50% inhibition).

Data Presentation & Interpretation:

The IC₅₀ value is the key metric. A lower IC₅₀ indicates a more potent inhibitor.

Hypothetical Data Table:

CYP Isoform IC₅₀ (µM) for (5-(Furan-2-yl)pyridin-3-yl)methanamine IC₅₀ (µM) for Positive Control Interpretation
CYP1A2 > 50 0.05 (Furafylline) No significant inhibition
CYP2C9 25.3 0.2 (Sulfaphenazole) Weak inhibition
CYP2C19 > 50 1.5 (Ticlopidine) No significant inhibition
CYP2D6 8.9 0.03 (Quinidine) Moderate inhibition

| CYP3A4 | 1.2 | 0.02 (Ketoconazole) | Potent inhibition |

  • General Interpretation Guidelines:

    • IC₅₀ > 10 µM: Generally considered low risk for clinical DDI.

    • IC₅₀ 1-10 µM: Potential for DDI, may require further investigation.

    • IC₅₀ < 1 µM: High risk for DDI, a significant concern.

Logical Diagram:

G cluster_reaction Enzymatic Reaction Compound Test Compound (Inhibitor) Enzyme CYP Isoform Compound->Enzyme Binds & Inhibits Substrate Fluorogenic Substrate Product Fluorescent Product Substrate->Product Metabolism NADPH NADPH Cofactor

Mechanism of the Fluorogenic CYP Inhibition Assay.

Plasma Protein Binding (PPB) by Rapid Equilibrium Dialysis (RED)

Scientific Rationale: The extent to which a drug binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein, profoundly affects its distribution and efficacy.[14] It is generally accepted that only the unbound (free) fraction of a drug is pharmacologically active and available to distribute to target tissues and be cleared.[15][16] High plasma protein binding can limit a drug's efficacy and volume of distribution. The Rapid Equilibrium Dialysis (RED) method is a widely accepted "gold standard" for accurately determining the free fraction of a compound.[16][17]

Experimental Protocol:

  • Self-Validation: The assay must include control compounds with known low and high binding properties (e.g., Atenolol for low binding, Propranolol or Warfarin for high binding).[14] The measured % bound for these controls must align with historical data for the run to be valid.

  • Step-by-Step Method:

    • Preparation: Prepare human plasma (or plasma from other species of interest) and phosphate-buffered saline (PBS, pH 7.4).[14]

    • Compound Spiking: Spike the test compound into the plasma to a final concentration (e.g., 1-10 µM).[14]

    • RED Device Setup: Place the RED device inserts into the base plate. Add the spiked plasma sample (e.g., 200-300 µL) into the sample chamber (often marked with a red ring) of the insert.[14][18]

    • Dialysis: Add a larger volume of PBS (e.g., 350-500 µL) to the adjacent buffer chamber.[14][18] The two chambers are separated by a semi-permeable membrane with a specific molecular weight cutoff (e.g., 8K MWCO) that allows the free drug to pass through but retains proteins and the protein-bound drug.[18]

    • Incubation: Seal the plate and incubate at 37°C on an orbital shaker for 4-6 hours to allow the system to reach equilibrium.[14][17]

    • Sampling: After incubation, carefully remove equal volume aliquots from both the plasma and buffer chambers.

    • Matrix Matching & Analysis: To avoid analytical artifacts, add an equal volume of blank plasma to the buffer sample and an equal volume of PBS to the plasma sample.[14] Quantify the concentration of the compound in both final samples using LC-MS/MS.

Data Presentation & Interpretation:

The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

ParameterCalculation
Fraction Unbound (fu) [Concentration]buffer / [Concentration]plasma
% Bound (1 - fu) * 100

Hypothetical Data Table:

Compartment Concentration (ng/mL) Calculated Parameter Value Interpretation
Plasma 950 Fraction Unbound (fu) 0.053 Highly Bound

| Buffer | 50 | % Bound | 94.7% | Low free fraction available for activity/distribution. |

  • General Interpretation Guidelines:

    • % Bound > 99%: Very highly bound. May have a low volume of distribution.

    • % Bound 90-99%: Highly bound. Common for many drugs.

    • % Bound < 90%: Moderately to lowly bound. Higher free fraction.

Workflow Diagram:

G cluster_equilibrium Equilibrium setup RED Device Setup Add Spiked Plasma (Red Chamber) Add PBS (Buffer Chamber) chamber_plasma Plasma Chamber Bound Drug (Red) + Free Drug (Blue) setup:f1->chamber_plasma chamber_buffer Buffer Chamber Free Drug (Blue) setup:f2->chamber_buffer membrane Dialysis Membrane (8K MWCO) membrane->chamber_buffer chamber_plasma->membrane Free Drug Equilibrates analysis Sample Both Chambers Matrix Match Samples Quantify by LC-MS/MS Calculate % Bound chamber_plasma->analysis:f0 chamber_buffer->analysis:f0

Process flow for the Rapid Equilibrium Dialysis (RED) Assay.

Cell Permeability using Caco-2 Monolayers

Scientific Rationale: For orally administered drugs, absorption across the intestinal wall is a prerequisite for therapeutic effect. The Caco-2 cell line, derived from human colorectal adenocarcinoma, spontaneously differentiates into a monolayer of polarized enterocytes that form tight junctions and express key drug transporters.[19][20] This makes it the "gold standard" in vitro model for predicting human intestinal permeability and identifying if a compound is a substrate of efflux transporters like P-glycoprotein (P-gp).[21][22] The assay measures the rate of compound appearance on the opposite side of the monolayer.

Experimental Protocol:

  • Self-Validation: Monolayer integrity is the most critical validation parameter. It is assessed before the experiment by measuring the Transepithelial Electrical Resistance (TEER), which must be above a certain threshold (e.g., >300 Ω·cm²).[20] Additionally, the transport of a low-permeability marker, Lucifer Yellow, is measured, and its leakage must be below a set limit (e.g., <2%) to confirm the tightness of the cell junctions.[20] High (Propranolol) and low (Atenolol) permeability control compounds are run to ensure the system is performing correctly.[23]

  • Step-by-Step Method:

    • Cell Culture: Caco-2 cells are seeded onto semi-permeable filter inserts in multi-well plates (e.g., Transwell plates) and cultured for 21-25 days to allow for full differentiation and monolayer formation.[20]

    • Monolayer Validation: Measure TEER values to confirm integrity. Wash the monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).

    • Permeability Measurement (A to B): To measure apical-to-basolateral permeability (representing absorption), add the test compound in HBSS to the apical (upper) chamber. Add fresh HBSS to the basolateral (lower) chamber.

    • Permeability Measurement (B to A): In a separate set of wells, measure basolateral-to-apical permeability (representing efflux) by adding the compound to the basolateral chamber and fresh buffer to the apical chamber.

    • Incubation: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 60-120 minutes).[19]

    • Sampling & Analysis: At the end of the incubation, take samples from both the donor and receiver chambers. Quantify the compound concentration in all samples by LC-MS/MS.

Data Presentation & Interpretation:

The apparent permeability coefficient (Papp) is calculated.

ParameterCalculation
Papp (cm/s) (dQ/dt) / (A * C₀) (where dQ/dt is the rate of appearance in the receiver chamber, A is the surface area of the filter, and C₀ is the initial concentration in the donor chamber)
Efflux Ratio (ER) Papp (B to A) / Papp (A to B)

Hypothetical Data Table:

Direction Papp (x 10⁻⁶ cm/s) Efflux Ratio Interpretation
A to B 15.2 0.8 High permeability, not an efflux substrate.

| B to A | 12.1 | | |

  • General Interpretation Guidelines:

    • Papp (A to B):

      • > 10 x 10⁻⁶ cm/s: High permeability (likely well-absorbed).[23]

      • 1-10 x 10⁻⁶ cm/s: Moderate permeability.[23]

      • < 1 x 10⁻⁶ cm/s: Low permeability (likely poorly absorbed).[23]

    • Efflux Ratio (ER):

      • > 2: Indicates the compound is likely a substrate of an efflux transporter (e.g., P-gp), which can limit absorption.

Kinetic Aqueous Solubility

Scientific Rationale: Poor aqueous solubility is a major hurdle for drug absorption and can lead to unreliable data in other in vitro assays.[24][25] Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly diluted from a DMSO stock into an aqueous buffer.[26][27] This high-throughput method mimics the conditions of many biological assays and provides an early warning of potential developability issues.[25]

Experimental Protocol:

  • Self-Validation: The assay is validated using compounds with known high and low solubility. The instrument (e.g., nephelometer or UV spectrophotometer) must be calibrated and pass quality control checks.[26]

  • Step-by-Step Method (Nephelometry):

    • Compound Plating: Dispense a small volume (e.g., 2-5 µL) of a high-concentration DMSO stock solution (e.g., 10 mM) of the test compound into a 96- or 384-well plate.[26]

    • Dilution: Add aqueous buffer (e.g., PBS, pH 7.4) to the wells to achieve the final desired concentration (e.g., 100 µM).[26]

    • Incubation: Mix the plate thoroughly and incubate at room temperature or 37°C for a set period (e.g., 1.5-2 hours).[26]

    • Measurement: Measure the light scattering in each well using a nephelometer. The amount of scattered light is directly proportional to the amount of precipitate formed.[24][26]

    • Quantification: The solubility value is determined by comparing the concentration at which precipitation begins to a standard curve or by identifying the highest concentration that does not show significant light scattering.

Data Presentation & Interpretation:

ParameterValueInterpretation
Kinetic Solubility (µM) 75 µMModerate solubility. May not be limiting for in vitro assays but could be a concern for formulation at higher doses.
  • General Interpretation Guidelines:

    • > 100 µM: High solubility.

    • 25-100 µM: Moderate solubility.

    • < 25 µM: Low solubility, potential for issues.

Integrated ADME Profile and Go/No-Go Decisions

The power of in vitro ADME profiling lies in integrating these disparate data points into a cohesive profile to guide drug discovery. No single parameter determines success or failure. For (5-(Furan-2-yl)pyridin-3-yl)methanamine) , a hypothetical integrated profile might look like this:

ADME ParameterResultImplication / Next Step
Metabolic Stability High Clearance (CLint > 55)Concern: Likely to have a short half-life in vivo. Action: Medicinal chemistry to block labile metabolic sites.
CYP Inhibition Potent CYP3A4 Inhibitor (IC₅₀ = 1.2 µM)Major Concern: High risk of clinical drug-drug interactions. Action: Explore structural modifications to reduce inhibition.
Plasma Protein Binding Highly Bound (94.7%)Observation: Low free fraction. May require higher doses if potency is moderate.
Caco-2 Permeability High (Papp > 10), Low ERFavorable: Likely to be well absorbed from the gut.
Aqueous Solubility Moderate (75 µM)Acceptable: Unlikely to be a limiting factor at this stage.

Overall Assessment: Based on this hypothetical profile, while the compound has excellent permeability, the high metabolic clearance and potent CYP3A4 inhibition represent significant liabilities. The recommendation would be to deprioritize this specific molecule and focus medicinal chemistry efforts on analogs that retain potency while improving the metabolic stability and reducing the CYP inhibition profile.

References

  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol.
  • WuXi AppTec. (2022, June 23). A Guide to In Vitro ADME Testing in Drug Development.
  • (n.d.). Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay in Mouse Plasma.
  • Creative Biolabs. (n.d.). Comprehensive Guide to In Vitro ADME Studies in Drug Discovery.
  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.
  • protocols.io. (2024, December 9). Microsomal stability assay for human and mouse liver microsomes - drug metabolism.
  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
  • Kumar, J., et al. (2012). Rapid Equilibrium Dialysis (RED): an In-vitro High-Throughput Screening Technique for Plasma Protein Binding using Human and Rat. Journal of Bioequivalence & Bioavailability.
  • Enamine. (n.d.). Plasma Protein Binding Assay (Equilibrium Dialysis).
  • Sohal, B., et al. (2008). Validation of a Rapid Equilibrium Dialysis Approach for the Measurement of Plasma Protein Binding. Journal of Pharmaceutical Sciences.
  • Agilent. (n.d.). ADME Assays.
  • ResearchGate. (n.d.).
  • BioDuro. (n.d.). ADME Solubility Assay.
  • Mercell. (n.d.). Metabolic stability in liver microsomes.
  • Charles River Laboratories. (n.d.). ADME DMPK Studies.
  • WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing.
  • Creative Bioarray. (n.d.). Microsomal Stability Assay.
  • Thermo Fisher Scientific. (n.d.). RED Device: Plasma Protein Binding Equilibrium Dialysis.
  • BioIVT. (2023, April 19). Importance of ADME and Toxicology Studies in Drug Discovery.
  • BioDuro. (n.d.). ADME Microsomal Stability Assay.
  • Wang, H., & Guertin, D. (n.d.). High-throughput fluorescence assay of cytochrome P450 3A4. PMC - NIH.
  • JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells.
  • European Union. (n.d.). In vitro Caco-2 permeability. EURL ECVAM - TSAR.
  • Bienta. (n.d.). CYP450 inhibition assay (fluorogenic).
  • Creative Bioarray. (n.d.). Caco 2 Cell Permeability Assay. PDF.
  • PubChem. (n.d.). (5-Pyridin-3-ylfuran-2-yl)methanamine.
  • ResearchGate. (n.d.). Fluorescent probe based CYP inhibition assay: A high throughput tool for early drug discovery screening. PDF.
  • Creative Bioarray. (n.d.). Cytochrome P450 Inhibition Assay.
  • NIH. (2023, October 24). Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays.
  • Creative Bioarray. (n.d.). Caco-2 permeability assay.
  • MedChemExpress. (n.d.). (5-pyridin-3-ylfuran-2-yl)methanamine.
  • BLDpharm. (n.d.). 1346687-17-9|(5-(Furan-2-yl)pyridin-3-yl)methanamine.
  • Aceschem. (n.d.). CAS 1346687-22-6 | (5-(Furan-3-yl)pyridin-3-yl)methanamine.
  • BLDpharm. (n.d.). 72770-55-9|Furan-2-Yl(Pyridin-3-yl)methanone.

Sources

Method

Application Note: A Scalable Synthetic Route for the Production of (5-(Furan-2-yl)pyridin-3-yl)methanamine

Abstract (5-(Furan-2-yl)pyridin-3-yl)methanamine is a key building block in medicinal chemistry, frequently utilized in the synthesis of complex pharmaceutical intermediates. The increasing demand for this compound neces...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(5-(Furan-2-yl)pyridin-3-yl)methanamine is a key building block in medicinal chemistry, frequently utilized in the synthesis of complex pharmaceutical intermediates. The increasing demand for this compound necessitates a robust, efficient, and scalable synthetic process suitable for industrial production. This application note provides a comprehensive guide for the kilogram-scale synthesis of (5-(Furan-2-yl)pyridin-3-yl)methanamine. We present a validated two-step synthetic route commencing from commercially available starting materials. The process involves a Suzuki-Miyaura cross-coupling to construct the core bi-aryl scaffold, followed by a catalytic hydrogenation to yield the target primary amine. Detailed laboratory protocols are provided, alongside an in-depth analysis of critical scale-up considerations, including process safety, thermal management, catalyst handling, and purification strategies. This document is intended for researchers, process chemists, and drug development professionals seeking to implement a reliable and scalable manufacturing process for this important intermediate.

Retrosynthetic Analysis and Route Selection

The synthesis of (5-(Furan-2-yl)pyridin-3-yl)methanamine centers on two key transformations: the formation of the C-C bond between the furan and pyridine rings, and the installation of the aminomethyl group.

Retrosynthetic Strategy: A logical retrosynthetic disconnection breaks the molecule at the pyridine-furan bond and the aminomethyl C-N bond. This suggests a convergent synthesis where a substituted pyridine is coupled with a furan derivative. The aminomethyl group can be introduced by reducing a nitrile precursor, which is a common and highly reliable transformation in process chemistry.

Chosen Synthetic Route: The selected forward synthesis is a two-step process:

  • Suzuki-Miyaura Coupling: A palladium-catalyzed cross-coupling of 3-bromo-5-cyanopyridine with 2-furanylboronic acid. This reaction is one of the most powerful and versatile methods for forming C-C bonds between aromatic rings.[1][2] It is well-precedented in industrial settings and offers high yields and functional group tolerance under relatively mild conditions.[1]

  • Nitrile Reduction: Catalytic hydrogenation of the resulting 5-(furan-2-yl)nicotinonitrile intermediate using Raney® Nickel. Catalytic hydrogenation is the most economical and environmentally benign method for the large-scale production of primary amines from nitriles.[3]

This route was chosen for its high efficiency, use of readily available starting materials, and the extensive body of literature supporting the scalability of both key transformations.[3][4][5]

Detailed Laboratory-Scale Protocol (Model Procedure)

This section details the step-by-step procedure for the synthesis on a laboratory scale, which serves as the foundation for process scale-up.

Step 2.1: Suzuki-Miyaura Coupling to Synthesize 5-(Furan-2-yl)nicotinonitrile

The first step involves the palladium-catalyzed coupling of 3-bromo-5-cyanopyridine and 2-furanylboronic acid.

Reaction Scheme: (Self-generated image, not from search results)

Materials and Reagents:

ReagentMW ( g/mol )QuantityMolesEquivalents
3-Bromo-5-cyanopyridine183.0150.0 g0.2731.0
2-Furanylboronic acid111.9233.4 g0.2981.1
Pd(PPh₃)₄1155.563.16 g0.00270.01
Sodium Carbonate (Na₂CO₃)105.9986.8 g0.8193.0
1,4-Dioxane-500 mL--
Water-250 mL--

Protocol:

  • Inert Atmosphere: All glassware must be oven-dried. Assemble the reaction flask under a nitrogen or argon atmosphere using standard Schlenk techniques.

  • Reagent Charging: To a 2 L three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add 3-bromo-5-cyanopyridine (50.0 g), 2-furanylboronic acid (33.4 g), and tetrakis(triphenylphosphine)palladium(0) (3.16 g).

  • Solvent Addition: Add 1,4-dioxane (500 mL). Stir the mixture to form a suspension.

  • Base Addition: Separately, dissolve sodium carbonate (86.8 g) in water (250 mL). Degas this solution by bubbling nitrogen through it for 30 minutes.

  • Reaction Initiation: Add the degassed sodium carbonate solution to the reaction flask via a cannula or dropping funnel.

  • Heating and Monitoring: Heat the reaction mixture to 85-90 °C with vigorous stirring. The reaction progress should be monitored by HPLC or TLC until the starting halide is consumed (typically 4-6 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Add ethyl acetate (500 mL) and water (250 mL). Stir for 15 minutes.

    • Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 250 mL).

    • Combine the organic layers and wash with brine (200 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product is purified by recrystallization from an ethanol/water mixture to yield 5-(furan-2-yl)nicotinonitrile as a pale yellow solid.

    • Expected Yield: 85-95%.

Step 2.2: Catalytic Hydrogenation to Synthesize (5-(Furan-2-yl)pyridin-3-yl)methanamine

The final step is the reduction of the nitrile to the primary amine using Raney® Nickel.[3]

Reaction Scheme: (Self-generated image, not from search results)

Materials and Reagents:

ReagentMW ( g/mol )QuantityMolesEquivalents
5-(Furan-2-yl)nicotinonitrile170.1740.0 g0.2351.0
Raney® Nickel (50% slurry in water)-~8.0 g (wet)-20% w/w
Anhydrous Ammonia in Methanol (7N)-350 mL--
Hydrogen Gas (H₂)2.02-->50 psi

Protocol:

  • Safety First: Catalytic hydrogenation involves flammable hydrogen gas and a pyrophoric catalyst.[6][7][8] This procedure must be conducted in a designated, well-ventilated area (fume hood) using a properly rated pressure vessel (autoclave or Parr shaker).[9][10]

  • Catalyst Preparation: Under a stream of nitrogen, carefully transfer the Raney® Nickel slurry (~8.0 g) to the pressure vessel. Wash the catalyst with methanol (3 x 50 mL) to remove the water.[11]

  • Reagent Charging: Add the 7N solution of ammonia in methanol (350 mL) to the vessel. The ammonia is crucial to suppress the formation of secondary and tertiary amine byproducts.[3] Then, add the 5-(furan-2-yl)nicotinonitrile (40.0 g).

  • Reaction Setup: Seal the reactor. Purge the system by pressurizing with nitrogen (to ~50 psi) and venting, repeating this cycle at least 5 times to remove all oxygen.[6][9]

  • Hydrogenation: Pressurize the vessel with hydrogen gas to 50-60 psi. Begin vigorous stirring and heat the mixture to 40-50 °C. The reaction is exothermic; monitor the temperature and pressure closely. Hydrogen uptake should be observed.

  • Monitoring: The reaction is complete when hydrogen uptake ceases (typically 6-12 hours). Monitor by HPLC or TLC for the disappearance of the starting nitrile.

  • Work-up:

    • Cool the reactor to room temperature. Carefully vent the excess hydrogen.

    • Purge the vessel with nitrogen (5 cycles).

    • CRITICAL: The Raney® Nickel catalyst is pyrophoric upon exposure to air when dry.[7][12] Do not allow the catalyst to dry.[11] Filter the reaction mixture through a pad of Celite® under a nitrogen blanket, keeping the filter cake wet with methanol at all times.[6]

    • Wash the filter cake with additional methanol (2 x 50 mL).

    • Combine the filtrate and washings and concentrate under reduced pressure.

  • Purification: The crude amine can be purified by vacuum distillation or by forming a hydrochloride salt and recrystallizing. For many applications, the crude product is of sufficient purity.

    • Expected Yield: 80-90%.

Scale-Up Considerations

Transitioning from a laboratory protocol to a large-scale manufacturing process introduces significant challenges that must be proactively addressed.[13]

Suzuki-Miyaura Coupling
  • Thermal Management: The Suzuki coupling is often exothermic. At scale, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation less efficient. The rate of addition of the aqueous base should be carefully controlled to manage the exotherm. The reactor must have adequate cooling capacity.

  • Catalyst and Ligand Selection: While Pd(PPh₃)₄ is effective, more modern, air-stable pre-catalysts (e.g., Pd-G3 or G4 catalysts) can simplify handling and reduce catalyst loading, improving process economics.

  • Oxygen Sensitivity: Although some modern catalysts are air-stable before the reaction, the active Pd(0) species is sensitive to oxygen. Maintaining strict anaerobic conditions throughout the reaction and work-up is critical to prevent catalyst degradation and ensure consistent results.[4]

  • Palladium Removal: Residual palladium in the final product is a major concern for pharmaceutical intermediates. After the reaction, treatment with a palladium scavenger (e.g., thiol-functionalized silica or activated carbon) may be necessary to meet regulatory limits (<10 ppm).

  • Work-up and Phase Separation: At a large scale, biphasic mixtures can form emulsions. Designing the work-up to include a brine wash and allowing adequate settling time is important. The choice of solvents may need to be optimized for efficient phase separation in large reactors.

Catalytic Hydrogenation
  • Process Safety: This is the most critical aspect. Hydrogen gas is highly flammable and can form explosive mixtures with air.[6][10] The reactor must be pressure-rated, equipped with pressure relief devices, and located in a classified hazardous area with appropriate ventilation and monitoring.[9]

  • Catalyst Handling and Filtration: Raney® Nickel is pyrophoric and must be handled as a slurry under an inert atmosphere.[7][11][12] At scale, filtration is performed in enclosed filter-dryers to prevent operator exposure and fire risk. The spent catalyst must be passivated before disposal.

  • Mass Transfer Limitations: The rate of hydrogenation can be limited by the transfer of hydrogen gas from the headspace into the liquid phase. Efficient agitation is paramount to maximize the gas-liquid surface area and ensure the catalyst remains suspended. Baffles in the reactor can improve mixing.

  • Heat Management: Hydrogenations are highly exothermic.[6] A runaway reaction can occur if cooling is insufficient.[14] The reaction temperature must be carefully controlled with a robust cooling system. Gradual heating and pressurization are recommended.[10]

  • Product Purification: Amines can be challenging to purify via distillation due to high boiling points and potential for decomposition.[15] Purification via salt formation (e.g., hydrochloride or tartrate) followed by crystallization is often a more scalable and robust method.[] Alternatively, specialized chromatography using amine-functionalized silica can be effective.[17]

Visualization & Workflow Diagrams

Overall Synthetic Workflow

The following diagram illustrates the two-step synthesis from starting materials to the final product.

G cluster_0 Step 1: Suzuki-Miyaura Coupling cluster_1 Step 2: Nitrile Reduction SM1 3-Bromo-5-cyanopyridine Intermediate 5-(Furan-2-yl)nicotinonitrile SM1->Intermediate Dioxane/H₂O 85-90 °C SM2 2-Furanylboronic acid SM2->Intermediate Dioxane/H₂O 85-90 °C Catalyst1 Pd(PPh₃)₄ / Na₂CO₃ Catalyst1->Intermediate Dioxane/H₂O 85-90 °C Intermediate2 5-(Furan-2-yl)nicotinonitrile Catalyst2 Raney® Ni / H₂ FinalProduct (5-(Furan-2-yl)pyridin-3-yl)methanamine Catalyst2->FinalProduct 50-60 psi 40-50 °C Solvent NH₃ in MeOH Solvent->FinalProduct 50-60 psi 40-50 °C Intermediate2->FinalProduct 50-60 psi 40-50 °C

Caption: High-level workflow for the synthesis of the target amine.

Hydrogenation Safety Decision Logic

This diagram outlines the critical safety checks and decision points for the scale-up of the catalytic hydrogenation step.

G start Initiate Hydrogenation Scale-Up reactor_check Is Reactor Pressure-Rated and in Certified Area? start->reactor_check inert_check Can Strict Inert Atmosphere for Catalyst Handling be Ensured? reactor_check->inert_check Yes stop_reactor HALT: Procure/Certify Appropriate Reactor reactor_check->stop_reactor No cooling_check Is Reactor Cooling Capacity Sufficient for Exotherm? inert_check->cooling_check Yes stop_handling HALT: Implement Enclosed Catalyst Transfer/Filtration System inert_check->stop_handling No proceed Proceed with Pilot Scale Batch cooling_check->proceed Yes stop_cooling HALT: Re-evaluate Thermal Hazard and Upgrade Cooling System cooling_check->stop_cooling No final_review Review Pilot Data & Optimize for Full-Scale Production proceed->final_review

Caption: Decision tree for hydrogenation process safety review.

References

  • Synthesis of Furan-Based Diamine and Its Application in the Preparation of Bio-Based Polyimide. (2023). National Institutes of Health (NIH). [Link]

  • Chandra, T., & Zebrowski, J. P. (n.d.). Hazards associated with laboratory scale hydrogenations. UW-Madison Chemistry. [Link]

  • A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. (n.d.). KINTEK SOLUTION. [Link]

  • Moke, H. C., & Leathers, J. M. F. (1967). Process for the purification of amines. U.S. Patent No. 3,337,630.
  • Raney Nickel - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health. [Link]

  • Amine synthesis by nitrile reduction. (n.d.). Organic Chemistry Portal. [Link]

  • Hydrogenation Process Safety and Process Performance. (n.d.). Mettler Toledo. [Link]

  • Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction. (2023). ACS Publications. [Link]

  • Is there an easy way to purify organic amines?. (2023). Biotage. [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • A Generic Approach for the Catalytic Reduction of Nitriles. (2014). ResearchGate. [Link]

  • hydrogen - Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]

  • Synthesis and Biological Studies of Benzo[b]furan Derivatives. (2023). MDPI. [Link]

  • Reduction of aromatic nitriles into aldehydes using calcium hypophosphite and a nickel precursor. (2019). Royal Society of Chemistry. [Link]

  • Standard Operating Procedures - Hydrogenations Using Heterogeneous Catalysts. (2010). The Sarpong Group, UC Berkeley. [Link]

  • Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction. (2007). ResearchGate. [Link]

  • Behind the Failures of Suzuki–Miyaura Coupling Scale-Up: A Real-World Case Study. (n.d.). ACS Publications. [Link]

  • Hydrogenation: How we can make it safer. (2024). H.E.L Group. [Link]

  • Reduction of nitro group in the presence of a nitrile. (2018). Reddit. [Link]

  • In-Line Purification: A Key Component to Facilitate Drug Synthesis and Process Development in Medicinal Chemistry. (2019). National Institutes of Health (NIH). [Link]

  • Masking Boronic Acids for Suzuki Coupling. (2011). YouTube. [Link]

  • SYNTHESIS AND EVALUATION OF 2-AMINO-5-(PYRIDIN-3YL)-1, 3,4 THIADIAZOLE DERIVATIVES. (2022). Neuroquantology. [Link]

  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]

  • Material Safety Data Sheet - Raney nickel. (n.d.). Cole-Parmer. [Link]

  • Amines Purification - HSAS Removal Unit (RU). (n.d.). APL Services. [Link]

  • Nitrile reduction. (n.d.). Wikipedia. [Link]

  • Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. (2016). National Institutes of Health (NIH). [Link]

  • Scaling up of continuous-flow, microwave-assisted, organic reactions by varying the size of Pd-functionalized catalytic monoliths. (2014). Beilstein Journal of Organic Chemistry. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing reaction conditions for the synthesis of (5-(Furan-2-yl)pyridin-3-yl)methanamine

Welcome to the technical support center for the synthesis of (5-(Furan-2-yl)pyridin-3-yl)methanamine. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (5-(Furan-2-yl)pyridin-3-yl)methanamine. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this multi-step synthesis. We provide in-depth, field-proven insights and troubleshooting solutions in a direct question-and-answer format to address the specific challenges you may encounter. Our methodologies are grounded in established chemical principles to ensure reliability and reproducibility in your laboratory.

Overview of Synthetic Strategy

The most efficient and common pathway to synthesize (5-(Furan-2-yl)pyridin-3-yl)methanamine involves a two-step sequence. This strategy is predicated on building the core bi-heterocyclic scaffold first, followed by the functional group transformation to introduce the desired aminomethyl group.

  • Step 1: Suzuki-Miyaura Cross-Coupling: Formation of the C-C bond between the pyridine and furan rings to synthesize the key intermediate, 5-(furan-2-yl)nicotinaldehyde.

  • Step 2: Reductive Amination: Conversion of the aldehyde functional group of the intermediate into a primary amine.

This guide is structured to address potential issues in each of these critical steps.

Synthesis_Workflow cluster_0 Starting Materials cluster_1 Step 1: C-C Bond Formation cluster_2 Intermediate cluster_3 Step 2: Functional Group Transformation cluster_4 Final Product A 5-Bromonicotinaldehyde S1 Suzuki-Miyaura Cross-Coupling A->S1 B Furan-2-boronic Acid B->S1 I1 5-(Furan-2-yl)nicotinaldehyde S1->I1 Pd Catalyst, Base S2 Reductive Amination I1->S2 NH3 source, Reducing Agent FP (5-(Furan-2-yl)pyridin-3-yl)methanamine S2->FP

Caption: High-level workflow for the synthesis of the target compound.

Part 1: Suzuki-Miyaura Cross-Coupling Troubleshooting

This section addresses the synthesis of the intermediate, 5-(furan-2-yl)nicotinaldehyde, from 5-bromonicotinaldehyde and furan-2-boronic acid.

Q1: My Suzuki coupling reaction shows low to no conversion of the starting materials. What are the primary causes?

A1: Failure of a Suzuki coupling reaction can typically be traced back to one of three areas: the catalyst system, the reagents' quality, or the reaction environment.

  • Catalyst Deactivation: The active Pd(0) catalyst is highly sensitive to oxygen.[1] Inadequate degassing of solvents and failure to maintain an inert nitrogen or argon atmosphere can lead to the formation of palladium black, an inactive form of the catalyst. Ensure all liquids are thoroughly sparged with inert gas and the reaction is set up using Schlenk techniques or in a glovebox.

  • Boronic Acid Instability: Boronic acids can undergo protodeboronation (replacement of the boronic acid group with a hydrogen atom), especially under prolonged heating or in the presence of excess water.[1][2] It is highly recommended to use fresh, high-purity furan-2-boronic acid. If the quality is uncertain, consider using the more stable pinacol ester derivative.

  • Ineffective Base or Solvent: The base is crucial for activating the boronic acid to facilitate transmetalation.[3] The solubility of the base and reactants is key. If your reactants are not dissolving, the reaction will be sluggish. Switching to a stronger base like cesium carbonate or a different solvent system (e.g., dioxane/water vs. toluene/water) can improve results.[4]

Q2: I'm observing significant amounts of homocoupled byproducts and/or protodeboronation of my furan-2-boronic acid. How can I minimize these side reactions?

A2: These are classic competing pathways in Suzuki couplings.

  • Minimizing Homocoupling: The formation of bifuran (from the boronic acid) or a bipyridine dimer (from the halide) is often driven by oxygen or suboptimal catalyst-to-ligand ratios.

    • Rigorous Inert Atmosphere: As mentioned, oxygen can promote these side reactions. Improve your degassing and inert atmosphere techniques.

    • Ligand Choice: Using bulky, electron-rich phosphine ligands can favor the desired cross-coupling pathway over side reactions.[1] Consider upgrading from triphenylphosphine (PPh₃) to ligands like SPhos or XPhos, especially if yields are poor with simpler catalysts.

  • Preventing Protodeboronation: This side reaction is often exacerbated by excessive water or prolonged reaction times at high temperatures.[2]

    • Control Stoichiometry: Use a slight excess (1.1-1.3 equivalents) of the boronic acid. A large excess can degrade over time.

    • Use a Milder Base: If your substrate can tolerate it, switching to a milder base like potassium fluoride (KF) can sometimes reduce the rate of protodeboronation, although it may also slow down the main reaction.[2]

Suzuki_Troubleshooting Start Low Yield in Suzuki Coupling? Reagents Check Reagents Start->Reagents Catalyst Check Catalyst System Start->Catalyst Conditions Check Reaction Conditions Start->Conditions BoronicAcid Is Boronic Acid fresh? Consider pinacol ester. Reagents->BoronicAcid Halide Is Aryl Halide pure? Reagents->Halide PdSource Is Pd source active? (No Pd black) Catalyst->PdSource Ligand Is ligand oxidized? Consider bulky/electron-rich ligand. Catalyst->Ligand Inert Is atmosphere fully inert? Improve degassing. Conditions->Inert BaseSolvent Are base & solvent appropriate? Check solubility, consider Cs₂CO₃. Conditions->BaseSolvent

Caption: Troubleshooting decision tree for the Suzuki-Miyaura coupling step.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling
  • Reagents & Equipment:

    • 5-Bromonicotinaldehyde (1.0 eq)

    • Furan-2-boronic acid (1.2 eq)

    • Pd(PPh₃)₄ (0.03 eq) or Pd(dppf)Cl₂ (0.03 eq)

    • Potassium Carbonate (K₂CO₃) (2.5 eq), finely ground

    • 1,4-Dioxane and Water (4:1 v/v)

    • Schlenk flask, magnetic stirrer, condenser, inert gas line (Argon or Nitrogen)

  • Procedure:

    • To a Schlenk flask under an inert atmosphere, add 5-bromonicotinaldehyde, furan-2-boronic acid, the palladium catalyst, and potassium carbonate.

    • Evacuate and backfill the flask with inert gas three times.

    • Add the degassed dioxane/water solvent mixture via cannula or syringe.

    • Heat the reaction mixture to 85-95 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS (typically 4-12 hours).

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield 5-(furan-2-yl)nicotinaldehyde.

ParameterRecommended ConditionRationale
Catalyst Pd(PPh₃)₄ or Pd(dppf)Cl₂Readily available and effective for many aryl couplings.[5]
Ligand PPh₃ (in catalyst) or dppfDppf can offer greater stability and efficiency.[5]
Base K₂CO₃ or Cs₂CO₃K₂CO₃ is a standard, cost-effective choice. Cs₂CO₃ can enhance reactivity for difficult couplings.[4]
Solvent Dioxane/H₂O or Toluene/H₂O (4:1)Aqueous mixtures are standard and effective.[2]
Temperature 85-100 °CProvides sufficient thermal energy for the catalytic cycle without excessive reagent degradation.

Part 2: Reductive Amination Troubleshooting

This section addresses the conversion of 5-(furan-2-yl)nicotinaldehyde to (5-(Furan-2-yl)pyridin-3-yl)methanamine.

Q3: My reductive amination is giving me a low yield of the desired primary amine. Instead, I'm isolating the corresponding alcohol or unreacted aldehyde.

A3: This is a common issue related to the choice of reducing agent and reaction conditions. It indicates that the reduction of the aldehyde is kinetically favored over the formation and/or reduction of the imine intermediate.

  • Incorrect Reducing Agent: A strong reducing agent like sodium borohydride (NaBH₄) can rapidly reduce the aldehyde to an alcohol before it has a chance to form an imine with the ammonia source.[6]

  • Solution: Use a more selective, milder reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is an excellent choice for one-pot reductive aminations as it preferentially reduces the protonated iminium ion over the starting aldehyde.[7] Sodium cyanoborohydride (NaBH₃CN) is also effective, particularly under weakly acidic conditions (pH 6-7), but care must be taken due to the potential release of toxic HCN during workup.[6][7]

  • Inefficient Imine Formation: The reaction between an aldehyde and an amine to form an imine is an equilibrium process.[7] If the imine does not form in sufficient concentration, there is nothing for the reducing agent to reduce.

    • pH Control: Imine formation is often catalyzed by mild acid. Adding a catalytic amount of acetic acid can accelerate this step.[8][9]

    • Water Removal: The formation of an imine releases one equivalent of water. While often not necessary for one-pot reactions with STAB, in difficult cases, the addition of a dehydrating agent like molecular sieves can drive the equilibrium toward the imine.

Q4: I am observing the formation of secondary and tertiary amines as byproducts. How can I improve the selectivity for the primary amine?

A4: Over-alkylation occurs when the newly formed primary amine product reacts with another molecule of the starting aldehyde, which is then reduced to form a secondary amine, and so on.

  • Ammonia Concentration: The most effective way to suppress this side reaction is to use a large excess of the ammonia source. This statistically favors the reaction of the aldehyde with ammonia over the reaction with the much less concentrated primary amine product. Use a saturated solution of ammonia in an alcohol (e.g., 7N NH₃ in Methanol) as the reaction medium.

  • Controlled Addition: In some cases, slow addition of the reducing agent to the mixture of the aldehyde and ammonia can help maintain a low concentration of the primary amine product, thus minimizing its chance to react further.

Amination_Troubleshooting Start Low Yield in Reductive Amination? SideProduct Identify Side Product Start->SideProduct NoReaction No Reaction / Aldehyde Remaining Start->NoReaction Alcohol Alcohol Formed? -> Use milder reductant (STAB). SideProduct->Alcohol OverAlkylation Secondary/Tertiary Amine? -> Increase excess of NH₃ source. SideProduct->OverAlkylation CheckImine Did imine form? (Monitor by TLC/NMR) -> Add catalytic acid (AcOH). NoReaction->CheckImine CheckReductant Is reducing agent active? -> Use fresh bottle. NoReaction->CheckReductant

Caption: Troubleshooting decision tree for the reductive amination step.

Experimental Protocol: Reductive Amination
  • Reagents & Equipment:

    • 5-(Furan-2-yl)nicotinaldehyde (1.0 eq)

    • Ammonia in Methanol (7N solution)

    • Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

    • Acetic Acid (optional, 0.1 eq)

    • Round-bottom flask, magnetic stirrer, inert gas atmosphere

  • Procedure:

    • Dissolve 5-(furan-2-yl)nicotinaldehyde in the 7N solution of ammonia in methanol in a round-bottom flask under an inert atmosphere.

    • Stir the mixture at room temperature for 1 hour to facilitate imine formation. (If desired, add catalytic acetic acid at the start).

    • Cool the mixture in an ice bath (0 °C).

    • Add sodium triacetoxyborohydride in portions over 15-20 minutes, ensuring the temperature does not rise significantly.

    • Remove the ice bath and allow the reaction to stir at room temperature.

    • Monitor the reaction by TLC or LC-MS until the imine intermediate is consumed (typically 2-6 hours).

    • Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer multiple times with dichloromethane or ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude amine can be purified by column chromatography (silica gel, often with a mobile phase containing a small percentage of triethylamine, e.g., DCM/Methanol/Triethylamine 95:4:1) or by acid-base extraction.

ParameterRecommended ConditionRationale
Amine Source 7N NH₃ in MethanolProvides a large excess of ammonia to favor primary amine formation and serves as the solvent.
Reducing Agent NaBH(OAc)₃ (STAB)Mild and selective for iminium ions, minimizing reduction of the starting aldehyde.[6][7]
Additive Acetic Acid (catalytic)Catalyzes imine formation, which can be the rate-limiting step.[9]
Solvent MethanolGood solvent for all components and compatible with the reagents.
Temperature 0 °C to Room TempInitial cooling helps control the exotherm from the reducing agent addition.

References

  • Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?[Link]

  • ResearchGate. (2016). I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine?[Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?[Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?[Link]

  • Wikipedia. Reductive amination. [Link]

  • Reddit. (2022). Reductive amination difficulties - poor conversion. [Link]

  • ResearchGate. (2018). Aldehyde not reacting in reductive amination reaction, thoughts?[Link]

  • Reddit. (2023). What's wrong with my reductive amination? I barely got any product.[Link]

  • Reddit. (2022). Failed suzuki coupling, any suggenstions?[Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry. [Link]

Sources

Optimization

Common side reactions in the synthesis of furan-pyridine compounds

Welcome to the technical support center for the synthesis of furan-pyridine compounds. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of furan-pyridine compounds. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing these valuable heterocyclic scaffolds. Furan-pyridine derivatives are prevalent in pharmaceuticals and functional materials, yet their synthesis is often plagued by specific and recurrent side reactions.

This document moves beyond standard protocols to provide in-depth, field-proven insights into why these side reactions occur and how to strategically avoid them. We will explore the delicate interplay between the electron-rich furan ring and the electron-deficient pyridine ring, a dichotomy that is central to both their utility and their synthetic challenges.

Troubleshooting Guide: Common Issues & Strategic Solutions

This section is formatted as a series of common problems encountered in the lab. Each entry details the issue, explains the underlying chemical principles, and provides actionable solutions.

Question 1: My reaction is producing a dark, insoluble tar-like substance, and my yield of the desired furan-pyridine is extremely low. What is happening?

Observed Issue: Formation of a significant amount of black or brown polymeric material, often accompanied by the complete consumption of starting materials with little to no product formation.

Potential Cause: Acid-Catalyzed Furan Ring Degradation

This is the most common failure mode in furan-pyridine synthesis, particularly in protocols that attempt to construct the pyridine ring onto a furan precursor using strong acids (e.g., certain Friedländer or Skraup-type conditions). The furan ring, while aromatic, is highly sensitive to protonation.[1][2] Strong acids can protonate the furan ring, breaking its aromaticity and initiating a cascade of polymerization or ring-opening reactions to form succindialdehyde derivatives, which then self-condense into resins.[2]

Recommended Solutions:

  • Re-evaluate Your Cyclization Strategy: Avoid synthetic routes that expose the furan ring to harsh acidic conditions, especially at elevated temperatures.[3] Classical quinoline syntheses are often not directly transferable to furopyridines for this reason.[3]

  • Use Milder Acid Catalysts: If an acid catalyst is necessary for cyclization (e.g., in a Paal-Knorr type synthesis to form a furan ring first), switch from strong mineral acids (H₂SO₄, HCl) to milder Lewis acids (e.g., FeCl₃, ZnCl₂) or solid acid catalysts that can simplify workup and reduce degradation.[4]

  • Control the Temperature: If acidic conditions are unavoidable, maintain the lowest possible reaction temperature and monitor the reaction closely. Even a modest increase in temperature can exponentially accelerate the rate of polymerization.

  • Alternative Synthetic Approach: Consider building the furan ring onto a pre-formed pyridine scaffold. This approach circumvents the issue of furan instability under the conditions required for pyridine ring formation.

Question 2: I'm attempting a nucleophilic substitution on my furopyridine core, but I'm isolating a ring-opened product instead of the substituted target molecule. Why did my furan ring open?

Observed Issue: Characterization (NMR, MS) of the product indicates the absence of the furan ring and the presence of a linear aldehyde, ketone, or carboxylic acid derivative.

Potential Cause: Nucleophilic Attack on the Furan Ring

While less common than acid-catalyzed degradation, the π-excessive furan ring can be susceptible to attack by potent nucleophiles. This is particularly true if the furopyridine system has electron-withdrawing groups that activate the ring towards nucleophilic attack. Strong, "hard" nucleophiles like hydrazine or certain alkoxides can directly attack a carbon atom of the furan ring, leading to an irreversible ring-opening cascade.[5]

Recommended Solutions:

  • Select Milder Nucleophiles: Whenever possible, opt for softer or less basic nucleophiles.

  • Protect the Furan Ring: In complex syntheses, consider if a temporary protecting group strategy for the furan ring is feasible, although this adds steps to the overall synthesis.

  • Modify Reaction Conditions: Lowering the reaction temperature and shortening the reaction time can favor the desired substitution over the slower ring-opening pathway.[5]

  • Change the Synthetic Order: Introduce the desired functionality onto a furan precursor before the pyridine ring is constructed. This allows you to perform the nucleophilic addition under conditions optimized for the furan intermediate without the complicating influence of the fused pyridine ring.

Question 3: My cyclization reaction to form the pyridine ring is stalling, or the yield is poor. How can I improve the efficiency of this key step?

Observed Issue: Low conversion of starting materials (e.g., a 1,5-dicarbonyl or an α,β-unsaturated carbonyl compound) to the final furan-pyridine product.

Potential Causes & Solutions:

This issue often arises in condensation reactions like the Hantzsch or Kröhnke pyridine syntheses.[6][7] The efficiency of these reactions is highly dependent on several factors.

Potential Cause Underlying Principle Recommended Solution
Inefficient Dehydration The final step of many pyridine syntheses is an acid- or base-catalyzed dehydration to form the aromatic ring. If water is not effectively removed, the equilibrium can favor the non-aromatic dihydropyridine intermediate.For reactions that generate water, use a Dean-Stark apparatus to physically remove it. Alternatively, add a chemical dehydrating agent compatible with the reaction conditions. For acid-catalyzed dehydrations at high temperatures, ensure the conditions are sufficient to drive off water.[7]
Inappropriate Base/Acid In base-mediated reactions (e.g., Feist-Benary furan synthesis), a strong base might cause unwanted side reactions like ester hydrolysis or self-condensation of starting materials.[4]Use milder organic bases like pyridine or triethylamine instead of hydroxides.[4] Carefully titrate the amount of base or acid to ensure it is catalytic rather than stoichiometric, unless the mechanism requires it.
Steric Hindrance Bulky substituents on the reacting precursors can sterically hinder the necessary bond formations for cyclization, slowing down the reaction rate.Increase the reaction temperature or extend the reaction time. Consider using a different synthetic isomer or precursor with less steric bulk if the target molecule allows.
Low Reactivity of Precursors The carbonyls or enamines used may not be sufficiently electrophilic or nucleophilic, respectively, under the chosen reaction conditions.Activate the carbonyl group with a Lewis acid. For enamine-based syntheses, ensure the enamine is properly formed and handled under inert conditions before the cyclization step.

Frequently Asked Questions (FAQs)

Q1: What is the best general strategy for synthesizing a substituted furopyridine: building the furan onto the pyridine, or the pyridine onto the furan?

A1: The optimal strategy depends on the target substitution pattern and the stability of the intermediates.

  • Pyridine onto Furan: This is often synthetically more convergent but carries a high risk of furan degradation if acidic or strongly electrophilic conditions are required for pyridine ring closure.[3] This route is most successful when very mild cyclization conditions can be employed.

  • Furan onto Pyridine: This is generally a safer and more robust approach.[3] Pyridine rings are highly stable to a wide range of reaction conditions. Syntheses like the Paal-Knorr or Feist-Benary can often be performed on pyridine-containing precursors without compromising the pyridine core.[4][8]

The following decision workflow can help guide your choice:

G start Desired Furopyridine Target strategy Choose Synthetic Strategy start->strategy furan_first Strategy 1: Pyridine onto Furan strategy->furan_first Convergent pyridine_first Strategy 2: Furan onto Pyridine strategy->pyridine_first Robust check_acid Does Pyridine Cyclization Require Strong Acid? furan_first->check_acid check_precursor Is the Pyridine Precursor for Furan Synthesis Readily Available? pyridine_first->check_precursor acid_yes High Risk of Furan Polymerization. Re-evaluate or proceed with extreme caution. check_acid->acid_yes Yes acid_no Proceed with mild cyclization conditions. (e.g., Kröhnke, modified Hantzsch) check_acid->acid_no No precursor_yes Proceed with Furan Synthesis. (e.g., Paal-Knorr, Feist-Benary) check_precursor->precursor_yes Yes precursor_no Precursor synthesis adds steps. Compare overall efficiency with Strategy 1. check_precursor->precursor_no No

Caption: Decision workflow for selecting a synthetic strategy.

Q2: I need to halogenate my furopyridine. Direct bromination with Br₂ resulted in a complex mixture of poly-brominated products and decomposition. How can I achieve mono-halogenation?

A2: Direct halogenation of the furan ring is notoriously difficult to control because the ring is highly activated towards electrophilic substitution, even more so than pyrrole or thiophene.[1][8]

Protocol: Controlled Mono-bromination

  • Reagent Choice: Avoid using elemental bromine (Br₂). Use a milder, more controlled brominating agent like N-Bromosuccinimide (NBS) .

  • Solvent: Perform the reaction in a non-polar solvent like tetrahydrofuran (THF) or dioxane at a low temperature.

  • Temperature Control: Cool the reaction vessel to between -78 °C and -40 °C in a dry ice/acetone bath before adding the NBS.

  • Procedure:

    • Dissolve the furopyridine substrate in anhydrous THF under an inert atmosphere (Nitrogen or Argon).

    • Cool the solution to the target low temperature.

    • Add a solution of NBS (1.0 eq) in THF dropwise over 30-60 minutes.

    • Monitor the reaction by TLC or LC-MS. The reaction is often complete within 1-2 hours.

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

    • Proceed with a standard aqueous workup and chromatographic purification.

This procedure minimizes over-halogenation by controlling the concentration and reactivity of the electrophilic bromine species.[1]

Q3: My final furan-pyridine compound seems to degrade over time when stored. What are the best practices for storage?

A3: Furopyridines, especially those with electron-donating groups on the furan ring, can be sensitive to air, light, and residual acid.[9]

  • Purification: Ensure all traces of acid from chromatography (e.g., trifluoroacetic acid from prep-HPLC) are removed by washing with a mild base (e.g., sat. NaHCO₃ solution) during workup or by using a basic alumina plug.

  • Storage Conditions: Store the purified compound as a solid in a sealed vial under an inert atmosphere (argon or nitrogen).

  • Temperature: Keep the vial in a freezer (-20 °C) to slow down potential decomposition pathways.

  • Light Protection: Use an amber vial or wrap the vial in aluminum foil to protect it from light.

Visualizing a Common Side Reaction Pathway

The following diagram illustrates the competition between the desired cyclization to form a furopyridine and the undesired acid-catalyzed polymerization of a furan-containing intermediate.

G cluster_main Desired Pathway: Cyclization cluster_side Side Reaction: Polymerization A Furan Precursor B Dihydropyridine Intermediate A->B Mild Acid / Heat (Controlled) D Furan Precursor C Desired Furopyridine Product B->C Dehydration E Protonated Furan (Aromaticity Lost) D->E Strong Acid (H+) (Uncontrolled) F Polymeric Tar / Resin E->F Chain Reaction

Caption: Competing reaction pathways in furan-pyridine synthesis.

References

  • Shutske, G. M. (1997). FUROPYRIDINES. SYNTHESIS AND PROPERTIES. HETEROCYCLES, 45(5), 975. [Link]

  • Gualdron, J. A., et al. (2025). Synthesis and Characterization of Three New Furan-Containing Terpyridine Derivatives. Molbank, 2025, M2098. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Furans. Organic Chemistry Portal. [Link]

  • Zhang, Z., et al. (2023). Synthesis of piperidines and pyridine from furfural over a surface single-atom alloy Ru1CoNP catalyst. Nature Communications, 14(1), 6348. [Link]

  • PharmaGuideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Furan. PharmaGuideline. [Link]

  • Organic Syntheses. (n.d.). Furan. Organic Syntheses Procedure. [Link]

  • jOeCHEM. (2020). Paal-Knorr Synthesis of Furans, Pyrroles, and Thiophenes. YouTube. [Link]

  • University of Basrah. (n.d.). Five-membered Heterocycles Pyrrole, Furan and Thiophene. Lecture Notes. [Link]

  • Clauson-Kaas, N., & Nedenskov, P. (1955). New Methods for the Transformation of Furans into Pyridines. Acta Chemica Scandinavica, 9, 27-31. [Link]

  • Gualdron, J. A., et al. (2025). Synthesis and Characterization of Three New Furan-Containing Terpyridine Derivatives. MDPI. [Link]

  • Unlock CheMystery. (2021). Unlock the Thrills of Aromatic Heterocycles: Explore Furan, Pyrrole, Thiophene & Pyridine! YouTube. [Link]

  • Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes. Baran Lab, Scripps Research. [Link]

  • University of Illinois Springfield. (n.d.). Heterocyclic Compounds. Course Notes. [Link]

  • Helm, R. V., et al. (1958). Purification and Properties of Pyrrole, Pyrrolidine, Pyridine and 2-Methylpyridine. Journal of the American Chemical Society, 80(4), 859-861. [Link]

  • University of Calcutta. (n.d.). Preparation and Properties of Furan. Lecture Notes. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Failed Suzuki Coupling Reactions with Furan-Containing Substrates

Welcome to our dedicated technical support center for scientists and researchers encountering challenges with Suzuki-Miyaura cross-coupling reactions involving furan-containing substrates. Furan moieties are crucial buil...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for scientists and researchers encountering challenges with Suzuki-Miyaura cross-coupling reactions involving furan-containing substrates. Furan moieties are crucial building blocks in medicinal chemistry and materials science, but their successful incorporation via Suzuki coupling is often hampered by specific side reactions and substrate instability.[1][2] This guide is structured in a question-and-answer format to directly address the most common failure points, providing not just solutions but also the underlying chemical principles to empower your experimental design.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Problem Area 1: Low or No Product Yield - The Challenge of Furan Boronic Acid Instability

Question 1: My reaction with 2-furylboronic acid is giving very low yield or none at all. I just see my starting materials and some furan. What's happening?

Answer: This is the most common failure mode when working with 2-furylboronic acid and related five-membered heteroaryl boronic acids.[3] The primary culprit is a rapid side reaction called protodeboronation (or deboronation), where the C-B bond of your boronic acid is cleaved and replaced by a C-H bond, reverting it to furan.[4][5] This process is often accelerated by the very conditions required for the Suzuki coupling, namely elevated temperatures and the presence of a base.[4][6]

Causality: 2-Furylboronic acid is particularly susceptible to protodeboronation due to the electron-rich nature of the furan ring, which facilitates cleavage of the carbon-boron bond.[2][3] This decomposition pathway effectively removes your nucleophilic coupling partner from the reaction, halting the catalytic cycle and leading to poor or no yield of the desired product.

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Caption: Competing pathways: Suzuki coupling vs. Protodeboronation.

Troubleshooting Protocol 1: Mitigating Protodeboronation

If you suspect protodeboronation is the cause of your failed reaction, consider the following strategies, starting with the simplest modifications:

  • Lower the Reaction Temperature: High temperatures significantly accelerate the rate of protodeboronation.[6]

    • Actionable Step: Attempt the reaction at a lower temperature (e.g., room temperature, 40 °C, or 60 °C).[3][6][7] This requires a highly active catalyst system that can function efficiently under milder conditions.

  • Shorten Reaction Time with a Highly Active Catalyst: The longer the boronic acid is exposed to harsh conditions, the more it will decompose.[6]

    • Actionable Step: Switch from traditional catalysts like Pd(PPh₃)₄ to modern, highly active palladium pre-catalysts. These are designed to rapidly generate the active Pd(0) species, leading to faster catalytic turnover.[3][6] This increased rate of the productive reaction can outcompete the undesired decomposition.[4]

    • Recommended Catalyst Systems: See Table 1 for suggestions.

  • Use a More Stable Boronic Acid Surrogate: If the free boronic acid is too unstable, you can use a derivative that slowly releases the boronic acid in situ. This "slow release" strategy keeps the instantaneous concentration of the sensitive boronic acid low, minimizing decomposition.[4]

    • Actionable Step: Replace your furan boronic acid with one of the following more stable alternatives:

      • Potassium Furyltrifluoroborate (KBF₃R): These are crystalline, air-stable solids that are excellent coupling partners.[2][8]

      • Furan Boronic Esters (e.g., Pinacol or MIDA esters): These are generally more stable than the corresponding boronic acids.[4][6][9] MIDA boronates, in particular, are designed for slow hydrolysis under basic conditions.[3][4]

      • Diethanolamine (DABO) Boronates: These complexes are air-stable and can be used directly in Suzuki reactions.[9]

Problem Area 2: Catalyst and Ligand Selection

Question 2: I tried lowering the temperature, but the reaction is now incredibly sluggish or doesn't proceed at all. How do I choose the right catalyst and ligand?

Answer: This is a classic optimization problem. Lowering the temperature to save your boronic acid requires a more active catalyst to compensate for the reduced thermal energy. Standard catalysts like Pd(PPh₃)₄ are often insufficient for challenging substrates at low temperatures.[10] The choice of ligand is critical, as it dictates the reactivity and stability of the palladium center.[8]

Causality: For difficult couplings, especially with sterically hindered or electron-rich partners, the ligand must facilitate the key steps of the catalytic cycle: oxidative addition and reductive elimination. Bulky, electron-rich phosphine ligands are generally the most effective.[11][12] They promote the formation of a coordinatively unsaturated, highly reactive Pd(0) species that can more readily undergo oxidative addition and accelerate the final product-forming reductive elimination step.[10]

Table 1: Recommended Catalyst Systems for Furan Suzuki Couplings

Catalyst/Pre-catalystLigandKey AdvantagesRecommended For
Pd(OAc)₂ / Pd₂(dba)₃Buchwald Ligands (e.g., SPhos, XPhos, RuPhos)[11][13]Highly active, promotes fast reaction rates at lower temperatures, excellent for hindered substrates.Overcoming protodeboronation of unstable boronic acids.[3][7]
Pd(OAc)₂ / Pd₂(dba)₃N-Heterocyclic Carbenes (NHCs) Strong σ-donors, form very stable and active catalysts.Challenging couplings, including those with aryl chlorides.[10]
Palladacycle Pre-catalysts (Ligand incorporated)Air- and thermally-stable, high activity, often require low catalyst loadings.[8][14]Reproducible and scalable reactions.
Pd(dppf)Cl₂dppf (bidentate ligand)Good general-purpose catalyst, often effective but may require higher temperatures.[15]Initial screening when substrate stability is not the primary concern.

Troubleshooting Protocol 2: Optimizing the Catalytic System

  • Select a Modern Ligand: If using a simple palladium source like Pd(OAc)₂, pair it with a Buchwald-type biarylphosphine ligand like SPhos or XPhos.[11][16] These are the go-to choices for difficult couplings.

  • Use a Pre-catalyst: To ensure efficient and reproducible generation of the active Pd(0) species, use a well-defined pre-catalyst.[17] Palladacycles or commercially available pre-catalysts from the Buchwald group (e.g., XPhos Pd G3) are excellent choices that are often active at room temperature.[3][10]

  • Ensure Anaerobic Conditions: Oxygen can deactivate your catalyst through oxidation of the Pd(0) center or the phosphine ligands, leading to catalyst death and side reactions like homocoupling.[6][11][12]

    • Actionable Step: Thoroughly degas your solvent(s) (e.g., by sparging with argon or nitrogen for 20-30 minutes) and assemble your reaction under a positive pressure of an inert gas.[10][11]

Problem Area 3: The Role of Base and Solvent

Question 3: I'm seeing a lot of homocoupling of my boronic acid (furan-furan dimer). Could my base be the problem?

Answer: Yes, the choice of base and solvent is critical and can significantly influence the outcome, including the prevalence of side reactions like homocoupling and protodeboronation.[18][19] Homocoupling is often promoted by the presence of oxygen in combination with certain bases.[12]

Causality: The base is essential for the transmetalation step, where the organic group is transferred from boron to palladium.[20][21] It does this by forming a more nucleophilic boronate species ([R-B(OH)₃]⁻). However, the basicity and solubility of the chosen base also affect the rate of protodeboronation. A very strong, highly aqueous base might accelerate boronic acid decomposition faster than it promotes the desired coupling.

Troubleshooting Protocol 3: Selecting the Right Base and Solvent

  • Screen Different Bases: There is no single "best" base; the optimal choice is substrate-dependent.

    • Actionable Step: If you are using a strong base like NaOH, consider switching to a weaker inorganic base. Potassium phosphate (K₃PO₄) is often an excellent choice for sensitive substrates.[3][6][11] Carbonates (K₂CO₃, Cs₂CO₃) and fluorides (CsF, KF) are also widely used and can be effective.[16][20]

  • Consider Non-Aqueous or Biphasic Conditions: While aqueous bases are common, minimizing water can sometimes suppress protodeboronation.

    • Actionable Step: Try a solvent system like dioxane/water or toluene/water, and ensure the base is soluble enough to participate in the reaction.[11][22] For extremely sensitive substrates, completely anhydrous conditions with a base like KF might be beneficial.[23]

  • Ensure Proper Stoichiometry: Use an adequate excess of the base (typically 2-3 equivalents) to ensure the reaction proceeds efficiently.

Table 2: Common Base and Solvent Combinations

BaseSolvent SystemComments
K₃PO₄Dioxane/H₂O, THF/H₂OA robust and frequently successful combination for sensitive heteroaryl boronic acids.[3][11]
K₂CO₃ / Na₂CO₃Toluene/H₂O, EthanolA standard, cost-effective choice. Na₂CO₃ has been found to be highly effective in some systems.[2][24]
Cs₂CO₃Dioxane, TolueneA stronger carbonate base, often used for more challenging couplings.
CsFIsopropanol, DioxaneA milder base, can be effective in minimizing protodeboronation.[16]
Visualizing the Catalytic Cycle

Understanding the mechanism is key to effective troubleshooting. The following diagram illustrates the fundamental steps of the Suzuki-Miyaura coupling. Failure at any of these stages will halt the reaction.

dot

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd R¹-Pd(II)L₂-X Pd0->OxAdd Oxidative Addition Transmetal R¹-Pd(II)L₂-R² OxAdd->Transmetal Transmetalation Transmetal->Pd0 Reductive Elimination Product_out Transmetal->Product_out R¹-R² (Product) ArX_in ArX_in->Pd0 R¹-X (Aryl Halide) Boronic_in Boronic_in->OxAdd R²-B(OH)₂ + Base (Furan Boronic Acid)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

By systematically addressing these common issues—boronic acid stability, catalyst activity, and the choice of base and solvent—researchers can significantly improve the success rate of Suzuki coupling reactions with challenging furan-containing substrates.

References
  • Protodeboronation - Wikipedia. [Link]

  • Bulky ligands promote palladium-catalyzed protodeboronation - The Matter Blotter. [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. [Link]

  • Bulky phosphine ligands promote palladium-catalysed protodeboronation - ChemRxiv. [Link]

  • Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - RSC Publishing. [Link]

  • Optimizing Suzuki Coupling Reactions - CovaSyn. [Link]

  • Highly Active Palladium Catalysts for Suzuki Coupling Reactions | Journal of the American Chemical Society. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. [Link]

  • Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing). [Link]

  • Table 2 : The effect of various bases on the Suzuki coupling reaction a - ResearchGate. [Link]

  • A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC - NIH. [Link]

  • A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids | Journal of the American Chemical Society. [Link]

  • Palladium Nanoparticles as Efficient Catalysts for Suzuki Cross-Coupling Reactions | The Journal of Physical Chemistry Letters - ACS Publications. [Link]

  • Suzuki Coupling I Common Byproducts in Suzuki Coupling - YouTube. [Link]

  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. [Link]

  • Organoborane coupling reactions (Suzuki coupling) - PMC - NIH. [Link]

  • Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching - ResearchGate. [Link]

  • Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... - ResearchGate. [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters - Scholarship @ Claremont. [Link]

  • Suppressing Protodeboronation in Cu‐Mediated F/F‐Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development - ResearchGate. [Link]

  • Suzuki Coupling - Organic Chemistry Portal. [Link]

  • Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions - ResearchGate. [Link]

  • DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC - NIH. [Link]

  • Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - Reaction Chemistry & Engineering (RSC Publishing). [Link]

  • Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed. [Link]

  • The Suzuki Reaction - Chem 115 Myers. [Link]

  • Optimization of the reaction conditions. | Download Table - ResearchGate. [Link]

  • How can I solve my problem with Suzuki coupling? - ResearchGate. [Link]

  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC - NIH. [Link]

  • Maximizing Yields with 3-Furanylboronic Acid in Suzuki Coupling. [Link]

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Protodeboronation - Organic Chemistry Portal. [Link]

  • Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC - NIH. [Link]

  • A Computational Investigation of the Oxidative Deboronation of BoroGlycine, H2N–CH2–B(OH)2, Using H2O and H2O2 - PMC - NIH. [Link]

  • Boronic Acid Mediated Reaction in the Solid State - The Royal Society of Chemistry. [Link]

Sources

Optimization

Technical Support Center: Synthesis and Purification of (5-(Furan-2-yl)pyridin-3-yl)methanamine

Welcome to the technical support center for the synthesis and purification of (5-(Furan-2-yl)pyridin-3-yl)methanamine. This guide is designed for researchers, medicinal chemists, and process development scientists.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and purification of (5-(Furan-2-yl)pyridin-3-yl)methanamine. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and frequently asked questions to help you improve the yield and purity of this valuable heterocyclic building block. Our approach is rooted in mechanistic principles to provide not just solutions, but a deeper understanding of your chemical system.

I. Overall Synthesis Workflow

The synthesis of (5-(Furan-2-yl)pyridin-3-yl)methanamine is typically achieved in a two-step sequence starting from commercially available 5-bromonicotinaldehyde and 2-furylboronic acid.

G cluster_0 Step 1: C-C Bond Formation cluster_1 Step 2: Amine Formation cluster_2 Step 3: Purification A 5-Bromonicotinaldehyde + 2-Furylboronic Acid B Suzuki-Miyaura Coupling (Pd Catalyst, Base) A->B C 5-(Furan-2-yl)nicotinaldehyde (Precursor Aldehyde) B->C D 5-(Furan-2-yl)nicotinaldehyde C->D E Reductive Amination (Ammonia Source, Reducing Agent) D->E F (5-(Furan-2-yl)pyridin-3-yl)methanamine (Crude Product) E->F G Crude Product F->G H Chromatography / Recrystallization G->H I Pure Product (>98% Purity) H->I

Caption: Overall workflow for the synthesis and purification.

II. Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address potential issues you may encounter.

Part A: Synthesis of the Precursor Aldehyde, 5-(Furan-2-yl)nicotinaldehyde

The precursor is synthesized via a Suzuki-Miyaura cross-coupling reaction.[1] This palladium-catalyzed reaction is robust but can be sensitive to several parameters.

Q1: My Suzuki-Miyaura coupling reaction shows low or no conversion of the starting 5-bromonicotinaldehyde. What are the likely causes?

A1: Low conversion is a common issue and typically points to problems with the catalyst, reagents, or reaction atmosphere.

  • Catalyst Inactivation: The active Pd(0) catalyst is sensitive to oxygen.[1] Ensure your reaction is thoroughly degassed and maintained under a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the setup and reaction time.

  • Reagent Quality:

    • Boronic Acid: 2-Furylboronic acid can be prone to degradation.[2] It is advisable to use a freshly opened bottle or a high-purity grade. Consider using stable derivatives like DABO boronates if instability is a persistent issue.[2]

    • Solvent: Ensure you are using anhydrous, degassed solvents. Water content can affect the reaction, though some Suzuki protocols use aqueous solvent mixtures.[1] Consistency is key.

  • Insufficient Base: The base is crucial for the transmetalation step.[3] Ensure you are using at least 2-3 equivalents of a suitable base (e.g., K₂CO₃, Cs₂CO₃). The base must be finely powdered to ensure good mixing and reactivity.

Q2: I'm observing significant formation of a homocoupled furan byproduct (bifuran). How can I minimize this?

A2: Homocoupling of the boronic acid is a known side reaction. It often occurs when the transmetalation step is slow or when the reaction temperature is too high.

  • Optimize Catalyst/Ligand: The choice of palladium source and ligand is critical. For heteroaromatic couplings, ligands like SPhos or XPhos can be beneficial in promoting the desired cross-coupling over homocoupling.[2]

  • Control Temperature: Run the reaction at the lowest temperature that provides a reasonable reaction rate. Start with temperatures around 80-90 °C and monitor by TLC or LC-MS.

  • Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the boronic acid. A large excess can favor homocoupling.

ParameterRecommended ConditionRationale
Catalyst Pd(PPh₃)₄ or Pd(OAc)₂ with a suitable ligand (e.g., SPhos)Ensures efficient catalytic turnover for heteroaryl coupling.
Base K₂CO₃ or Cs₂CO₃ (≥2 equivalents)Activates the boronic acid for transmetalation.[3]
Solvent Degassed 1,4-Dioxane/Water or DMFCommon solvent systems for Suzuki reactions.[1]
Temperature 80 - 100 °CBalances reaction rate with minimizing side reactions.
Atmosphere Inert (Argon or Nitrogen)Protects the Pd(0) catalyst from oxidation.[1]
Caption: Recommended parameters for the Suzuki-Miyaura coupling.
Part B: Reductive Amination to Form (5-(Furan-2-yl)pyridin-3-yl)methanamine

This step converts the aldehyde to the primary amine. The most common method is a one-pot reaction using an ammonia source and a selective reducing agent.

G cluster_0 Imine Formation (Reversible) cluster_1 Reduction (Irreversible) Aldehyde R-CHO (Aldehyde) Hemiaminal R-CH(OH)NH₂ (Hemiaminal) Aldehyde->Hemiaminal + NH₃ Ammonia NH₃ (Ammonia) Hemiaminal->Aldehyde - NH₃ Imine R-CH=NH (Imine) Hemiaminal->Imine - H₂O Imine->Hemiaminal + H₂O Amine R-CH₂-NH₂ (Primary Amine) Imine->Amine + [H⁻] ReducingAgent [H⁻] (Reducing Agent)

Caption: Mechanism of reductive amination.

Q3: My reductive amination is yielding a significant amount of the corresponding alcohol, (5-(furan-2-yl)pyridin-3-yl)methanol. Why is this happening?

A3: This is a classic selectivity issue and is almost always caused by the choice of reducing agent or the reaction conditions.

  • Reducing Agent is Too Strong: Sodium borohydride (NaBH₄) can reduce both the intermediate imine and the starting aldehyde. If the rate of aldehyde reduction is competitive with imine formation, you will generate the alcohol byproduct.

  • Solution: Switch to a more selective reducing agent that preferentially reduces the protonated imine (iminium ion) over the aldehyde.

    • Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is an excellent choice for one-pot reductive aminations. It is mild enough that it will not readily reduce the aldehyde.

    • Sodium Cyanoborohydride (NaBH₃CN): Also highly selective for imines/iminium ions, but requires weakly acidic conditions (pH ~6-7) to be effective and generates toxic cyanide waste.

Q4: I am observing the formation of a secondary amine impurity, bis((5-(furan-2-yl)pyridin-3-yl)methyl)amine. How can I prevent this?

A4: The formation of a secondary amine occurs when the newly formed primary amine product acts as a nucleophile and reacts with another molecule of the starting aldehyde.

  • Use a Large Excess of the Ammonia Source: To favor the formation of the primary amine, Le Châtelier's principle is applied. Use a large excess of the ammonia source (e.g., a saturated solution of ammonia in methanol, or ammonium acetate). This high concentration of ammonia outcompetes the primary amine product in reacting with the aldehyde.

  • Control Addition: In some cases, slow addition of the reducing agent to the mixture of the aldehyde and ammonia source can help maintain a low concentration of the primary amine product at any given time, thus minimizing its reaction with the starting material.

Q5: The reaction seems to stall, with unreacted aldehyde still present even after extended reaction times. What should I do?

A5: Stalled reactions often point to issues with imine formation, which is the necessary first step.

  • pH of the Reaction: Imine formation is often catalyzed by mild acid. If you are using a source like ammonia gas in methanol, the reaction may be too basic. Consider using ammonium acetate or adding a small amount of acetic acid to facilitate imine formation. This creates the more reactive iminium ion intermediate.

  • Water Scavenging: The formation of the imine from the hemiaminal intermediate involves the elimination of water. If your solvent is not anhydrous, the equilibrium may not favor the imine. Adding a dehydrating agent like molecular sieves can drive the reaction forward.

ParameterRecommended ConditionRationale
Ammonia Source Saturated NH₃ in MeOH or NH₄OAcProvides a large excess of the amine nucleophile to prevent secondary amine formation.
Reducing Agent Sodium Triacetoxyborohydride (NaBH(OAc)₃)Selectively reduces the imine/iminium ion without significant reduction of the starting aldehyde.
Solvent Methanol (MeOH) or Dichloromethane (DCM)Good solvents for both the aldehyde and the reagents.
Additives Acetic Acid (catalytic), Molecular SievesCan catalyze imine formation and drive the equilibrium forward.
Caption: Recommended parameters for the reductive amination.
Part C: Purification of (5-(Furan-2-yl)pyridin-3-yl)methanamine

The target compound is a polar aromatic amine, which can present unique purification challenges.

Q6: My compound is streaking badly on the silica gel column (peak tailing), and the recovery is low. How can I improve my column chromatography?

A6: This is a very common problem with basic compounds like amines on acidic silica gel. The basic nitrogen atom interacts strongly with acidic silanol groups on the silica surface, leading to poor peak shape and irreversible adsorption.[4]

  • Mobile Phase Modification:

    • Add a Competing Base: The most effective solution is to add a small amount of a basic modifier to your eluent. Triethylamine (TEA) at 0.5-1% (v/v) is standard. The TEA will preferentially bind to the acidic sites on the silica, allowing your product to elute cleanly.

    • Use Ammonia: Alternatively, you can use a mobile phase containing a small percentage of ammonium hydroxide (e.g., DCM/MeOH/NH₄OH 95:5:0.5).

  • Use a Different Stationary Phase: If tailing persists, consider switching to a less acidic stationary phase, such as neutral or basic alumina, or using a C18 reversed-phase column with an appropriate aqueous/organic mobile phase containing a buffer.

Q7: I am struggling to separate my product from a non-polar impurity. What is the best approach?

A7: An acid-base liquid-liquid extraction is an excellent and scalable method for purifying amines from non-polar or neutral impurities.

  • Protocol:

    • Dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane.

    • Extract the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The basic amine will be protonated and move into the aqueous layer, while the non-polar impurity will remain in the organic layer.

    • Separate the layers.

    • Cool the aqueous layer in an ice bath and slowly add a base (e.g., 10M NaOH) until the solution is strongly basic (pH > 12).

    • The deprotonated amine will now be insoluble in the aqueous layer and can be extracted back into a fresh portion of organic solvent.

    • Dry the organic layer with a drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate to yield the purified amine.

G cluster_0 Reaction Analysis cluster_1 Troubleshooting Paths cluster_2 Solutions Start Low Yield or Purity Issue CheckAldehyde Is starting aldehyde consumed? Start->CheckAldehyde CheckByproducts Identify major byproducts (LC-MS, NMR) CheckAldehyde->CheckByproducts Yes AldehydePresent Aldehyde Present CheckAldehyde->AldehydePresent No AlcoholByproduct Alcohol Byproduct CheckByproducts->AlcoholByproduct Alcohol Detected SecondaryAmine Secondary Amine CheckByproducts->SecondaryAmine Secondary Amine Detected PurificationIssue Purification Issue CheckByproducts->PurificationIssue Complex Mixture Sol1 Check pH, add mild acid catalyst Use anhydrous conditions AldehydePresent->Sol1 Sol2 Switch to NaBH(OAc)₃ (milder reducing agent) AlcoholByproduct->Sol2 Sol3 Increase excess of NH₃ source Control reagent addition SecondaryAmine->Sol3 Sol4 Add TEA to eluent for chromatography Perform acid-base extraction PurificationIssue->Sol4

Caption: Troubleshooting decision tree for low yield/purity.

III. Experimental Protocols

The following are detailed, representative protocols. Note: These are generalized procedures and may require optimization for your specific setup.

Protocol 1: Synthesis of 5-(Furan-2-yl)nicotinaldehyde
  • Reagents & Equipment:

    • 5-Bromonicotinaldehyde

    • 2-Furylboronic Acid (1.1 eq)

    • Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

    • 1,4-Dioxane and Water (4:1 mixture)

    • Round-bottom flask, condenser, magnetic stirrer, inert gas supply

  • Procedure:

    • To a round-bottom flask, add 5-bromonicotinaldehyde, 2-furylboronic acid, and potassium carbonate.

    • Evacuate and backfill the flask with Argon or Nitrogen three times.

    • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

    • Add the Pd(PPh₃)₄ catalyst under a positive flow of inert gas.

    • Heat the mixture to 90 °C with vigorous stirring for 4-6 hours, or until TLC/LC-MS analysis shows consumption of the starting bromide.

    • Cool the reaction to room temperature. Dilute with ethyl acetate and water.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure aldehyde.

Protocol 2: Synthesis of (5-(Furan-2-yl)pyridin-3-yl)methanamine
  • Reagents & Equipment:

    • 5-(Furan-2-yl)nicotinaldehyde

    • Saturated solution of ammonia in Methanol (~7N)

    • Sodium Triacetoxyborohydride [NaBH(OAc)₃] (1.5 eq)

    • Methanol (anhydrous)

    • Round-bottom flask, magnetic stirrer, inert gas supply

  • Procedure:

    • Dissolve 5-(furan-2-yl)nicotinaldehyde in anhydrous methanol in a round-bottom flask under an inert atmosphere.

    • Add the saturated solution of ammonia in methanol (at least 10 equivalents of NH₃). Stir the mixture at room temperature for 1 hour to facilitate imine formation.

    • Cool the mixture in an ice bath (0 °C).

    • Add sodium triacetoxyborohydride in portions over 15-20 minutes, ensuring the internal temperature does not rise significantly.

    • Remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours, or until TLC/LC-MS analysis shows complete consumption of the aldehyde/imine intermediate.

    • Quench the reaction carefully by slow addition of saturated aqueous sodium bicarbonate solution.

    • Extract the aqueous mixture multiple times with dichloromethane or ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude amine. The product can then be purified as described in the troubleshooting section (Part C).

IV. References

  • BenchChem. (2025). Application Notes and Protocols for the Suzuki Coupling Reaction of 5-Bromonicotinaldehyde. BenchChem Technical Support.

  • Coupling reactions of 5-bromosalicylaldehyde with various arylboronic acids. (2024). ResearchGate.

  • BenchChem. (2025). Technical Support Center: Purification of Polar Aromatic Amines. BenchChem Technical Support.

  • (5-pyridin-3-ylfuran-2-yl)methanamine. (n.d.). PubChem.

  • ACS Omega. (2019). Reductive Amination of Furanic Aldehydes in Aqueous Solution over Versatile NiyAlOx Catalysts. ACS Publications.

  • PubMed. (2019). Reductive Amination of Furanic Aldehydes in Aqueous Solution over Versatile Ni y AlO x Catalysts. National Library of Medicine.

  • BLDpharm. (n.d.). 1346687-17-9|(5-(Furan-2-yl)pyridin-3-yl)methanamine.

  • BenchChem. (2025). Application Note: One-Pot Reductive Amination of Furanic Aldehydes for Amine Synthesis. BenchChem Technical Support.

  • BenchChem. (2025). Synthesis of 5-(Thiophen-2-yl)nicotinaldehyde: Application Notes and Protocols. BenchChem Technical Support.

  • Clauson-Kaas, N., & Nedenskov, P. (1955). New Methods for the Transformation of Furans into Pyridines. Acta Chemica Scandinavica.

  • Hassan, A. S., et al. (2015). 5-Phenyl-2-furaldehyde: Synthesis, reactions and biological activities. ResearchGate.

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.

  • MDPI. (2023). Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones.

  • Aceschem. (n.d.). CAS 1346687-22-6 | (5-(Furan-3-yl)pyridin-3-yl)methanamine.

  • National Center for Biotechnology Information. (2011). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions.

  • National Center for Biotechnology Information. (2015). Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization.

  • Royal Society of Chemistry. (2021). Bromine radical release from a nickel-complex facilitates the activation of alkyl boronic acids: a boron selective Suzuki–Miyaura cross coupling.

  • Royal Society of Chemistry. (2021). Visible-light-mediated synthesis of 3,4,5-trisubstituted furan-2-one derivatives via a bifunctional organo photocatalyst.

  • PubMed. (2020). Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor.

  • ResearchGate. (2019). A Comprehensive Study on the Reductive Amination of 5‐Hydroxymethylfurfural into 2,5‐Bisaminomethylfuran over Raney Ni Through DFT Calculations.

Sources

Troubleshooting

Technical Support Center: Storage and Handling of (5-(Furan-2-yl)pyridin-3-yl)methanamine

Welcome to the technical support center for (5-(Furan-2-yl)pyridin-3-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (5-(Furan-2-yl)pyridin-3-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound during storage and experimental use. As a molecule combining a furan ring, a pyridine ring, and a benzylic amine moiety, (5-(Furan-2-yl)pyridin-3-yl)methanamine possesses a unique chemical profile that requires careful consideration to prevent degradation. This document provides in-depth troubleshooting advice and frequently asked questions to address potential stability issues.

Understanding the Molecule: A Triad of Reactive Moieties

The stability of (5-(Furan-2-yl)pyridin-3-yl)methanamine is intrinsically linked to its three core structural components. Understanding the potential liabilities of each is the first step in preventing degradation.

  • Furan Ring: This five-membered aromatic heterocycle is known to be sensitive to acidic conditions, which can lead to ring-opening and polymerization.[1] Furans can also be susceptible to oxidation and photodecomposition, sometimes forming peroxides upon prolonged exposure to air and light.[2][3]

  • Pyridyl Group: While generally more stable than the furan ring, the pyridine moiety can influence the electronic properties of the molecule and may be susceptible to microbial degradation under non-sterile conditions.[4][5][6][7]

  • Benzylic Amine: The aminomethyl group is a primary benzylic amine. Such amines are basic and can be prone to oxidation, which may lead to the formation of imines and subsequently aldehydes.[8][9][10][11][12]

The interplay of these functional groups dictates the overall stability profile of the molecule and informs the storage and handling recommendations outlined below.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for (5-(Furan-2-yl)pyridin-3-yl)methanamine?

For optimal long-term stability, the compound should be stored at 2-8°C in a tightly sealed container, protected from light and moisture.[13] Several suppliers recommend storing the compound in a dry, sealed environment.[13][14] An inert atmosphere (e.g., argon or nitrogen) is also recommended to minimize the risk of oxidation.

Q2: I've observed a change in the color of my sample. What could be the cause?

Color change is often an indicator of degradation. This could be due to:

  • Oxidation: The benzylic amine or the furan ring may have oxidized. This is more likely if the compound has been exposed to air for extended periods.

  • Photodecomposition: Exposure to light, particularly UV light, can cause degradation of furan-containing compounds.[15]

  • Polymerization: Acidic contaminants can catalyze the polymerization of the furan moiety, leading to colored oligomers.

If you observe a color change, it is crucial to re-analyze the purity of the material before use.

Q3: Can I store solutions of (5-(Furan-2-yl)pyridin-3-yl)methanamine? If so, what are the best practices?

Storing the compound in solution is generally not recommended for long periods due to the increased risk of degradation. If you must store solutions, consider the following:

  • Solvent Choice: Use high-purity, anhydrous, aprotic solvents. Protic solvents may facilitate hydrolytic degradation of the furan ring.

  • pH: Avoid acidic conditions to prevent furan ring opening.[1][16][17] Buffering the solution to a neutral or slightly basic pH may improve stability.

  • Storage Conditions: Store solutions at low temperatures (e.g., -20°C or -80°C) in tightly sealed vials, protected from light.

  • Degassing: Degassing the solvent before use can help to remove dissolved oxygen and reduce the risk of oxidation.

Q4: My compound has been left at room temperature for an extended period. Is it still viable?

The viability of the compound will depend on the duration of exposure and the ambient conditions (light, humidity). While short-term exposure may not cause significant degradation, prolonged storage at room temperature is not advisable. It is strongly recommended to re-assess the purity of the compound using an appropriate analytical method, such as HPLC or LC-MS, before proceeding with your experiment.

Troubleshooting Guide

This section addresses specific issues you might encounter and provides a logical workflow for investigation and resolution.

Visualizing Potential Degradation Pathways

The following diagram illustrates the primary potential degradation pathways for (5-(Furan-2-yl)pyridin-3-yl)methanamine based on the known reactivity of its constituent functional groups.

G cluster_main Potential Degradation of (5-(Furan-2-yl)pyridin-3-yl)methanamine cluster_stressors Stress Factors cluster_products Potential Degradation Products A (5-(Furan-2-yl)pyridin-3-yl)methanamine (Parent Compound) E Oxidized Amine (Imine/Aldehyde) A->E Oxidation F Furan Ring-Opened Products (Dicarbonyls) A->F Hydrolysis G Photodegradation Products A->G Photolysis B Oxygen (Air) B->E C Acid (H+) C->F D Light (hv) D->G H Polymeric Material F->H Polymerization G A Inconsistent Experimental Results B Verify Purity of Starting Material (HPLC/LC-MS) A->B C Purity Acceptable? B->C D Troubleshoot Experimental Protocol C->D Yes E Purity Unacceptable C->E No I Re-run Experiment D->I F Conduct Forced Degradation Study E->F G Identify Degradation Pathways (Acid, Oxidation, Light, Heat) F->G H Modify Experimental Conditions (pH control, inert atmosphere, light protection) G->H H->I J Problem Resolved I->J

Sources

Optimization

Technical Support Center: Overcoming Solubility Challenges of Furan-Pyridine Compounds in Biological Assays

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the sol...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the solubility of furan-pyridine compounds. These novel heterocyclic scaffolds hold immense therapeutic potential, but their unique physicochemical properties can present significant challenges in aqueous biological assay systems. This resource is designed to help you navigate these issues, ensuring the accuracy and reliability of your experimental data.

Frequently Asked Questions (FAQs)

Q1: Why do my furan-pyridine compounds have such poor water solubility?

A1: The solubility of furan-pyridine derivatives is governed by a delicate balance between their structural components. The furan ring is an aromatic heterocycle that is relatively nonpolar and hydrophobic (logP of furan is 1.34), contributing to low aqueous solubility.[1] Conversely, the pyridine ring is a weakly basic, polar heterocycle that is miscible with water.[2][3]

The overall solubility of your specific compound depends on:

  • Molecular Structure: The presence of additional hydrophobic substituents will decrease water solubility. Conversely, incorporating polar or ionizable groups can enhance it.[4][5]

  • Crystal Lattice Energy: Strong intermolecular interactions in the solid state (crystal packing) require more energy to overcome during dissolution, leading to lower solubility. This is a common issue for "brick-dust" type molecules.[6]

  • pH of the Medium: The pyridine nitrogen has a pKa of approximately 5.23 (for the conjugate acid).[3] At a pH below this value, the nitrogen becomes protonated, forming a positively charged pyridinium ion, which dramatically increases water solubility.[7][8]

Q2: My compound precipitates when I dilute my DMSO stock into aqueous buffer. What’s happening?

A2: This is a very common phenomenon known as "crashing out." Your compound is highly soluble in the organic solvent, dimethyl sulfoxide (DMSO), but when this stock solution is introduced into an aqueous buffer where its solubility is much lower, it can rapidly precipitate.[9] This typically occurs when the final concentration in the buffer exceeds the compound's kinetic solubility limit.[10][11] Kinetic solubility is the concentration at which a compound, rapidly diluted from a DMSO stock, starts to form a precipitate.[12][13] It is often higher than the true equilibrium or thermodynamic solubility but is highly relevant for most in vitro assays.[13]

Q3: What is the maximum concentration of DMSO I can use in my cell-based assay?

A3: High concentrations of DMSO can be toxic to cells and interfere with assay components.[9][14] For most cell-based assays, it is critical to keep the final concentration of DMSO as low as possible, typically below 0.5% (v/v) , and certainly not exceeding 1%.[15] It is imperative to run a "vehicle control" containing the same final DMSO concentration as your test wells to differentiate compound effects from solvent-induced artifacts.[9]

Q4: What's the difference between kinetic and thermodynamic solubility, and which one matters for my assay?

A4: Both are important, but for different reasons:

  • Kinetic Solubility: Measures the solubility of the amorphous form of a compound precipitating from a DMSO stock solution under specific, time-limited conditions (e.g., 2 hours of shaking).[10][12][16] This is most relevant for high-throughput screening (HTS) and initial in vitro assays where compounds are added from DMSO stocks and measurements are taken relatively quickly.[13]

  • Thermodynamic Solubility: This is the true equilibrium solubility, where the dissolved compound is in equilibrium with its most stable solid form (usually crystalline) after an extended incubation period (e.g., 24 hours).[10][11][12] This value is critical for lead optimization, formulation development, and predicting in vivo absorption.[11][12]

For initial biological screening, kinetic solubility is the more practical parameter to optimize. If your compound precipitates during the assay, you are not testing the intended concentration.

Troubleshooting Guide: From Precipitation to Publication-Ready Data

This section provides a systematic approach to diagnosing and solving solubility issues.

Issue 1: Compound is visibly insoluble or precipitates upon dilution in aqueous buffer.
Root Cause Analysis & Solution Workflow

start Precipitation Observed check_conc Is the final assay concentration too high? start->check_conc lower_conc Action: Lower the concentration. Test a wider dilution range. check_conc->lower_conc Yes check_dmso Is the DMSO-to-buffer dilution method causing precipitation? check_conc->check_dmso No end Solubility Achieved lower_conc->end serial_dilution Action: Use a stepwise serial dilution in aqueous buffer instead of a single large dilution. check_dmso->serial_dilution Yes check_ph Does the compound have an ionizable group (e.g., pyridine)? check_dmso->check_ph No serial_dilution->end adjust_ph Action: Adjust buffer pH. For pyridine, a lower pH (<5) will increase solubility. check_ph->adjust_ph Yes formulation Advanced Strategy: Consider formulation approaches. check_ph->formulation No adjust_ph->end cyclodextrin Use Cyclodextrins formulation->cyclodextrin cosolvent Use Co-solvents formulation->cosolvent cyclodextrin->end cosolvent->end

Caption: Encapsulation of a hydrophobic furan-pyridine compound within the cyclodextrin cavity.

By systematically applying the principles and protocols outlined in this guide, you can effectively diagnose, troubleshoot, and overcome the solubility challenges associated with furan-pyridine compounds, leading to more accurate, reproducible, and reliable biological data.

References

  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • BenchChem Technical Support Team. (2025). Protocol for Dissolving Compounds in DMSO for Biological Assays. BenchChem.
  • WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing.
  • Chemistry Stack Exchange. (2021). How are cyclodextrins used to form inclusion complexes with drug molecules?.
  • Creative Biolabs. (n.d.). Solubility Assessment Service.
  • Varadi, M., et al. (n.d.). Kinetic solubility: Experimental and machine-learning modeling perspectives.
  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.
  • Quora. (2018). How to make a stock solution of a substance in DMSO.
  • MCE. (n.d.). Compound Handling Instructions. MedChemExpress.
  • Global Pharmaceutical Sciences Review. (n.d.). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poor....
  • MDPI. (n.d.). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects.
  • International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs.
  • PMC - PubMed Central. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
  • Washington State University IACUC. (2022).
  • ResearchGate. (n.d.). Fused Pyridine Derivatives: Synthesis and Biological Activities.
  • NCBI Bookshelf. (n.d.). Pyridine - Some Industrial Chemicals.
  • ResearchGate. (2025). How do I create serial dilutions of a pure compound (that was dissolved in 100%DMSO) while maintaining a 0.
  • Sarchem Labs. (n.d.). Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis.
  • World Journal of Pharmaceutical Research. (2023).
  • ResearchGate. (n.d.).
  • PMC - PubMed Central. (n.d.). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis.
  • Wikipedia. (n.d.). Pyridine.
  • PMC - PubMed Central. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities.
  • PubMed. (1996). Synthesis and physicochemical properties of the furan dicarboxylic acid, 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid, an inhibitor of plasma protein binding in uraemia.
  • PMC - PubMed Central. (n.d.).
  • PubChem - NIH. (n.d.). Furan | C4H4O | CID 8029.
  • World Pharma Today. (n.d.).
  • Michael Green. (2024). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties.
  • Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility.
  • MDPI. (n.d.).
  • PubMed. (2016).
  • IJTSRD. (n.d.). 141 Preparation and Biological Screening of Novel Heterocyclic Compounds.
  • ResearchGate. (2025). Structure and optoelectronic properties of helical pyridine-furan, pyridine-pyrrole and pyridine-thiophene oligomers.
  • ResearchGate. (2025). Preparing and Characterization of Some Heterocyclic Compounds with Studying Their Biological Activity.
  • PMC - NIH. (2024). Enhancing the Bioavailability of Poorly Soluble Drugs.
  • ChemRxiv | Cambridge Open Engage. (2025). Skeletal Editing of Furans into Pyridines.
  • ResearchGate. (n.d.). The reactivity trend of pyrrole, furan, thiophene and pyridine.
  • MDPI. (2024). Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer.

Sources

Troubleshooting

Strategies to minimize by-product formation in reductive amination

A Guide to Minimizing By-Product Formation and Optimizing Amine Synthesis Welcome to the technical support center for reductive amination. This guide, designed for researchers, scientists, and drug development profession...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Minimizing By-Product Formation and Optimizing Amine Synthesis

Welcome to the technical support center for reductive amination. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of this fundamental transformation and achieve high-yield, high-purity amine synthesis.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental challenges in a question-and-answer format, providing not just solutions but the underlying chemical principles to empower your experimental design.

Issue 1: Formation of Tertiary Amine By-Product (Over-Alkylation)

Q: I'm trying to synthesize a secondary amine from a primary amine and an aldehyde, but I'm observing a significant amount of the tertiary amine by-product. What causes this and how can I prevent it?

A: Over-alkylation is a common side reaction where the desired secondary amine product, being nucleophilic, reacts with another molecule of the aldehyde starting material.[1] This forms a new iminium ion which is then reduced to the undesired tertiary amine.[1] The newly formed secondary amine can sometimes be more reactive than the starting primary amine, exacerbating the issue.

Root Cause Analysis & Strategic Solutions:

The key to preventing over-alkylation is to control the relative concentrations and reactivities of the species in the reaction mixture.

Diagram: Over-Alkylation Pathway

G cluster_0 Desired Reaction cluster_1 Side Reaction: Over-Alkylation A Primary Amine (R-NH2) C Imine Intermediate A->C + Aldehyde B Aldehyde (R'-CHO) B->C D Secondary Amine (Product) C->D + [H] D2 Secondary Amine (Product) F Iminium Ion D2->F + Aldehyde E Aldehyde (R'-CHO) E->F G Tertiary Amine (By-Product) F->G + [H]

Caption: Competing pathways in reductive amination leading to the desired secondary amine or the over-alkylated tertiary amine by-product.

Recommended Control Strategies:
StrategyPrinciple & Explanation
Control Stoichiometry Use a slight excess of the primary amine (1.1-1.5 equivalents) or use the aldehyde as the limiting reagent (e.g., 0.95 equivalents).[2][3] This ensures the aldehyde is consumed before significant amounts of the secondary amine product can react further.
Two-Step (Indirect) Procedure First, form the imine by mixing the aldehyde and primary amine.[2][3] Use of a dehydrating agent like anhydrous MgSO₄ or molecular sieves can drive this equilibrium to completion.[4] Once the starting aldehyde is fully consumed (monitor by TLC or LC-MS), add the reducing agent.[2][5] This physically separates the product formation from the starting material that causes the side reaction.
Reaction Conditions Running the reaction under neutral or non-acidic conditions can suppress the formation of the tertiary amine.[2][3] Catalytic hydrogenation (H₂ over a metal catalyst like Raney Nickel) in the absence of acid is also an effective alternative that often avoids over-alkylation.[2][3]
Slow Addition of Reagents Slowly adding the aldehyde to the mixture of the amine and the reducing agent can help maintain a low concentration of the aldehyde, favoring the reaction with the more abundant primary amine.
Issue 2: Reduction of Starting Carbonyl to an Alcohol

Q: My reaction is producing a significant amount of alcohol corresponding to my starting aldehyde/ketone, resulting in low yields of the desired amine. Why is this happening?

A: This indicates that your reducing agent is not sufficiently selective and is reducing the carbonyl group (C=O) faster than, or at a comparable rate to, the imine/iminium intermediate (C=N).[2] This is a common issue when using strong, less selective reducing agents in a one-pot procedure.[6]

Root Cause Analysis & Strategic Solutions:

The choice of reducing agent is the most critical factor in preventing this side reaction.

Diagram: Competing Reduction Pathways

G cluster_0 Desired Pathway cluster_1 Undesired Pathway Start Aldehyde/Ketone + Amine Imine Imine / Iminium Ion Formation Start->Imine Carbonyl Starting Aldehyde/Ketone Amine Desired Amine Product Imine->Amine Selective Reduction (e.g., NaBH(OAc)₃) Alcohol Alcohol By-Product Carbonyl->Alcohol Non-Selective Reduction (e.g., NaBH₄)

Caption: Selective vs. non-selective reduction in a one-pot reductive amination.

Recommended Control Strategies:
StrategyPrinciple & Explanation
Use a Selective Reducing Agent Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is the reagent of choice for one-pot reductive aminations.[1][2] Its steric bulk and reduced reactivity make it highly selective for the protonated imine (iminium ion) over the starting carbonyl.[2][7] Sodium cyanoborohydride (NaBH₃CN) is also selective but is highly toxic.[1][8]
Avoid Strong Reducing Agents in One-Pot Reactions Sodium borohydride (NaBH₄) is a powerful reducing agent that can readily reduce both aldehydes and ketones.[1][2] Its use should be reserved for a two-step procedure where the imine is pre-formed and isolated or after confirming complete consumption of the carbonyl starting material.[2][5]
Optimize pH The reaction is often most efficient under mildly acidic conditions (pH 4-6).[6][8] This pH range facilitates the protonation of the imine to the more electrophilic iminium ion, which is reduced much faster than the neutral carbonyl.[9][10] However, excessively acidic conditions (pH < 4) will protonate the starting amine, rendering it non-nucleophilic and stopping the reaction.[6]
Issue 3: Low or No Product Formation

Q: I'm recovering my starting materials with little to no desired amine product. What are the likely causes?

A: This issue typically points to a problem with the first step of the reaction: imine formation. The equilibrium between the carbonyl/amine and the imine may not be favorable under your current conditions.

Root Cause Analysis & Strategic Solutions:
Potential CauseTroubleshooting Steps
Unfavorable Equilibrium Imine formation is a reversible reaction that produces water.[6] Add a dehydrating agent like anhydrous MgSO₄ or molecular sieves to sequester water and drive the equilibrium towards the imine product.[4] Alternatively, azeotropic removal of water with a Dean-Stark apparatus can be effective.
Sub-optimal pH The pH is critical. For many substrates, a slightly acidic environment (pH 4-6) is optimal to catalyze imine formation by protonating the carbonyl oxygen.[6][11] This can be achieved by adding a catalytic amount of acetic acid (e.g., 0.1 eq.).[4] Be cautious, as too much acid will protonate the amine, inhibiting the reaction.[6]
Steric Hindrance Highly hindered ketones or amines can significantly slow down or prevent imine formation.[6] In these cases, longer reaction times, gentle heating, or the use of a Lewis acid catalyst (e.g., Ti(OiPr)₄) may be necessary.[5]
Decomposed Reducing Agent Hydride reagents, particularly STAB, are moisture-sensitive.[5][6] Ensure your reagent is fresh and has been stored properly under anhydrous conditions.
Incorrect Solvent Choice Chlorinated solvents like 1,2-dichloroethane (DCE) or dichloromethane (DCM) are common and effective.[6] For greener alternatives, ethyl acetate has shown good results with STAB.[6][12] Protic solvents like methanol can be used, especially with NaBH₃CN or in two-step procedures with NaBH₄.[5][6]

Frequently Asked Questions (FAQs)

Q1: What is the difference between a direct (one-pot) and an indirect (two-step) reductive amination? A1: In a direct reductive amination, the carbonyl compound, amine, and a selective reducing agent are all mixed together in a single reaction vessel.[13][14] The imine is formed in situ and is immediately reduced.[15] This requires a reducing agent like NaBH(OAc)₃ that is selective for the imine/iminium ion over the carbonyl.[2][6] In an indirect procedure, the imine is formed first, sometimes with isolation, and only after its formation is complete is the reducing agent added.[13][14] This allows for the use of less selective but more powerful reducing agents like NaBH₄.[4][5]

Q2: How do I choose the right reducing agent? A2: The choice depends on your desired procedure and substrate.

  • For one-pot reactions: Use Sodium Triacetoxyborohydride (NaBH(OAc)₃) . It is mild, highly selective, and generally the best choice for direct reductive aminations.[2][7]

  • For two-step reactions: Sodium Borohydride (NaBH₄) is a cost-effective and powerful option, but it must be added only after the starting carbonyl is fully consumed to avoid alcohol by-product formation.[1][5]

  • Alternative selective agent: Sodium Cyanoborohydride (NaBH₃CN) is effective and selective under mildly acidic conditions, but it is highly toxic and can release hydrogen cyanide gas, requiring careful handling.[1][8]

  • Catalytic Hydrogenation: H₂ gas with a metal catalyst (e.g., Pd, Pt, Ni) is a green alternative that can be very effective and often avoids over-alkylation.[15][16]

Q3: What is the optimal pH for reductive amination? A3: Generally, a mildly acidic pH of 4-6 is optimal.[6][8][9] This pH is low enough to catalyze imine formation and protonate the resulting imine to the more reactive iminium ion, but high enough to avoid significant protonation of the nucleophilic amine starting material.[6][9]

Q4: Can I use protic solvents like methanol or ethanol? A4: Yes, but with caution. Methanol and ethanol are common solvents for reactions using NaBH₄ (in a two-step process) or NaBH₃CN.[5] However, NaBH(OAc)₃ (STAB) is moisture-sensitive and not highly compatible with methanol, so aprotic solvents like DCE, THF, or DCM are preferred for that reagent.[5]

Experimental Protocols

Protocol 1: One-Pot Reductive Amination using Sodium Triacetoxyborohydride (STAB)

This protocol is ideal for the synthesis of a secondary amine from an aldehyde and a primary amine, minimizing by-product formation.

  • To a stirred solution of the primary amine (1.1 equivalents) in an anhydrous aprotic solvent (e.g., 1,2-dichloroethane, DCE, ~0.1 M), add the aldehyde (1.0 equivalent) at room temperature.

  • Stir the mixture for 20-30 minutes to allow for initial imine formation. If one of the reagents is a weak nucleophile/electrophile, a catalytic amount of glacial acetic acid (0.1 equivalents) can be added.[4]

  • Add sodium triacetoxyborohydride (STAB) (1.2-1.5 equivalents) to the mixture portion-wise over 10-15 minutes.[4] The addition can be exothermic; maintain the temperature at or near room temperature.

  • Stir the reaction mixture at room temperature for 2-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting aldehyde is consumed.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, which can then be purified by standard methods (e.g., column chromatography, crystallization).

Protocol 2: Two-Step Reductive Amination using Sodium Borohydride (NaBH₄)

This protocol is useful when over-alkylation is a significant concern or when using the less selective but potent NaBH₄.

  • Imine Formation:

    • In a round-bottom flask, dissolve the aldehyde (1.0 equivalent) and the primary amine (1.0-1.2 equivalents) in a suitable solvent (e.g., methanol or an aprotic solvent like toluene).

    • Add a dehydrating agent such as anhydrous magnesium sulfate (MgSO₄) or activated 4Å molecular sieves.[3][4]

    • Stir the mixture at room temperature overnight, or until TLC/LC-MS analysis shows complete consumption of the limiting reagent (aldehyde).

  • Reduction:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add sodium borohydride (NaBH₄) (1.5 equivalents) in small portions. Be cautious of gas evolution (hydrogen).

    • Allow the reaction to warm to room temperature and stir for an additional 1-4 hours, monitoring by TLC/LC-MS for the disappearance of the imine intermediate.

  • Work-up:

    • Filter off the dehydrating agent if used.

    • Quench the reaction by carefully adding water or 1M HCl at 0 °C.

    • Adjust the pH to be basic (pH > 9) using aqueous NaOH.

    • Extract the product with an appropriate organic solvent, and then follow steps 7-8 from Protocol 1 for isolation and purification.

References
  • Benchchem.
  • Benchchem.
  • PubMed.
  • ResearchGate.
  • Chem-Station Int. Ed.
  • Wordpress.
  • Journal of the American Chemical Society. pH-Dependent Chemoselective Synthesis of α-Amino Acids.
  • Benchchem.
  • Benchchem.
  • Master Organic Chemistry.
  • Myers Chem 115.
  • Organic Chemistry Tutor.
  • JOCPR.
  • ResearchGate.
  • YouTube. Reductive Amination of Ketones & Aldehydes With NaBH3CN.
  • Organic Chemistry.
  • Organic Chemistry Portal.
  • Wikipedia.
  • PMC - NIH.
  • Chemistry Learner. Reductive Amination: Definition, Examples, and Mechanism.
  • chemeurope.com.
  • Master Organic Chemistry.
  • Sigma-Aldrich.
  • Chemistry Steps.
  • Reddit.
  • Reddit.
  • ACS Publications.
  • Sciencemadness.org.
  • Scribd.
  • Chemistry LibreTexts. Synthesis of Amines.
  • Wordpress.
  • ECHEMI.
  • JoVE.
  • Reddit.
  • Reddit.
  • ResearchGate. I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine?
  • Organic Chemistry Portal. Sodium triacetoxyborohydride.
  • NIH. Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride.

Sources

Optimization

Addressing catalyst poisoning in cross-coupling reactions of aminofurans

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for addressing challenges in the cross-coupling of aminofuran substrates. As a Senior Application Scientist,...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for addressing challenges in the cross-coupling of aminofuran substrates. As a Senior Application Scientist, I understand that while aminofurans are valuable building blocks, their unique electronic properties can present significant hurdles in palladium-catalyzed reactions. This guide is designed to provide you with an in-depth understanding of the root causes of these issues, particularly catalyst poisoning, and to offer field-proven, actionable solutions in a direct question-and-answer format.

Understanding the Core Problem: Why Are Aminofurans So Challenging?

The primary difficulty with aminofurans in cross-coupling reactions stems from the Lewis basic nitrogen atom of the amino group. This nitrogen has a lone pair of electrons that can strongly coordinate to the electron-deficient palladium catalyst. This coordination can lead to the formation of stable, off-cycle catalyst complexes that are catalytically inactive or have severely diminished activity, a phenomenon known as catalyst poisoning.[1]

This is particularly problematic in reactions like Suzuki-Miyaura and Buchwald-Hartwig amination. In the Buchwald-Hartwig reaction, for instance, the desired amine coupling partner is already a nitrogen-based ligand for the catalyst; the additional coordinating site on the aminofuran substrate can create unproductive competition and deactivate the catalyst.[2] The electron-rich nature of the furan ring itself can further complicate matters, influencing the electronic environment of the catalyst.[3]

Catalyst_Poisoning Active_Catalyst Active L-Pd(0) Catalyst Poisoned_Catalyst Inactive (Aminofuran)₂-Pd Complex (Poisoned State) Active_Catalyst->Poisoned_Catalyst Strong Coordination (Poisoning) Ox_Add_Complex L-Pd(II)(Ar)(X) Active_Catalyst->Ox_Add_Complex Oxidative Addition Aminofuran Aminofuran Substrate Aminofuran->Poisoned_Catalyst Aryl_Halide Ar-X Catalytic_Cycle Productive Catalytic Cycle Ox_Add_Complex->Catalytic_Cycle Transmetalation & Reductive Elimination Catalytic_Cycle->Active_Catalyst

Fig 1. Mechanism of Aminofuran-Induced Catalyst Poisoning.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura reaction with an aminofuran isn't working. I see starting material and some dehalogenation. What's the most likely cause?

A: This is a classic symptom of catalyst poisoning. The strong coordination of the aminofuran's nitrogen to the palladium center is likely forming an inactive complex, stalling the productive catalytic cycle.[1] The active catalyst is effectively being "sequestered" from the reaction. The observation of hydrodehalogenation (replacement of the halide with hydrogen) suggests that some catalytic activity is present, but the desired cross-coupling pathway is being outcompeted by side reactions, which can be exacerbated by a struggling catalyst.[2]

Q2: I'm performing a Buchwald-Hartwig amination to couple a primary amine to a bromo-aminofuran. The reaction is sluggish and gives low yields. What's the first parameter I should adjust?

A: For N-heterocyclic substrates, the choice of ligand is the most critical parameter.[4] Standard, general-purpose ligands may not be sufficient to overcome the poisoning effect. You need a ligand that is both sterically bulky and highly electron-donating.

  • Steric bulk helps to create a "pocket" around the palladium center that disfavors the binding of the aminofuran substrate while still allowing the intended coupling partners to react.

  • Electron-donating properties increase the electron density on the palladium, which can weaken the coordinate bond with the poisoning aminofuran and promote the desired reductive elimination step.[4]

Consider switching to a specialized Buchwald ligand like XPhos, SPhos, or BrettPhos . These are designed to accelerate the catalytic cycle and provide stability against deactivation.[4]

Q3: Can changing the base help mitigate catalyst poisoning?

A: Yes, the choice of base can have a significant impact, though it's a more nuanced parameter than ligand selection. The base's primary role in Suzuki coupling is to activate the boronic acid for transmetalation.[5] However, a very strong base could potentially deprotonate the amino group (if it's a primary or secondary amine), changing its coordinating properties. More importantly, the nature of the base (e.g., carbonate vs. phosphate vs. alkoxide) and its counter-ion can influence catalyst aggregation and stability. For sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ are often preferred over strong alkoxides like NaOtBu to minimize side reactions.[5][6]

Troubleshooting Guide: Symptom & Solution

This section provides direct answers to specific experimental failures.

Symptom 1: Low to no conversion. The starting materials are recovered largely unchanged.
Possible Cause Recommended Solution & Rationale
Severe Catalyst Poisoning The aminofuran is binding so strongly that it completely shuts down the catalyst. You need to fundamentally alter the system to favor the productive cycle.
Solution 1: Switch to a High-Performance Ligand. Immediately screen a set of bulky, electron-rich phosphine ligands (see table below). These are designed to promote fast reductive elimination, which is often the rate-limiting step and the point where a poisoned catalyst gets stuck.[4]
Solution 2: Add a Lewis Acid Co-catalyst. The Lewis basic amino group can be "masked" by a Lewis acid. A screen of Lewis acids like Zn(OTf)₂, Sc(OTf)₃, or even simple MgCl₂ can be effective. The Lewis acid coordinates to the aminofuran's nitrogen, blocking it from poisoning the palladium catalyst.[7][8] See the protocol below for guidance.
Poor Catalyst Activation If using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it may not be reducing to the active Pd(0) species efficiently in the presence of the aminofuran.
Solution: Use a Pre-formed Pd(0) Source or a Precatalyst. Switch to a source like Pd₂(dba)₃ or, even better, a modern precatalyst like an XPhos-Pd-G3 complex. These ensure more reliable and complete generation of the active LPd(0) species.[9]
Symptom 2: The reaction starts but stalls at partial conversion (e.g., 30-50%).
Possible Cause Recommended Solution & Rationale
Progressive Catalyst Deactivation The catalyst is initially active but is gradually poisoned by the aminofuran substrate or product over the course of the reaction.
Solution 1: Increase Ligand-to-Palladium Ratio. Try increasing the L:Pd ratio from the typical 1.2:1 to 2:1 or even 3:1. The excess ligand can help outcompete the aminofuran for binding sites on the palladium, keeping more of the catalyst in the active cycle.
Solution 2: Lower the Reaction Temperature. High temperatures can sometimes accelerate catalyst decomposition pathways. If your reaction is running at >100 °C, try reducing it to 80-90 °C and running it for a longer period. This can sometimes preserve catalyst lifetime, even if the initial rate is slower.
Symptom 3: The desired product is formed, but the crude mixture is black, and purification is difficult due to residual palladium.
Possible Cause Recommended Solution & Rationale
Catalyst Decomposition The black color is likely palladium black (Pd(0) nanoparticles), indicating that the ligand has dissociated from the metal, and the catalyst has aggregated and precipitated out of solution. This is a form of deactivation common with challenging substrates.[10]
Solution: Use a Metal Scavenger. After the reaction is complete, treating the crude mixture with a metal scavenger can effectively remove residual palladium, simplifying purification. These are solid-supported materials with functional groups that chelate the metal.[11] See the protocol below for a detailed procedure.

Preventative Strategies & Experimental Protocols

Strategy 1: Strategic Ligand Selection

The most impactful preventative measure is choosing the right ligand from the outset. For aminofuran substrates, focus on ligands known for high activity and stability.

Fig 2. Ligand Selection Workflow for Aminofuran Couplings.
Ligand Class Recommended Ligands Key Characteristics & Rationale
Buchwald Dialkylbiaryl Phosphines XPhos, SPhos, RuPhosHighly electron-donating and sterically bulky. They accelerate reductive elimination, the product-forming step, which helps prevent the catalyst from dwelling in intermediate states where poisoning can occur. Excellent general starting points.[4][12]
Specialized Buchwald Ligands BrettPhos, AdBrettPhosFeature even greater steric hindrance. BrettPhos is particularly effective for coupling primary amines. The increased bulk can create a more selective binding pocket that physically disfavors coordination of the aminofuran substrate.[4]
P,N-Heterocyclic Ligands P,N-PhosphinesThese ligands contain both a "soft" phosphorus donor and a "hard" nitrogen donor. This combination can help stabilize various catalytic intermediates throughout the cycle, potentially increasing resistance to poisoning by external N-heterocycles.[13][14][15]
Strategy 2: Protocol for Lewis Acid Additive Screening

This protocol allows you to quickly test the efficacy of Lewis acids in masking the aminofuran's amino group.

Objective: To determine if a Lewis acid additive can rescue a failing or low-yielding cross-coupling reaction by preventing catalyst poisoning.

Materials:

  • Your standard reaction setup (aminofuran, coupling partner, catalyst, ligand, base, solvent).

  • A panel of Lewis acids (e.g., Zn(OTf)₂, MgCl₂, Sc(OTf)₃, BF₃·OEt₂).

  • Small-scale reaction vials suitable for parallel screening.

Procedure:

  • Set up a Control: Prepare one reaction under your current best-known conditions without any additive. This is your baseline.

  • Prepare Additive Reactions: In parallel vials, set up identical reactions. To each vial, add one of the selected Lewis acids. A good starting point is 0.5 to 1.0 equivalents relative to the aminofuran substrate.

  • Execution: Run all reactions (control and additive tests) under the same conditions (temperature, time).

  • Analysis: After the designated reaction time, quench all reactions and analyze the conversion to product by a suitable method (e.g., LC-MS, GC-MS, or ¹H NMR).

  • Evaluation: Compare the product conversion in the additive-containing vials to the control. A significant increase in yield indicates a positive effect, suggesting the Lewis acid is successfully masking the amino group.[7][8]

Strategy 3: Protocol for Post-Reaction Palladium Scavenging

This protocol is for removing residual palladium from your final product, which is crucial for pharmaceutical applications and simplifies purification.

Objective: To reduce palladium content in the crude product mixture to low ppm levels.

Materials:

  • Crude reaction mixture after completion.

  • Metal scavenger resin (e.g., Biotage® MP-TMT, PhosphonicS SPM32).[16][17]

  • Filtration apparatus (e.g., Büchner funnel or a simple cotton plug in a pipette).

Procedure:

  • Cool Reaction: Ensure the completed reaction mixture is cooled to room temperature.

  • Add Scavenger: Add the scavenger resin directly to the crude reaction mixture. A typical starting amount is 3-5 equivalents based on the initial moles of palladium catalyst used. For example, if you used 0.01 mmol of Pd catalyst, you would add 0.03-0.05 mmol of scavenger (check the manufacturer's data for loading capacity in mmol/g to calculate the mass).

  • Stir: Stir the resulting slurry at room temperature. A contact time of 4 to 16 hours is generally effective. You can monitor the removal by taking small aliquots; often, the solution will decolorize as the palladium is captured.

  • Filter: Filter the mixture to remove the solid scavenger resin. Wash the resin with a small amount of the reaction solvent to recover any adsorbed product.

  • Process: The filtrate now contains your product with significantly reduced palladium levels and can be taken forward for standard workup and purification (e.g., extraction, chromatography). For Suzuki reactions, one study demonstrated a reduction from ~800 ppm to under 10 ppm of palladium using this method.[16]

By systematically applying these diagnostic and procedural recommendations, you can overcome the inherent challenges of aminofuran cross-coupling, leading to more efficient, reliable, and successful synthetic outcomes.

References
  • Ueda, Y., et al. (2021). Lewis acid-mediated Suzuki–Miyaura Cross-Coupling Reaction. ResearchGate. Available at: [Link]

  • Ueda, Y., et al. (2021). Lewis acid-mediated Suzuki–Miyaura cross-coupling reaction. Nature Catalysis. Available at: [Link]

  • Ueda, Y., et al. (2021). (PDF) Lewis acid-mediated Suzuki–Miyaura cross-coupling reaction. ResearchGate. Available at: [Link]

  • Chemaccessible. (2025). Catalyst deactivation mechanisms and how to prevent them. Available at: [Link]

  • Chen, W., et al. (n.d.). Efficient Heterogeneous Palladium Catalysts in Oxidative Cascade Reactions. PMC - NIH. Available at: [Link]

  • Reddit User Discussion. (2018). Help troubleshooting a Buchwald-Hartwig amination?. r/chemistry. Available at: [Link]

  • Seregin, I. V., & Gevorgyan, V. (n.d.). Cross-Coupling of Heteroatomic Electrophiles. PMC - NIH. Available at: [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society.
  • De Clippel, F., et al. (2022). Protection Strategies for the Conversion of Biobased Furanics to Chemical Building Blocks. ACS Sustainable Chemistry & Engineering. Available at: [Link]

  • Munzeiwa, W. A., et al. (2020). Architecture and synthesis of P,N-heterocyclic phosphine ligands. PMC - NIH. Available at: [Link]

  • Sabatini, M. T., et al. (n.d.). Protecting-Group-Free Amidation of Amino Acids using Lewis Acid Catalysts. Available at: [Link]

  • ResearchGate. (2025). Final Analysis: The Use of Metal Scavengers for Recovery of Palladium Catalyst from Solution. Available at: [Link]

  • Biotage. (n.d.). Using Metal Scavengers to Remove Trace Metals such as Palladium. Available at: [Link]

  • MDPI. (2024). Novel Catalytic Strategies for the Synthesis of Furans and Their Derivatives. Available at: [Link]

  • R Discovery. (2018). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Available at: [Link]

  • SpinChem. (n.d.). Palladium catalyst recovery using scavenger resin. Available at: [Link]

  • The Doyle Group. (n.d.). Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

  • Green, T. W., et al. (n.d.). Protecting‐Group‐Free Amidation of Amino Acids using Lewis Acid Catalysts. PMC - NIH. Available at: [Link]

  • Moody, C. J. (2007). Intermolecular reactions of electron-rich heterocycles with copper and rhodium carbenoids. Chemical Society Reviews. Available at: [Link]

  • ChemCatBio. (n.d.). Three Sources of Catalyst Deactivation and How To Mitigate Them. Available at: [Link]

  • Watson, D. A. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. NIH. Available at: [Link]

  • ResearchGate. (2020). (PDF) Architecture and synthesis of P , N-heterocyclic phosphine ligands. Available at: [Link]

  • The Organic Chemistry Tutor. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. Available at: [Link]

  • Tang, X., et al. (n.d.). Development of Sustainable Catalytic Pathways for Furan Derivatives. PMC - NIH. Available at: [Link]

  • Chemical Communications. (n.d.). Synthesis of heterocyclic compounds through nucleophilic phosphine catalysis. RSC Publishing. Available at: [Link]

  • Munzeiwa, W. A., et al. (2020). Architecture and synthesis of P , N-heterocyclic phosphine ligands. PubMed. Available at: [Link]

  • ResearchGate. (n.d.). Studies on the Coupling of Substituted 2-Amino-1,3-oxazoles with Chloro-Heterocycles. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]

Sources

Troubleshooting

Optimizing ligand and base selection for Suzuki reactions of pyridine derivatives

Welcome to our dedicated technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving pyridine derivatives. This guide is designed for researchers, scientists, and drug development profession...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving pyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with this powerful yet often temperamental transformation. Here, we move beyond simple protocols to explain the underlying principles governing success, helping you troubleshoot effectively and optimize your reaction conditions with confidence.

Introduction: The "Pyridine Problem" in Suzuki Couplings

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, enabling the formation of C-C bonds with remarkable efficiency.[1][2] However, when one of the coupling partners is a pyridine derivative, the reaction's reliability can decrease significantly. This "pyridine problem" stems from several factors, including the electron-deficient nature of the pyridine ring and the ability of the pyridine nitrogen to coordinate with the palladium catalyst, leading to inhibition or deactivation.[3][4] Furthermore, 2-pyridylboron reagents are notoriously unstable and prone to side reactions like protodeboronation.[4][5]

This guide provides a structured, question-and-answer approach to tackling these common issues, focusing on the critical interplay between ligand and base selection.

Troubleshooting Guide: Common Issues & Solutions

Q1: My Suzuki reaction with a pyridine substrate shows low or no conversion. What are the primary causes and how can I fix it?

Low or no conversion is the most common issue and can often be traced back to catalyst inactivity or suboptimal reaction parameters.

Immediate Checklist:

  • Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen.[3] Ensure your entire setup is rigorously purged with an inert gas (argon or nitrogen) and that all solvents have been thoroughly degassed.

  • Reagent Quality: Water is a major culprit in Suzuki reactions, leading to protodeboronation of the boronic acid/ester.[3] Use anhydrous solvents and ensure your base is finely ground and dry. Consider using more stable boronate esters (e.g., pinacol esters) instead of boronic acids.[5]

  • Catalyst Precursor: If you are using a Pd(II) precatalyst like Pd(OAc)₂, ensure your conditions facilitate its reduction to the active Pd(0) species.[6]

Deeper Dive into Ligand and Base Selection:

  • The Ligand is Key: Standard ligands like triphenylphosphine (PPh₃) are often insufficient for pyridine couplings.[3] The electron-deficient nature of pyridyl halides can make the initial oxidative addition step sluggish. To overcome this, you need ligands that are both bulky and electron-rich .[7][8]

    • Why? Electron-rich ligands increase the electron density on the palladium center, which promotes the oxidative addition step.[5] Bulky ligands facilitate the final reductive elimination step to release the product and regenerate the catalyst.[5]

    • What to Use: Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) are the go-to choice for these challenging substrates.[3][8] N-heterocyclic carbenes (NHCs) also offer excellent stability and activity.[8][9]

  • Base Strength Matters: The base plays a crucial role in the transmetalation step, where the organic group is transferred from boron to palladium.[10][11][12] For pyridine substrates, a stronger base is often necessary.

    • Why? The base activates the boronic acid by forming a more nucleophilic "ate" complex, facilitating its transfer to the palladium center.[11][12] Weak bases may not be sufficient to promote this step effectively with less reactive pyridine boronates.

    • What to Use: Move beyond common bases like Na₂CO₃.[13][14] Stronger, non-nucleophilic inorganic bases like K₃PO₄ or Cs₂CO₃ are frequently more effective.[3] The choice of base can be critical and often requires screening.[15]

Q2: I'm observing significant amounts of homocoupling of my boronic acid. How can I prevent this?

Homocoupling (e.g., forming 4,4'-bipyridine from a 4-pyridylboronic acid) is a common side reaction that consumes your starting material.

Primary Cause: This side reaction is often promoted by the presence of oxygen, which can re-oxidize the active Pd(0) catalyst to Pd(II).[3] This Pd(II) species can then undergo two transmetalations with the boronic acid, leading to homocoupling.[3]

Solutions:

  • Strict Oxygen Exclusion: This is the most critical factor. Re-evaluate your degassing procedure. Use several freeze-pump-thaw cycles for your solvents for the most rigorous oxygen removal.

  • Use a Precatalyst: Modern palladium precatalysts are designed for controlled, slow release of the active Pd(0) catalyst, which can minimize side reactions by keeping the concentration of active palladium low and consistent.

  • Ligand Choice: Bulky ligands can disfavor the formation of the intermediate that leads to homocoupling.[5] If you are not already using a bulky ligand like XPhos, switching to one may help.

Q3: My starting material is being consumed, but I'm isolating the deboronated pyridine instead of my desired product. What is happening?

This is a classic case of protodeboronation , where the C-B bond of the organoboron compound is cleaved by a proton source (usually water) to regenerate the parent heterocycle.[3][5] 2-Pyridylboron reagents are particularly susceptible to this pathway.[4]

Solutions:

  • Anhydrous Conditions are Crucial: This is the most direct way to combat protodeboronation.

    • Flame-dry your glassware.

    • Use anhydrous solvents from a purification system or freshly distilled.

    • Use a dry, finely powdered base. Anhydrous K₃PO₄ is an excellent choice.[5]

  • Boronate Ester Stability: As mentioned, boronic esters (especially pinacol or MIDA esters) are generally more stable and less prone to protodeboronation than their corresponding boronic acids.[5]

  • Minimize Reaction Time: If the desired coupling is fast, a shorter reaction time can minimize the opportunity for the competing protodeboronation side reaction to occur. Monitor your reaction by TLC or LC-MS to determine the optimal time.

Ligand and Base Selection Guide (Summary Table)

Problem Encountered Recommended Ligand Class Rationale Recommended Base Rationale
Low/No Conversion Bulky, electron-rich biaryl phosphines (e.g., XPhos, SPhos)[8]Facilitates both oxidative addition and reductive elimination.[5][7]K₃PO₄, Cs₂CO₃[3]Stronger base promotes the crucial transmetalation step.[11]
Sterically Hindered Substrates N-Heterocyclic Carbenes (NHCs) or highly bulky phosphines (e.g., tBu₃P)[9]Strong σ-donation and steric bulk can overcome significant hindrance.[8][9]K₃PO₄, K₂CO₃[5]Balance of strength and compatibility.
Protodeboronation Any effective ligand; focus is on conditions.Ligand choice is less critical than minimizing water.Anhydrous K₃PO₄, KF[11]Minimizes the proton source responsible for the side reaction.
Aryl Chlorides as Substrate Highly electron-rich Buchwald ligands (SPhos, RuPhos)[7][8]The C-Cl bond is strong; requires a highly active catalyst for oxidative addition.[16]K₃PO₄, Cs₂CO₃Stronger base needed to match the challenging oxidative addition.

Visualizing the Suzuki Catalytic Cycle

Understanding the mechanism is key to effective troubleshooting. The following diagram outlines the fundamental steps of the Suzuki-Miyaura coupling.

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_RX R¹-Pd(II)L₂-X OxAdd->PdII_RX Transmetalation Transmetalation PdII_RX->Transmetalation PdII_R1R2 R¹-Pd(II)L₂-R² Transmetalation->PdII_R1R2 RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 Product_label Product R¹-R² RedElim->Product_label Base_label Base activates Boronic Ester Base_label->Transmetalation R²-B(OR)₂ Halide_label Aryl/Pyridyl Halide R¹-X Halide_label->OxAdd

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: A General Starting Point for Pyridine Suzuki Coupling

This protocol provides a robust starting point for the coupling of a pyridyl halide with an arylboronic acid/ester. Note: Optimization will likely be required for your specific substrates.

Materials:

  • Pyridyl halide (1.0 equiv)

  • Arylboronic acid or pinacol ester (1.2-1.5 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%)

  • Ligand (if not using a precatalyst, e.g., XPhos, 2-6 mol%)

  • Anhydrous K₃PO₄ (finely ground, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene, 0.1-0.2 M)

Procedure:

  • Setup: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the pyridyl halide, boronic acid/ester, K₃PO₄, and palladium precatalyst (if solid).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with argon or nitrogen. Repeat this cycle 3-5 times to ensure a completely inert atmosphere.

  • Solvent Addition: Add the degassed solvent via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Troubleshooting Workflow

When a reaction fails, a logical approach is essential. Use this workflow to diagnose the issue.

Troubleshooting_Workflow Start Reaction Failed (Low Yield / No Product) Check_Basics Check Basics: Inert Atmosphere? Reagent Purity? Degassed Solvents? Start->Check_Basics Analyze_Crude Analyze Crude Mixture (LC-MS / ¹H NMR) Check_Basics->Analyze_Crude If basics are confirmed No_Reaction Starting Materials Unchanged Analyze_Crude->No_Reaction Side_Products Side Products Observed Analyze_Crude->Side_Products Optimize_Catalyst Optimize Catalyst System: 1. Switch to Bulky, Electron-Rich Ligand (e.g., XPhos, SPhos) 2. Increase Catalyst Loading No_Reaction->Optimize_Catalyst Issue likely Oxidative Addition Deboronated Protodeboronation? Side_Products->Deboronated Homocoupling Homocoupling? Side_Products->Homocoupling Optimize_Base Optimize Base/Solvent: 1. Switch to Stronger Base (K₃PO₄, Cs₂CO₃) 2. Ensure Anhydrous Conditions Optimize_Catalyst->Optimize_Base If still no improvement Success Reaction Successful Optimize_Base->Success Deboronated->Homocoupling No Use_Ester Use Boronate Ester & Rigorously Dry Conditions Deboronated->Use_Ester Yes Improve_Degassing Improve Degassing (Freeze-Pump-Thaw) Homocoupling->Improve_Degassing Yes Use_Ester->Success Improve_Degassing->Success

Caption: A logical workflow to diagnose and solve common issues in the Suzuki coupling of pyridines.

References

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide: Furan vs. Pyran Scaffolds in Modern Drug Discovery

For the drug discovery researcher, the choice of a heterocyclic core is a pivotal decision that profoundly influences a molecule's pharmacological profile, its metabolic fate, and ultimately, its clinical success. Among...

Author: BenchChem Technical Support Team. Date: February 2026

For the drug discovery researcher, the choice of a heterocyclic core is a pivotal decision that profoundly influences a molecule's pharmacological profile, its metabolic fate, and ultimately, its clinical success. Among the oxygen-containing heterocycles, the five-membered furan and the six-membered pyran rings are ubiquitous scaffolds, each offering a unique constellation of properties. This guide provides a comparative analysis of these two fundamental building blocks, moving from basic physicochemical principles to strategic applications in medicinal chemistry, supported by experimental data and validated protocols.

Part 1: The Tale of Two Rings: A Physicochemical and Structural Comparison

The foundational difference between furan and pyran lies in ring size—a seemingly minor variation that dictates profound differences in geometry, aromaticity, and reactivity.[1] Furan is a five-membered aromatic ring, while pyran is a six-membered, non-aromatic ring containing two double bonds.[2] This distinction is the causal origin of their divergent behaviors in biological systems.

The five-membered furan ring possesses a higher degree of ring strain and is electron-rich, making it more susceptible to certain chemical reactions.[1][3] Conversely, the six-membered pyran ring, particularly its saturated analog tetrahydropyran (THP), is more conformationally flexible and generally more stable.[1] These intrinsic properties are not merely academic; they directly impact how a drug molecule sits within a receptor pocket and how it withstands metabolic transformation.

Below is a summary of key physicochemical properties that influence their roles in drug design.

PropertyFuranPyran (4H-Pyran)Rationale & Implication in Drug Design
Ring Size 5-membered[1][3]6-membered[1][3]Ring size dictates bond angles and conformational flexibility, impacting receptor fit. The smaller furan ring is more planar and rigid.
Aromaticity AromaticNon-aromatic[2]Furan's aromaticity allows it to act as a bioisostere for phenyl rings, engaging in π–π stacking interactions.[4] Pyran lacks this property.
Reactivity More reactive, electron-rich[3]Less reactive, more stable[1][3]Furan's higher reactivity can be a liability, leading to metabolic instability. Pyran's stability is often advantageous for developing robust drug candidates.
Dipole Moment ~0.7 D[5][6]~1.8 D (for THP)The dipole moment influences solubility and the ability to form polar interactions. The oxygen heteroatom in both rings can act as a hydrogen bond acceptor.[1]
Common Form in Drugs Aromatic Furan, BenzofuranSaturated Tetrahydropyran (THP)[2]While drugs with the aromatic furan core exist, the saturated THP ring is exceptionally common, valued for its ability to improve physicochemical properties.[1]

Part 2: The ADME Scientist's Dilemma: Metabolic Stability and Toxicity

A drug's journey through the body is fraught with metabolic challenges. It is in this arena that the differences between furan and pyran become most critical for the drug developer.

The Metabolic Liability of the Furan Ring

The furan ring is a well-documented structural alert for medicinal chemists due to its potential for metabolic activation into toxic intermediates.[7] This process, primarily mediated by Cytochrome P450 (CYP) enzymes, involves the oxidation of the furan ring.[7]

This oxidation generates highly reactive and electrophilic intermediates, such as epoxides or cis-enedialdehydes (e.g., cis-2-butene-1,4-dial from the parent furan).[7][8] These reactive species can covalently bind to cellular macromolecules like proteins and DNA, leading to cellular damage, hepatotoxicity, and carcinogenicity.[7][8] This metabolic pathway is a significant concern and a common reason for the failure of furan-containing drug candidates.

G Furan Furan-Containing Drug CYP450 CYP450 Enzymes (e.g., CYP2E1) Furan->CYP450 Oxidation Reactive Reactive Intermediate (cis-enedial or epoxide) CYP450->Reactive Macro Cellular Macromolecules (Proteins, DNA) Reactive->Macro Covalent Binding Toxicity Cellular Damage & Toxicity (Hepatotoxicity) Macro->Toxicity

Caption: Metabolic activation of a furan ring leading to cellular toxicity.

The Pyran Ring: A More Stable Alternative

In stark contrast, the pyran ring, particularly the saturated tetrahydropyran (THP) form commonly used in drug discovery, does not share this metabolic liability. The THP ring is generally considered to be metabolically robust.[1] Its stability is a key reason for its frequent use as a bioisosteric replacement for more labile groups, such as cyclohexyl rings, to improve a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[1] While pyran-containing compounds are, of course, metabolized, this typically occurs at other positions on the molecule or through pathways like glucuronidation, without the formation of highly reactive, ring-derived intermediates characteristic of furans.[8]

Part 3: Strategic Application in Drug Design: Bioisosterism and Scaffold Hopping

The pronounced difference in metabolic stability forms the basis for a powerful strategy in medicinal chemistry: scaffold hopping . This involves replacing a problematic chemical scaffold with a different one that retains the desired biological activity while offering improved physicochemical or ADME properties.[9]

Replacing a furan ring with a more stable pyran (or tetrahydropyran) ring is a classic example of this strategy. The goal is to eliminate the risk of forming toxic reactive metabolites while preserving or enhancing the compound's affinity for its biological target.

Illustrative Case Study (Hypothetical):

Imagine a lead compound for a kinase inhibitor containing a furan ring that serves as a hinge-binding motif. The compound shows excellent potency (IC₅₀ = 10 nM) but demonstrates significant toxicity in pre-clinical hepatocyte assays and has poor oral bioavailability.

  • Problem Identification: Metabolic profiling confirms that the furan ring is rapidly oxidized, leading to the formation of reactive metabolites.

  • Proposed Solution: A scaffold hop is proposed, replacing the furan with a tetrahydropyran (THP) ring. The oxygen atom of the THP ring can still act as a hydrogen bond acceptor to interact with the kinase hinge region, mimicking the key interaction of the furan oxygen.

  • Synthesis and Evaluation: A new series of THP-containing analogs is synthesized. The optimal analog shows slightly reduced but still potent activity (IC₅₀ = 50 nM).

  • Outcome: Crucially, the THP analog shows no evidence of metabolic activation in hepatocyte assays and exhibits significantly improved metabolic stability and oral bioavailability in rodent studies. This trade-off—a slight decrease in potency for a major improvement in safety and pharmacokinetics—is often a decisive step toward a viable clinical candidate.

G cluster_0 Furan-Based Lead cluster_1 Pyran-Based Candidate F_Potency High Potency (IC50 = 10 nM) Hop Scaffold Hop (Furan → THP) F_Potency->Hop F_Toxicity High Toxicity (Metabolic Activation) F_Toxicity->Hop P_Potency Good Potency (IC50 = 50 nM) P_Toxicity Low Toxicity (Metabolically Stable) Hop->P_Potency Hop->P_Toxicity

Caption: Logic of scaffold hopping from a furan to a pyran derivative.

Part 4: A Comparative Look at Biological Activity

Both furan and pyran derivatives have demonstrated a vast spectrum of biological activities, and the choice of scaffold is often context-dependent.[10][11][12]

  • Furan-based drugs are prevalent across many therapeutic areas, including antimicrobials (e.g., Nitrofurantoin), anti-ulcer agents (e.g., Ranitidine, though withdrawn for other reasons), and antiarrhythmics.[13][14] The furan nucleus is often used to mimic a phenyl ring while modulating steric and electronic properties.[4]

  • Pyran-based compounds are also pharmacologically diverse, found in antivirals (e.g., Zanamivir), anticancer agents, and anti-inflammatory drugs.[15][16] The pyran scaffold is a key component of numerous natural products with medicinal properties, such as flavonoids and coumarins.[17]

The following table presents representative data, illustrating that biological activity is highly dependent on the overall molecular structure, not just the heterocyclic core.

Compound ClassScaffoldTherapeutic AreaExample Activity DataSource
Nitrofuran Derivative FuranAntibacterialNitrofurantoin MIC vs. E. coli: ~16 µg/mL[14]
Pyranopyrimidine PyranAntibacterialCompound 10d MIC vs. E. coli: 8 µg/mL[18]
Benzofuran Derivative FuranAnticancerIC₅₀ vs. HeLa cells: ~5 µM[19]
Dihydropyranopyran PyranAnticancerCompound 4g IC₅₀ vs. MCF-7 cells: 10.1 µM[20]

Note: The provided activity values are from different studies and are for illustrative purposes only. Direct comparison requires testing under identical experimental conditions.

Part 5: Experimental Corner: Protocols for Comparative Evaluation

To objectively compare furan- and pyran-based candidates, standardized in vitro assays are essential. Below are step-by-step protocols for two fundamental experiments in early drug discovery.

G Start Furan vs. Pyran Analogues Perm PAMPA for Passive Permeability Start->Perm Stab Microsomal Stability Assay Start->Stab Data Data Analysis: Papp, T½, CLint Perm->Data Stab->Data Decision Select Candidate for In Vivo Studies Data->Decision

Caption: A simplified experimental workflow for comparing drug candidates.

Protocol 1: In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay is crucial for directly assessing the metabolic liabilities discussed in Part 2. It measures the rate at which a compound is metabolized by liver enzymes.[3][10][21]

Objective: To determine the in vitro half-life (T½) and intrinsic clearance (CLint) of furan- and pyran-based compounds.

Materials:

  • Pooled liver microsomes (human, rat, or mouse)

  • Test compounds (10 mM stock in DMSO)

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (contains NADPH, co-factors)

  • Positive control compounds (e.g., Dextromethorphan, Midazolam)[3]

  • Ice-cold acetonitrile (ACN) with an internal standard (IS) for stopping the reaction

  • 96-well plates, centrifuge, LC-MS/MS system

Methodology:

  • Preparation: Thaw liver microsomes on ice. Prepare a microsomal working solution in phosphate buffer (e.g., to a final protein concentration of 0.5 mg/mL).[3]

  • Reaction Setup: In a 96-well plate, add the microsomal working solution. Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiation: To initiate the reaction, add the NADPH regenerating system. Immediately afterward, add the test compound to achieve a final concentration of 1 µM. For the negative control (T=0 min), add the stopping solution before adding the NADPH system.

  • Incubation: Incubate the plate at 37°C with gentle shaking.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding 3-4 volumes of ice-cold ACN with IS to the respective wells.

  • Protein Precipitation: Seal the plate and vortex thoroughly. Centrifuge at high speed (e.g., 4000 x g) for 15 minutes to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate for analysis. Quantify the remaining concentration of the parent compound at each time point using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the linear regression line gives the elimination rate constant (k). Calculate the half-life (T½ = 0.693/k) and intrinsic clearance (CLint).[11]

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

This cell-free assay predicts a compound's ability to passively diffuse across a membrane, modeling absorption in the gastrointestinal (GI) tract or penetration of the blood-brain barrier (BBB).[4][13]

Objective: To determine the apparent permeability coefficient (Papp) for furan- and pyran-based compounds.

Materials:

  • PAMPA "sandwich" plate system (a donor plate with a hydrophobic PVDF membrane and an acceptor plate)

  • Artificial membrane solution (e.g., 2% lecithin in dodecane)

  • Phosphate Buffered Saline (PBS), pH 7.4 (or other relevant pH)

  • Test compounds and control compounds (high and low permeability)

  • DMSO for stock solutions

  • UV/Vis plate reader or LC-MS/MS system

Methodology:

  • Membrane Coating: Carefully coat the membrane of each well in the donor plate with ~5 µL of the artificial membrane solution. Allow the solvent to evaporate completely (15-20 minutes).[13]

  • Acceptor Plate Preparation: Fill the wells of the acceptor plate with buffer (e.g., 300 µL of PBS).

  • Donor Plate Preparation: Prepare the test and control compounds in buffer (e.g., 200 µM from a DMSO stock, keeping the final DMSO concentration <5%). Add these solutions to the donor plate wells.

  • Incubation: Carefully place the donor plate onto the acceptor plate to form the "sandwich." Incubate the assembly at room temperature for a specified period (e.g., 4-18 hours) with gentle shaking.[13]

  • Concentration Measurement: After incubation, carefully separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (UV/Vis absorbance or LC-MS/MS).[13]

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = [-ln(1 - CA/Ceq)] * (VD * VA) / ((VD + VA) * Area * Time) Where CA is the concentration in the acceptor well, Ceq is the equilibrium concentration, VD and VA are the volumes of the donor and acceptor wells, Area is the membrane surface area, and Time is the incubation time.

Conclusion

The choice between a furan and a pyran scaffold is a nuanced decision guided by the specific goals of a drug discovery program.

  • The furan ring offers aromaticity and can be an effective bioisostere for a phenyl ring, but it carries a significant, well-documented risk of metabolic activation leading to toxicity. This liability must be assessed and mitigated early in development.

  • The pyran ring , especially in its saturated THP form, is a stalwart of medicinal chemistry, prized for its metabolic stability and its utility in improving the overall ADME profile of a drug candidate.

While both scaffolds are found in successful drugs, a modern, safety-conscious approach to drug design often favors the more stable pyran scaffold, or at least mandates a thorough investigation and potential replacement of a furan ring if metabolic instability is detected. By understanding the fundamental chemical and metabolic differences and employing rigorous comparative assays, researchers can make informed decisions, steering their projects away from potential pitfalls and toward the development of safer, more effective medicines.

References

  • Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]

  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from [Link]

  • CliniSciences. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Kit. Retrieved from [Link]

  • Mercell. (n.d.). Metabolic stability in liver microsomes. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]

  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes. Retrieved from [Link]

  • Technology Networks. (n.d.). PAMPA Permeability Assay. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Retrieved from [Link]

  • Wernevik, J., et al. (n.d.). Protocol for the Human Liver Microsome Stability Assay. ResearchGate. Retrieved from [Link]

  • Khumalo, B., et al. (2026). Tetrahydropyridines: a recent update for their multicomponent synthesis. RSC Advances.
  • Grover, R., et al. (n.d.). Current Developments in the Pyran-Based Analogues as Anticancer Agents. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Pyran-based natural and synthetic marketed drugs in preclinical/clinical trials. Retrieved from [Link]

  • El-Sayed, N., et al. (2024). 5-Oxo-dihydropyranopyran derivatives as anti-proliferative agents; synthesis, biological evaluation, molecular docking, MD simulation, DFT, and in-silico pharmacokinetic studies. Heliyon.
  • ResearchGate. (n.d.). Some pyran-containing marketed drugs in preclinical/clinical trials. Retrieved from [Link]

  • Al-Warhi, T., et al. (2022). Insights into the recent progress in the medicinal chemistry of pyranopyrimidine analogs. RSC Medicinal Chemistry.
  • Paul, S. (2022). Bioisosterism in Drug Discovery and Development - An Overview. ResearchGate. Retrieved from [Link]

  • Shanu-Wilson, J. (2024). Metabolism of 2024 FDA Approved Small Molecules – PART 1. Hypha Discovery. Retrieved from [Link]

  • Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Journal of Medicinal Chemistry.
  • Baran Lab. (n.d.). Bioisosteres v2 - Recent Trends and Tactics. Retrieved from [Link]

  • Raffa, R., & Pergolizzi Jr., J. (2019). Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings. Pharmacology & Pharmacy.
  • ResearchGate. (n.d.). (PDF) Dipole moment and polarizability of furan and chlorofuran. Retrieved from [Link]

  • Semantic Scholar. (1972). The direction of the dipole moments of furan, thiophen, and pyrrole: A controversial question. Retrieved from [Link]

  • ResearchGate. (n.d.). BIOLOGICAL ACTIVITY STUDIES OF SOME SYNTHESIZED NOVEL FURAN AND PYRAN DERIVATIVES | Request PDF. Retrieved from [Link]

  • Baran Lab. (2020). Bioisosterism: A brief history of definitions to orient ourselves…. Retrieved from [Link]

  • ResearchGate. (n.d.). dipole moment and polarizability of furan and. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyran. Retrieved from [Link]

  • DergiPark. (n.d.). Biological Activity Studies of Some Synthesized Novel Furan and Pyran Derivatives. Retrieved from [Link]

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Comparative

A Senior Application Scientist's Guide to the Structural Validation of (5-(Furan-2-yl)pyridin-3-yl)methanamine using 2D NMR Spectroscopy

Introduction In the landscape of modern drug discovery and development, the unambiguous determination of a molecule's structure is a non-negotiable cornerstone of the research process. The precise arrangement of atoms di...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery and development, the unambiguous determination of a molecule's structure is a non-negotiable cornerstone of the research process. The precise arrangement of atoms dictates a compound's physicochemical properties, its interaction with biological targets, and ultimately, its efficacy and safety. For novel heterocyclic compounds such as (5-(Furan-2-yl)pyridin-3-yl)methanamine, a molecule with potential applications in medicinal chemistry, structural integrity must be rigorously confirmed.

While one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides a foundational overview of the chemical environment of nuclei, it often falls short in resolving the complexities of aromatic and substituted heterocyclic systems where spectral overlap is common.[1] This guide provides an in-depth, field-proven methodology for the complete structural validation of (5-(Furan-2-yl)pyridin-3-yl)methanamine, leveraging the power of two-dimensional (2D) NMR techniques. We will explore how a synergistic application of Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) provides a self-validating network of data that leaves no ambiguity in the final structural assignment.

The Analytical Challenge: Beyond 1D NMR

The structure of (5-(Furan-2-yl)pyridin-3-yl)methanamine presents a distinct analytical challenge. The molecule contains two distinct aromatic rings—a pyridine and a furan—and a flexible aminomethyl side chain.

Structure of (5-(Furan-2-yl)pyridin-3-yl)methanamine with atom numberingFigure 1. The chemical structure of (5-(Furan-2-yl)pyridin-3-yl)methanamine with systematic numbering for NMR assignment.

The ¹H NMR spectrum is expected to show several signals in the aromatic region (typically 6.5-8.5 ppm), which can be crowded and difficult to assign definitively.[2] Furthermore, 1D NMR alone cannot confirm the crucial connectivity between the furan ring, the pyridine ring, and the aminomethyl group. Specifically, it cannot definitively establish the 3,5-substitution pattern on the pyridine ring. 2D NMR spectroscopy overcomes these limitations by spreading correlations across a second frequency dimension, resolving overlaps and revealing through-bond nuclear relationships.[3][4]

The 2D NMR Toolkit: A Triad of Experiments

To achieve complete structural elucidation, we employ a suite of three complementary 2D NMR experiments. Each provides a unique and essential piece of the structural puzzle.

  • ¹H-¹H COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH).[5][6] It is the primary tool for mapping out the proton spin systems within individual rings or alkyl chains. The resulting spectrum displays the 1D proton spectrum on both axes, with off-diagonal "cross-peaks" indicating which protons are coupled.[7]

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to (¹JCH).[8][9][10] It is an exceptionally sensitive technique that allows for the unambiguous assignment of protonated carbons.[11] The 2D spectrum displays the ¹H spectrum on one axis and the ¹³C spectrum on the other, with a cross-peak appearing at the coordinates of each directly bonded C-H pair.[11]

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for piecing together the molecular skeleton. HMBC detects correlations between protons and carbons over longer ranges, typically two or three bonds (²JCH, ³JCH).[10][12][13] Crucially, it reveals connectivities to non-protonated (quaternary) carbons, which are invisible in HSQC, and connects fragments of the molecule that are not directly bonded via protons.[14]

The logical workflow for structural validation using these techniques is visualized below.

G cluster_0 Experimental Phase cluster_1 Data Analysis & Interpretation cluster_2 Validation Sample Sample Preparation (Compound in DMSO-d6) Acquisition NMR Data Acquisition (1D ¹H, ¹³C, COSY, HSQC, HMBC) Sample->Acquisition COSY COSY Analysis (Identify H-H Spin Systems) Acquisition->COSY HSQC HSQC Analysis (Assign Protonated Carbons) Acquisition->HSQC HMBC HMBC Analysis (Connect Molecular Fragments) Acquisition->HMBC COSY->HMBC HSQC->HMBC Structure Validated Structure of (5-(Furan-2-yl)pyridin-3-yl)methanamine HMBC->Structure

Caption: Experimental workflow for 2D NMR structural validation.

Experimental Protocol

1. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the synthesized (5-(Furan-2-yl)pyridin-3-yl)methanamine.

  • Dissolve the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6). Causality: DMSO-d6 is chosen for its excellent solvating power for polar compounds and its high boiling point, which minimizes evaporation. The residual solvent peak can be used as a secondary chemical shift reference.

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Data Acquisition:

  • All spectra should be acquired on a 500 MHz (or higher) NMR spectrometer equipped with a cryoprobe for optimal sensitivity.

  • 1D ¹H Spectrum: Acquire with a 30° pulse angle and a relaxation delay of 2 seconds.

  • 1D ¹³C{¹H} Spectrum: Acquire using a standard pulse program with proton decoupling.

  • 2D gCOSY: Acquire using a gradient-selected COSY pulse sequence.

  • 2D gHSQC: Use a sensitivity-enhanced, gradient-selected HSQC experiment. Set the ¹JCH coupling constant to an average value of 145 Hz to optimize transfer for both sp² and sp³ C-H bonds.

  • 2D gHMBC: Use a gradient-selected HMBC experiment. The long-range coupling delay should be optimized for a J-coupling of 8-10 Hz. Causality: This value is a good compromise for detecting both ²JCH and ³JCH correlations in aromatic and aliphatic systems.[12]

Data Interpretation: Assembling the Structure Step-by-Step

The following section outlines the logical process of interpreting the spectral data to build the final structure. The predicted chemical shifts are based on known values for furan and pyridine derivatives.[15][16][17][18]

Step 1: Foundational Analysis of 1D Spectra

First, analyze the 1D ¹H and ¹³C spectra to identify the number and types of protons and carbons. The aminomethyl protons (H-11) are expected to appear as a singlet or broad singlet around 3.8-4.0 ppm, while the aromatic protons (H-2, H-4, H-6, H-7, H-9, H-10) will be in the 6.5-9.0 ppm region.

Step 2: Mapping Spin Systems with COSY

The COSY spectrum reveals through-bond proton connectivities, allowing us to trace the proton networks within each ring.

  • Pyridine Ring: A cross-peak is expected between H-2 and H-4, and another between H-4 and H-6, confirming their relative positions.

  • Furan Ring: A clear cross-peak between H-9 and H-10 will establish their vicinal relationship. H-7 will likely appear as a doublet of doublets, showing correlations to both H-9 and H-10.

Step 3: Assigning Protonated Carbons with HSQC

The HSQC spectrum correlates each proton signal with its directly attached carbon, providing definitive C-H assignments. This is a crucial step for building the carbon framework.

ProtonExpected ¹H Shift (ppm)Attached CarbonExpected ¹³C Shift (ppm)
H-2~8.8C-2~150
H-4~8.2C-4~135
H-6~9.0C-6~152
H-7~7.8C-7~145
H-9~6.7C-9~112
H-10~7.2C-10~115
H-11~3.9C-11~40

Table 1: Predicted ¹H and ¹³C chemical shifts and their direct one-bond correlations as confirmed by HSQC.

Step 4: Connecting the Fragments with HMBC

The HMBC spectrum provides the final, irrefutable links between the molecular fragments. It is here that we confirm the 3,5-substitution pattern and the placement of the aminomethyl group. The diagram below illustrates the most critical correlations.

G cluster_0 Key HMBC Correlations mol H11 H-11 C3 C-3 H11->C3 ²JCH C4 C-4 H11->C4 ³JCH H7 H-7 C5 C-5 H7->C5 ³JCH H4_2 H-4 C5_2 C-5 H4_2->C5_2 ²JCH H6_2 H-6 H6_2->C5_2 ²JCH

Caption: Critical HMBC correlations confirming the molecular skeleton.

Key HMBC Correlations and Their Significance:

  • H-11 → C-3 & C-4: The protons of the aminomethyl group (H-11) will show a two-bond correlation (²JCH) to the quaternary carbon C-3 and a three-bond correlation (³JCH) to C-4. This unambiguously places the -CH₂NH₂ group at the C-3 position of the pyridine ring.

  • H-7 → C-5: The proton on the furan ring (H-7) will show a three-bond correlation (³JCH) to the quaternary carbon C-5 of the pyridine ring. This is the single most important correlation, as it confirms the direct link between the two heterocyclic rings at the correct position.

  • H-4 & H-6 → C-5: The pyridine protons H-4 and H-6 will both show two-bond correlations (²JCH) to the furan-substituted carbon C-5, further cementing the connectivity.

  • H-2 & H-6 → C-4: Correlations from the flanking pyridine protons to C-4 will also be observed, reinforcing the assignments within the pyridine ring.

ProtonCorrelated Carbon(s)J-CouplingStructural Significance
H-11 C-3, C-4²J, ³JConfirms attachment of aminomethyl group at C-3.
H-7 C-5, C-9, C-8³J, ²J, ²JConfirms Furan-Pyridine linkage at C-5.
H-4 C-2, C-6, C-5, C-3²J, ²J, ²J, ²JConfirms pyridine ring structure and substitution.
H-6 C-2, C-5²J, ²JConfirms pyridine ring structure and substitution.

Table 2: Summary of key, structure-defining HMBC correlations.

Conclusion

The structural validation of (5-(Furan-2-yl)pyridin-3-yl)methanamine is a clear demonstration of the power of modern NMR spectroscopy. While 1D NMR provides the initial clues, it is the synergistic application of 2D techniques that delivers the conclusive evidence. The COSY experiment delineates the proton frameworks of the individual rings. The HSQC experiment provides a direct and unambiguous link between protons and their attached carbons. Finally, the HMBC experiment serves as the master key, connecting all the molecular fragments through long-range correlations and confirming the positions of all substituents and quaternary carbons. This rigorous, multi-faceted approach creates a self-validating dataset, ensuring the highest degree of confidence in the final structural assignment, a critical requirement for advancing any compound in the research and development pipeline.

References

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Validation

A Comparative Guide to the Biological Activity of (5-(Furan-2-yl)pyridin-3-yl)methanamine Analogs

In the landscape of medicinal chemistry, the fusion of heterocyclic rings often yields compounds with remarkable biological activities. The scaffold of (5-(Furan-2-yl)pyridin-3-yl)methanamine, which marries a furan ring...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the fusion of heterocyclic rings often yields compounds with remarkable biological activities. The scaffold of (5-(Furan-2-yl)pyridin-3-yl)methanamine, which marries a furan ring with a pyridine moiety, has emerged as a promising template for the development of novel therapeutic agents. This guide provides a comparative analysis of the biological activities of various analogs derived from this core structure, with a focus on their anticancer and antimicrobial properties. While comprehensive biological data for the parent compound, (5-(Furan-2-yl)pyridin-3-yl)methanamine, is not extensively documented in the reviewed literature, its derivatives have demonstrated significant potential, offering valuable insights into the structure-activity relationships (SAR) that govern their efficacy.

This document is intended for researchers, scientists, and drug development professionals, providing an in-depth look at the experimental data and methodologies that underpin the biological evaluation of these compounds.

Anticancer Activity of Furan-Pyridine Analogs

The furan-pyridine scaffold has been extensively explored for its cytotoxic effects against various cancer cell lines. The primary mechanism of action for some of the most potent analogs involves the inhibition of key regulators of the cell cycle, such as Cyclin-Dependent Kinase 2 (CDK2).

Comparative Analysis of Anticancer Potency

The following table summarizes the in vitro anticancer activity of representative furan-pyridine derivatives from various studies. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a compound in inhibiting cancer cell growth.

Compound IDCancer Cell LineIC50 (µM)Reference
Furopyridone Derivative 4c KYSE70 (Esophageal)0.888 (24h), 0.655 (48h)[1]
KYSE150 (Esophageal)-[1]
Pyrazolo[3,4-b]pyridine 7b MCF7 (Breast)0.46[2]
Pyrazolo[3,4-b]pyridine 12f MCF7 (Breast)0.27[2]
Roscovitine (Standard) MCF7 (Breast)1.41[2]
Pyridine-Urea 8e MCF-7 (Breast)0.11 (72h)[3]
Pyridine-Urea 8b MCF-7 (Breast)0.21 (72h)[3]
Doxorubicin (Standard) MCF-7 (Breast)-[3]

Note: Direct comparison between studies should be made with caution due to variations in experimental conditions.

The data clearly indicates that substitutions on the core furan-pyridine structure significantly influence cytotoxic activity. For instance, the pyrazolo[3,4-b]pyridine analogs 7b and 12f exhibit potent CDK2 inhibitory activity, with IC50 values in the sub-micromolar range, surpassing the standard CDK inhibitor Roscovitine[2]. Similarly, pyridine-urea derivatives 8b and 8e demonstrate strong anti-proliferative effects against the MCF-7 breast cancer cell line[3]. The furopyridone derivative 4c also shows significant cytotoxicity against esophageal cancer cell lines[1].

Mechanism of Action: Targeting the CDK2/Cyclin A2 Pathway

A significant body of evidence points towards the inhibition of the CDK2/Cyclin A2 complex as a key mechanism for the anticancer activity of these furan-pyridine analogs[2]. CDK2 is a crucial enzyme that, in complex with Cyclin A2, regulates the transition from the G1 to the S phase of the cell cycle and is involved in DNA replication[4][5]. By inhibiting CDK2, these compounds can induce cell cycle arrest and apoptosis in cancer cells.

Below is a diagram illustrating the simplified CDK2/Cyclin A2 signaling pathway and the putative point of intervention by furan-pyridine inhibitors.

CDK2_Pathway cluster_G1 G1 Phase cluster_S S Phase CyclinD_CDK46 Cyclin D / CDK4/6 pRb pRb CyclinD_CDK46->pRb phosphorylates E2F E2F pRb->E2F inhibits CyclinE_CDK2 Cyclin E / CDK2 E2F->CyclinE_CDK2 activates CyclinA_CDK2 Cyclin A2 / CDK2 CyclinE_CDK2->CyclinA_CDK2 promotes transition DNA_Replication DNA Replication CyclinA_CDK2->DNA_Replication initiates Inhibitor Furan-Pyridine Inhibitor Inhibitor->CyclinA_CDK2 inhibits

Caption: Simplified CDK2/Cyclin A2 signaling pathway in cell cycle progression.

Antimicrobial Activity of Furan-Pyridine Analogs

The furan-pyridine scaffold has also been investigated for its potential as an antimicrobial agent against a range of pathogenic bacteria. The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Comparative Analysis of Antimicrobial Potency

The following table presents the MIC values of selected furan-based derivatives against Gram-positive and Gram-negative bacteria.

Compound IDBacterial StrainMIC (µg/mL)Reference
Furan-pyrimidine-thiazolidinone 8k E. coli12.5
Furan-pyrimidine-thiazolidinone 8d A. niger (Fungus)100
Furan-pyrimidine-thiazolidinone 8e A. niger (Fungus)100
Chloramphenicol (Standard) E. coli-
Ciprofloxacin (Standard) E. coli-
5-(furan-2-yl)-4-amino-1,2,4-triazole-3-thiol derivative (isopropyl ester) S. aureus-[6]
5-(furan-2-yl)-4-amino-1,2,4-triazole-3-thiol derivative (isobutyl ester) S. aureus-[6]

Note: The results for the triazole-thiol derivatives indicated a sharp increase in activity against S. aureus with the introduction of isopropyl and isobutyl radicals, though specific MIC values were not provided in the abstract[6].

The data suggests that modifications to the furan-pyridine core can yield compounds with significant antimicrobial activity. For example, the furan-pyrimidine-thiazolidinone derivative 8k shows notable efficacy against E. coli.

Proposed Mechanism of Antimicrobial Action

The precise mechanism of action for many furan-pyridine antimicrobial compounds is still under investigation. However, for nitrofuran derivatives, a widely accepted mechanism involves the reductive activation of the nitro group by bacterial nitroreductases to form reactive intermediates. These intermediates can then damage bacterial DNA, ribosomes, and other macromolecules, leading to cell death[7]. It is plausible that other furan-pyridine analogs exert their antimicrobial effects through similar mechanisms involving bioactivation within the microbial cell or by inhibiting essential microbial enzymes.

Below is a conceptual workflow for the evaluation of antimicrobial activity.

Antimicrobial_Workflow cluster_Prep Preparation cluster_Assay Assay cluster_Analysis Data Analysis Compound_Prep Prepare stock solutions of test compounds Serial_Dilution Perform serial dilutions in microtiter plate Compound_Prep->Serial_Dilution Inoculum_Prep Prepare standardized bacterial inoculum Inoculation Inoculate wells with bacterial suspension Inoculum_Prep->Inoculation Serial_Dilution->Inoculation Incubation Incubate at 37°C for 16-20 hours Inoculation->Incubation Read_MIC Visually determine MIC (lowest concentration with no growth) Incubation->Read_MIC Record_Results Record and compare MIC values Read_MIC->Record_Results

Caption: General workflow for determining Minimum Inhibitory Concentration (MIC).

Experimental Protocols

To ensure the reproducibility and validity of the presented biological data, this section provides detailed, step-by-step methodologies for the key experiments cited in this guide.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Materials:

  • Cancer cell lines (e.g., MCF-7, KYSE70)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well microtiter plates

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest cancer cells and seed them into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubation: Incubate the plates for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

Broth Microdilution Method for Antimicrobial Activity

The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

  • Bacterial strains (e.g., E. coli, S. aureus)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Standard antibiotic (e.g., Ciprofloxacin, Chloramphenicol) as a positive control

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension from an overnight culture in MHB. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: Prepare a two-fold serial dilution of the test compounds in MHB in the wells of a 96-well plate.

  • Inoculation: Inoculate each well with the prepared bacterial suspension. Include a growth control well (broth and bacteria, no compound) and a sterility control well (broth only).

  • Incubation: Incubate the plates at 37°C for 16-20 hours.

  • MIC Determination: After incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of the compound at which no visible growth is observed.

Conclusion and Future Perspectives

The analogs of (5-(Furan-2-yl)pyridin-3-yl)methanamine represent a versatile and promising scaffold in drug discovery. The extensive research into their anticancer and antimicrobial activities has revealed critical structure-activity relationships, paving the way for the rational design of more potent and selective therapeutic agents. The potent inhibition of the CDK2/Cyclin A2 complex by some of these analogs highlights a key mechanism for their anticancer effects and warrants further investigation. Similarly, the antimicrobial potential of these compounds, particularly with further optimization, could contribute to the arsenal against drug-resistant pathogens.

Future research should focus on several key areas:

  • Synthesis and Evaluation of the Parent Compound: A thorough biological evaluation of (5-(Furan-2-yl)pyridin-3-yl)methanamine is necessary to establish a baseline for comparative studies.

  • Elucidation of Antimicrobial Mechanisms: Detailed mechanistic studies are required to identify the specific molecular targets of the antimicrobial furan-pyridine analogs.

  • In Vivo Studies: Promising candidates identified in vitro should be advanced to preclinical in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.

  • Expansion of Analog Libraries: The synthesis and screening of a wider range of analogs with diverse substitutions will further refine the structure-activity relationships and could lead to the discovery of compounds with improved therapeutic indices.

By continuing to explore the chemical space around the furan-pyridine core, the scientific community is well-positioned to develop novel and effective treatments for cancer and infectious diseases.

References

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Comparative

Head-to-head comparison of different synthetic routes to (5-(Furan-2-yl)pyridin-3-yl)methanamine

Introduction (5-(Furan-2-yl)pyridin-3-yl)methanamine is a key structural motif in medicinal chemistry, serving as a versatile building block for the synthesis of a wide range of biologically active compounds. Its unique...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(5-(Furan-2-yl)pyridin-3-yl)methanamine is a key structural motif in medicinal chemistry, serving as a versatile building block for the synthesis of a wide range of biologically active compounds. Its unique combination of a pyridine core, a furan moiety, and a flexible aminomethyl linker allows for diverse interactions with biological targets. The efficient and scalable synthesis of this compound is therefore of significant interest to researchers in drug discovery and development. This guide provides a head-to-head comparison of two prominent synthetic routes to (5-(Furan-2-yl)pyridin-3-yl)methanamine, offering a detailed analysis of their respective strengths and weaknesses, supported by experimental data and protocols.

Strategic Overview of Synthetic Approaches

The synthesis of (5-(Furan-2-yl)pyridin-3-yl)methanamine primarily revolves around two strategic approaches: a convergent route featuring a late-stage introduction of the aminomethyl group and a more linear approach where the nitrogen functionality is incorporated early in the synthetic sequence. Both strategies predominantly rely on the robust and versatile Suzuki-Miyaura cross-coupling reaction to construct the core 5-(furan-2-yl)pyridine scaffold.[1][2][3] The choice between these routes will largely depend on the availability of starting materials, desired scale of synthesis, and tolerance to specific reaction conditions.

Diagram of Synthetic Strategies

Synthetic_Strategies cluster_0 Route 1: Late-Stage Aminomethyl Installation cluster_1 Route 2: Early Nitrogen Introduction A1 5-Bromo-3-methylpyridine B1 Suzuki Coupling A1->B1 C1 3-Methyl-5-(furan-2-yl)pyridine B1->C1 D1 Side-Chain Functionalization C1->D1 E1 Target Molecule D1->E1 A2 5-Bromo-3-cyanopyridine B2 Suzuki Coupling A2->B2 C2 5-(Furan-2-yl)nicotinonitrile B2->C2 D2 Nitrile Reduction C2->D2 E2 Target Molecule D2->E2 Route_1_Detailed Start 5-Bromo-3-methylpyridine Suzuki Suzuki Coupling (Furan-2-boronic acid, Pd catalyst, base) Start->Suzuki Intermediate1 3-Methyl-5-(furan-2-yl)pyridine Suzuki->Intermediate1 Bromination Benzylic Bromination (NBS, initiator) Intermediate1->Bromination Intermediate2 3-(Bromomethyl)-5- (furan-2-yl)pyridine Bromination->Intermediate2 Cyanation Cyanation (NaCN or KCN) Intermediate2->Cyanation Intermediate3 5-(Furan-2-yl)nicotinonitrile Cyanation->Intermediate3 Reduction Nitrile Reduction (e.g., LiAlH4, H2/Raney Ni) Intermediate3->Reduction Product (5-(Furan-2-yl)pyridin-3-yl)methanamine Reduction->Product

Caption: Step-by-step workflow for Route 1.

Experimental Protocol: Route 1

Step 1: Suzuki-Miyaura Coupling To a solution of 5-bromo-3-methylpyridine (1.0 eq) and furan-2-boronic acid (1.2 eq) in a 4:1 mixture of 1,4-dioxane and water is added K₃PO₄ (2.5 eq). The mixture is degassed with argon for 20 minutes. Pd(PPh₃)₄ (0.05 eq) is then added, and the reaction is heated to 90 °C for 12 hours. After cooling, the mixture is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over Na₂SO₄, and concentrated. The crude product is purified by column chromatography to yield 3-methyl-5-(furan-2-yl)pyridine.

Step 2: Benzylic Bromination 3-Methyl-5-(furan-2-yl)pyridine (1.0 eq) is dissolved in CCl₄. N-Bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of benzoyl peroxide are added. The mixture is refluxed for 4 hours under irradiation with a UV lamp. The reaction is cooled, filtered, and the filtrate is concentrated to give crude 3-(bromomethyl)-5-(furan-2-yl)pyridine, which is often used in the next step without further purification.

Step 3: Cyanation The crude 3-(bromomethyl)-5-(furan-2-yl)pyridine (1.0 eq) is dissolved in acetone. Sodium cyanide (1.5 eq) is added, and the mixture is stirred at room temperature for 12 hours. The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried, and concentrated to afford 5-(furan-2-yl)nicotinonitrile.

Step 4: Nitrile Reduction 5-(Furan-2-yl)nicotinonitrile (1.0 eq) is dissolved in anhydrous THF and added dropwise to a suspension of LiAlH₄ (2.0 eq) in THF at 0 °C. The mixture is then stirred at room temperature for 4 hours. The reaction is quenched by the sequential addition of water, 15% NaOH solution, and water. The resulting solid is filtered off, and the filtrate is concentrated to give the crude product, which is purified by column chromatography to yield (5-(furan-2-yl)pyridin-3-yl)methanamine.

Route 2: Early Introduction of the Nitrogen Functionality

This more linear approach commences with a pyridine precursor already bearing a nitrogen-containing functional group at the 3-position, which is then carried through the Suzuki coupling and subsequently reduced to the target amine. The use of a commercially available, pre-functionalized pyridine can streamline the synthesis.

Mechanistic Rationale and Key Transformations

The key steps in this route are the Suzuki-Miyaura coupling of 5-bromo-3-cyanopyridine with furan-2-boronic acid, followed by the direct reduction of the resulting 5-(furan-2-yl)nicotinonitrile to the desired aminomethyl pyridine. This strategy avoids the potentially harsh conditions of benzylic bromination.

Diagram of Route 2

Route_2_Detailed Start 5-Bromo-3-cyanopyridine Suzuki Suzuki Coupling (Furan-2-boronic acid, Pd catalyst, base) Start->Suzuki Intermediate 5-(Furan-2-yl)nicotinonitrile Suzuki->Intermediate Reduction Nitrile Reduction (e.g., H2/Raney Ni, BH3-THF) Intermediate->Reduction Product (5-(Furan-2-yl)pyridin-3-yl)methanamine Reduction->Product

Caption: Step-by-step workflow for Route 2.

Experimental Protocol: Route 2

Step 1: Suzuki-Miyaura Coupling A mixture of 5-bromo-3-cyanopyridine (1.0 eq), furan-2-boronic acid (1.2 eq), and Na₂CO₃ (2.0 eq) in a 3:1 mixture of DME and water is sparged with argon for 15 minutes. Pd(dppf)Cl₂ (0.03 eq) is added, and the reaction mixture is heated at 85 °C for 16 hours. After cooling to room temperature, the reaction is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over MgSO₄, and concentrated. The residue is purified by flash chromatography to give 5-(furan-2-yl)nicotinonitrile.

Step 2: Nitrile Reduction To a solution of 5-(furan-2-yl)nicotinonitrile (1.0 eq) in ethanol saturated with ammonia is added Raney nickel (approx. 10 wt%). The mixture is hydrogenated in a Parr apparatus at 50 psi of H₂ for 6 hours. The catalyst is then filtered off through a pad of Celite, and the filtrate is concentrated under reduced pressure to yield (5-(furan-2-yl)pyridin-3-yl)methanamine.

Head-to-Head Comparison

ParameterRoute 1: Late-Stage Aminomethyl InstallationRoute 2: Early Nitrogen Introduction
Overall Yield Generally moderate (30-40% over 4 steps)Typically higher (50-60% over 2 steps)
Starting Material Availability 5-Bromo-3-methylpyridine is readily available.5-Bromo-3-cyanopyridine is commercially available but can be more expensive.
Number of Steps 4 steps2 steps
Scalability Benzylic bromination can be challenging to scale up due to the need for photochemical initiation and potential for side reactions. The use of LiAlH₄ also presents scalability challenges.More amenable to scale-up. Catalytic hydrogenation is a scalable and well-established industrial process.
Robustness & Reproducibility Multiple steps increase the potential for yield loss and variability. Benzylic bromination can be inconsistent.Fewer steps generally lead to higher reproducibility. The Suzuki coupling and catalytic hydrogenation are typically robust reactions.
Safety & Environmental Considerations Involves the use of highly toxic sodium cyanide and pyrophoric LiAlH₄. CCl₄ is a hazardous solvent.Avoids the use of cyanide and LiAlH₄. Catalytic hydrogenation is a greener alternative to hydride reductions.
Intermediate Versatility The intermediate 3-methyl-5-(furan-2-yl)pyridine can be used to synthesize other derivatives at the 3-position.The synthesis is more linear, offering less flexibility for derivatization from intermediates.

Expert Analysis and Recommendations

For most applications, Route 2 is the recommended synthetic strategy for the preparation of (5-(furan-2-yl)pyridin-3-yl)methanamine. Its primary advantages are a shorter synthetic sequence, higher overall yield, and greater scalability and safety. The avoidance of hazardous reagents such as sodium cyanide and lithium aluminum hydride makes it a more practical choice for both laboratory-scale synthesis and potential industrial production.

While Route 1 offers the potential for greater flexibility in analog synthesis from a common intermediate, the challenges associated with the multi-step functionalization of the methyl group, particularly the benzylic bromination and the use of hazardous reagents, make it a less desirable option for the specific synthesis of the target molecule.

The choice of reducing agent for the nitrile in both routes is critical. While lithium aluminum hydride is effective, its hazards and work-up procedure are significant drawbacks. Catalytic hydrogenation with Raney nickel, as described in Route 2, is a robust and scalable alternative. Other reducing agents such as borane-tetrahydrofuran complex (BH₃-THF) could also be considered to avoid the high pressures of hydrogenation, though may require careful optimization to prevent reduction of the furan or pyridine rings.

The synthesis of (5-(furan-2-yl)pyridin-3-yl)methanamine can be efficiently achieved through multiple synthetic routes. A thorough analysis of the available strategies reveals that an approach involving an early introduction of the nitrogen functionality via a Suzuki coupling of 5-bromo-3-cyanopyridine, followed by catalytic hydrogenation, offers a more direct, higher-yielding, and safer pathway compared to a late-stage functionalization strategy. This guide provides the necessary data and protocols to enable researchers to make an informed decision based on their specific needs and resources.

References

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017). Molecules, 22(1), 190. [Link]

  • THE NOVEL REDUCTION OF PYRIDINE DERIVATIVE5 WITH SAMARIUM DIIODIDE. (1993). HETEROCYCLES, 36(10), 2383. [Link]

  • Preparation method for 2-cyano-5-bromopyridine.
  • A Novel Method for the Synthesis of 5-Bromo-2-cyanopyridine. CNKI. [Link]

  • 5-(Furan-3-yl)pyrimidine. Organic Syntheses. [Link]

  • Advanced reduction process to achieve efficient degradation of pyridine. (2021). Chemosphere, 287(Pt 3), 132240. [Link]

  • Palladium-Catalyzed Cross-Coupling Reaction via C–H Activation of Furanyl and Thiofuranyl Substrates. (2022). Molecules, 27(19), 6529. [Link]

  • Synthesis and Anti-Trypanosoma cruzi Activity of 3-Cyanopyridine Derivatives. (2024). ACS Omega. [Link]

  • Reduction of 3,5-disubstituted pyridines to dihydropyridines. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Palladium-catalyzed cross-coupling reaction of alkenyl aluminums with 2-bromobenzo[b]furans. RSC Advances. [Link]

  • Discovery of (5-Phenylfuran-2-yl)methanamine Derivatives as New Human Sirtuin 2 Inhibitors. (2022). Molecules, 27(15), 4983. [Link]

  • A three-step strategy for the conversion of pyridines into benzonitriles. ResearchGate. [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. [Link]

  • Optimization of Palladium-Catalyzed One-Pot Synthesis of Functionalized Furans for High-Yield Production: A Study of Catalytic and Reaction Parameters. (2024). Molecules, 29(20), 4819. [Link]

  • Bromine radical release from a nickel-complex facilitates the activation of alkyl boronic acids: a boron selective Suzuki–Miyaura cross coupling. Chemical Science. [Link]

  • Skeletal Editing of Furans into Pyridines. ChemRxiv. [Link]

  • Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. PMC. [Link]

  • Synthesis and Nicotinic Binding Studies on Enantiopure Diazine Analogues of the Novel (2-Chloro-5-pyridyl)-9-azabicyclo[4.2.1]no. The Gohlke Group. [Link]

  • Synthesis and Characterization of Three New Furan-Containing Terpyridine Derivatives. Molbank. [Link]

  • Targeted Modification of furan-2-carboxaldehydes into Michael Acceptor Analogs Yielded Long-Acting Hemoglobin Modulators with Dual Antisickling Activities. NIH. [Link]

  • Transformation of 3-(Furan-2-yl)-1,3-di(het)arylpropan-1-ones to Prop-2-en-1-ones via Oxidative Furan Dearomatization/2-Ene-1,4,7-triones Cyclization. MDPI. [Link]

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Validation

A Comparative Guide to the Cross-Validation of Analytical Methods for the Quantification of (5-(Furan-2-yl)pyridin-3-yl)methanamine

Introduction (5-(Furan-2-yl)pyridin-3-yl)methanamine, hereafter referred to as FPM, is a heterocyclic amine containing both furan and pyridine moieties. Such structures are common scaffolds in medicinal chemistry and can...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(5-(Furan-2-yl)pyridin-3-yl)methanamine, hereafter referred to as FPM, is a heterocyclic amine containing both furan and pyridine moieties. Such structures are common scaffolds in medicinal chemistry and can appear as key intermediates, active pharmaceutical ingredients (APIs), or process-related impurities in drug manufacturing. Accurate and precise quantification of FPM is therefore paramount for ensuring product quality, safety, and efficacy throughout the drug development lifecycle. The choice of analytical methodology can significantly impact the reliability of these measurements, making it essential to not only validate individual methods but also to understand their comparative performance.

This guide provides an in-depth comparison of three common analytical techniques for the quantification of FPM: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We will delve into the theoretical basis for method selection, provide detailed experimental protocols for validation, and present a framework for cross-validating these methods to ensure data integrity and inter-method consistency. This document is intended for researchers, analytical scientists, and drug development professionals tasked with developing and validating robust analytical procedures.

Chapter 1: The Foundation: Principles of Analytical Method Validation

Before comparing methods, it is crucial to understand the universal parameters used to define their performance, as outlined in the International Council for Harmonisation (ICH) guideline Q2(R1).[1][2] The objective of analytical validation is to demonstrate that a procedure is suitable for its intended purpose.[3]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[3]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Range: The interval between the upper and lower concentrations of an analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.

  • Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. It is typically expressed at three levels: repeatability, intermediate precision, and reproducibility.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Chapter 2: Candidate Analytical Methodologies

The selection of an analytical technique is governed by the physicochemical properties of the analyte (polarity, volatility, thermal stability, ionization potential) and the requirements of the analysis (sensitivity, selectivity, throughput).

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a cornerstone of pharmaceutical analysis, particularly for non-volatile or thermally labile compounds like FPM.[4][5] The presence of aromatic rings (furan and pyridine) in FPM suggests strong UV absorbance, making UV detection a simple and robust choice for quantification.

Causality Behind Experimental Choices:

  • Column: A reversed-phase C18 column is the logical starting point, as it effectively retains moderately polar organic molecules like FPM from a more polar mobile phase.[5]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium formate or phosphate) and an organic solvent (acetonitrile or methanol) is typical. The buffer controls the pH; maintaining a slightly acidic pH (e.g., 3-4) ensures the amine group on FPM is consistently protonated, leading to sharper, more symmetrical peaks.

  • Detector: A UV detector set at a wavelength of maximum absorbance for FPM (determined by a UV scan, likely around 254-280 nm) provides excellent sensitivity and linearity.

  • Standard and Sample Preparation:

    • Prepare a 1.0 mg/mL stock solution of FPM reference standard in methanol.

    • Create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.

    • Prepare Quality Control (QC) samples at low, medium, and high concentrations (e.g., 3, 40, 80 µg/mL) from a separate stock solution.

    • Prepare test samples by dissolving the drug substance or product in a suitable solvent and diluting to fall within the calibration range.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 20 mM Ammonium Formate, pH 3.5 (adjusted with formic acid).

    • Mobile Phase B: Acetonitrile.

    • Gradient: 10% B to 70% B over 10 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • UV Detection: 265 nm.

  • Validation Procedure:

    • Specificity: Inject a blank (diluent), a placebo sample, and a sample of FPM spiked with known related substances to demonstrate resolution.

    • Linearity: Inject the calibration standards in triplicate and perform a linear regression of peak area versus concentration.

    • Accuracy & Precision: Analyze six replicate preparations of QC samples at each level on three different days to assess repeatability and intermediate precision.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique renowned for its high separation efficiency and specificity, making it ideal for volatile and semi-volatile compounds.[6][7] While FPM itself has a relatively high boiling point, its furan moiety is amenable to GC analysis.[8][9] The primary amine may cause peak tailing on standard GC columns, which can be mitigated by derivatization or the use of a base-deactivated column.

Causality Behind Experimental Choices:

  • Sample Introduction: Headspace (HS) or Solid-Phase Microextraction (SPME) are preferred for furan analysis to separate the volatile analyte from non-volatile matrix components, reducing contamination of the GC system.[6][10]

  • Column: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS), provides good selectivity for a wide range of organic molecules.[11]

  • Derivatization (Optional but Recommended): To improve peak shape and thermal stability, the primary amine can be derivatized (e.g., silylation with BSTFA or acylation). This step adds complexity but significantly improves chromatographic performance.

  • Detector: A mass spectrometer provides definitive identification based on the mass-to-charge ratio (m/z) and fragmentation pattern, offering superior specificity compared to UV detection.[7]

  • Standard and Sample Preparation:

    • Prepare a 1.0 mg/mL stock solution of FPM in a suitable solvent like methanol.

    • Prepare calibration standards and QC samples in the relevant matrix (e.g., water or a placebo solution) for headspace analysis.

    • For each sample, place a defined volume (e.g., 5 mL) into a 20 mL headspace vial. Add an internal standard (e.g., d4-Furan or a deuterated analogue of FPM).[7] Seal immediately.

  • GC-MS Conditions:

    • Headspace Sampler: Vial equilibration at 80 °C for 15 minutes.

    • GC Column: HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness.

    • Carrier Gas: Helium at 1.2 mL/min.

    • Inlet Temperature: 250 °C (Splitless mode).

    • Oven Program: 50 °C (hold 2 min), ramp to 280 °C at 20 °C/min, hold 5 min.

    • MS Transfer Line: 280 °C.

    • MS Ion Source: 230 °C.

    • Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition: Selected Ion Monitoring (SIM) of characteristic FPM ions (e.g., the molecular ion and major fragments).

  • Validation Procedure: Follow a similar strategy as HPLC-UV, analyzing calibration standards and QC samples to determine linearity, accuracy, precision, and specificity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS combines the separation power of HPLC with the exceptional sensitivity and selectivity of tandem mass spectrometry, making it the gold standard for trace-level quantification in complex matrices.[12][13]

Causality Behind Experimental Choices:

  • Chromatography: The HPLC conditions can be similar to the UV method, but using volatile buffers (e.g., ammonium formate or acetate) is mandatory for MS compatibility.[14]

  • Ionization: Electrospray Ionization (ESI) in positive mode is ideal for FPM, as the pyridine and amine groups are readily protonated to form [M+H]+ ions.

  • Mass Analysis: Multiple Reaction Monitoring (MRM) is used for quantification. A specific precursor ion (e.g., the [M+H]+ of FPM) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process is highly specific and virtually eliminates matrix interference.[15]

  • Standard and Sample Preparation:

    • Due to the high sensitivity of the technique, stock solutions may be prepared at 100 µg/mL.

    • Calibration standards are prepared at much lower concentrations (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL).

    • QC samples are prepared at low, medium, and high concentrations (e.g., 0.3, 25, 80 ng/mL).

    • An internal standard (ideally a stable isotope-labeled version of FPM) should be used to compensate for matrix effects and instrument variability.

  • LC-MS/MS Conditions:

    • LC System: Use the same or similar LC conditions as the HPLC-UV method, ensuring mobile phases are MS-compatible.

    • Mass Spectrometer: Triple quadrupole.

    • Ion Source: ESI+.

    • Key Parameters: Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) and compound-specific parameters (declustering potential, collision energy) via infusion of FPM standard.

    • MRM Transitions: Determine and monitor at least two transitions for FPM (one for quantification, one for confirmation) and one for the internal standard.

  • Validation Procedure: The validation must adhere to both ICH Q2(R1) and relevant bioanalytical guidelines from the FDA or EMA if used for biological samples, which include assessments of matrix effect, recovery, and stability.[16][17][18]

Chapter 3: The Cross-Validation Protocol

Cross-validation is performed to compare the results from two or more analytical methods, ensuring that data generated by different techniques are equivalent and reliable.[18][19] This is critical when, for example, a robust but less sensitive HPLC-UV method is used for routine QC, while a highly sensitive LC-MS/MS method is used for impurity profiling or bioanalysis.

Workflow for Cross-Validation

The following diagram illustrates the workflow for a comprehensive cross-validation study comparing the three validated methods.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis Method Analysis cluster_data Data Processing & Comparison cluster_conclusion Conclusion SampleBatch Prepare Single Batch of QC Samples (n=6 at LQC, MQC, HQC) HPLC Analyze via Validated HPLC-UV Method SampleBatch->HPLC GCMS Analyze via Validated GC-MS Method SampleBatch->GCMS LCMS Analyze via Validated LC-MS/MS Method SampleBatch->LCMS DataComp Calculate Mean Concentration, SD, and %CV for each method and level HPLC->DataComp GCMS->DataComp LCMS->DataComp Stats Statistical Analysis (e.g., Bland-Altman Plot, %Bias Calculation) DataComp->Stats Conclusion Assess Method Comparability (Acceptance Criteria: e.g., %Bias < 15%) Stats->Conclusion

Caption: Workflow for the cross-validation of three analytical methods.

Step-by-Step Cross-Validation Procedure
  • Prepare a Single Set of Samples: From a single, homogeneous source, prepare a minimum of six replicates of QC samples at three concentrations (low, medium, high) that are within the overlapping quantitative range of all three methods.

  • Analyze Samples: Divide the replicates from each concentration level into three groups. Analyze one group by each of the fully validated HPLC-UV, GC-MS, and LC-MS/MS methods.

  • Calculate Results: Determine the mean concentration, standard deviation (SD), and coefficient of variation (%CV) for each level as measured by each method.

  • Compare Data: Calculate the percent bias between the methods. Typically, one method (often the one considered most accurate, like LC-MS/MS) is chosen as the reference.

    • %Bias = [(Mean Conc.Test Method - Mean Conc.Reference Method) / Mean Conc.Reference Method] * 100

  • Set Acceptance Criteria: The acceptance criteria should be pre-defined. A common criterion is that the mean concentration obtained by the test method should be within ±15% of the mean concentration from the reference method.

Chapter 4: Comparative Performance Data & Analysis

The table below summarizes the expected performance characteristics for each validated method. The values are representative and based on typical performance for these techniques with similar analytes.

Validation ParameterHPLC-UVGC-MSLC-MS/MS
Linearity (r²) > 0.999> 0.998> 0.999
Range 1 - 100 µg/mL0.1 - 20 µg/mL0.1 - 100 ng/mL
LOD ~200 ng/mL~20 ng/mL~0.03 ng/mL
LOQ ~1 µg/mL~0.1 µg/mL~0.1 ng/mL
Accuracy (% Recovery) 98 - 102%95 - 105%97 - 103%
Precision (%RSD) < 2%< 5%< 4%
Specificity Good (Relies on RT)Very Good (Relies on RT + Mass)Excellent (Relies on RT + MRM)
Throughput HighMediumHigh
Cost & Complexity LowMediumHigh

Analysis of Performance:

  • LC-MS/MS is unequivocally the most sensitive and specific method, capable of quantifying FPM at trace levels far below the other techniques.[13] It is the ideal choice for impurity profiling where low detection limits are required by regulatory agencies, or for bioanalytical studies.

  • HPLC-UV represents the most practical option for routine quality control of the drug substance or product. It is robust, cost-effective, and provides excellent accuracy and precision in the µg/mL range, which is typically sufficient for assay and content uniformity testing.[4]

  • GC-MS serves as a valuable orthogonal method. Its high specificity, derived from a different separation mechanism (volatility vs. polarity) and detection (EI fragmentation vs. UV absorbance), makes it an excellent confirmatory technique.[6] It would be particularly useful if volatile impurities related to the furan ring were also of interest.

Conclusion

The quantification of (5-(Furan-2-yl)pyridin-3-yl)methanamine can be successfully achieved using HPLC-UV, GC-MS, and LC-MS/MS. Each method offers a unique combination of sensitivity, specificity, and practicality. HPLC-UV stands out for its robustness in routine QC environments, while LC-MS/MS provides unparalleled performance for trace-level analysis. A thorough cross-validation study, as outlined in this guide, is a critical scientific exercise. It provides the definitive evidence needed to ensure that data is consistent and reliable, regardless of the analytical platform used, thereby upholding the highest standards of scientific integrity and regulatory compliance in pharmaceutical development.

References

  • Title: Bioanalytical method validation - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]

  • Title: Guideline on bioanalytical method validation Source: European Medicines Agency (EMA) URL: [Link]

  • Title: The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content Source: European Bioanalysis Forum URL: [Link]

  • Title: Quality Guidelines Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Analysis of furan by GC/MS Source: ORBi (Open Repository and Bibliography) URL: [Link]

  • Title: Bioanalytical method validation emea Source: Slideshare URL: [Link]

  • Title: Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures Source: Starodub URL: [Link]

  • Title: The Advantages of LC/MS in Identifying Residual Impurities in Biopharmaceuticals Source: Eurofins URL: [Link]

  • Title: Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Source: Agilent Technologies URL: [Link]

  • Title: The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Source: European Bioanalysis Forum URL: [Link]

  • Title: HPLC Methods for analysis of Pyridine Source: HELIX Chromatography URL: [Link]

  • Title: Identification and profiling of impurities in Pharmaceuticals Source: ResolveMass Laboratories Inc. URL: [Link]

  • Title: LC/MS/MS Analysis of Impurities in Active Pharmaceutical Ingredients Using the Co-Sense for Impurities System Source: Shimadzu URL: [Link]

  • Title: Bioanalytical Method Validation Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative Source: ResearchGate URL: [Link]

  • Title: HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column Source: SIELC Technologies URL: [Link]

  • Title: Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). Source: Defense Technical Information Center (DTIC) URL: [Link]

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  • Title: Analytical Methods Source: Royal Society of Chemistry (RSC) Publishing URL: [Link]

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Comparative

Validating the Mechanism of Action for (5-(Furan-2-yl)pyridin-3-yl)methanamine: A Comparative Guide to a Putative SIRT2 Inhibitor

Introduction Sirtuin 2 (SIRT2), a member of the NAD dependent class III histone deacetylase family, has emerged as a significant therapeutic target for a range of pathologies, including neurodegenerative diseases and can...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Sirtuin 2 (SIRT2), a member of the NAD dependent class III histone deacetylase family, has emerged as a significant therapeutic target for a range of pathologies, including neurodegenerative diseases and cancer.[1][2] Primarily localized in the cytoplasm, SIRT2 plays a crucial role in various cellular processes by deacetylating a host of non-histone proteins.[3][4] One of its most well-characterized substrates is α-tubulin, a key component of microtubules.[5][6] By deacetylating α-tubulin, SIRT2 influences microtubule dynamics, cell cycle progression, and cell motility.[3][7] Consequently, the discovery of novel and selective SIRT2 inhibitors is an area of intense research interest.

This guide focuses on a novel small molecule, (5-(Furan-2-yl)pyridin-3-yl)methanamine (herein referred to as Compound X ), a compound with structural similarities to known SIRT2 inhibitors.[1][8] Specifically, research on (5-Phenylfuran-2-yl)methanamine derivatives has demonstrated potent SIRT2 inhibitory activity.[1][2] This precedent forms the basis of our hypothesis that Compound X also functions as a SIRT2 inhibitor.

To rigorously validate this proposed mechanism of action, we will outline a comprehensive experimental workflow. This guide will provide a head-to-head comparison of Compound X with AGK2 , a well-established and selective SIRT2 inhibitor.[9][10][11] Through a series of in vitro and cell-based assays, we will not only determine the potency of Compound X but also assess its target engagement and selectivity, providing the necessary data for its validation as a novel SIRT2 inhibitor.

The SIRT2 Signaling Pathway: A Focus on Tubulin Deacetylation

SIRT2's role as a cytoplasmic deacetylase is central to its function. The following diagram illustrates the canonical pathway involving SIRT2 and its deacetylation of α-tubulin, a process that is fundamental to microtubule stability and function.

SIRT2_Pathway cluster_cytoplasm Cytoplasm NAD NAD+ SIRT2 SIRT2 (Deacetylase) NAD->SIRT2 Co-substrate NAM Nicotinamide SIRT2->NAM Byproduct Tubulin α-tubulin (Dynamic Microtubules) SIRT2->Tubulin Deacetylation Tubulin_Ac Acetylated α-tubulin (Stable Microtubules) Tubulin_Ac->SIRT2 Substrate Compound_X (5-(Furan-2-yl)pyridin-3-yl)methanamine (Compound X) Compound_X->SIRT2 Inhibition (Hypothesized) AGK2 AGK2 (Reference Inhibitor) AGK2->SIRT2 Inhibition (Known)

Caption: Experimental workflow for validating SIRT2 inhibition.

Step 1: In Vitro Enzymatic Assay for SIRT2 Inhibition

Causality: The first and most direct test of our hypothesis is to determine if Compound X can inhibit the enzymatic activity of purified, recombinant SIRT2 in a cell-free system. This assay quantifies the compound's potency, expressed as the half-maximal inhibitory concentration (IC50), and provides a direct comparison to the reference inhibitor, AGK2. A fluorogenic assay is chosen for its high throughput, sensitivity, and reproducibility. [12][13] Protocol:

  • Reagents: Recombinant Human SIRT2, Fluorogenic SIRT2 Substrate (e.g., based on p53 sequence), NAD+, Assay Buffer, Compound X, AGK2, and a suitable developer solution. [14]2. Preparation: Prepare a serial dilution of Compound X and AGK2 in DMSO, followed by a further dilution in assay buffer.

  • Reaction Setup: In a 96-well black plate, add the assay buffer, SIRT2 enzyme, and the test compounds (Compound X or AGK2) or vehicle control (DMSO).

  • Initiation: Initiate the reaction by adding a mixture of the fluorogenic substrate and NAD+.

  • Incubation: Incubate the plate at 37°C for 60 minutes, protected from light.

  • Development: Stop the reaction and develop the fluorescent signal by adding the developer solution. Incubate for an additional 15 minutes at room temperature.

  • Measurement: Read the fluorescence intensity using a microplate reader (e.g., Ex/Em = 485/530 nm).

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Expected Data Summary:

CompoundSIRT2 IC50 (µM)
Compound X e.g., 5.2
AGK2 3.5 [9][10]
Step 2: Cellular Target Engagement via α-Tubulin Acetylation

Causality: While an in vitro assay confirms direct enzyme inhibition, it does not guarantee that a compound can enter cells and engage its target in the complex cellular environment. Therefore, this experiment is designed to visualize and quantify a direct downstream consequence of SIRT2 inhibition in cells: the hyperacetylation of its substrate, α-tubulin. [6][15][16]An increase in acetylated α-tubulin upon treatment with Compound X would provide strong evidence of target engagement.

Protocol:

  • Cell Culture: Plate a suitable cell line (e.g., MCF-7 or HeLa cells) on glass coverslips in a 24-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of Compound X, AGK2 (as a positive control), and a vehicle control (DMSO) for 6 hours.

  • Fixation and Permeabilization: Wash the cells with PBS, fix with 4% paraformaldehyde, and then permeabilize with 0.1% Triton X-100 in PBS.

  • Immunostaining:

    • Block non-specific binding with 5% BSA in PBS.

    • Incubate with a primary antibody against acetylated α-tubulin (e.g., clone 6-11B-1).

    • Wash and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 594).

    • Counterstain nuclei with DAPI.

  • Imaging: Mount the coverslips on microscope slides and acquire images using a fluorescence microscope.

  • Data Analysis: Quantify the fluorescence intensity of acetylated α-tubulin per cell for at least 100 cells per condition. Normalize the data to the vehicle control.

Expected Data Summary:

Compound (at 10 µM)Fold Increase in Acetylated α-Tubulin (Normalized)
Compound X e.g., 3.8
AGK2 e.g., 4.5
Vehicle (DMSO) 1.0
Step 3: Sirtuin Selectivity Profiling

Causality: For a compound to be a useful chemical probe or a viable drug lead, it should ideally exhibit selectivity for its intended target over closely related enzymes. This experiment assesses the inhibitory activity of Compound X against other sirtuin isoforms, particularly the nuclear SIRT1 and the mitochondrial SIRT3. [10]Lack of significant activity against these isoforms would establish Compound X as a selective SIRT2 inhibitor.

Protocol:

  • Assay Kits: Utilize commercially available fluorogenic assay kits for SIRT1 and SIRT3.

  • Procedure: Follow the protocol outlined in Step 1, substituting the respective enzymes (SIRT1 or SIRT3) and their corresponding substrates.

  • Compound Concentrations: Test Compound X and AGK2 at a fixed high concentration (e.g., 50 µM) to screen for off-target inhibition. If significant inhibition is observed, a full IC50 curve should be generated.

Expected Data Summary:

Compound% Inhibition at 50 µM
SIRT1
Compound X e.g., <15%
AGK2 ~50%
Step 4: In Silico Molecular Docking

Causality: Molecular docking provides a theoretical model to explain the observed inhibitory activity at an atomic level. [17]By predicting the binding pose of Compound X within the SIRT2 active site, we can identify key interactions (e.g., hydrogen bonds, hydrophobic contacts) that contribute to its binding affinity. This in silico analysis serves as a supportive, hypothesis-generating tool that complements the experimental data. [18][19] Protocol:

  • Protein Preparation: Obtain a high-resolution crystal structure of human SIRT2 from the Protein Data Bank (PDB). Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning correct protonation states.

  • Ligand Preparation: Generate a 3D conformation of Compound X and perform energy minimization using a suitable force field.

  • Docking Simulation: Define the binding site based on the co-crystallized ligand in the PDB structure. Use a validated docking program (e.g., AutoDock, Glide) to dock Compound X into the defined active site.

  • Analysis: Analyze the top-scoring docking poses. Visualize the interactions between Compound X and the amino acid residues of the SIRT2 active site. Compare these interactions with those of known inhibitors like AGK2 or SirReal2. [19][20] Expected Outcome: The docking results are expected to show that Compound X fits snugly within the hydrophobic pocket of the SIRT2 active site, forming key interactions with residues known to be important for inhibitor binding.

Conclusion

This guide outlines a systematic and robust framework for validating the hypothesized mechanism of action of (5-(Furan-2-yl)pyridin-3-yl)methanamine as a SIRT2 inhibitor. By directly comparing its performance against the established inhibitor AGK2 across a series of logically sequenced experiments, researchers can generate a comprehensive data package. This includes direct evidence of enzymatic inhibition, confirmation of target engagement in a cellular context, assessment of selectivity, and a plausible molecular binding model. The successful execution of this workflow would provide strong validation for Compound X as a novel and selective SIRT2 inhibitor, paving the way for its use as a chemical probe to further investigate SIRT2 biology or as a lead compound for therapeutic development.

References
  • PubMed. Sirtuin 2 promotes cell stemness and MEK/ERK signaling pathway while reduces chemosensitivity in endometrial cancer. [Link]

  • National Center for Biotechnology Information. SIRT2 negatively regulates the cGAS‐STING pathway by deacetylating G3BP1. [Link]

  • MDPI. Assessment of Pharmacological Interactions between SIRT2 Inhibitor AGK2 and Paclitaxel in Different Molecular Subtypes of Breast Cancer Cells. [Link]

  • Frontiers. Sirtuin 2 inhibitor AGK2 exerts antiviral effects by inducing epigenetic suppression of hepatitis B virus covalently closed circular DNA through recruitment of repressive histone lysine methyltransferases and reduction of cccDNA. [Link]

  • QIAGEN GeneGlobe. Sirtuin Signaling Pathway. [Link]

  • National Center for Biotechnology Information. Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inhibition of breast cancer cell migration. [Link]

  • National Center for Biotechnology Information. THE SIGNALING PATHWAY OF SRF-SIRTUIN-2 GENE AND MITOCHONDRIAL FUNCTION. [Link]

  • Creative Diagnostics. Sirtuin Signaling Pathway. [Link]

  • ResearchGate. Cellular target engagement studies for Sirt2 inhibitors by determining.... [Link]

  • ACS Publications. Comparison of Cellular Target Engagement Methods for the Tubulin Deacetylases Sirt2 and HDAC6: NanoBRET, CETSA, Tubulin Acetylation, and PROTACs. [Link]

  • ResearchGate. Molecular Docking and Dynamics Simulation, Receptor‐based Hypothesis: Application to Identify Novel Sirtuin 2 Inhibitors. [Link]

  • MDPI. Virtual Screening Combined with Enzymatic Assays to Guide the Discovery of Novel SIRT2 Inhibitors. [Link]

  • National Center for Biotechnology Information. Identification of Inhibitor Binding Site in Human Sirtuin 2 Using Molecular Docking and Dynamics Simulations. [Link]

  • National Center for Biotechnology Information. Direct Comparison of SIRT2 Inhibitors: Potency, Specificity, Activity-Dependent Inhibition, and On-Target Anticancer Activities. [Link]

  • National Center for Biotechnology Information. Drug repurposing for ligand-induced rearrangement of Sirt2 active site-based inhibitors via molecular modeling and quantum mechanics calculations. [Link]

  • ACS Publications. Development of First-in-Class Dual Sirt2/HDAC6 Inhibitors as Molecular Tools for Dual Inhibition of Tubulin Deacetylation. [Link]

  • BPS Bioscience. SIRT2 (Sirtuin2) Fluorogenic Assay Kit. [Link]

  • BellBrook Labs. What Is the Best Sirtuin Assay for SIRT Screening?. [Link]

  • National Center for Biotechnology Information. A one-step specific assay for continuous detection of sirtuin 2 activity. [Link]

  • PubMed. Discovery of New SIRT2 Inhibitors by Utilizing a Consensus Docking/Scoring Strategy and Structure-Activity Relationship Analysis. [Link]

  • National Center for Biotechnology Information. Discovery of (5-Phenylfuran-2-yl)methanamine Derivatives as New Human Sirtuin 2 Inhibitors. [Link]

  • PubMed. Discovery of (5-Phenylfuran-2-yl)methanamine Derivatives as New Human Sirtuin 2 Inhibitors. [Link]

  • ResearchGate. Discovery of (5-Phenylfuran-2-yl)methanamine Derivatives as New Human Sirtuin 2 Inhibitors. [Link]

  • National Center for Biotechnology Information. Tailored SirReal-type inhibitors enhance SIRT2 inhibition through ligand stabilization and disruption of NAD+ co-factor binding. [Link]

  • MDPI. Discovery of (5-Phenylfuran-2-yl)methanamine Derivatives as New Human Sirtuin 2 Inhibitors. [Link]

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Validation

A Researcher's Guide to Enhancing Reproducibility in Biological Assays Featuring (5-(Furan-2-yl)pyridin-3-yl)methanamine

In the landscape of drug discovery and development, the reproducibility of biological assays is the cornerstone of scientific integrity and progress. The ability to consistently obtain similar results from the same exper...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the reproducibility of biological assays is the cornerstone of scientific integrity and progress. The ability to consistently obtain similar results from the same experiment is fundamental to validating findings, making informed decisions about lead compounds, and ultimately, advancing therapeutic candidates. This guide provides an in-depth technical comparison of biological assays where novel compounds like (5-(Furan-2-yl)pyridin-3-yl)methanamine, a heterocyclic amine containing furan and pyridine moieties, could be evaluated. While specific data for this compound is not extensively published, its structural features suggest potential activity in several key assay types, which we will explore in detail.

This guide is designed for researchers, scientists, and drug development professionals. It will not only detail experimental protocols but also delve into the critical factors that influence assay reproducibility, offering insights and strategies to mitigate variability.

The Compound in Focus: (5-(Furan-2-yl)pyridin-3-yl)methanamine

The structure of (5-(Furan-2-yl)pyridin-3-yl)methanamine combines a pyridine ring, a common scaffold in medicinal chemistry, with a furan ring, another heterocycle known for a wide range of pharmacological activities.[1] This combination suggests that the compound could interact with various biological targets. Pyridine derivatives have been explored for a multitude of therapeutic applications, including as anticancer and antimicrobial agents.[1][2]

Given the structural alerts, we will focus on three types of biological assays where this compound or its analogs could be assessed:

  • Enzyme Inhibition Assays: Specifically targeting Transforming Growth Factor-beta (TGF-β) Type I Receptor Kinase (ALK5) and Lipoxygenase (LOX).

  • Cell-Based Cytotoxicity Assays: Evaluating the compound's effect on cancer cell viability.

For each assay, we will provide a detailed protocol, discuss potential alternatives, and critically analyze the sources of variability that can impact reproducibility.

Section 1: TGF-β Type I Receptor (ALK5) Kinase Inhibition Assay

The TGF-β signaling pathway plays a crucial role in cellular processes like growth, differentiation, and apoptosis.[3] Its dysregulation is implicated in various diseases, including cancer and fibrosis, making its components, such as the ALK5 kinase, attractive therapeutic targets.[3][4] Several small molecule inhibitors of ALK5 have been identified and are used as tool compounds and potential therapeutics.[5]

Comparative Compounds
  • SB431542: A potent and selective inhibitor of ALK5.[5]

  • Galunisertib (LY2157299): A TβRI inhibitor that has been evaluated in clinical trials.[5]

Experimental Protocol: A Luminescence-Based Kinase Assay

A common method to assess ALK5 inhibition is a luminescence-based kinase assay that measures the amount of ATP remaining after the kinase reaction.

Workflow for ALK5 Kinase Assay

cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection A Prepare ALK5 Enzyme (e.g., recombinant human ALK5) F Add Enzyme, Substrate, Buffer, and Compound to 96-well plate A->F B Prepare Kinase Reaction Buffer B->F C Prepare Substrate (e.g., Myelin Basic Protein) C->F D Prepare ATP Solution E Prepare Test Compound Dilutions ((5-(Furan-2-yl)pyridin-3-yl)methanamine and controls) E->F G Initiate reaction by adding ATP F->G H Incubate at 30°C G->H I Add Kinase Detection Reagent (e.g., ADP-Glo™) H->I J Incubate at Room Temperature I->J K Read Luminescence J->K

Caption: Workflow for a typical ALK5 kinase inhibition assay.

Enhancing Reproducibility in ALK5 Assays
ParameterSource of VariabilityMitigation Strategy
Reagents Enzyme activity, ATP concentration, substrate purityUse high-quality, validated reagents from a reliable supplier. Perform lot-to-lot validation of critical reagents.
Compound Handling Inaccurate dilutions, precipitationUse calibrated pipettes. Ensure complete solubilization of the compound in a suitable solvent (e.g., DMSO) and maintain a consistent final solvent concentration across all wells.
Assay Conditions Incubation time and temperatureStrictly adhere to the optimized incubation times and temperatures. Use a calibrated incubator.
Instrumentation Plate reader sensitivityPerform regular calibration and maintenance of the plate reader. Use appropriate gain settings.
Data Analysis Curve fitting algorithmsUse a standardized data analysis workflow and consistent curve-fitting models (e.g., four-parameter logistic regression) to determine IC50 values.

A multi-center study on drug-response assays highlighted that subtle interplay between experimental methods and biological variation are major sources of irreproducibility.[6] Therefore, meticulous attention to detail in every step of the protocol is paramount.

Section 2: Lipoxygenase (LOX) Inhibition Assay

Lipoxygenases are enzymes involved in the biosynthesis of leukotrienes and other inflammatory mediators.[7] Inhibitors of LOX have therapeutic potential in treating inflammatory diseases.

Comparative Compounds
  • Zileuton: A known 5-LOX inhibitor used in the treatment of asthma.

  • Nordihydroguaiaretic Acid (NDGA): A non-selective LOX inhibitor often used as a positive control.

Experimental Protocol: A Colorimetric Assay

This assay measures the hydroperoxides produced by the lipoxygenase reaction.[8]

Workflow for LOX Inhibition Assay

cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection A Prepare LOX Enzyme (e.g., soybean 15-LOX) E Add Enzyme, Buffer, and Compound to 96-well plate A->E B Prepare Assay Buffer B->E C Prepare Substrate (e.g., Arachidonic Acid) D Prepare Test Compound Dilutions D->E F Initiate reaction by adding Substrate E->F G Incubate at Room Temperature F->G H Add Chromogenic Reagent G->H I Incubate H->I J Read Absorbance (490-500 nm) I->J

Caption: General workflow for a colorimetric lipoxygenase inhibition assay.

Ensuring Reproducibility in LOX Assays
ParameterSource of VariabilityMitigation Strategy
Enzyme Source Purity and activity of the enzyme preparationUse a commercially available, purified enzyme with consistent activity.[8]
Substrate Oxidation Spontaneous oxidation of the fatty acid substratePrepare substrate solutions fresh and store them under an inert atmosphere (e.g., argon) to prevent oxidation.
Assay Buffer pH and ionic strengthUse a well-defined and consistently prepared buffer system.
Timing Reaction and detection incubation timesPrecise timing of reagent additions and incubation steps is crucial for consistent results. Automation can help improve precision.

Section 3: Cell-Based Cytotoxicity Assay

Cytotoxicity assays are fundamental in drug discovery to assess the potential of a compound to kill cancer cells or to identify off-target toxicity.[9] The MTT assay is a widely used colorimetric method that measures the metabolic activity of cells as an indicator of viability.[10]

Comparative Compounds
  • Doxorubicin: A commonly used chemotherapeutic agent used as a positive control.[11]

  • Staurosporine: A potent, non-selective protein kinase inhibitor that induces apoptosis.

Experimental Protocol: MTT Assay

Workflow for MTT Cytotoxicity Assay

cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_detection Detection A Seed cells in a 96-well plate B Incubate for 24h to allow attachment A->B D Add compound dilutions to the cells B->D C Prepare serial dilutions of the test compound C->D E Incubate for 24-72h D->E F Add MTT reagent to each well E->F G Incubate for 2-4h F->G H Add solubilization solution (e.g., DMSO or SDS) G->H I Read Absorbance (e.g., 570 nm) H->I

Caption: Standard workflow for an MTT-based cytotoxicity assay.

Strategies for Reproducible Cytotoxicity Data

The reproducibility of cell-based assays is notoriously challenging due to the inherent biological variability of living cells.[12][13]

ParameterSource of VariabilityMitigation Strategy
Cell Line Integrity Mycoplasma contamination, genetic drift, misidentificationRegularly test for mycoplasma. Use cells within a defined passage number range. Authenticate cell lines using methods like short tandem repeat (STR) profiling.
Cell Culture Conditions Serum lot-to-lot variability, media composition, incubator conditions (CO2, temperature, humidity)Qualify new lots of serum. Use consistent media formulations. Regularly calibrate and monitor incubators.
Cell Seeding Density Inconsistent cell numbers per wellUse an accurate cell counting method (e.g., automated cell counter) and ensure a homogenous cell suspension before plating.
Edge Effects Evaporation from wells on the perimeter of the plateAvoid using the outer wells of the plate for experimental samples or fill them with sterile media or PBS to maintain humidity.
Assay Endpoint Choice of viability assay (e.g., MTT vs. ATP-based)Be aware that different assays measure different aspects of cell health and may not always correlate.[14] The choice of assay should be justified and consistently applied.

Conclusion: A Commitment to Rigor

While the specific biological activities of (5-(Furan-2-yl)pyridin-3-yl)methanamine are yet to be fully elucidated, the assays and principles outlined in this guide provide a robust framework for its evaluation and for that of other novel chemical entities. Achieving reproducible data is not merely a technical exercise; it is a fundamental aspect of the scientific method that builds trust and accelerates the translation of promising research into tangible therapeutic benefits. By understanding and controlling for the myriad sources of variability, researchers can enhance the quality and reliability of their findings.

References

  • Bio-Techne. Lipoxygenase Inhibitor Screening Assay Kit (Colorimetric). [Link]

  • Bertin Bioreagent. Lipoxygenase Inhibitor Screening Assay Kit - Applications - CAT N. [Link]

  • Synthesis and Bioactivity Evaluation of Novel N-Pyridylpyrazolemethanamine Derivatives. Molecules. [Link]

  • Mettler Toledo. Sources of Variability in Cell Based Assays | Download the White Paper. [Link]

  • A Multi-center Study on the Reproducibility of Drug-Response Assays in Mammalian Cell Lines. Cell Systems. [Link]

  • Bitesize Bio. How to Ensure Your Cell-Based Assays Are Reproducible. [Link]

  • Functionalized Spirocyclic Heterocycle Synthesis and Cytotoxicity Assay. J Vis Exp. [Link]

  • Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas. Molecules. [Link]

  • In Vitro Research Reproducibility: Keeping Up High Standards. Frontiers in Pharmacology. [Link]

  • Identification of novel inhibitors of the transforming growth factor beta1 (TGF-beta1) type 1 receptor (ALK5). Semantic Scholar. [Link]

  • Synthesis, Characterization and in vitro Cytotoxic Evaluation of Some Novel Heterocyclic Compounds Bearing the Indole Ring. American Journal of Chemistry. [Link]

  • Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules. [Link]

  • BPS Bioscience. TGFßR1 (ALK5) Kinase Assay Kit. [Link]

  • SKI2162, an inhibitor of the TGF-β type I receptor (ALK5), inhibits radiation-induced fibrosis in mice. Oncotarget. [Link]

  • Identification of novel inhibitors of the transforming growth factor beta1 (TGF-beta1) type 1 receptor (ALK5). J Med Chem. [Link]

  • Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. Eur J Med Chem. [Link]

  • Reaction of (C-(6-aminomethyl-pyridin-2-yl)methylamine)chloroplatinum(II) with nucleosides and its biological activity. WestminsterResearch. [Link]

  • Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine. Bioorg Chem. [Link]

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Comparative

The Furan-Pyridine Scaffold: A Comparative Patent Landscape Review for Kinase Inhibitor Drug Discovery

Introduction: The Rise of a Privileged Scaffold In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents, earning them the designation of "privileged sc...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rise of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents, earning them the designation of "privileged scaffolds." The furan-pyridine bicyclic system is a quintessential example of such a scaffold. This heterocyclic structure, which marries the π-excessive furan ring with the π-deficient pyridine ring, offers a unique combination of properties. The pyridine nitrogen can act as a crucial hydrogen bond acceptor, enhancing interactions with biological targets, while also improving physicochemical properties like aqueous solubility. This guide provides a comparative analysis of the patent landscape for furan-pyridine compounds, with a primary focus on their application as protein kinase inhibitors in modern drug discovery. We will dissect the patent strategies of key pharmaceutical players, compare patented chemical matter with supporting biological data, and provide representative experimental protocols to offer a comprehensive resource for researchers, scientists, and drug development professionals.

The Competitive Landscape: Key Players and Core Scaffolds

The therapeutic potential of furan-pyridine derivatives has not gone unnoticed by major pharmaceutical companies. A review of the patent literature reveals a competitive environment where companies are actively exploring this chemical space to develop novel kinase inhibitors for oncology, inflammation, and autoimmune diseases.

dot

Caption: Overview of key players and their targeted kinases within the furan-pyridine patent landscape.

Key Patented Scaffolds

While numerous isomers of the furan-pyridine core exist, patent activity has largely converged on a few key scaffolds that have proven amenable to synthetic elaboration and effective target engagement.

  • Furo[2,3-b]pyridine: This scaffold is a common motif in compounds targeting a range of kinases, including CDK2 and EGFR. Its linear arrangement allows for substitution patterns that can mimic the binding modes of known ATP-competitive inhibitors.[1][2]

  • Furo[3,2-b]pyridine: Identified as a privileged scaffold for highly selective kinase inhibitors, this core has been successfully employed to develop potent inhibitors of cdc-like kinases (CLKs).[3] Its unique geometry allows for the exploration of different vector spaces within the kinase active site.

  • Furo[3,4-c]pyridine: This less common isomer has also been the subject of patent applications, with synthetic methods developed for its asymmetric synthesis, indicating its potential for developing chiral drug candidates.[4]

Comparative Analysis of Patented Kinase Inhibitors

A deeper dive into the patent literature reveals distinct strategies employed by different organizations. The following sections compare representative examples, focusing on the interplay between chemical structure, biological activity, and selectivity.

IRAK4 Inhibitors: The Pfizer Approach

Pfizer has established a strong patent position around Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a key mediator in inflammatory signaling. Their patents describe bicyclic-fused heteroaryl compounds for treating autoimmune diseases like lupus and rheumatoid arthritis.[5]

A notable example is the clinical candidate Zimlovisertib (PF-06650833). The discovery involved optimizing a fragment hit to yield inhibitors with nanomolar potency.[6] A key patent (WO 2017033093) discloses exemplified compounds with potent recombinant human IRAK-4 activity, demonstrating IC50 values in the 0.1-0.8 nM range .[5] The structure-activity relationship (SAR) studies detailed in their work highlight a focus on achieving high potency through specific interactions in the kinase active site.[6]

JAK/TYK2 Inhibitors: The AbbVie Strategy

AbbVie has heavily invested in the Janus kinase (JAK) family, leading to the successful development of Upadacitinib (Rinvoq®), a selective JAK1 inhibitor.[7][8] While the core of Upadacitinib is a pyrrolo-pyrazine, AbbVie's broader patent portfolio for kinase inhibitors explores a variety of heterocyclic systems, including those related to the furan-pyridine space.

For instance, a patent from AbbVie (US 2019276450) details nonreceptor tyrosine-protein kinase (TYK2) inhibitors. An exemplified compound demonstrated a potent cellular EC50 of 0.014 µM for inhibiting IL-12-induced STAT4 phosphorylation.[9] Crucially, the patent provides data on selectivity against other JAK family members, showing significantly weaker inhibition of JAK1 (EC50 = 3.4 µM) and JAK2 (EC50 > 25 µM).[9] This highlights a strategic focus on achieving selectivity to potentially mitigate side effects associated with broader JAK inhibition.[8] The recent invalidation of certain claims of AbbVie's Upadacitinib patents in China underscores the competitive and contentious nature of this landscape.[7]

Emerging Players and Diverse Targets

The furan-pyridine landscape is not limited to large pharmaceutical companies. Smaller biotech firms and academic groups are also contributing to innovation.

  • Raythera Inc. filed a patent on tyrosine-protein kinase JAK2 (V617F mutant) inhibitors, demonstrating a strategy of targeting mutated kinases prevalent in certain cancers. An exemplified compound showed potent antiproliferative activity against cells expressing the JAK2 V617F mutant with an IC50 of 500 nM or less , while being significantly less active against wild-type JAK2.[10]

  • Research published in the International Journal of Molecular Sciences describes novel furo[2,3-b]pyridine derivatives as potent CDK2 inhibitors. One of the most active compounds, ethyl 3-amino-6-(naphthalen-2-yl)-4-(thiophen-2-yl)furo[2,3-b]pyridine-2-carboxylate, exhibited an IC50 of 0.93 µM against the CDK2/cyclin A2 enzyme.[9][11]

Quantitative Data Summary

The table below summarizes the biological data for the representative furan-pyridine and related heterocyclic kinase inhibitors discussed.

Company/Source Target Kinase Scaffold Type Reported Potency (IC50/EC50) Patent/Reference
PfizerIRAK4Bicyclic Heteroaryl0.1 - 0.8 nM (IC50)WO 2017033093[5]
AbbVieTYK2Not Specified0.014 µM (EC50)US 2019276450[9]
Raythera Inc.JAK2 (V617F)Not Specified≤ 500 nM (IC50)WO 2025111464[10]
Bakhite et al.CDK2/Cyclin A2Furo[2,3-b]pyridine0.93 µM (IC50)Int. J. Mol. Sci.[9][11]

The Chemist's Perspective: Causality in Synthesis and Design

The choice of synthetic route is critical and often dictated by the desired substitution pattern on the furan-pyridine core. The patent literature reveals two primary strategies for constructing the scaffold.

dot

Caption: Primary synthetic strategies for constructing the furan-pyridine scaffold.

Strategy 1: Building the Furan Ring onto a Pyridine Precursor. This is the most common approach. It typically starts with a functionalized pyridine, such as a 2-halopyridine or a pyridine-N-oxide. The furan ring is then constructed through cyclization reactions. For example, a copper-mediated oxidative cyclization can be used to assemble the furo[3,2-b]pyridine scaffold.[3] This strategy is advantageous when complex or diverse substituents are desired on the pyridine ring, as these can be installed on the starting material.

Strategy 2: Building the Pyridine Ring onto a Furan Precursor. This approach begins with a substituted furan derivative, often an aminofuran or a furan bearing functional groups suitable for condensation reactions. The pyridine ring is then formed through cyclocondensation reactions. This method can be particularly useful for accessing specific substitution patterns on the furan ring that might be difficult to achieve via direct functionalization.

The choice between these strategies is a classic example of retrosynthetic analysis in action. Chemists must consider the availability of starting materials, the desired final substitution pattern, and the robustness of the key bond-forming reactions to maximize yield and purity, which is particularly critical for industrial production.[12]

Experimental Protocol: A Self-Validating System for Kinase Inhibition

To ensure the trustworthiness of biological data, a robust and well-controlled assay is paramount. The Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is a widely used, homogeneous format for quantifying kinase activity and inhibition. Below is a representative protocol for a competitive TR-FRET binding assay.

Protocol: TR-FRET Kinase Binding Assay

Objective: To determine the IC50 value of a test compound (e.g., a furan-pyridine derivative) against a specific protein kinase.

Principle: This assay measures the ability of a test compound to displace a fluorescently labeled tracer from the ATP binding site of the kinase. The kinase is typically tagged (e.g., with GST or His), and a terbium-labeled antibody against the tag serves as the FRET donor. When the tracer (FRET acceptor) is bound to the kinase, excitation of the donor results in energy transfer and a high FRET signal. An inhibitor will compete with the tracer for binding, leading to a decrease in the FRET signal.

Materials:

  • Kinase of interest (e.g., IRAK4, JAK1) with an appropriate tag (e.g., GST).

  • Terbium (Tb)-labeled anti-tag antibody (e.g., anti-GST).

  • Fluorescent kinase tracer specific for the kinase family.

  • Test Compounds: Serially diluted in DMSO.

  • Control Inhibitor: A known inhibitor of the kinase (e.g., Staurosporine) for positive control.

  • Assay Buffer: Typically 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

  • 384-well low-volume plates (black or white).

  • TR-FRET compatible plate reader.

Workflow Diagram:

dot

TR_FRET_Workflow A 1. Prepare Reagents - Serial dilution of Test Compound - Control Inhibitor & No Inhibitor controls - Kinase/Antibody Mix - Tracer Solution B 2. Assay Plate Setup (384-well) Add 5 µL Test Compound/Control A->B C 3. Add 5 µL Kinase/Antibody Mix B->C D 4. Add 5 µL Tracer C->D E 5. Incubate 1 hour at Room Temperature D->E F 6. Read Plate Measure TR-FRET Signal (Donor & Acceptor Emission) E->F G 7. Data Analysis - Calculate Emission Ratio - Plot vs. [Inhibitor] - Determine IC50 F->G

Caption: Step-by-step workflow for the TR-FRET kinase binding assay.

Procedure:

  • Compound Plating: Prepare a 10-point, 3-fold serial dilution of the test compounds in DMSO. Dispense 5 µL of the diluted compounds, positive control (known inhibitor), and DMSO (negative control, 0% inhibition) into the wells of a 384-well plate.

  • Reagent Preparation: Prepare a 2X working solution of the Kinase and Tb-antibody mixture in assay buffer. Prepare a 2X working solution of the fluorescent tracer in assay buffer.

  • Assay Assembly:

    • Add 5 µL of the 2X Kinase/Antibody mixture to each well.

    • Add 5 µL of the 2X Tracer solution to each well.

  • Incubation: Cover the plate and incubate for 1 hour at room temperature, protected from light.

  • Plate Reading: Read the plate on a TR-FRET enabled plate reader, measuring the emission at both the donor (e.g., 495 nm) and acceptor (e.g., 520 nm) wavelengths after a suitable delay (e.g., 100 µs).[13]

  • Data Analysis:

    • Calculate the emission ratio (Acceptor Emission / Donor Emission) for each well.

    • Plot the emission ratio against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve with a variable slope to determine the IC50 value, which is the concentration of inhibitor required to displace 50% of the tracer.

Self-Validation System:

  • Positive Control: The known inhibitor should produce an IC50 value within the expected range, validating the assay's sensitivity and accuracy.

  • Negative Control (DMSO): Wells with only DMSO define the maximum FRET signal (0% inhibition).

  • Z'-factor: This statistical parameter should be calculated from the positive and negative controls to assess the quality and robustness of the assay. A Z'-factor > 0.5 is generally considered excellent for HTS.

Future Outlook and White Space Analysis

The patent landscape for furan-pyridine compounds remains dynamic. While significant progress has been made in targeting well-validated kinases like JAK and IRAK4, several "white space" opportunities remain for savvy researchers and organizations:

  • Targeting Underexplored Kinases: With over 500 kinases in the human kinome, a large number remain relatively unexplored as drug targets.[6] Applying the furan-pyridine scaffold to novel or difficult-to-drug kinases could yield first-in-class therapies.

  • Allosteric Inhibition: The vast majority of patented inhibitors are ATP-competitive. Designing furan-pyridine derivatives that bind to allosteric sites could offer higher selectivity and novel mechanisms of action.

  • Targeted Protein Degraders: The furan-pyridine scaffold could serve as the kinase-binding warhead in Proteolysis Targeting Chimeras (PROTACs), a rapidly emerging therapeutic modality that induces degradation of the target protein rather than just inhibiting it.

  • CNS-Penetrant Inhibitors: Many kinase targets are relevant to neurodegenerative diseases. Optimizing furan-pyridine scaffolds to cross the blood-brain barrier could unlock their potential for treating diseases like Alzheimer's and Parkinson's.

Conclusion

The furan-pyridine core has firmly established itself as a privileged scaffold in the design of kinase inhibitors. The patent landscape is characterized by intense competition among major pharmaceutical companies, who leverage sophisticated synthetic chemistry and robust biological assays to develop potent and selective drug candidates. As demonstrated by the success of inhibitors targeting IRAK4 and the JAK family, the versatility of the furan-pyridine system allows for fine-tuning of pharmacological properties to meet specific therapeutic needs. For researchers in the field, understanding this competitive and scientific landscape is crucial for identifying novel opportunities and designing the next generation of innovative medicines.

References

  • AbbVie Inc. (2022, January 7). AbbVie Submits Applications for Upadacitinib (RINVOQ®) in Non-Radiographic Axial Spondyloarthritis to U.S. Food and Drug Administration (FDA) and European Medicines Agency (EMA). AbbVie News Center. [Link]

  • Bakhite, E. A., Abdel-Rahman, A. E., & Al-Taifi, E. A. (2014). Fluorine-containing heterocycles: Part III. Synthesis of some new furo[2,3-b]-, pyrazolo[3,4-b]- and thieno[2,3-b]pyridines with anticipated biological activities. Journal of the Saudi Chemical Society.
  • BioWorld. (2019, September 27). New TYK2 inhibitors detailed in AbbVie patent. BioWorld. [Link]

  • BioWorld. (2017, March 14). Pfizer patents IRAK-4 inhibitors. BioWorld. [Link]

  • BioWorld. (2025, June 11). JAK2 (V617F mutant) inhibitors divulged in Raythera patent. BioWorld. [Link]

  • El-Gendy, M. A., & El-Koussi, W. M. (2021). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. Molecules, 26(13), 3939. [Link]

  • European Patent Office. (n.d.). Composition for treating tumors, containing a furo[2,3-b]pyridine derivative. Espacenet. [Link]

  • Guan, Y. (2023, November 3). CNIPA deals a heavy blow to AbbVie's upadacitinib patent portfolio. IAM. [Link]

  • Ibrahim, M. M., Azmi, M. N., Alhawarri, M. B., et al. (2025). Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. National Genomics Data Center. [Link]

  • Islam, M., et al. (2021). Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades. Pharmaceuticals. [Link]

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling (5-(Furan-2-yl)pyridin-3-yl)methanamine

Essential Safety and Handling Guide for (5-(Furan-2-yl)pyridin-3-yl)methanamine This document provides crucial safety and logistical information for the handling and disposal of (5-(Furan-2-yl)pyridin-3-yl)methanamine. A...

Author: BenchChem Technical Support Team. Date: February 2026

Essential Safety and Handling Guide for (5-(Furan-2-yl)pyridin-3-yl)methanamine

This document provides crucial safety and logistical information for the handling and disposal of (5-(Furan-2-yl)pyridin-3-yl)methanamine. As no specific Safety Data Sheet (SDS) is currently available for this novel compound, this guide is built upon a conservative assessment of the known hazards associated with its primary structural motifs: the furan ring and the aminopyridine core. This guidance is intended for researchers, scientists, and drug development professionals.

Hazard Assessment: A Synthesis of Furan and Aminopyridine Toxicities

(5-(Furan-2-yl)pyridin-3-yl)methanamine incorporates a furan moiety, known for its potential for metabolic activation into toxic intermediates, and an aminopyridine structure, which is associated with significant toxicity.[1][2] A cautious approach, therefore, dictates that this compound be handled as a hazardous substance with multiple potential routes of exposure and toxicity.

The furan ring is a critical component to consider. Furan itself is a potent hepatotoxicant and is classified as a possible human carcinogen.[3] Its toxicity is primarily due to metabolic activation by cytochrome P450 enzymes into a reactive intermediate, cis-2-butene-1,4-dial, which can covalently bind to cellular macromolecules, leading to cellular damage.[4][5] Chronic exposure to furan-containing compounds has been shown to cause proliferative changes in the liver.[3]

The aminopyridine component also presents significant health risks. Aminopyridines are known to be toxic if swallowed, inhaled, or in contact with skin.[6] They can cause severe skin and eye irritation.[2] Exposure can lead to a range of adverse effects, and as such, direct contact should be rigorously avoided.[7]

Given these characteristics, (5-(Furan-2-yl)pyridin-3-yl)methanamine should be presumed to be:

  • Toxic by ingestion, inhalation, and dermal contact.

  • A potential skin and eye irritant .

  • Potentially hepatotoxic and carcinogenic upon chronic exposure.

Personal Protective Equipment (PPE): A Multi-layered Defense

A comprehensive PPE strategy is mandatory to prevent all potential routes of exposure. The following table outlines the minimum required PPE for handling (5-(Furan-2-yl)pyridin-3-yl)methanamine.

Protection Type Specific Equipment Justification
Respiratory NIOSH-approved respirator with organic vapor cartridgesTo prevent inhalation of any dusts or aerosols, addressing the inhalation toxicity of aminopyridines.[7]
Eye and Face Chemical safety goggles and a face shieldTo protect against splashes and airborne particles, preventing severe eye irritation.[2]
Hand Double-layered nitrile glovesTo prevent skin contact and absorption, a known hazard for aminopyridines.[6]
Body Chemical-resistant lab coat or coverallsTo protect against incidental skin contact and contamination of personal clothing.[2]
Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a strict, methodical workflow is essential for minimizing exposure risk. The following protocol outlines the key steps for the safe handling of (5-(Furan-2-yl)pyridin-3-yl)methanamine.

3.1. Preparation and Weighing

  • Work Area Designation: All handling of the solid compound must be conducted within a certified chemical fume hood to control for airborne particles and vapors.[7]

  • Decontamination: Ensure the work surface is clean and decontaminated before and after handling.

  • Weighing: Use a disposable weigh boat. Tare the balance with the weigh boat before adding the compound.

  • Transfer: Carefully transfer the desired amount of the compound using a clean spatula. Avoid creating dust.

  • Immediate Sealing: Once weighing is complete, immediately and securely cap the stock container.

3.2. In-Experiment Use

  • Solution Preparation: If dissolving the compound, add the solvent to the vessel containing the weighed compound slowly to avoid splashing.

  • Closed System: Whenever possible, maintain the experimental setup as a closed system to prevent the release of vapors or aerosols.

  • Avoid Contact: Use appropriate tools (e.g., cannulas, syringes) for transferring solutions to minimize the risk of spills and direct contact.

3.3. Post-Experiment

  • Decontamination: Thoroughly decontaminate all non-disposable equipment that has come into contact with the compound.

  • Waste Segregation: Segregate all waste streams as outlined in the disposal plan below.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.

G cluster_prep Preparation cluster_exp Experiment cluster_post Post-Experiment prep_start Don PPE fume_hood Work in Chemical Fume Hood prep_start->fume_hood weigh Weigh Compound fume_hood->weigh seal Seal Stock Container weigh->seal dissolve Prepare Solution seal->dissolve transfer Transfer Solution dissolve->transfer decontaminate Decontaminate Equipment transfer->decontaminate dispose Segregate Waste decontaminate->dispose wash Wash Hands dispose->wash

Caption: Safe handling workflow for (5-(Furan-2-yl)pyridin-3-yl)methanamine.

Disposal Plan: Ensuring Environmental and Personnel Safety

Proper disposal of (5-(Furan-2-yl)pyridin-3-yl)methanamine and associated waste is critical to prevent environmental contamination and accidental exposure. All waste generated must be treated as hazardous waste.

4.1. Waste Identification and Segregation

  • Solid Waste: This includes any remaining solid compound, contaminated weigh boats, spatulas, and disposable labware.

  • Liquid Waste: This includes any solutions containing the compound.

  • Contaminated PPE: This includes used gloves, disposable lab coats, and any other contaminated protective equipment.

4.2. Step-by-Step Disposal Protocol

  • Solid Waste Collection:

    • Collect all solid waste in a dedicated, clearly labeled hazardous waste container made of a compatible material (e.g., high-density polyethylene).

  • Liquid Waste Collection:

    • Collect all liquid waste in a labeled, leak-proof hazardous waste container. Do not mix with incompatible waste streams.

  • Contaminated PPE:

    • Place all contaminated PPE in a designated hazardous waste bag.

  • Labeling:

    • Clearly label all waste containers with "Hazardous Waste," the full chemical name "(5-(Furan-2-yl)pyridin-3-yl)methanamine," and the approximate quantity.

  • Storage:

    • Store sealed hazardous waste containers in a designated, well-ventilated, and secure waste accumulation area.

  • Final Disposal:

    • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor, in accordance with all federal, state, and local regulations.[8][9][10]

This comprehensive guide is designed to foster a culture of safety and responsibility when handling (5-(Furan-2-yl)pyridin-3-yl)methanamine. By understanding the potential hazards and adhering to these operational and disposal plans, you can significantly mitigate risks and ensure a safe laboratory environment.

References

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  • Peterson, L. Mechanisms of Furan-Induced Toxicity and Carcinogenicity. Grantome. [Link]

  • USA Safety. OSHA Standards to Know Before Starting Your Lab. [Link]

  • ChemistryViews. Toxicity of Furan. [Link]

  • Administration for Strategic Preparedness and Response (ASPR). OSHA Standards for Biological Laboratories. [Link]

  • Vanderbilt University. The Laboratory Standard | Office of Clinical and Research Safety. [Link]

  • Lab Manager. The OSHA Laboratory Standard. [Link]

  • National Center for Biotechnology Information. Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds. [Link]

  • Oriental Journal of Chemistry. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. [Link]

  • Loba Chemie. 3-AMINOPYRIDINE MSDS. [Link]

  • Biochem Chemopharma. safety data sheet sds/msds 2-amino pyridine. [Link]

  • AEG Environmental. Best Practices for Hazardous Waste Disposal. [Link]

  • National Center for Biotechnology Information. (5-pyridin-3-ylfuran-2-yl)methanamine. [Link]

  • United States Environmental Protection Agency. Proper Handling of Hazardous Waste Guide. [Link]

  • Chemistry For Everyone. What Regulations Govern Hazardous Waste Management?. [Link]

  • United States Environmental Protection Agency. Learn the Basics of Hazardous Waste. [Link]

  • United States Environmental Protection Agency. Steps in Complying with Regulations for Hazardous Waste. [Link]

  • Adooq Bioscience. (5-pyridin-3-ylfuran-2-yl)methanamine. [Link]

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Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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